Product packaging for N-methylpiperidine-4-carboxamide(Cat. No.:CAS No. 1903-69-1)

N-methylpiperidine-4-carboxamide

Cat. No.: B155130
CAS No.: 1903-69-1
M. Wt: 142.2 g/mol
InChI Key: QAJOLLVGOSCKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-methylpiperidine-4-carboxamide (CAS 1903-69-1) is a pharmaceutically significant piperidine derivative that serves as a critical synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure is a key motif in developing potent and selective inhibitors for essential biological targets. Recent research has identified this scaffold in a novel class of piperidine carboxamides that act as potent, reversible, and species-selective non-covalent inhibitors of the Plasmodium falciparum proteasome β5 active site (Pfβ5), demonstrating promising anti-malarial efficacy in mouse models and a low propensity for generating resistance . Furthermore, the 1-methylpiperidine-4-carboxamide functional group has been utilized to create prodrugs, such as TXY541, which significantly enhances the aqueous solubility and in vivo efficacy of the FtsZ-targeting antibacterial agent PC190723 against systemic methicillin-resistant Staphylococcus aureus (MRSA) infections . The compound's versatility also extends to oncology research, where it is employed in the synthesis of novel molecular frameworks, such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which have shown significant anti-angiogenic activity and DNA cleavage capabilities in preclinical studies . As a valuable scaffold, this compound is instrumental in exploring new chemical space for central nervous system (CNS) active drugs and other therapeutic areas . This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B155130 N-methylpiperidine-4-carboxamide CAS No. 1903-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-8-7(10)6-2-4-9-5-3-6/h6,9H,2-5H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJOLLVGOSCKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375169
Record name N-methylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903-69-1
Record name N-methylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methylpiperidine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-methylpiperidine-4-carboxamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-methylpiperidine-4-carboxamide: Structure, Properties, and Applications

Abstract

This compound is a heterocyclic organic compound featuring a piperidine scaffold, a key structural motif in medicinal chemistry. Its unique arrangement, with a methyl group on the ring's nitrogen and a carboxamide functional group at the fourth position, makes it a valuable building block in the synthesis of complex pharmaceutical agents.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, common synthetic methodologies, and spectroscopic characteristics. Furthermore, it delves into its applications as a crucial intermediate in drug discovery, particularly for agents targeting the central nervous system (CNS), and outlines essential safety and handling protocols for laboratory use.

Molecular Structure and Physicochemical Properties

Molecular Structure Analysis

This compound is a saturated six-membered nitrogen-containing heterocycle.[1] The core structure is a piperidine ring. A methyl group is attached to the nitrogen atom at position 1, forming a tertiary amine. A primary carboxamide group (-CONH₂) is attached to the carbon at position 4. The piperidine ring typically adopts a chair conformation to minimize steric strain, with substituents at the 4-position able to exist in either an axial or equatorial position. The interplay between the tertiary amine and the carboxamide group dictates the molecule's polarity, solubility, and reactivity.

Caption: 2D Chemical Structure of this compound.

Physicochemical & Computed Properties

This compound is typically a colorless to pale yellow solid or liquid, with its physical state dependent on purity and temperature.[1] The presence of the polar carboxamide group and the tertiary amine allows for hydrogen bonding, rendering it soluble in polar solvents like water and alcohols.[1] Its hydrochloride salt form can be used to improve aqueous solubility and stability for biological assays.[2]

PropertyValueSource
CAS Number 1903-69-1[3][4]
Molecular Formula C₇H₁₄N₂O[1][3]
Molecular Weight 142.20 g/mol [3][5]
IUPAC Name This compound[3]
Appearance Colorless to pale yellow liquid or solid[1]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]
Topological Polar Surface Area 41.1 Ų[3]
LogP (Computed) -0.1[3]

Synthesis and Mechanistic Considerations

Common Synthetic Pathway

The synthesis of this compound typically originates from a commercially available precursor, 1-methylpiperidine-4-carboxylic acid or its ester derivative. The core of the synthesis is the formation of the amide bond, a fundamental transformation in organic chemistry. A common and efficient method involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by methylamine.

Causality in Experimental Choices:

  • Activation of Carboxylic Acid: The hydroxyl group of a carboxylic acid is a poor leaving group. Therefore, it must be converted into a more reactive intermediate. Thionyl chloride (SOCl₂) is frequently used for this purpose because it forms a highly reactive acyl chloride, and its byproducts (SO₂ and HCl) are gaseous, which simplifies product purification.

  • Nucleophilic Acyl Substitution: The resulting acyl chloride is a potent electrophile. It readily reacts with a nucleophile, in this case, methylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Control of Reaction Conditions: The addition of methylamine is often performed at reduced temperatures (e.g., in an ice bath) to control the exothermicity of the reaction and minimize potential side reactions.

G cluster_0 Synthesis Workflow start 1-Methylpiperidine- 4-carboxylic Acid intermediate Acyl Chloride Intermediate (Reactive Electrophile) start->intermediate Step 1: Acid Activation reagent1 SOCl₂ or Oxalyl Chloride (Activating Agent) start->reagent1 Activation reagent2 Methylamine (CH₃NH₂) (Nucleophile) intermediate->reagent2 Nucleophilic Attack product N-methylpiperidine- 4-carboxamide intermediate->product Step 2: Amidation reagent1->intermediate reagent2->product

Caption: General synthetic workflow for this compound.

Generalized Experimental Protocol

This protocol is a representative example based on standard amidation procedures and syntheses of analogous compounds.[6][7]

  • Activation: To a solution of 1-methylpiperidine-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂), add thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride intermediate, which is often used directly in the next step.

  • Amidation: Dissolve the crude intermediate in an anhydrous solvent. In a separate flask, prepare a solution of methylamine (2-3 equivalents) in the same solvent, cooled to 0 °C.

  • Nucleophilic Addition: Add the acyl chloride solution dropwise to the cooled methylamine solution with vigorous stirring.

  • Workup and Purification: After the reaction is complete, perform an aqueous workup to remove salts and unreacted reagents. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The N-methyl group would appear as a sharp singlet around 2.2-2.5 ppm. The protons on the carbons adjacent to the ring nitrogen would be shifted downfield. The two amide protons (-NH₂) would likely appear as a broad singlet.

  • ¹³C NMR: The carbonyl carbon of the amide would be the most downfield signal, expected around 170-175 ppm. The N-methyl carbon would appear around 40-45 ppm, and the piperidine ring carbons would resonate in the 25-55 ppm range.

  • IR Spectroscopy: A strong, sharp absorption band between 1630-1680 cm⁻¹ would indicate the C=O stretch of the amide. N-H stretching vibrations for the primary amide would be visible as two bands in the 3100-3500 cm⁻¹ region. A C-N stretch would also be present.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 142. Key fragmentation patterns would likely involve the loss of the carboxamide group or cleavage of the piperidine ring.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing frequently in neuroactive drugs.[2] this compound serves as a key intermediate for introducing this functionalized motif into larger, more complex molecules.

  • CNS Agents: Its structure is particularly suited for the development of agents targeting the central nervous system.[2] The tertiary amine can be protonated at physiological pH, influencing the molecule's solubility, membrane permeability, and ability to interact with biological targets like receptors and transporters in the brain.

  • Enzyme Inhibitors and Receptor Modulators: The carboxamide and tertiary amine groups provide sites for hydrogen bonding and ionic interactions, which are critical for binding to the active sites of enzymes or the binding pockets of receptors.[2] This makes it a valuable precursor for developing various enzyme inhibitors and receptor modulators for conditions such as neurological disorders, pain, and schizophrenia.[2]

  • Scaffold for Chemical Libraries: As a versatile building block, it is used to generate libraries of related compounds for high-throughput screening.[11][12] The amide nitrogen or the ring nitrogen can be further functionalized, allowing for systematic structural modifications to optimize drug candidates for potency, selectivity, and pharmacokinetic properties.[13]

Safety, Handling, and Storage

This compound is classified as an irritant.[3][4] Proper laboratory safety protocols must be strictly followed.

Hazard ClassGHS ClassificationPrecautionary Statements
Skin Irritation Warning, H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation Warning, H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation Warning, H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
  • Handling: Use in a well-ventilated area or a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust.[15]

  • Storage: Store in a cool, dry, and well-ventilated place.[14] Keep the container tightly closed and away from incompatible materials.

  • First Aid: In case of skin contact, wash off with soap and plenty of water.[16] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[16] If inhaled, move the person into fresh air.[16] If swallowed, rinse mouth with water and seek immediate medical attention.[14]

Conclusion

This compound is a fundamentally important building block for researchers and drug development professionals. Its well-defined structure, featuring a functionalized piperidine ring, provides a reliable starting point for the synthesis of a wide range of biologically active molecules. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for leveraging its full potential in the advancement of medicinal chemistry and the development of novel therapeutics.

References

  • MySkinRecipes. (n.d.). This compound hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760460, this compound.
  • ChemWhat. (n.d.). This compound CAS#: 1903-69-1.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 412858, N,N-diethyl-1-methylpiperidine-4-carboxamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12291, N-Methylpiperidine.
  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate.
  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.

Sources

N-methylpiperidine-4-carboxamide CAS number 1903-69-1 characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-methylpiperidine-4-carboxamide (CAS 1903-69-1)

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, identified by CAS number 1903-69-1, is a heterocyclic organic compound featuring a piperidine ring N-methylated at position 1 and substituted with a primary carboxamide group at position 4.[1][2] This molecule serves as a valuable building block in the fields of medicinal chemistry and drug development. Its structural motifs—a tertiary amine within a saturated heterocycle and a hydrogen-bond-donating-and-accepting carboxamide group—make it a versatile scaffold for designing compounds with potential biological activity.[1] This guide provides a comprehensive technical overview of its synthesis, characterization, and handling for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identification

The fundamental identity and properties of a compound are the bedrock of its application in research. This compound is typically a colorless to pale yellow solid or liquid, with its physical state dependent on purity and ambient temperature.[1] Its polarity, conferred by the carboxamide group, allows for solubility in polar solvents like water and alcohols.[1]

PropertyValueSource
CAS Number 1903-69-1[2]
Molecular Formula C₇H₁₄N₂O[1][2]
Molecular Weight 142.20 g/mol [2]
IUPAC Name This compound[2]
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in polar solvents (e.g., water, alcohols)[1]
SMILES CNC(=O)C1CCN(C)CC1[3]
InChIKey QAJOLLVGOSCKGP-UHFFFAOYSA-N[2]

Synthesis Pathway and Experimental Protocol

While multiple synthetic routes can be envisioned, a robust and common approach involves the amidation of a pre-functionalized piperidine core. The following pathway represents a logical and field-proven method starting from commercially available 1-methylpiperidine-4-carboxylic acid. The core principle is the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

Synthesis_Workflow Start 1-Methylpiperidine-4-carboxylic Acid Reagent1 SOCl₂ or (COCl)₂ in DCM Start->Reagent1 Step 1: Acid Activation Intermediate Acid Chloride Intermediate (1-methylpiperidine-4-carbonyl chloride) Reagent1->Intermediate Reagent2 Aqueous Methylamine (CH₃NH₂) Base (e.g., Et₃N) Intermediate->Reagent2 Step 2: Amidation Product This compound Reagent2->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Final Product (CAS 1903-69-1) Purification->FinalProduct

Figure 1: Proposed synthesis workflow for this compound.
Step-by-Step Synthesis Protocol

This protocol is a representative procedure. Researchers must adapt concentrations, equivalents, and reaction times based on laboratory-scale and in-process monitoring.

  • Acid Chloride Formation (Activation):

    • Suspend 1-methylpiperidine-4-carboxylic acid (1.0 eq) in an anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0°C in an ice bath.

    • Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise over 30 minutes. Causality: This converts the carboxylic acid into a highly reactive acid chloride, making it susceptible to nucleophilic attack. Oxalyl chloride is often preferred for its cleaner reaction byproducts (CO, CO₂).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction completion is confirmed by TLC or LC-MS.

    • Remove the solvent and excess reagent in vacuo to yield the crude acid chloride intermediate, which is typically used immediately in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in fresh, anhydrous DCM and cool to 0°C.

    • In a separate flask, prepare a solution of aqueous methylamine (e.g., 40 wt. % in H₂O) (2.5 eq) and a non-nucleophilic base such as triethylamine (Et₃N) (2.0 eq) in DCM. Causality: A stoichiometric excess of the amine is used to drive the reaction to completion. The added base neutralizes the HCl generated during the reaction, preventing protonation of the methylamine nucleophile.

    • Add the methylamine solution to the acid chloride solution dropwise, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the resulting crude product via flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to elute the final compound.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is required for unambiguous characterization.

Analytical_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS Molecular Weight Confirmation IR FTIR Spectroscopy Sample->IR Functional Group ID Purity Purity Assessment (e.g., HPLC, qNMR) NMR->Purity MS->Purity IR->Purity Confirmation Structure Confirmed & Purity >95% Purity->Confirmation

Figure 2: Integrated analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule. Spectra should be acquired in a deuterated solvent such as CDCl₃ or D₂O.

  • ¹H NMR Spectroscopy Protocol:

    • Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent.

    • Acquire a standard proton spectrum.

    • Expected Spectral Features: The spectrum will show characteristic signals for the N-methyl group on the piperidine ring, the N-methyl group of the amide, and the piperidine ring protons. The piperidine protons will appear as complex multiplets due to axial and equatorial environments and spin-spin coupling.

  • ¹³C NMR Spectroscopy Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Spectral Features: The spectrum should display 6 distinct carbon signals (due to symmetry, C2/C6 and C3/C5 carbons of the piperidine ring are equivalent). Key signals include the carbonyl carbon of the amide, the N-methyl carbons, and the piperidine ring carbons.

Table of Predicted NMR Chemical Shifts (δ) in ppm: (Note: These are estimated values based on analogous structures. Actual values may vary based on solvent and experimental conditions.)

AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)Rationale / Comparison
C=O-~175-178Typical chemical shift for a secondary amide carbonyl.
Piperidine C2/C6~2.8-3.0 (axial), ~2.0-2.2 (equatorial)~54-56Protons and carbons alpha to the ring nitrogen are deshielded. Based on N-methylpiperidine data.[4][5]
Piperidine C3/C5~1.7-1.9 (axial), ~1.5-1.7 (equatorial)~28-30Standard aliphatic piperidine signals.
Piperidine C4~2.2-2.5 (methine)~40-42Methine proton attached to the carbon bearing the carboxamide group.
Ring N-CH₃~2.2-2.4 (singlet)~46-48Characteristic singlet for an N-methyl group on a saturated heterocycle.[4][5]
Amide N-CH₃~2.7-2.9 (doublet, J≈5 Hz)~25-27Methyl group attached to the amide nitrogen, appears as a doublet due to coupling with the N-H proton.
Amide N-H~5.5-7.0 (broad singlet)-Labile proton, often broad and its chemical shift is highly dependent on concentration and solvent.
Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

  • Experimental Protocol (LC-MS):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Infuse the sample into an electrospray ionization (ESI) source in positive ion mode.

    • Acquire a full scan mass spectrum.

    • Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 143.11. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₇H₁₅N₂O⁺.

Table of Expected Mass Spectrometry Data:

ParameterExpected Value
Molecular Ion [M] 142.1106 g/mol (Exact Mass)[2]
Observed Ion (ESI+) m/z 143.1184 ([M+H]⁺)
Major Fragment Ion m/z 98
Fragmentation Rationale Cleavage of the C4-carbonyl bond to lose the methylcarbamoyl group (-CONHCH₃), resulting in the stable 1-methyl-1,2,3,4-tetrahydropyridinium cation.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

  • Experimental Protocol (ATR-FTIR):

    • Place a small amount of the neat sample (liquid or solid) directly on the ATR crystal.

    • Acquire the spectrum.

    • Expected Result: The spectrum will be dominated by absorptions corresponding to the amide functional group and C-H bonds.

Table of Characteristic IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Amide N-H 3350 - 3180 (broad)Stretch
Aliphatic C-H 3000 - 2850Stretch
Amide C=O (Amide I) 1680 - 1630 (strong)Stretch
Amide N-H (Amide II) 1570 - 1515Bend
C-N 1350 - 1200Stretch

Safety, Handling, and Storage

Proper handling is essential for laboratory safety. Based on aggregated GHS data, this compound is classified as an irritant.[2][6]

  • Hazards:

    • Causes skin irritation (H315).[2]

    • Causes serious eye irritation (H319).[2]

    • May cause respiratory irritation (H335).[2]

  • Safe Handling Protocol:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear standard nitrile gloves, chemical safety goggles, and a lab coat.

    • Avoidance: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[7]

    • Hygiene: Wash hands thoroughly after handling.[8]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[9]

    • Keep the container tightly closed to prevent moisture absorption.[7]

    • Store away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The N-methyl group provides a defined, stable tertiary amine, while the 4-carboxamide group offers a versatile handle for further chemical modification or for acting as a key hydrogen bonding pharmacophore to interact with biological targets like enzymes or receptors.[1][10] Its use as a building block allows for the systematic exploration of chemical space in the development of novel therapeutics.[1]

References

  • This compound | C7H14N2O | CID 2760460.
  • This compound CAS#: 1903-69-1.
  • Safety D
  • 1-Methylpiperidine-4-carboxamide | C7H14N2O | CID 339011.

Sources

Navigating the Nomenclature: A Technical Guide to N-methylpiperidine-4-carboxamide and Its Synonyms in Chemical Literature

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, appearing in a vast array of pharmacologically active compounds. Its conformational flexibility and the ability to be readily functionalized make it an attractive starting point for the synthesis of complex molecules targeting a wide range of biological targets. Within this important class of heterocycles, N-methylpiperidine-4-carboxamide stands out as a particularly valuable and versatile building block. Its strategic placement of a methyl group on the piperidine nitrogen and a carboxamide at the 4-position provides a unique combination of physicochemical properties and synthetic handles. This guide provides an in-depth exploration of this compound, its various synonyms encountered in chemical literature, its synthesis, and its application as a key intermediate in pharmaceutical development, with a focus on providing the technical detail and context required by researchers in the field.

Part 1: Decoding the Identity - Synonyms and Chemical Identifiers

Clarity and precision in chemical communication are paramount. This compound is known by several names in scientific literature and chemical databases, which can sometimes lead to confusion. A comprehensive understanding of these synonyms is essential for efficient literature searching and chemical sourcing.

The most common synonyms and identifiers for this compound are summarized in the table below:

Identifier TypeIdentifierSource/Reference
IUPAC Name This compoundPubChem[1]
CAS Number 1903-69-1PubChem[1]
Alternative Name 1-methylpiperidine-4-carboxamidePubChem[2]
Alternative Name N-methyl-4-piperidinecarboxamide-
Alternative Name Piperidine-4-carboxylic acid methylamidePubChem[1]
Alternative Name N-methylisonipecotamidePubChem[1]
Molecular Formula C₇H₁₄N₂OPubChem[1]
Molecular Weight 142.20 g/mol PubChem[1]
InChIKey QAJOLLVGOSCKGP-UHFFFAOYSA-NPubChem[1]

It is important to note that the position of the methyl group is critical. While "this compound" and "1-methylpiperidine-4-carboxamide" are often used interchangeably, the latter is more precise in specifying the attachment of the methyl group to the nitrogen atom of the piperidine ring. The term "isonipecotamide" is derived from isonipecotic acid (piperidine-4-carboxylic acid), further highlighting the structural basis of the molecule.

Part 2: Synthesis and Methodologies - A Practical Approach

The synthesis of this compound can be approached through several routes, often starting from commercially available piperidine derivatives. The choice of synthetic strategy typically depends on factors such as starting material availability, scalability, and desired purity. A common and illustrative approach involves the amidation of a suitable N-methylpiperidine-4-carboxylic acid derivative.

A Key Application: Intermediate in the Synthesis of Lasmiditan

A prominent example of the utility of this compound and its derivatives is in the synthesis of Lasmiditan, a selective serotonin 5-HT1F receptor agonist for the acute treatment of migraine.[3] In a patented synthetic route for Lasmiditan, a derivative, N,N-diethyl-1-methylpiperidine-4-carboxamide, serves as a key intermediate.[3] The synthesis of this intermediate showcases a common strategy for the formation of the this compound core.

The following diagram illustrates a representative synthetic workflow for a key intermediate in the synthesis of Lasmiditan, highlighting the formation of the N-methylated piperidine carboxamide core.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Amide Formation piperidine_4_cooh Piperidine-4-carboxylic acid reductive_amination Reductive Amination (e.g., Formaldehyde, Formic Acid) piperidine_4_cooh->reductive_amination n_methyl_cooh 1-Methylpiperidine-4-carboxylic acid reductive_amination->n_methyl_cooh n_methyl_cooh_2 1-Methylpiperidine-4-carboxylic acid activation Activation (e.g., Thionyl Chloride) n_methyl_cooh_2->activation acid_chloride 1-Methylpiperidine-4-carbonyl chloride activation->acid_chloride amination Amination (e.g., Diethylamine) acid_chloride->amination final_product N,N-diethyl-1-methyl- piperidine-4-carboxamide amination->final_product

Caption: Synthetic workflow for an this compound derivative.

Detailed Experimental Protocol: Synthesis of a Precursor, methyl 1-methylpiperidine-4-carboxylate

While a detailed, peer-reviewed protocol for the direct synthesis of this compound can be elusive in common literature, a reliable protocol for a key precursor, methyl 1-methylpiperidine-4-carboxylate, provides a strong foundation. This ester can then be readily converted to the desired amide.

Reaction: Esterification of 1-methylisonipecotic acid hydrochloride.[4]

Step-by-Step Methodology: [4]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a cooling bath, a solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in 350 mL of methanol is prepared.

  • Reagent Addition: The solution is cooled to -10°C using an ice-salt bath. Thionyl chloride (112.8 mL) is added dropwise to the stirred solution, maintaining the temperature at -10°C. The addition is typically completed over a period of 1 hour.

  • Reaction Progression: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to 40°C. The reaction is maintained at this temperature for 2 hours.

  • Work-up: The reaction mixture is neutralized to approximately pH 8 with the addition of sodium carbonate.

  • Extraction: The product is extracted from the aqueous mixture using methylene chloride.

  • Isolation: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed by evaporation under reduced pressure.

  • Product: This procedure yields methyl 1-methylpiperidine-4-carboxylate as a clear liquid (136.88 g, 87% yield). The identity of the product can be confirmed by infrared (IR) spectroscopy.[4]

Mechanism of Amide Bond Formation: A Closer Look

The conversion of the carboxylic acid (or its ester derivative) to the carboxamide is a cornerstone of organic synthesis. The direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5] To overcome this, the carboxylic acid is typically "activated" by converting the hydroxyl group into a better leaving group.

In the context of the synthesis of N,N-diethyl-1-methylpiperidine-4-carboxamide from 1-methylpiperidine-4-carboxylic acid, the use of thionyl chloride (SOCl₂) is a common activation strategy.[3] The mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with thionyl chloride to form an acyl chlorosulfite intermediate.

  • Nucleophilic Attack: A chloride ion then attacks the carbonyl carbon, leading to the formation of the highly reactive acyl chloride and the release of sulfur dioxide and hydrochloric acid.

  • Nucleophilic Acyl Substitution: The amine (in this case, diethylamine) then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

  • Proton Transfer and Elimination: The tetrahedral intermediate collapses, eliminating a chloride ion. A final deprotonation step by another molecule of the amine yields the stable amide product.

This two-step approach, involving the in-situ formation of the acyl chloride followed by amination, is a robust and widely used method for amide synthesis.[6]

Part 3: Characterization and Data

Proper characterization of this compound is crucial for confirming its identity and purity. Standard analytical techniques are employed for this purpose.

Expected Characterization Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the N-methyl group (singlet), the piperidine ring protons (multiplets), and the carboxamide N-H proton (if not a tertiary amide). The chemical shifts and coupling patterns would be characteristic of the piperidine ring conformation.
¹³C NMR Resonances for the carbonyl carbon of the amide, the N-methyl carbon, and the carbons of the piperidine ring.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch (for primary and secondary amides), the C=O stretch (amide I band), and the N-H bend (amide II band).
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (142.20 g/mol ), along with characteristic fragmentation patterns.

While a comprehensive, publicly available dataset of all these spectra for this compound can be challenging to locate in a single source, data for closely related structures and precursors are available in various databases and publications, which can be used for comparative analysis.[7][8][9]

Part 4: Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry due to its favorable properties. The tertiary amine of the N-methylpiperidine moiety is often protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets. The carboxamide group is a versatile functional group that can participate in hydrogen bonding interactions, which are critical for drug-receptor binding.

The utility of this scaffold is evident in its incorporation into a variety of drug candidates and approved drugs, including:

  • CNS Agents: The piperidine ring is a common feature in drugs targeting the central nervous system. The N-methyl group can influence the compound's ability to cross the blood-brain barrier.

  • Enzyme Inhibitors: The carboxamide group can act as a key pharmacophore, mimicking a peptide bond and interacting with the active sites of enzymes.

  • Receptor Modulators: The overall shape and electronic properties of the this compound scaffold make it suitable for binding to various G-protein coupled receptors (GPCRs) and ion channels.

The synthesis of Lasmiditan serves as a prime example of the industrial relevance of this compound derivatives in the development of modern therapeutics.[3]

Conclusion

This compound, along with its various synonyms, represents a fundamental building block in the arsenal of the medicinal chemist. Its straightforward synthesis, versatile functional groups, and favorable physicochemical properties have cemented its role as a key intermediate in the development of a wide range of pharmaceuticals. A thorough understanding of its nomenclature, synthetic methodologies, and applications is crucial for researchers and scientists working at the forefront of drug discovery. This guide has aimed to provide a comprehensive and technically sound overview to aid in the effective utilization of this important chemical entity.

References

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information.
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides.
  • Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029–12122. [Link]
  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate.
  • ResearchGate. (2025, August 10). ChemInform Abstract: A Review of Amide Bond Formation in Microwave Organic Synthesis.
  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
  • IRIS UniCA. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.
  • ResearchGate. (2025, August 9). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.
  • National Institutes of Health. (n.d.). Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II), a model compound for the blue color developed in the Scott test.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760460, this compound.
  • ResearchGate. (n.d.). Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • National Institutes of Health. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69381, 4-Methylpiperidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 339011, 1-Methylpiperidine-4-carboxamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 412858, N,N-diethyl-1-methylpiperidine-4-carboxamide.
  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • ResearchGate. (2018, April 11). (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. (2021, June 18). Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide and N,N-diethylcarbamoly Piperidine Moiety via RAFT Polymerization.
  • MDPI. (n.d.). Improved Synthesis of N-Methylcadaverine.

Sources

The Diverse Biological Activities of N-methylpiperidine-4-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the N-methylpiperidine-4-carboxamide Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds. Its inherent drug-like properties, including metabolic stability and the ability to modulate physicochemical characteristics through substitution, have made it a focal point for the development of novel therapeutics across a wide range of disease areas.[1] This technical guide provides an in-depth exploration of the diverse biological activities of this compound derivatives, with a focus on their applications as PARP inhibitors, anticancer agents, cholinesterase inhibitors for neurodegenerative diseases, and opioid receptor modulators. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and analyze structure-activity relationships to provide a comprehensive resource for researchers and drug development professionals.

I. This compound Derivatives as Potent PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical players in DNA repair, making them a key target in oncology.[2][3][4] this compound derivatives have emerged as a promising class of PARP inhibitors, exhibiting potent enzymatic and cellular activity.

Mechanism of Action: PARP Trapping and Synthetic Lethality

The primary mechanism of action of these inhibitors is the competitive inhibition of PARP1 at the nicotinamide binding site.[5] This prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs).[2][3][6][7] Beyond catalytic inhibition, a crucial aspect of their anticancer effect is "PARP trapping," where the inhibitor locks PARP1 onto the DNA at the site of the break.[8] This trapped PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and leads to the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.[9][10]

PARP_Inhibition DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) Chains PARP1->PAR synthesizes Replication_Fork Replication Fork PARP1->Replication_Fork stalls NAD NAD+ NAD->PAR substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Repair_Proteins->DNA_SSB repairs DSB Double-Strand Break Replication_Fork->DSB leads to Apoptosis Apoptosis DSB->Apoptosis (in HR deficient cells) Inhibitor N-methylpiperidine- 4-carboxamide Derivative Inhibitor->PARP1 inhibits & traps

Figure 1: Mechanism of PARP Inhibition.
Structure-Activity Relationship (SAR) of Benzimidazole Carboxamide PARP Inhibitors

A significant subclass of PARP inhibitors incorporates the benzimidazole carboxamide scaffold attached to the this compound moiety. SAR studies have revealed key structural features that govern their potency.

Compound IDR Group on BenzimidazolePARP-1 IC50 (µM)Reference
14p Furan ring0.023[11]
14q Thiophene ringNot specified, but noted for good antiproliferation[11]
Veliparib (ABT-888) Hydrogen~0.005[11]
Olaparib Cyclopropyl~0.001-0.005[11]

Table 1: SAR data for selected benzimidazole carboxamide PARP inhibitors. The data highlights the impact of substitutions in the hydrophobic pocket on inhibitory activity.

Experimental Protocol: In Vitro PARP Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of this compound derivatives against PARP1.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 1 mM DTT.

    • Histone-coated 96-well plate.

    • Activated DNA solution.

    • Recombinant human PARP1 enzyme.

    • Biotinylated NAD+ solution.

    • Streptavidin-HRP conjugate.

    • TMB substrate.

    • Stop Solution (e.g., 2 M H2SO4).

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to each well of the histone-coated plate.

    • Add 10 µL of various concentrations of the test compound (dissolved in DMSO, final DMSO concentration ≤1%) or vehicle control to the wells.

    • Add 10 µL of activated DNA solution to all wells except the blank.

    • Add 10 µL of PARP1 enzyme solution to all wells except the blank.

    • Incubate the plate at 30°C for 10 minutes.

    • To initiate the reaction, add 20 µL of biotinylated NAD+ solution to all wells.

    • Incubate at 30°C for 60 minutes.

    • Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Add 100 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PARP inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Broad-Spectrum Anticancer Activity of Piperidine Carboxamide Derivatives

Beyond PARP inhibition, this compound derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines through the modulation of multiple oncogenic signaling pathways.[12]

Mechanism of Action: Targeting Key Cancer Signaling Pathways

The anticancer effects of these derivatives are often multifactorial, involving the inhibition of critical pathways that regulate cell proliferation, survival, and migration. Key targeted pathways include:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth and survival.[13][14][15][16] Piperidine carboxamide derivatives have been shown to inhibit components of this pathway, leading to decreased cell proliferation and induction of apoptosis.

  • STAT-3 and NF-κB Signaling: These transcription factors are constitutively active in many cancers and promote tumor growth and inflammation.[12] Inhibition of these pathways by this compound derivatives can suppress cancer cell survival and proliferation.

Anticancer_Signaling cluster_0 PI3K/Akt/mTOR Pathway cluster_1 STAT-3/NF-κB Pathways RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival IKK IKK NFkB NF-κB IKK->NFkB NFkB->Proliferation NFkB->Survival Inhibitor N-methylpiperidine- 4-carboxamide Derivative Inhibitor->PI3K inhibits Inhibitor->STAT3 inhibits Inhibitor->NFkB inhibits Apoptosis Apoptosis

Figure 2: Key Anticancer Signaling Pathways.
Structure-Activity Relationship (SAR) of Piperidine Carboxamide Anticancer Agents

The antiproliferative activity of these compounds is highly dependent on the nature of the substituents on the piperidine and carboxamide moieties.

Compound IDR Group on CarboxamideCancer Cell LineIC50 (µM)Reference
10 PyridinylHCT-1161.01[17]
12 AnthraquinoneK-5620.33[17]
1 N-Arylpiperidine-3-carboxamideA375 (Melanoma)0.88[18]
25 Substituted phenylPC-3 (Prostate)6.4[19]

Table 2: SAR data for selected piperidine carboxamide derivatives against various cancer cell lines. The data illustrates the influence of different substituents on anticancer potency.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[13][14][16][20]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

III. Cholinesterase Inhibition by N-benzylpiperidine Derivatives for Neurodegenerative Diseases

Derivatives of the N-benzylpiperidine scaffold, which is structurally related to N-methylpiperidine, have shown significant promise as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.[9][21][22][23]

Mechanism of Action: Restoring Cholinergic Neurotransmission

Alzheimer's disease is characterized by a decline in the levels of the neurotransmitter acetylcholine (ACh) in the brain, leading to cognitive impairment.[11][24][25] N-benzylpiperidine derivatives act by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[26] By inhibiting AChE, these compounds increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission and improving cognitive function.[11][24][25][27]

Cholinesterase_Inhibition Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh releases Postsynaptic_Neuron Postsynaptic Neuron ACh_Vesicle ACh Vesicle AChR Acetylcholine Receptor ACh->AChR binds to Choline_Acetate Choline + Acetate AChR->Postsynaptic_Neuron activates AChE Acetylcholinesterase (AChE) AChE->ACh breaks down Inhibitor N-benzylpiperidine Derivative Inhibitor->AChE inhibits

Figure 3: Acetylcholinesterase Inhibition.
Structure-Activity Relationship (SAR) of N-benzylpiperidine Cholinesterase Inhibitors

The inhibitory potency of these compounds against AChE is influenced by substitutions on the benzyl and piperidine rings.

Compound IDKey Structural FeaturesAChE IC50 (µM)Reference
20 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide5.94[28]
28 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41[28]
4a N-benzyl-piperidine derivative2.08[21]
Donepezil N-benzylpiperidine core with indanone moiety~0.023[22]

Table 3: SAR data for selected N-benzylpiperidine derivatives as AChE inhibitors. The data shows the impact of different heterocyclic moieties on inhibitory activity.

Experimental Protocol: Acetylcholinesterase Activity Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay for measuring AChE activity.[4][29][30]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate buffer (pH 8.0).

    • Substrate Solution: Acetylthiocholine iodide (ATCI) in assay buffer.

    • Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in assay buffer.

    • AChE enzyme solution.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound at various concentrations or vehicle control.

    • Add 50 µL of AChE enzyme solution to each well.

    • Add 125 µL of Ellman's Reagent to each well.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI).

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

IV. This compound Derivatives as Opioid Receptor Modulators

The this compound scaffold is also a key component of various opioid receptor modulators, which are being investigated for pain management with potentially reduced side effects compared to traditional opioids.[28]

Mechanism of Action: Interacting with Opioid Receptors

Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors, are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids.[30][31] this compound derivatives can act as agonists, antagonists, or allosteric modulators at these receptors. Upon binding, they trigger intracellular signaling cascades that ultimately lead to analgesia and other physiological effects. The specific functional outcome (agonism vs. antagonism) depends on the precise chemical structure of the derivative and its interaction with the receptor binding pocket.[20][29][32]

Opioid_Signaling Opioid_Ligand N-methylpiperidine- 4-carboxamide Derivative Opioid_Receptor Opioid Receptor (GPCR) Opioid_Ligand->Opioid_Receptor binds to G_Protein G-protein Opioid_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels modulates cAMP cAMP Adenylyl_Cyclase->cAMP produces Analgesia Analgesia Ion_Channels->Analgesia leads to

Figure 4: Opioid Receptor Signaling.
Structure-Activity Relationship (SAR) of Piperidine-based Opioid Receptor Ligands

The affinity and selectivity of piperidine derivatives for different opioid receptor subtypes are highly sensitive to structural modifications.

CompoundReceptorKi (nM)Reference
Morphine Mu1.2[1]
Hydromorphone Mu0.6[1]
Carfentanil Mu0.22[33]
Compound 6 (piperazine analog) Mu0.29[28]
Compound 6 (piperazine analog) Delta6.6[28]

Table 4: Binding affinities (Ki) of selected opioid ligands for the mu-opioid receptor. The data illustrates the high affinity of piperidine-based compounds.

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for opioid receptors.[3][17][24][32][34]

  • Membrane Preparation:

    • Homogenize brain tissue or cells expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled opioid (e.g., naloxone) for non-specific binding.

      • 50 µL of various concentrations of the test compound.

      • 50 µL of a radiolabeled ligand (e.g., [3H]DAMGO for µ-receptors) at a concentration near its Kd.

      • 100 µL of the membrane preparation.

    • Incubate at 25°C for 60-90 minutes.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound from a competition binding curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

V. Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically starts from commercially available 1-methylpiperidine-4-carboxylic acid or its corresponding ester.[26] The carboxamide can be formed through standard amide coupling reactions with a desired amine. Further derivatization on the piperidine ring or the carboxamide nitrogen can be achieved through various synthetic methodologies to generate a library of compounds for biological screening.[12][23][35][36][37]

VI. Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile platform for the design of potent and selective modulators of various biological targets. The derivatives discussed in this guide demonstrate significant potential in oncology, neurodegenerative diseases, and pain management. Future research in this area will likely focus on:

  • Multi-target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which could be particularly beneficial for complex diseases like cancer and Alzheimer's.

  • Improving Pharmacokinetic and Pharmacodynamic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their clinical translatability.

  • Exploring Novel Biological Targets: Investigating the activity of this compound derivatives against other emerging therapeutic targets.

  • Clinical Translation: Advancing the most promising candidates from preclinical studies into clinical trials to evaluate their safety and efficacy in humans.[8][10][19][38][39]

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and exploit the rich biological activities of this compound derivatives in the quest for novel and effective therapies.

References

  • Ali, A., et al. (2017). Functional Aspects of PARP1 in DNA Repair and Transcription. International Journal of Molecular Sciences, 18(3), 547. [Link]
  • Wang, L., et al. (2021). Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. Archiv der Pharmazie, 354(8), e2100067. [Link]
  • Jardim, D. L., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 11, 658611. [Link]
  • Jiang, S., et al. (2021). Role of Cholinergic Signaling in Alzheimer's Disease. Molecules, 26(11), 3257. [Link]
  • Martini, M., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]
  • Ray Chaudhuri, A., & Nussenzweig, A. (2017). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Nature Reviews Molecular Cell Biology, 18(10), 610–621. [Link]
  • My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. [Link]
  • Wikipedia. (n.d.). PARP1. [Link]
  • Wikipedia. (n.d.).
  • D'Mello, V., et al. (2021). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. International Journal of Molecular Sciences, 22(11), 5576. [Link]
  • Buckingham, S. D., et al. (2015). Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection. Frontiers in Pharmacology, 6, 114. [Link]
  • ResearchGate. (n.d.). Role of PARP1 in DNA damage repair. (a)
  • Semantic Scholar. (n.d.). PI3K/Akt/mTOR pathway as a target for cancer therapy. [Link]
  • ResearchGate. (n.d.).
  • Neuroscience News. (2016, June 18).
  • Keto Brainz Nootropics. (2025, August 11). Acetylcholine And Alzheimer's Disease. [Link]
  • ResearchGate. (n.d.). Schematic representation of opioid receptors signaling. [Link]
  • Zhang, Y. K., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(9), 105863. [Link]
  • Tufts University. (n.d.).
  • de Paula, H. M. C., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(12), 1935-1950. [Link]
  • de Paula, H. M. C., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(15), 1-18. [Link]
  • PubChem. (n.d.).
  • Le, T. M., et al. (2025). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 35, 127815. [Link]
  • QIAGEN GeneGlobe. (n.d.).
  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]
  • Khan, I., et al. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 969453. [Link]
  • OUCI. (n.d.).
  • Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry, 63(1), 356-369. [Link]
  • Carbo, N., et al. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 35(10), 913-922. [Link]
  • Misal, A. D., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. ACS Chemical Neuroscience, 9(7), 1755-1763. [Link]
  • Rogers, G. W. (1993). E2020 - THE PHARMACOLOGY OF A PIPERIDINE CHOLINESTERASE INHIBITOR. Alzheimer's & Dementia, 9(4S_Part_1), P102. [Link]
  • Pasternak, G. W., & Wood, P. L. (1986). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Journal of Neurochemistry, 46(5), 1335-1338. [Link]
  • Al-Warhi, T., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(13), 1-20. [Link]
  • ResearchGate. (n.d.).
  • Chen, Z. R., et al. (1991). Mu receptor binding of some commonly used opioids and their metabolites. Life Sciences, 48(22), 2165-2171. [Link]
  • MDPI. (n.d.). Improved Synthesis of N-Methylcadaverine. [Link]
  • ClinicalTrials.gov. (n.d.). Study of AZD5305 as Monotherapy and in Combination With Anti-cancer Agents in Patients With Advanced Solid Malignancies. [Link]
  • Sravanthi, P., et al. (2024). Synthesis, DFT, ADMET, and Docking studies of Novel Sulfonyl Piperidine Analogues containing 2,3-Dihydrobenzofuran-5-Carboxamide. Letters in Drug Design & Discovery, 21(12), 1-13. [Link]
  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (n.d.). [Link]
  • PrepChem.com. (n.d.).
  • Moore, K. N., et al. (2018). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Gynecologic Oncology, 149(2), 248-256. [Link]
  • American Association for Cancer Research. (2024, April 8). Next-generation PARP Inhibitor Demonstrates Clinical Benefit in Patients with Homologous Recombination Repair-deficient Breast Cancer. [Link]
  • ASCO Publications. (n.d.).
  • El-Sayed, M. A., et al. (2021). Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2-yl)benzamides. Molecules, 26(11), 3169. [Link]
  • Advanced ChemBlocks. (n.d.). N,N-diethyl-1-methylpiperidine-4-carboxamide. [Link]
  • Lawong, A., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(10), 1541-1555.e10. [Link]
  • UChicago Medicine. (n.d.). CLINICAL TRIAL / NCT06580314. [Link]

Sources

N-methylpiperidine-4-carboxamide: A Core Building Block for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and the ability to present substituents in well-defined spatial orientations make it an invaluable design element. This guide focuses on a key derivative, N-methylpiperidine-4-carboxamide (CAS No: 1903-69-1), a versatile building block whose strategic functionalization offers a direct route to complex molecular architectures.[3] We will explore its fundamental properties, detail robust synthetic and purification protocols, analyze its reactivity, and demonstrate its application as a foundational component in synthetic workflows, providing researchers with the practical insights needed to leverage this reagent effectively.

Core Characteristics of this compound

This compound is an organic compound featuring a six-membered saturated nitrogen-containing heterocycle.[3] The structure is defined by a methyl group on the piperidine nitrogen (N1 position) and a primary carboxamide attached to the fourth carbon (C4 position). This specific arrangement confers a unique combination of steric and electronic properties, making it a valuable synthon.

Physicochemical Properties

A comprehensive understanding of a building block's physical properties is critical for its effective use in experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource
CAS Number 1903-69-1[4]
Molecular Formula C₇H₁₄N₂O[3][4]
Molecular Weight 142.20 g/mol [4]
Appearance Colorless to pale yellow liquid or solid[3]
Solubility Soluble in polar solvents (e.g., water, alcohols)[3]
IUPAC Name This compound[4]
SMILES CNC(=O)C1CCNCC1[4]
Structural and Reactivity Insights

The molecule's utility stems from its two primary functional groups:

  • Tertiary Amine (N-methylpiperidine): The nitrogen atom is basic (pKa of the conjugate acid is typically around 10-11 for similar structures) and can act as a nucleophile.[5] The presence of the methyl group prevents N-acylation or N-alkylation reactions that would be possible with a secondary amine, thereby directing reactivity to other parts of a larger molecule into which it is incorporated.

  • Primary Carboxamide: The amide group is relatively stable but can participate in various chemical transformations. The amide nitrogen's lone pair is delocalized into the carbonyl, reducing its nucleophilicity. However, it can be hydrolyzed under harsh acidic or basic conditions. The key feature is its ability to act as a hydrogen bond donor and acceptor, a critical interaction modality in medicinal chemistry for binding to biological targets.[6]

Synthesis and Purification

The reliable synthesis of this compound is fundamental to its application. While several routes are possible, a common and efficient strategy involves the amidation of an activated carboxylic acid precursor. The following workflow outlines a robust, two-step process starting from commercially available 1-methylpiperidine-4-carboxylic acid.

Synthetic Workflow Overview

The process involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, followed by reaction with methylamine to form the desired amide.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 1-Methylpiperidine- 4-carboxylic Acid B 1-Methylpiperidine- 4-carbonyl chloride A->B SOCl₂, Reflux D N-methylpiperidine- 4-carboxamide B->D 0 °C to RT C Methylamine (aq. solution) C->D

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, incorporating in-process checks (TLC) to ensure reaction completion before proceeding to the next stage.

Materials:

  • 1-Methylpiperidine-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine (40% solution in water)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Procedure:

Step 1: Formation of 1-Methylpiperidine-4-carbonyl chloride [7][8]

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methylpiperidine-4-carboxylic acid (10.0 g, 69.8 mmol).

  • Carefully add thionyl chloride (15.0 mL, 209.4 mmol, 3.0 eq.) to the flask at room temperature. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride (a yellow oil or solid) is used directly in the next step without further purification.

Step 2: Amidation to form this compound

  • Dissolve the crude acid chloride from Step 1 in anhydrous dichloromethane (100 mL) and cool the solution to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of methylamine (40% in water, 16.3 mL, 209.4 mmol, 3.0 eq.) and cool it in an ice bath.

  • Add the cold methylamine solution dropwise to the stirred acid chloride solution over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.

  • Monitor the reaction by TLC for the disappearance of the acid chloride intermediate.

  • Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate (50 mL), followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a solvent system of Dichloromethane (DCM) and Methanol (MeOH). A starting gradient of 100% DCM moving towards 95:5 DCM:MeOH is typically effective.

  • Elution: Load the slurry onto the column and elute with the solvent gradient.

  • Fraction Collection: Collect fractions and analyze by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow solid or oil.[3]

Applications in Synthetic Strategy

The true value of this compound lies in its role as a versatile scaffold. Its rigid, chair-like conformation allows for the precise positioning of functional groups, a critical aspect in designing molecules that interact with specific biological targets like enzymes or receptors.[1][6]

Role as a Privileged Scaffold in Medicinal Chemistry

The piperidine carboxamide motif is a cornerstone in the development of novel therapeutics.[9] For example, related structures have been instrumental in creating potent inhibitors of the Plasmodium falciparum proteasome, offering a new line of attack against malaria.[9] The N-methyl group in the title compound provides a fixed substitution pattern, preventing metabolic N-dealkylation at that position and altering the compound's lipophilicity and basicity compared to its N-H counterpart, which are key parameters in drug design.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor Fragment

To illustrate its utility, consider the synthesis of a fragment for a potential kinase inhibitor. Many kinase inhibitors feature a heterocyclic core linked to an aromatic system via an amide bond. This compound can serve as the heterocyclic component.

Workflow: N-Arylation via Buchwald-Hartwig Coupling

G A N-methylpiperidine- 4-carboxamide F N-Arylpiperidine Derivative (Kinase Inhibitor Fragment) A->F Toluene, 100 °C B Aryl Halide (e.g., 4-bromopyridine) B->F Toluene, 100 °C C Pd Catalyst (e.g., Pd₂(dba)₃) C->F Toluene, 100 °C D Ligand (e.g., Xantphos) D->F Toluene, 100 °C E Base (e.g., Cs₂CO₃) E->F Toluene, 100 °C

Caption: Using the building block in a Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the ligand (e.g., Xantphos, 0.05 eq.), and the base (e.g., Cs₂CO₃, 1.5 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add this compound (1.0 eq.) and the aryl halide (e.g., 4-bromopyridine, 1.1 eq.).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-aryl product.

This reaction demonstrates how the secondary amine of the parent piperidine-4-carboxamide can be functionalized post-synthesis, showcasing its role as a versatile intermediate.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. This compound possesses specific hazards that require appropriate precautions.

Hazard Identification (GHS Classification)

Based on aggregated data, the compound is classified with the following hazards:[4][10]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling and PPE
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile).

    • Wear safety glasses with side-shields or goggles.

    • Wear a lab coat.

  • Handling: Avoid breathing dust, vapor, mist, or gas.[11] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[12]

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible substances.[11]

  • Keep the container tightly closed when not in use.[10]

  • Store locked up.[10]

Conclusion

This compound is a high-value building block in organic synthesis, offering a robust and pre-functionalized scaffold for the construction of complex molecules. Its defined stereochemistry and the orthogonal reactivity of its functional groups provide chemists with a reliable tool for accessing novel chemical space. With a clear understanding of its synthesis, reactivity, and handling requirements, researchers in pharmaceutical and materials science can confidently employ this compound to accelerate their discovery programs and achieve their synthetic goals.

References

  • This compound | C7H14N2O | CID 2760460.
  • This compound CAS#: 1903-69-1.
  • N,N-diethyl-1-methylpiperidine-4-carboxamide | C11H22N2O | CID 412858.
  • N-Methylpiperidine. Jubilant Ingrevia. [Link]
  • Material Safety Data Sheet - n-Methylpiperidine, 99%. Cole-Parmer. [Link]
  • Synthesis of methyl 1-methylpiperidine-4-carboxyl
  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...
  • 1-Methylpiperidine-4-carboxamide | C7H14N2O | CID 339011.
  • Piperidine-4-carboxamide: A Vital Building Block for Drug Discovery. LinkedIn. [Link]
  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • N-butyl-n-methylpiperidine-4-carboxamide hydrochloride (C11H22N2O). PubChemLite. [Link]
  • Improved Synthesis of N-Methylcadaverine. MDPI. [Link]
  • N-Methylpiperidine | C6H13N | CID 12291.
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIV

Sources

The Piperidine Carboxamide Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of clinically successful drugs, earning them the designation of "privileged scaffolds."[1] The piperidine ring, a six-membered nitrogen-containing heterocycle, is a quintessential example of such a scaffold, lauded for its favorable physicochemical and pharmacokinetic properties.[2][3] When functionalized with a carboxamide group, the resulting piperidine carboxamide core emerges as a particularly versatile and potent platform for the design of novel therapeutics. This guide provides a comprehensive technical overview of the discovery and significance of piperidine carboxamide scaffolds, delving into their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications.

The prevalence of the piperidine motif in over 70 commercialized drugs underscores its importance.[4] Its three-dimensional structure, combined with the ability of the nitrogen atom to act as a hydrogen bond acceptor or to be protonated at physiological pH, allows for precise and high-affinity interactions with a wide array of biological targets.[2][5] The carboxamide linkage adds another layer of functionality, providing a rigid and planar unit capable of forming key hydrogen bonds, thus anchoring the molecule within a target's binding site. This unique combination of features has propelled the piperidine carboxamide scaffold to the forefront of drug discovery efforts targeting a spectrum of diseases, from cancer and central nervous system (CNS) disorders to infectious diseases.[2][6]

Physicochemical Properties and Their Impact on Drug Design

The selection of a core scaffold is a critical decision in the drug design process, profoundly influencing a candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The piperidine carboxamide scaffold offers a compelling set of physicochemical properties that medicinal chemists can strategically exploit.

PropertyValue/CharacteristicSignificance in Drug Design
pKa of Piperidine Nitrogen ~11.22The strong basicity ensures that the nitrogen is often protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with anionic residues in target proteins.[7]
logP (Octanol/Water) 0.84 (for piperidine)This moderate lipophilicity provides a balance between aqueous solubility and membrane permeability, which is crucial for oral bioavailability and crossing the blood-brain barrier.[7]
Conformational Rigidity Chair and boat conformationsThe relatively rigid ring structure reduces the entropic penalty upon binding to a target, potentially leading to higher binding affinity. The defined three-dimensional arrangement of substituents allows for precise spatial orientation within a binding pocket.[2][7]
Metabolic Stability Generally stableThe piperidine ring is found in numerous approved drugs, indicating its general metabolic stability. However, substitution patterns, particularly at positions adjacent to the nitrogen, can influence susceptibility to oxidation.[2][7]
Hydrogen Bonding Capacity Nitrogen atom and carboxamide groupThe nitrogen atom can act as a hydrogen bond acceptor, while the carboxamide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), enabling multiple points of interaction with biological targets.[8]

The strategic introduction of chiral centers within the piperidine ring can further refine a molecule's properties, enhancing biological activity, selectivity, and pharmacokinetic profiles while potentially reducing off-target effects.[5][9][10]

Synthesis of the Piperidine Carboxamide Core: A Methodological Overview

The construction of the piperidine carboxamide scaffold can be achieved through various synthetic strategies, often tailored to the desired substitution pattern and stereochemistry. A common and versatile approach involves the coupling of a piperidine carboxylic acid derivative with a suitable amine.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a piperidine carboxamide derivative, starting from a commercially available piperidine carboxylic acid.

G cluster_0 Synthesis of Piperidine Carboxamide A Piperidine Carboxylic Acid Derivative C Amide Coupling Reaction A->C B Amine Component (R-NH2) B->C D Purification C->D Coupling Agents (e.g., HATU, EDCI) E Final Piperidine Carboxamide Product D->E Chromatography F Characterization (NMR, MS, etc.) E->F

Caption: A generalized workflow for the synthesis of piperidine carboxamide derivatives.

Experimental Protocol: Synthesis of a Representative Piperidine Carboxamide

This protocol describes a standard amide coupling reaction to synthesize a piperidine carboxamide derivative.

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • Substituted aniline

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in DMF, add the substituted aniline (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-protected piperidine carboxamide.

  • (Optional) Deprotection: The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final piperidine carboxamide.

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Causality in Experimental Choices:

  • HATU as a Coupling Agent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and promotes high yields in amide bond formation.

  • DIPEA as a Base: DIPEA is a non-nucleophilic base that neutralizes the acid formed during the reaction without interfering with the coupling process.

  • Boc Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents self-coupling and other unwanted side reactions. It can be easily removed under acidic conditions.[11]

Therapeutic Applications and Significance

The versatility of the piperidine carboxamide scaffold is evident in its application across a wide range of therapeutic areas.

Anaplastic Lymphoma Kinase (ALK) Inhibitors in Oncology

The discovery of piperidine carboxamides as potent inhibitors of anaplastic lymphoma kinase (ALK) represents a significant advancement in the treatment of certain cancers, such as non-small cell lung cancer.[12][13] High-throughput screening identified a piperidine carboxamide hit with an IC50 of 0.174 μM against the ALK enzyme.[12][13]

G cluster_0 ALK Signaling Pathway Inhibition GF Growth Factor ALK ALK Receptor Tyrosine Kinase GF->ALK Activation STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Proliferation Cell Proliferation, Survival STAT3->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Piperidine Carboxamide ALK Inhibitor Inhibitor->ALK Inhibition

Caption: Inhibition of the ALK signaling pathway by a piperidine carboxamide-based drug.

Structure-activity relationship (SAR) studies revealed that modifications to both the piperidine ring and the pendant aryl groups could significantly enhance potency and selectivity over related kinases like IGF1R.[12][13] For example, the length of the linker between the piperidine carboxamide and a pendant aryl ring was found to be crucial for ALK enzyme potency.[14]

Agents for Central Nervous System (CNS) Disorders

The ability of the piperidine scaffold to cross the blood-brain barrier has made it a valuable component in the development of drugs targeting the CNS.[15] Piperidine derivatives have been successfully developed for a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[6][15][16] The piperidine carboxamide moiety can be tailored to interact with various CNS targets such as G-protein coupled receptors (GPCRs) and enzymes.

Antimalarial Agents

Phenotypic screening has identified piperidine carboxamides with potent activity against Plasmodium falciparum, the parasite responsible for malaria.[17][18] The lead compound, SW042, demonstrated sub-micromolar activity against both drug-sensitive and multidrug-resistant parasite strains.[17] Further studies revealed that these compounds act by inhibiting the parasite's proteasome, a novel and promising target for antimalarial drug development.[17][18] SAR studies on this series showed that the stereochemistry of the piperidine ring is critical for activity, with the (S)-enantiomer being 100-fold more potent than the (R)-enantiomer.[17]

Emerging Frontiers: PROTACs and Covalent Inhibitors

The adaptability of the piperidine carboxamide scaffold extends to cutting-edge therapeutic modalities.

  • PROTACs (Proteolysis-Targeting Chimeras): The rigidity of the piperidine ring makes it an attractive linker component in the design of PROTACs.[19] These heterobifunctional molecules induce the degradation of target proteins by bringing them into proximity with an E3 ubiquitin ligase.[20] Incorporating a piperidine moiety into the linker can enhance metabolic stability and provide a more defined spatial orientation of the two ends of the PROTAC, potentially improving potency.[19]

  • Covalent Inhibitors: Piperidine and piperazine aryl ureas have been developed as covalent inhibitors of fatty acid amide hydrolase (FAAH), a target for pain and inflammation.[21] These compounds form a covalent bond with a catalytic residue in the enzyme's active site, leading to irreversible inhibition.[21]

Challenges and Future Perspectives

Despite the successes, the development of piperidine carboxamide-based drugs is not without its challenges. These include achieving isoform selectivity for certain targets, managing potential off-target effects, and overcoming drug resistance.[22][23]

The future of piperidine carboxamide scaffolds in drug discovery remains bright. Innovations in synthetic chemistry, such as new stereoselective methods and biocatalytic approaches, are enabling the creation of more complex and diverse libraries of these compounds.[14][24][25] Combined with advanced computational modeling and a deeper understanding of disease biology, these developments will undoubtedly lead to the discovery of the next generation of piperidine carboxamide-based therapeutics.

References

  • Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry, 55(4), 1698–1705.
  • Frolov, N. A., & Vereshchagin, A. N. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Corey, V. C., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1623.
  • Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221–1259.
  • Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Bentham Science Publishers.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347–361.
  • Liu, D., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Advances, 5(25), 19163–19167.
  • Lucintel. (2024). Pharmaceutical Grade Piperidine Derivative Market Report: Trends, Forecast and Competitive Analysis to 2031. Lucintel.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Chen, X., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1–e14.
  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem.
  • Google Patents. (2010). WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.
  • Chen, X., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.
  • Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180–188.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • GlobeNewswire. (2024). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • National Center for Biotechnology Information. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International Journal of Molecular Sciences.
  • University of Arizona. (2017). Piperidine-based drug discovery.
  • chemeurope.com. (n.d.). Piperidine.
  • MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules.
  • Wikipedia. (n.d.). Piperidine.
  • PR Newswire. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • ACS Publications. (2000). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry.
  • EMBL-EBI. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.
  • PubMed. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry.
  • Google Patents. (2019). ES2712915T3 - Procedure for the preparation of piperidine-4-carbothioamide hydrochloride.
  • National Center for Biotechnology Information. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PLoS One.
  • Figshare. (2017). Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas. Journal of Medicinal Chemistry.
  • R Discovery. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis.
  • RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Organic & Biomolecular Chemistry.
  • DTIC. (1991). Piperidine Synthesis.
  • RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Organic & Biomolecular Chemistry.

Sources

N-methylpiperidine-4-carboxamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-methylpiperidine-4-carboxamide: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core properties, provide validated protocols for its synthesis and analysis, and explore its emerging applications, grounding all information in established scientific literature.

Core Molecular Profile

This compound is a derivative of piperidine, a foundational scaffold in pharmaceutical science. Its structure, featuring a tertiary amine within the saturated ring and a secondary amide at the 4-position, imparts specific physicochemical properties that make it a valuable and versatile building block in organic synthesis.

The presence of both a hydrogen bond donor (the amide N-H) and multiple hydrogen bond acceptors (the amide C=O and the ring nitrogen) allows for diverse, predictable interactions with biological targets. The N-methyl group on the piperidine ring ensures the nitrogen is a tertiary amine, influencing its basicity and pharmacokinetic profile compared to its secondary amine counterpart.

Physicochemical & Structural Data
PropertyValueSource
Molecular Formula C₇H₁₄N₂OPubChem[1]
Molecular Weight 142.20 g/mol PubChem[1]
CAS Number 1903-69-1PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CNC(=O)C1CCNCC1PubChem[1]
Appearance Colorless to pale yellow liquid or solidCymitQuimica[2]
Solubility Soluble in polar solvents (e.g., water, alcohols)CymitQuimica[2]
Hydrogen Bond Donors 1PubChem (Computed)[1]
Hydrogen Bond Acceptors 2PubChem (Computed)[1]
Rotatable Bonds 1PubChem (Computed)[1]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most reliably achieved through a two-step process starting from 1-methylpiperidine-4-carboxylic acid (also known as 1-methylisonipecotic acid). The strategy involves the initial conversion of the carboxylic acid to a more reactive intermediate, typically a methyl ester, followed by amidation with methylamine. This pathway is chosen for its high efficiency and the commercial availability of the starting materials.

Workflow for Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation A 1-Methylpiperidine-4-carboxylic Acid HCl B Methyl 1-methylpiperidine-4-carboxylate A->B  Methanol (Solvent/Reagent)  Thionyl Chloride (Catalyst)   C Methyl 1-methylpiperidine-4-carboxylate D This compound (Final Product) C->D  Methylamine Solution  (e.g., in THF or H₂O)   compound N-methylpiperidine- 4-carboxamide Derivative (P4C) gyrase DNA Gyrase (GyrA/GyrB) compound->gyrase Binds to GyrB Subunit dna Relaxed Bacterial DNA gyrase->dna Attempts DNA Supercoiling supercoiled_dna Supercoiled DNA (Replication Blocked) gyrase->supercoiled_dna Trapped Enzyme Leads to dsDNA Breaks cell_death Bacterial Cell Death supercoiled_dna->cell_death Sample Synthesized Product HPLC HPLC-UV (Purity Assay) Sample->HPLC MS LC-MS (Identity Confirmation) Sample->MS NMR NMR (¹H, ¹³C) (Structural Elucidation) Sample->NMR Result Certificate of Analysis (Purity >95% Confirmed) HPLC->Result MS->Result NMR->Result

Sources

A Technical Guide to N-Methylpiperidine-4-Carboxamide: A Privileged Scaffold for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine heterocycle is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals and biologically active compounds.[1][2] Within this class, N-methylpiperidine-4-carboxamide stands out not as a therapeutic agent in its own right, but as a uniquely versatile and privileged scaffold. Its structural and chemical properties make it an ideal starting point for the synthesis of diverse molecular libraries targeting a wide array of diseases. This guide provides an in-depth analysis of the this compound core, detailing its synthesis, physicochemical properties, and, most importantly, its application in the development of potent inhibitors for oncology, infectious diseases, and neurological disorders. We will explore the mechanistic basis for its efficacy in different therapeutic areas and provide detailed experimental protocols for its evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Introduction to the this compound Scaffold

This compound is an organic compound featuring a six-membered saturated nitrogen-containing piperidine ring.[3] The structure is characterized by a methyl group on the ring's nitrogen atom (position 1) and a carboxamide functional group at position 4.[3] This specific arrangement of a tertiary amine, a rigid heterocyclic core, and a hydrogen-bond-donating-and-accepting amide group provides a trifecta of pharmacologically relevant features.

The piperidine ring acts as a non-planar, saturated scaffold that can orient substituents in distinct three-dimensional vectors, which is crucial for precise interaction with biological targets. The tertiary amine is basic and often protonated at physiological pH, allowing for key ionic interactions with acidic residues in protein binding pockets. The carboxamide group is a critical pharmacophore, capable of forming multiple hydrogen bonds and often acting as a bioisostere or mimic of other functional groups in endogenous ligands.[4][5] Consequently, this scaffold is not just a synthetic intermediate but a foundational building block for creating high-affinity ligands for various enzymes and receptors.[6][7]

Physicochemical Properties

The hydrochloride salt form of the compound is often used in experimental settings to improve solubility and stability in aqueous environments.[6]

PropertyValueSource
Molecular Formula C₇H₁₄N₂O[8][9]
Molecular Weight 142.20 g/mol [8][10]
IUPAC Name This compound[8]
Physical State Solid or colorless to pale yellow liquid[3]
Solubility Soluble in polar solvents like water and alcohols[3]
CAS Number 1903-69-1[8][9]

Synthetic Strategy and Rationale

The accessibility of a scaffold is paramount for its utility in drug discovery. This compound and its precursors can be synthesized through robust and scalable chemical reactions. A common and efficient pathway involves the N-methylation of a piperidine-4-carboxylate ester, followed by amidation.

Example Synthetic Protocol: Two-Step Synthesis from Methyl 4-Piperidinecarboxylate

This protocol outlines a common laboratory-scale synthesis. The initial step is a reductive amination to introduce the N-methyl group, followed by direct amidation.

Step 1: Synthesis of Methyl 1-methylpiperidine-4-carboxylate

  • To a stirred solution of methyl 4-piperidinecarboxylate (1 equivalent) in methanol, add formic acid (1.7 equivalents) followed by a 40% aqueous solution of formaldehyde (5 equivalents).[11]

  • Heat the reaction mixture to reflux for 3 hours. The formic acid and formaldehyde in situ generate the reagents for the Eschweiler-Clarke reaction, a classic method for methylating amines.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate until the pH is > 8.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield methyl 1-methylpiperidine-4-carboxylate as a liquid.[11]

Step 2: Synthesis of this compound

  • The resulting ester from Step 1 can be converted to the target amide through direct aminolysis.

  • Dissolve the methyl 1-methylpiperidine-4-carboxylate (1 equivalent) in a solution of methylamine (excess, e.g., 40% in water or 2M in methanol).

  • Heat the mixture in a sealed vessel at a temperature ranging from 60-80°C for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting ester.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove excess methylamine and solvent.

  • Purify the crude product via column chromatography on silica gel to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Amidation Start Methyl 4-piperidinecarboxylate Reagents1 Formaldehyde, Formic Acid Methanol, Reflux Start->Reagents1 Eschweiler-Clarke Reaction Intermediate Methyl 1-methylpiperidine-4-carboxylate Reagents1->Intermediate Reagents2 Methylamine Solution Heat Intermediate->Reagents2 Aminolysis FinalProduct This compound Reagents2->FinalProduct

Caption: Synthetic workflow for this compound.

Therapeutic Applications and Mechanisms of Action

The true value of the this compound scaffold is demonstrated by its incorporation into a multitude of potent and selective therapeutic agents across several disease areas.

Oncology: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair.[12] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA double-strand break repair is deficient. Inhibiting PARP in these cancer cells prevents the repair of single-strand breaks, which then leads to double-strand breaks during replication. Without a functional homologous recombination pathway, these breaks cannot be repaired, leading to cell death—a concept known as synthetic lethality .[13]

The carboxamide moiety of the this compound scaffold is a superb mimic of the nicotinamide portion of NAD+, the natural substrate for PARP.[14] This allows derivatives to sit in the enzyme's active site and act as potent competitive inhibitors.

  • Example Compound (MK-4827 / Niraparib Precursor): The development of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) highlights the utility of the piperidine-carboxamide core. This compound demonstrated excellent PARP-1 and PARP-2 inhibition with IC₅₀ values of 3.8 nM and 2.1 nM, respectively, and showed efficacy in xenograft models of BRCA-1 deficient cancer.[15]

  • Another Example (A-620223): The compound 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide showed a Kᵢ of 8 nM against PARP-1 and was effective in vivo in combination with chemotherapy.[16]

PARP_Inhibition cluster_pathway Mechanism of Action cluster_outcome Cellular Consequence NAD NAD+ (Substrate) PARP PARP Enzyme NAD->PARP Binds to BindingSite Nicotinamide Binding Site PARP->BindingSite Inhibitor Piperidine-Carboxamide Inhibitor Inhibitor->PARP Competitively Binds to Inhibitor->PARP Inhibits Repair SSB DNA Single-Strand Break (SSB) SSB->PARP Activates DSB DNA Double-Strand Break (DSB) SSB->DSB Leads to Apoptosis Cell Death (Apoptosis) DSB->Apoptosis In BRCA-deficient cells

Caption: Competitive inhibition of PARP by piperidine-carboxamide mimics.

Infectious Diseases: Novel Targets

The versatility of the scaffold extends to infectious diseases, where it has been used to develop inhibitors with novel mechanisms of action.

  • Anti-Malarial Proteasome Inhibitors: A piperidine carboxamide (SW042) was identified with potent activity against Plasmodium falciparum, the parasite that causes malaria.[17] Mechanistic studies revealed that these compounds act as reversible, species-selective inhibitors of the parasite's proteasome β5 subunit. The compound binds to a previously unexplored pocket, explaining its selectivity over human proteasomes. The (S)-enantiomer was found to be 100-fold more potent, highlighting the importance of stereochemistry.[17]

  • Anti-Mycobacterial DNA Gyrase Inhibitors: Derivatives of piperidine-4-carboxamide have been identified as a new class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) that are active against Mycobacterium abscessus.[18] These compounds inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, demonstrating bactericidal properties against a pathogen known for its extensive drug resistance.[18]

Neurological Disorders: CNS Agents

The piperidine ring is a well-established scaffold in the development of agents targeting the central nervous system (CNS).[6]

  • Cholinesterase Inhibitors for Alzheimer's Disease: Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) inhibitors prevent its breakdown. Novel N-benzylpiperidine carboxamide derivatives have been designed as potent AChE inhibitors.[19] By replacing a metabolically labile ester linkage in a lead compound with a stable amide bond, researchers developed analogues with significant in vitro inhibitory activity (IC₅₀ values in the nanomolar to low-micromolar range), with some predicted to be blood-brain barrier permeant.[19]

HIV Treatment: CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter T-cells. Blocking this receptor can prevent viral entry. Based on pharmacophore models, novel piperidine-4-carboxamide derivatives have been designed and synthesized as CCR5 inhibitors.[20] Several of these compounds showed potent inhibitory activity in calcium mobilization assays and antiviral activity in HIV-1 single-cycle assays, with IC₅₀ values in the nanomolar range.[20][21]

Key Experimental Protocols

To facilitate research utilizing this scaffold, we provide foundational, step-by-step protocols for evaluating derivatives in key therapeutic areas.

Protocol: In Vitro PARP-1 Inhibition Assay (HTS Format)

This protocol describes a high-throughput, homogeneous assay to determine the IC₅₀ of a test compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Streptavidin-Europium cryptate (donor)

  • Anti-poly(ADP-ribose) antibody conjugated to an acceptor fluorophore (e.g., d2)

  • 384-well low-volume white plates

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

Methodology:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations (typically with a final DMSO concentration ≤1%).

  • In a 384-well plate, add 2 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer).

  • Add 4 µL of a solution containing PARP-1 enzyme and Histone H1 in Assay Buffer.

  • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding 4 µL of biotinylated NAD+ in Assay Buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the detection reagents (Streptavidin-Europium and anti-pADPr-d2 antibody) in a suitable detection buffer.

  • Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

  • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Proliferation Assay in BRCA-Mutant vs. Wild-Type Cells

This assay is crucial to demonstrate the synthetic lethality effect of PARP inhibitors.

Materials:

  • BRCA1-mutant cancer cell line (e.g., HCC1937)

  • BRCA-wild-type cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • 96-well clear flat-bottom plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Methodology:

  • Seed both cell lines into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubate the plates for 72 hours (or an appropriate duration for the cell line) at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine the IC₅₀ for each cell line. A potent compound will show a significantly lower IC₅₀ in the BRCA-mutant line compared to the wild-type line.

Structure-Activity Relationship (SAR) and Future Directions

The this compound scaffold provides a robust framework for exploring structure-activity relationships. Modifications at several key positions can be used to optimize potency, selectivity, and pharmacokinetic properties.

  • The Carboxamide Nitrogen (R¹): This is the most common point of diversification. Attaching various aryl, heteroaryl, or alkyl groups allows for probing different sub-pockets of the target's active site. This is exemplified in the development of PARP, CCR5, and cholinesterase inhibitors.[19][20][22]

  • The Piperidine Nitrogen (R²): The N-methyl group can be replaced with other alkyl groups (e.g., propyl in A-620223[16]) or more complex moieties to modulate basicity, lipophilicity, and interactions with the target protein.

  • The Piperidine Ring (R³): Introduction of substituents on the piperidine ring itself can enforce specific conformations or provide additional interaction points. Stereochemistry, as seen in the anti-malarial compounds, can be critical for activity.[17]

SAR_Diagram cluster_invisible R1_label R¹: Primary diversification point for target engagement and potency. a->R1_label R2_label R²: Modulates pKa, solubility, and PK. b->R2_label R3_label R³: Stereochemistry and conformational constraint. c->R3_label Scaffold

Caption: Key points for Structure-Activity Relationship (SAR) exploration.

Future Directions: The future of this scaffold lies in its application to new and challenging biological targets. Research should focus on:

  • Targeted Protein Degraders (PROTACs): The scaffold can be used as a binder to a protein of interest, which is then linked to an E3 ligase ligand, leading to targeted degradation.

  • Kinase Inhibitors: While not extensively covered, the piperidine-carboxamide core is present in some kinase inhibitors, and further exploration in this area is warranted.[4]

  • Optimizing ADMET Properties: Systematic studies focusing on how modifications impact absorption, distribution, metabolism, excretion, and toxicity will be crucial for advancing leads into clinical candidates.

Conclusion

This compound is far more than a simple chemical intermediate; it is a privileged and powerful scaffold in the armamentarium of the medicinal chemist. Its synthetic tractability combined with its ideal placement of key pharmacophoric features has enabled the development of potent and selective modulators for a diverse range of high-value therapeutic targets. From synthetic lethality in oncology to novel mechanisms against infectious agents, its influence is widespread. Continued exploration of the chemical space around this core structure promises to yield the next generation of innovative medicines.

References

  • This compound hydrochloride - MySkinRecipes. (n.d.).
  • This compound | C7H14N2O | CID 2760460 - PubChem - NIH. (n.d.).
  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026, January 5).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. (n.d.).
  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9).
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH. (n.d.).
  • (PDF) Discovery of piperidine carboxamide TRPV1 antagonists - ResearchGate. (2025, August 9).
  • N‐methylpyridine‐2‐carboxamide‐based PARP‐1 inhibitor. - ResearchGate. (n.d.).
  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed. (n.d.).
  • This compound CAS#: 1903-69-1; ChemWhat Code: 116338. (n.d.).
  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed. (2009, November 26).
  • (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - ResearchGate. (2024, August 18).
  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (n.d.).
  • Piperidine-4-carboxamide: A Vital Building Block for Drug Discovery. (2025, October 15).
  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed. (2019, October 1).
  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed. (2008, July 15).
  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PubMed Central. (2022, February 28).
  • Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC - NIH. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. (n.d.).

Sources

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of N-methylpiperidine-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-methylpiperidine-4-carboxamide scaffold is a privileged structural motif in modern medicinal chemistry, integral to the development of a diverse array of therapeutic agents.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, offering insights for researchers, scientists, and drug development professionals. We will explore the nuanced effects of structural modifications on biological activity, drawing from authoritative research to explain the causality behind experimental design and SAR trends. This document is structured to provide a deep, logical, and scientifically rigorous exploration of the topic, grounded in established principles and supported by comprehensive references.

Introduction: The Significance of the this compound Core

The piperidine ring is a ubiquitous feature in a vast number of biologically active molecules and clinically approved drugs.[2] Its conformational flexibility and the capacity for diverse functionalization make it an attractive scaffold for medicinal chemists.[1][2] When incorporated into the this compound framework, this heterocycle provides a versatile platform for designing ligands that can interact with a variety of biological targets, including G protein-coupled receptors (GPCRs) and enzymes.[2][3]

The core structure, characterized by a central piperidine ring with a methyl group on the nitrogen and a carboxamide group at the 4-position, allows for systematic modifications at three key points:

  • The Piperidine Nitrogen (N1-position): The N-methyl group plays a crucial role in the pharmacological profile of these analogs.

  • The Carboxamide Moiety: This linker region can be modified to influence potency, selectivity, and pharmacokinetic properties.

  • Substituents on the Carboxamide Nitrogen: The nature of the group attached to the amide nitrogen often dictates target specificity and affinity.

This guide will dissect the SAR of this scaffold by examining the impact of structural alterations at each of these positions, elucidating how subtle changes can lead to profound differences in biological activity.

General Synthetic Strategies

The synthesis of this compound analogs typically begins with commercially available starting materials such as 1-methylisonipecotic acid or its corresponding esters.[4] A common and efficient method involves the coupling of N-methylpiperidine-4-carboxylic acid with a desired amine in the presence of a suitable coupling agent.

Workflow for the Synthesis of this compound Analogs

Synthesis Workflow A N-methylpiperidine-4-carboxylic acid or its ester derivative D Amide Bond Formation A->D B Amine (R-NH2) B->D C Coupling Agent (e.g., PyBOP, HATU) C->D Activation E This compound Analog D->E

Caption: General synthetic route for this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and substitution pattern of the core scaffold. The following sections detail the SAR at key positions.

Modifications at the Piperidine Nitrogen (N1-position)

The N-methyl group is a critical determinant of activity for many analogs. SAR studies on piperidine-based cocaine analogs revealed that N-demethylation can lead to improved activity at the serotonin and norepinephrine transporters.[5] However, replacing the N-methyl group with larger phenylalkyl groups can lead to a decrease in activity at the dopamine transporter.[5]

In the context of opioid receptor modulators, the N-substituent is pivotal. For instance, in certain series of opioid agonists, the presence of a methyl group on the piperidine nitrogen is essential for potent analgesic activity.[6] Displacement of the methyl group can lead to a decrease in analgesic effects.[6]

Alterations of the Carboxamide Linker

The carboxamide linker provides a rigidifying element and a key hydrogen bonding motif. Modifications in this region can significantly impact ligand-receptor interactions. For instance, the stereochemistry of substituents on the piperidine ring relative to the carboxamide can be crucial, as seen in piperidine carboxamide proteasome inhibitors where the (S)-enantiomer was found to be 100-fold more potent than the (R)-enantiomer.[7]

Substitutions on the Carboxamide Nitrogen

The substituent attached to the carboxamide nitrogen is arguably the most varied and impactful point of modification for tuning the pharmacological profile. This is where large, aromatic, and functionalized groups are often introduced to achieve high affinity and selectivity for a specific biological target.

Targeting Dopamine Receptors:

A number of this compound analogs have been investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are implicated in various neurological and psychiatric disorders.[3][8] For example, structural diversity in the aryl amide portion of related carboxamides has a major influence on achieving sub-nanomolar D3 receptor affinity and selectivity over the D2 receptor.[9] Introducing rigid linkers, such as a trans-butenyl group, between the piperazine (a common bioisostere for piperidine) and the aryl amide can further optimize this selectivity.[9]

Substituent (R) Target Effect on Activity Reference
4-(2,3-dichlorophenyl)piperazin-1-yl]butylDopamine D3 ReceptorHigh affinity and selectivity[9]
4-(2-methoxyphenyl)piperazin-1-yl)alkylDopamine D2/D3 ReceptorsImproved affinity and selectivity with rigid aryl acrylamide derivatives[8]

Modulating Opioid Receptors:

The this compound scaffold is also a key component of many opioid receptor ligands. The nature of the substituent on the carboxamide nitrogen is critical for determining affinity and functional activity (agonist, antagonist, or biased agonist) at mu (µ), delta (δ), and kappa (κ) opioid receptors.[10][11] For instance, in a series of novel µ-opioid receptor agonists, the substituent pattern on a phenyl ring attached to the carboxamide played a pivotal role in binding affinity and selectivity.[11]

Workflow for SAR Exploration

SAR_Exploration cluster_0 Core Scaffold cluster_1 Modification Points cluster_2 Biological Evaluation cluster_3 SAR Data Interpretation Core This compound N1 N1-Methyl Group Core->N1 Linker Carboxamide Linker Core->Linker R_group Amide Substituent (R) Core->R_group Assay Binding & Functional Assays N1->Assay Linker->Assay R_group->Assay SAR Structure-Activity Relationship Assay->SAR

Caption: Logical workflow for exploring the SAR of this compound analogs.

Case Study: Piperidine-4-carboxamides as Antimalarial Agents

A notable example of the successful application of SAR in this chemical class is the discovery of potent and selective antimalarial agents.[7] A high-throughput screening hit, a piperidine carboxamide, was optimized through systematic SAR studies.[7]

  • Stereochemistry: The (S)-enantiomer was found to be significantly more potent.[7]

  • Essential Pharmacophore: Removal of either the right-hand phenyl ring or the left-hand glycolic acid fragment resulted in a loss of activity, defining the minimal pharmacophore required for antimalarial action.[7]

  • Target Identification: Through the selection of resistant Plasmodium falciparum parasites, the target was identified as the proteasome β5 active site.[7]

These findings underscore the power of iterative SAR to not only enhance potency but also to elucidate the mechanism of action.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-N-methylpiperidine-4-carboxamides

This protocol is a representative example of an amide coupling reaction to generate analogs for SAR studies.

  • To a solution of N-methylpiperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added a coupling agent like PyBOP (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

  • The desired aryl amine (1.0 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-N-methylpiperidine-4-carboxamide.

In Vitro Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of synthesized analogs to a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor of interest (e.g., dopamine D3 or µ-opioid receptor) are prepared from cultured cells.

  • Radioligand Binding: In a multi-well plate, the prepared membranes are incubated with a known radiolabeled ligand (e.g., [³H]-spiperone for D2/D3 receptors) and varying concentrations of the test compound (the this compound analog).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold remains a highly fruitful starting point for the design of novel therapeutic agents. The wealth of SAR data available for this class of compounds provides a strong foundation for future drug discovery efforts. Key takeaways from this guide include:

  • The N-methyl group on the piperidine nitrogen is often crucial for activity, but its modification can be a strategy to fine-tune selectivity.

  • The stereochemistry of the piperidine ring is a critical parameter that must be optimized.

  • The substituent on the carboxamide nitrogen is the primary driver of target affinity and selectivity.

Future research in this area will likely focus on the development of analogs with improved pharmacokinetic profiles, reduced off-target effects, and novel mechanisms of action, such as biased agonism at GPCRs. The continued application of rational, structure-based drug design principles to the this compound core promises to yield the next generation of innovative medicines.

References

  • Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central.
  • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.
  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate.
  • Le, T., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry.
  • Kinsinger, O. S., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry.
  • Schepmann, D., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry.
  • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
  • JournalAgent. (n.d.). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES.
  • Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.
  • Meltzer, P. C., et al. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of Medicinal Chemistry.
  • MDPI. (2018). Improved Synthesis of N-Methylcadaverine.
  • Liu, G., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry.
  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. Molecules.
  • Molecules. (2017). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists.
  • Gavin Publishers. (2022). Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides.
  • Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research.
  • Chumpradit, A., et al. (2001). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry.
  • Lindsley, C. W., et al. (2022). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry.
  • Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience.
  • ChemRxiv. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators.
  • Jochniak, K., et al. (2021). Molecular Modeling of µ Opioid Receptor Ligands with Various Functional Properties: PZM21, SR-17018, Morphine, and Fentanyl—Simulated Interaction Patterns Confronted with Experimental Data. International Journal of Molecular Sciences.
  • Stanford University. (n.d.). Novel small molecule negative allosteric modulators of the mu-opioid receptor.
  • Wiebe, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • S. G. D., et al. (2023). Structure-based design of bitopic ligands for the μ-opioid receptor. Nature Chemical Biology.

Sources

The N-methylpiperidine-4-carboxamide Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-methylpiperidine-4-carboxamide core is a recurring and highly valued structural motif in contemporary drug discovery. Its prevalence across a spectrum of therapeutic targets underscores its significance as a privileged scaffold. This technical guide provides an in-depth analysis of the multifaceted role of this compound in medicinal chemistry, designed for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, delve into versatile synthetic strategies, and critically examine its application in the design of potent and selective therapeutic agents, including PARP inhibitors, CCR5 antagonists, and CNS-targeting compounds. Through detailed case studies, structure-activity relationship (SAR) analyses, and explicit experimental protocols, this guide aims to provide a comprehensive understanding of why and how this scaffold contributes to the development of successful drug candidates.

Introduction: The Strategic Value of the this compound Scaffold

Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology, with the piperidine ring being one of the most frequently incorporated scaffolds in FDA-approved drugs.[1] The this compound moiety combines several key features that make it particularly attractive for medicinal chemistry. The tertiary amine of the N-methylpiperidine imparts basicity, which can be crucial for aqueous solubility and for forming key interactions with biological targets.[2] The piperidine ring itself offers a conformationally constrained yet flexible three-dimensional structure that can effectively orient substituents into optimal binding pockets. Furthermore, the 4-carboxamide group provides a versatile handle for introducing a wide array of chemical diversity and can act as both a hydrogen bond donor and acceptor.[3] This unique combination of properties allows the scaffold to favorably influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]

This guide will illuminate the causality behind the successful application of this scaffold, moving beyond a simple cataloging of its presence in various compounds to a deeper analysis of its contribution to molecular recognition, metabolic stability, and overall drug-like properties.

Physicochemical Properties and Their Implications

The physicochemical properties of the this compound core are fundamental to its utility in drug design. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue (Predicted/Experimental)Implication in Drug Design
Molecular Weight 142.20 g/mol [5]Provides a low molecular weight starting point, allowing for the addition of other functionalities without violating Lipinski's Rule of Five.
pKa (of the piperidine nitrogen) ~8.5 - 10.1 (for N-methylpiperidine)[6]The basicity ensures that a significant portion of the molecules are protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with acidic residues in binding pockets.
cLogP -0.5 to 0.5 (Predicted)The relatively low lipophilicity of the core scaffold helps to balance the often-lipophilic substituents required for potent target engagement, aiding in the overall optimization of the ADME profile.
Hydrogen Bond Donors/Acceptors Donors: 1, Acceptors: 2[5]The carboxamide group's ability to participate in hydrogen bonding is critical for anchoring the molecule within a target's binding site.

The hydrochloride salt form of this compound is often utilized to improve solubility and stability, making it more amenable to use in aqueous environments for both chemical reactions and biological assays.[2]

Synthetic Strategies: Building upon the Core

The synthesis of this compound and its derivatives can be achieved through several reliable and scalable routes. The choice of a particular synthetic pathway often depends on the desired substituents and the overall complexity of the target molecule.

General Synthesis of the this compound Core

A common and efficient method to prepare the core scaffold involves the amidation of a suitable piperidine-4-carboxylic acid derivative.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 1-methylpiperidine-4-carboxylic acid

  • To a stirred solution of 1-methylpiperidine-4-carboxylic acid hydrochloride (1 equivalent) in methanol (approximately 2 M concentration), cool the mixture to -10 °C using an ice-salt bath.[7]

  • Slowly add thionyl chloride (1.5 equivalents) dropwise, maintaining the temperature below 0 °C.[7]

  • After the addition is complete, allow the reaction mixture to warm to 40 °C and stir for 2 hours.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the solution to approximately pH 8 with a saturated aqueous solution of sodium carbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1-methylpiperidine-4-carboxylate.[7]

Step 2: Amidation with Methylamine

  • Dissolve the methyl 1-methylpiperidine-4-carboxylate (1 equivalent) in a solution of methylamine in a suitable solvent (e.g., methanol or THF).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

SynthesisWorkflow cluster_start Starting Material cluster_synthesis Synthesis cluster_product Product 1-methylpiperidine-4-carboxylic acid 1-methylpiperidine-4-carboxylic acid Esterification Esterification (SOCl2, MeOH) 1-methylpiperidine-4-carboxylic acid->Esterification methyl 1-methylpiperidine-4-carboxylate methyl 1-methylpiperidine-4-carboxylate Esterification->methyl 1-methylpiperidine-4-carboxylate Intermediate Amidation Amidation (Methylamine) This compound This compound Amidation->this compound methyl 1-methylpiperidine-4-carboxylate->Amidation

Case Studies in Medicinal Chemistry

The true value of the this compound scaffold is best illustrated through its successful application in the development of clinical candidates and approved drugs.

PARP Inhibitors: The Niraparib Story

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways. Niraparib (MK-4827), an approved PARP inhibitor, features a piperidine moiety, though not the N-methylated version, that is critical for its activity. The core piperidine structure in Niraparib correctly orients the phenyl-indazole group for optimal interaction with the PARP enzyme.[8]

The synthesis of Niraparib is a multi-step process that highlights the versatility of piperidine chemistry in constructing complex molecules.[9][10]

Experimental Protocol: PARP Inhibition Assay (Colorimetric)

  • Coat a 96-well plate with histone proteins.

  • Add a reaction mixture containing the PARP enzyme, activated DNA, biotinylated Poly(ADP-ribose), and varying concentrations of the test inhibitor (e.g., Niraparib).

  • Incubate the plate to allow for the PARP-catalyzed incorporation of biotinylated Poly(ADP-ribose) onto the histones.

  • Wash the plate to remove unincorporated reagents.

  • Add Streptavidin-HRP conjugate, which will bind to the biotinylated Poly(ADP-ribose).

  • After another wash step, add a colorimetric HRP substrate (e.g., TMB).

  • Stop the reaction and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to PARP activity, and a decrease in signal indicates inhibition.

PARP_Inhibition cluster_pathway DNA Damage Repair Pathway cluster_inhibition Mechanism of PARP Inhibition DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation senses ADP-ribosylation ADP-ribosylation PARP Activation->ADP-ribosylation catalyzes Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins ADP-ribosylation->Recruitment of DNA Repair Proteins signals DNA Repair DNA Repair Recruitment of DNA Repair Proteins->DNA Repair Niraparib Niraparib Niraparib->PARP Activation inhibits

CCR5 Antagonists for HIV Treatment: The Case of TAK-220

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host cells.[11] CCR5 antagonists block this interaction, preventing viral entry. The piperidine-4-carboxamide moiety is a key feature in several CCR5 antagonists, including the clinical candidate TAK-220.[11] In these molecules, the N-substituted piperidine-4-carboxamide structure serves to orient the larger aromatic substituents in a manner that effectively blocks the CCR5 co-receptor. The metabolic stability conferred by this scaffold was a significant factor in the selection of TAK-220 for clinical development.[11]

Table of Representative CCR5 Antagonists with a Piperidine-4-carboxamide Core

CompoundCCR5 Binding Affinity (IC50, nM)Anti-HIV-1 Activity (EC50, nM)Reference
TAK-220 3.51.1[11]
Compound 5f -5.8[11]

Experimental Protocol: CCR5 Binding Assay

  • Prepare cell membranes from a cell line engineered to express the human CCR5 receptor (e.g., CHO/CCR5 cells).[12]

  • In a 96-well plate, incubate the cell membranes with a radiolabeled CCR5 ligand (e.g., [¹²⁵I]RANTES) and varying concentrations of the test compound.[12]

  • Allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Calculate the IC50 value from the dose-response curve.

CNS Drug Discovery

The this compound scaffold is also a valuable building block for agents targeting the central nervous system (CNS).[2][13] Its physicochemical properties, particularly its basicity and potential for hydrogen bonding, make it well-suited for interacting with neurotransmitter receptors and transporters. Derivatives of this scaffold have been investigated as potential treatments for a range of neurological and psychiatric disorders.[13] For instance, N-benzylpiperidine carboxamide derivatives have been explored as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[14]

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold has led to a deep understanding of the structure-activity relationships that govern its interaction with various biological targets.

SAR_Overview cluster_modifications Points of Modification Scaffold N-methylpiperidine- 4-carboxamide Core N_substituent N-substituent (Piperidine) Scaffold->N_substituent Influences PK/PD Carboxamide_N_substituent N-substituent (Carboxamide) Scaffold->Carboxamide_N_substituent Modulates Target Affinity Piperidine_ring_substituents Piperidine Ring Substituents Scaffold->Piperidine_ring_substituents Fine-tunes Conformation

  • N-substituent of the piperidine ring: The nature of the substituent on the piperidine nitrogen is critical for modulating the overall physicochemical properties of the molecule, including its basicity and lipophilicity. This position is often exploited to introduce larger groups that can interact with extended binding pockets or to attach linkers to other pharmacophoric elements.

  • N-substituent of the carboxamide: This position is a primary site for introducing diversity to achieve potent and selective target engagement. Aromatic and heteroaromatic substituents are commonly employed here to engage in pi-stacking and other specific interactions with the target protein.

  • Substitution on the piperidine ring: While less common, substitution on the piperidine ring itself can be used to fine-tune the conformational preferences of the scaffold, which can have a significant impact on binding affinity and selectivity.

Conclusion and Future Perspectives

The this compound scaffold has firmly established its place as a privileged structure in medicinal chemistry. Its inherent drug-like properties, synthetic tractability, and demonstrated success in a variety of therapeutic areas make it a highly attractive starting point for the design of new therapeutic agents. The case studies of PARP inhibitors, CCR5 antagonists, and CNS-active compounds highlight the versatility of this core in generating potent and selective molecules with favorable pharmacokinetic profiles.

Future research will undoubtedly continue to leverage the unique attributes of the this compound scaffold. The exploration of novel derivatives targeting a wider range of biological targets is an active area of investigation. Furthermore, the application of this core in the development of chemical probes and diagnostic agents represents a promising avenue for future research. As our understanding of disease biology continues to evolve, the strategic application of proven scaffolds like this compound will remain a cornerstone of successful drug discovery.

References

  • MySkinRecipes. (n.d.). This compound hydrochloride.
  • CN107235957A. (2017). A kind of synthetic method for preparing Niraparib. Google Patents.
  • PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.
  • PubMed. (2001). Design, synthesis, and SAR of heterocycle-containing antagonists of the human CCR5 receptor for the treatment of HIV-1 infection.
  • New Drug Approvals. (2016). Niraparib; MK 4827.
  • ACS Publications. (n.d.). Discovery of Novel, Potent, and Selective Small-Molecule CCR5 Antagonists as Anti-HIV-1 Agents: Synthesis and Biological Evaluation of Anilide Derivatives with a Quaternary Ammonium Moiety. Journal of Medicinal Chemistry.
  • Organic Syntheses. (n.d.). 4.
  • PubMed Central. (n.d.). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • PubMed Central. (n.d.). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV.
  • Google Patents. (n.d.). CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
  • LiveAction. (n.d.). Execute Graphviz Action examples.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • PubMed Central. (2025). Protocol to identify the sex and CCR5 genotype of the human donor cells and tissues transplanted into humanized immune system mice.
  • GitHub. (n.d.). Complex GraphViz DOT Sample.
  • ResearchGate. (2016). (PDF) Medicinal Chemistry of Small Molecule CCR5 Antagonists for Blocking HIV-1 Entry: A Review of Structural Evolution.
  • ResearchGate. (2025). Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity.
  • UASLP. (2017). CC-Chemokine receptor (CCR5)-delta32 genotyping.
  • HIV Management Guidelines. (n.d.). Co-receptor Tropism Assays.
  • Read the Docs. (n.d.). Examples — graphviz 0.21 documentation.
  • Graphviz. (2024). DOT Language.
  • Read the Docs. (n.d.). User Guide — graphviz 0.21 documentation.
  • Graphviz. (2015). Drawing graphs with dot.
  • ResearchGate. (n.d.). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors | Request PDF.
  • PubMed Central. (n.d.). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties.
  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
  • ChemWhat. (n.d.). This compound CAS#: 1903-69-1.
  • ChemBK. (n.d.). piperidine-4-carboxamide.
  • Clinical Info .HIV.gov. (2018). Co-Receptor Tropism Assays.
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate.
  • PubChem. (n.d.). N-Methylpiperidine.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Mayo Clinic Laboratories. (n.d.). FFTRP - Overview: Trofile Co-Receptor Tropism Assay.
  • PubMed. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • ResearchGate. (2018). Which software is suitable for visualization of Ligand-receptor interaction predicted by SWISSDOCK server?.
  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Stack Overflow. (2009). Graphviz: How to go from .dot to a graph?.

Sources

An In-Depth Technical Guide to N-methylpiperidine-4-carboxamide: Properties, Characterization, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylpiperidine-4-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, combining a tertiary amine within a piperidine ring and a carboxamide functional group, provides a versatile scaffold for the synthesis of novel therapeutic agents. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its characterization, and expert insights into its synthetic pathways and chemical reactivity.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. This compound, specifically, presents two key functional groups for chemical modification: a tertiary amine and a primary amide. Understanding the interplay of these groups and the overall physicochemical profile of the molecule is paramount for its effective utilization in research and development. This document serves as a detailed technical resource, consolidating available data and providing practical guidance for scientists working with this compound.

Molecular Structure and Identifiers

A clear understanding of the molecular architecture is fundamental to interpreting the properties and reactivity of this compound.

Chemical Structure

The structure consists of a piperidine ring with a methyl group attached to the nitrogen atom (N1) and a carboxamide group at the C4 position.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Chemical Identifiers
IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 1903-69-1[2][3]
Molecular Formula C₇H₁₄N₂O[2][3]
Molecular Weight 142.20 g/mol [2][3]
SMILES CNC(=O)C1CCN(C)CC1[2]
InChI InChI=1S/C7H14N2O/c1-9-4-2-6(3-5-9)7(8)10/h6H,2-5H2,1H3,(H2,8,10)[4]

Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in experimental settings.

Tabulated Physical Data
PropertyValueNotes and References
Appearance Colorless to pale yellow solid or liquidDependent on purity and temperature.[5]
Melting Point 135-137 °CExperimentally determined.[6]
Boiling Point Not experimentally determinedEstimated to be >200 °C based on its structure and melting point.
Solubility Soluble in polar solvents such as water and alcohols.The polar carboxamide group contributes to its solubility in polar media.[5]
pKa Not experimentally determinedThe pKa of the protonated tertiary amine is estimated to be around 10.08, based on the pKa of N-methylpiperidine.[7] This indicates it will be predominantly protonated at physiological pH.
LogP (XLogP3-AA) -1.0Computed value, suggesting hydrophilicity.[2]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the tertiary amine and the carboxamide.

Basicity and Salt Formation

The tertiary amine in the piperidine ring is basic and will readily react with acids to form salts. This property is often exploited to improve the aqueous solubility and crystallinity of the compound.

Reactivity of the Carboxamide Group

The carboxamide group is generally stable but can undergo hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions with heating. It can also be a site for other chemical transformations, though it is less reactive than esters or acid chlorides.

N-Alkylation

The tertiary amine of the piperidine ring can undergo quaternization with reactive alkylating agents to form quaternary ammonium salts.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • Piperidine Ring Protons (CH₂): A series of complex multiplets are expected in the region of approximately 1.5-3.5 ppm.

  • N-Methyl Protons (N-CH₃): A singlet should appear around 2.2-2.5 ppm.

  • Methine Proton (CH-C=O): A multiplet, likely a tt (triplet of triplets), is expected around 2.3-2.7 ppm.

  • Amide Protons (NH₂): Two broad singlets, corresponding to the two amide protons, would be expected in the region of 5.5-8.0 ppm, and their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically around 175-180 ppm.

  • Piperidine Ring Carbons (CH₂): Signals for the carbons adjacent to the nitrogen (C2, C6) are expected around 55-60 ppm. The other ring carbons (C3, C5) would appear further upfield, around 25-30 ppm.

  • Methine Carbon (CH): The C4 carbon should appear around 40-45 ppm.

  • N-Methyl Carbon (N-CH₃): A signal is expected around 45-50 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching (Amide): Two bands are expected in the region of 3100-3500 cm⁻¹, characteristic of a primary amide.

  • C=O Stretching (Amide I): A strong absorption band should be present around 1640-1680 cm⁻¹.

  • N-H Bending (Amide II): A band is expected near 1600-1640 cm⁻¹.

  • C-H Stretching: Aliphatic C-H stretches will appear just below 3000 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 142.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxamide group or cleavage of the piperidine ring.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the amidation of a suitable piperidine-4-carboxylic acid derivative.

Synthetic Pathway Overview

A logical synthetic approach starts from a commercially available precursor, such as methyl 1-methylpiperidine-4-carboxylate, and proceeds through amidation.

Diagram: Synthetic Workflow for this compound

Synthesis_Workflow Start Methyl 1-methylpiperidine-4-carboxylate Amidation Amidation with Ammonia Start->Amidation 1. Reactant Workup Aqueous Workup & Extraction Amidation->Workup 2. Reaction Quenching Purification Purification (e.g., Recrystallization) Workup->Purification 3. Isolation Product This compound Purification->Product 4. Final Product

Caption: A representative workflow for the synthesis of this compound.

Detailed Experimental Protocol: Amidation of Methyl 1-methylpiperidine-4-carboxylate

This protocol describes a plausible method for the synthesis of this compound.

Materials:

  • Methyl 1-methylpiperidine-4-carboxylate

  • Ammonia (7N solution in methanol)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1-methylpiperidine-4-carboxylate (1 equivalent) in methanol.

  • Addition of Ammonia: To the stirred solution, add a 7N solution of ammonia in methanol (a significant excess, e.g., 10-20 equivalents).

  • Reaction: Seal the flask and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to yield pure this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

  • Health Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

Conclusion

This compound is a valuable building block for the development of novel chemical entities with potential therapeutic applications. This guide has provided a comprehensive overview of its physical and chemical properties, predicted spectroscopic data, a plausible synthetic protocol, and essential safety information. A thorough understanding of these characteristics is fundamental for researchers and scientists aiming to leverage this versatile scaffold in their drug discovery and development endeavors.

References

  • MDPI. Improved Synthesis of N-Methylcadaverine. [Link]
  • PubChem. This compound. [Link]
  • PrepChem.com.
  • PubChem. 1-Methylpiperidine-4-carboxamide. [Link]

Sources

An In-depth Technical Guide to the Safety, Hazards, and Toxicity of N-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety, hazard, and toxicity profile of N-methylpiperidine-4-carboxamide. As a Senior Application Scientist, the following sections synthesize available data with practical insights to ensure safe handling and informed use of this compound in a research and development setting. The structure of this document is designed to logically flow from fundamental properties to detailed hazard information and practical safety protocols.

Chemical and Physical Identity

This compound is an organic compound featuring a piperidine ring, a foundational structure in many pharmaceuticals and agrochemicals.[1] Its chemical properties are influenced by the N-methyl group and the carboxamide functional group at the 4-position.

A clear understanding of its physical and chemical properties is the first step in a robust safety assessment. These properties dictate its behavior under various laboratory conditions and inform storage and handling protocols.

PropertyValueSource
CAS Number 1903-69-1[2][3]
Molecular Formula C₇H₁₄N₂O[1][2][3]
Molecular Weight 142.20 g/mol [3]
Appearance Colorless to pale yellow liquid or solid; yellow powder[1]
Solubility Soluble in polar solvents like water and alcohols[1]

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][3]

The signal word associated with these hazards is "Warning" .[2][3]

The following diagram illustrates the logical flow from the chemical's properties to its hazard classification and the corresponding personal protective equipment (PPE) required.

Hazard_Identification cluster_chem Chemical Properties cluster_hazards GHS Hazard Classification cluster_ppe Required Personal Protective Equipment Chem_ID This compound CAS: 1903-69-1 Formula: C₇H₁₄N₂O H315 H315: Skin Irritation Chem_ID->H315 H319 H319: Serious Eye Irritation Chem_ID->H319 H335 H335: Respiratory Irritation Chem_ID->H335 LabCoat Protective Clothing Chem_ID->LabCoat Gloves Protective Gloves H315->Gloves Goggles Eye Protection H319->Goggles Ventilation Adequate Ventilation / Fume Hood H335->Ventilation

Caption: Hazard identification and corresponding PPE.

Toxicological Profile

The mechanism of irritation likely stems from the chemical's ability to interact with and disrupt biological membranes and proteins in the skin, eyes, and respiratory tract. The carboxamide and the tertiary amine in the piperidine ring are functional groups that can participate in hydrogen bonding and other intermolecular interactions, potentially leading to an inflammatory response.

Experimental Protocols for Safety Assessment

To rigorously assess the safety of a novel compound like this compound, a series of standardized in vitro and in vivo toxicological assays would be employed during its development. The choice of these assays is driven by regulatory requirements and the need to understand the compound's potential liabilities.

In Vitro Irritation and Corrosion Assays

Before any animal testing, in vitro methods are used to predict skin and eye irritation potential. These methods are crucial for reducing animal use and for early-stage hazard identification.

Example Protocol: Reconstructed Human Epidermis (RhE) Test for Skin Irritation (OECD TG 439)

  • Preparation of Tissues: Commercially available RhE tissues are cultured to a state that mimics the human epidermis.

  • Application of Test Chemical: A small amount of this compound is applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).

  • Rinsing and Post-Incubation: The test chemical is rinsed off, and the tissues are incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Tissue viability is measured using a colorimetric assay, such as the MTT assay. The reduction of MTT to a colored formazan product by viable cells is quantified spectrophotometrically.

  • Data Interpretation: If the mean tissue viability is reduced below a certain threshold (e.g., 50%) compared to negative controls, the compound is classified as a skin irritant.

This protocol is a self-validating system because it includes both positive and negative controls to ensure the assay is performing correctly.

The following diagram illustrates the workflow for this in vitro skin irritation test.

InVitro_Skin_Irritation start Start: RhE Tissue Culture apply_chem Apply this compound start->apply_chem incubate_1 Incubate (e.g., 60 mins) apply_chem->incubate_1 rinse Rinse Tissue incubate_1->rinse incubate_2 Post-Incubation (e.g., 42 hrs) rinse->incubate_2 mtt_assay Perform MTT Assay incubate_2->mtt_assay measure Measure Absorbance mtt_assay->measure interpret Interpret Data (Viability vs. Controls) measure->interpret classify Classify as Irritant or Non-Irritant interpret->classify

Caption: Workflow for in vitro skin irritation testing.

Safe Handling and Emergency Procedures

Given the known hazards, stringent adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

First Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2] Seek medical attention if you feel unwell.[2]

  • Skin Contact: If on skin, wash with plenty of water.[2] If skin irritation occurs, get medical help.[2] Contaminated clothing should be removed and washed before reuse.[2]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Hazardous Combustion Products: Thermal decomposition may release toxic vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.

Storage and Disposal
  • Storage: Store in a well-ventilated place and keep the container tightly closed.[2] Store locked up.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations.[2]

Conclusion

This compound is a valuable building block in chemical synthesis but requires careful handling due to its irritant properties. The current safety data provides a foundational understanding of its hazards. For drug development professionals, this initial hazard assessment should be supplemented with a comprehensive toxicological evaluation, including in vitro and in vivo studies, to fully characterize its safety profile before advancing to later stages of development. Adherence to the handling and safety protocols outlined in this guide is essential to minimize risk in a laboratory setting.

References

  • This compound. PubChem. [Link]

Sources

An In-depth Technical Guide to the Solubility of N-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful formulation and application. This guide provides a comprehensive technical overview of the solubility of N-methylpiperidine-4-carboxamide, a key building block in medicinal chemistry. While quantitative solubility data for this specific molecule is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge to infer its solubility characteristics, design robust experimental protocols to quantify its solubility in various solvents, and understand its synthesis. Our approach is grounded in the principles of physical chemistry and leverages established analytical methodologies to provide a practical and scientifically rigorous resource.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physicochemical properties is paramount to predicting its solubility. This compound is a derivative of piperidine, a saturated heterocycle, featuring a methyl group on the nitrogen atom and a carboxamide group at the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄N₂O[1]
Molecular Weight 142.20 g/mol [1]
Appearance Colorless to pale yellow liquid or solid
XLogP3 -1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2

The negative XLogP3 value suggests a hydrophilic nature, indicating a preference for polar environments. The presence of two hydrogen bond donors (the amide N-H protons) and two hydrogen bond acceptors (the carbonyl oxygen and the piperidine nitrogen) further supports its potential for favorable interactions with polar protic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This principle is rooted in the nature and strength of intermolecular forces between the solute and the solvent.

The Role of Intermolecular Forces

The solubility of this compound is dictated by a balance of the following forces:

  • Hydrogen Bonding: The carboxamide group is a potent hydrogen bond donor and acceptor. The piperidine nitrogen can also act as a hydrogen bond acceptor. This is the primary driver for its solubility in protic solvents like water and alcohols.

  • Dipole-Dipole Interactions: The polar C=O and N-H bonds in the carboxamide group, as well as the C-N bonds in the piperidine ring, create a significant molecular dipole moment. This allows for favorable interactions with other polar molecules.

  • Van der Waals Forces: These are weaker, non-specific interactions that occur between all molecules. The piperidine ring provides a non-polar surface area that can interact with non-polar solvents via these forces.

Inferred Solubility Profile

Based on its structure, we can infer a qualitative solubility profile for this compound:

Table 2: Inferred Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsInferred SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong hydrogen bonding potential with the carboxamide and piperidine moieties.
Polar Aprotic DMSO, Acetonitrile, AcetoneModerate to HighGood dipole-dipole interactions, though lacking the hydrogen bond donating ability of protic solvents.
Non-Polar Hexane, TolueneLowThe polar functional groups will have unfavorable interactions with non-polar solvents.

Experimental Determination of Solubility

To obtain quantitative solubility data, rigorous experimental methods are necessary. The choice of method often depends on the required throughput, accuracy, and the properties of the compound.

High-Throughput Screening (HTS) Methods

In early-stage drug discovery, HTS methods are invaluable for rapidly assessing the solubility of a large number of compounds.[2]

  • Laser Nephelometry: This technique measures the light scattered by undissolved particles in a solution.[3][4] It is a rapid and simple method that can be integrated into a high-throughput workflow, often using 96-well plates.[1][3] The transition from a clear solution to a turbid suspension as the compound precipitates is detected, allowing for the determination of the kinetic solubility.[4]

G prep Prepare stock solution of compound in DMSO dispense Dispense stock solution into 96-well plate prep->dispense add_buffer Add aqueous buffer to each well dispense->add_buffer incubate Incubate and shake plate add_buffer->incubate measure Measure turbidity using a laser nephelometer incubate->measure analyze Analyze data to determine solubility measure->analyze

Caption: A typical workflow for high-throughput solubility screening using laser nephelometry.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[5] While more time-consuming than HTS methods, it provides a more accurate measure of a compound's intrinsic solubility.

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Equilibration: Place the container in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge or filter the solution to separate the solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved this compound using a validated analytical method.

Analytical Quantification Techniques

Accurate quantification of the dissolved compound is crucial for both HTS and equilibrium solubility methods.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the separation and quantification of small molecules.[6] A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier) and UV detection would be appropriate for this compound.[7]

G select_column Select a suitable column (e.g., C18) optimize_mobile_phase Optimize mobile phase (organic modifier, pH) select_column->optimize_mobile_phase determine_wavelength Determine optimal UV detection wavelength optimize_mobile_phase->determine_wavelength validate_method Validate the method (linearity, accuracy, precision) determine_wavelength->validate_method analyze_samples Analyze solubility samples validate_method->analyze_samples

Caption: Key steps in developing a robust HPLC method for solubility determination.

  • Gas Chromatography (GC): For volatile compounds, GC can be an effective analytical technique. Given the potential for thermal degradation of the carboxamide group, careful method development would be necessary. Headspace GC could be employed to analyze for any volatile impurities.[8]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, typically starting from a piperidine derivative. A common approach involves the amidation of a corresponding carboxylic acid or ester.

General Synthetic Approach

A plausible synthetic route starts with a commercially available piperidine-4-carboxylic acid derivative, which is then N-methylated and subsequently converted to the carboxamide.

G start Piperidine-4-carboxylic acid protection N-protection (e.g., Boc anhydride) start->protection esterification Esterification (e.g., MeOH, H+) protection->esterification n_methylation N-methylation (e.g., MeI, base) esterification->n_methylation deprotection Deprotection n_methylation->deprotection amidation Amidation (e.g., NH3 or amine) deprotection->amidation final_product This compound amidation->final_product

Caption: A representative synthetic pathway for this compound.

Detailed synthetic procedures for related N-substituted piperidine derivatives can be found in the chemical literature and serve as a basis for the synthesis of the title compound.[4][9]

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: For most solids, solubility increases with temperature.[10][11] However, the exact temperature dependence is compound-specific and must be determined experimentally.

  • pH: As this compound contains a basic piperidine nitrogen, its solubility in aqueous solutions will be pH-dependent. At lower pH values, the nitrogen will be protonated, forming a more soluble salt.

  • Particle Size and Form: The particle size and crystalline form (polymorphism) of the solid material can affect its dissolution rate and apparent solubility. Smaller particles generally dissolve faster due to a larger surface area-to-volume ratio.

Conclusion

References

  • Al-Ghabeish, M., & Al-Akayleh, F. (2017).
  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.
  • Kariv, I., Rourick, R. A., Jarvis, D. L., & Hageman, M. J. (2001). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Journal of Pharmaceutical Sciences, 90(6), 728-736.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760460, this compound.
  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate.
  • Avdeef, A. (2007). The Rise of Shake-Flask Solubility. In-ADME/Tox in Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 339011, 1-Methylpiperidine-4-carboxamide.
  • Patsnap. (n.d.). Synthetic method of N-methylpiperidine.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • PubMed. (2021). Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide and N,N-diethylcarbamoly Piperidine Moiety via RAFT Polymerization.
  • ResearchGate. (n.d.). Solvation of Piperidine in Nonaqueous Solvents.
  • NIH. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility.
  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids.
  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.

Sources

An In-depth Technical Guide to the Commercial Availability and Suppliers of N-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylpiperidine-4-carboxamide is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, coupled with a functionalized carboxamide group, makes it an attractive intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, an analysis of its suppliers, typical quality specifications, and key considerations for its procurement and application in a research and development setting.

Chemical Identity

ParameterValue
IUPAC Name This compound
Synonyms N-methyl-4-piperidinecarboxamide, Piperidine-4-carboxylic acid methylamide, N-methylisonipecotamide
CAS Number 1903-69-1[1][2]
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol [1][2]
Chemical Structure this compound structure

Commercial Availability and Key Suppliers

This compound is readily available from a variety of chemical suppliers, catering to different scales of research and development needs, from milligrams for initial screening to kilogram quantities for preclinical and clinical studies. The compound is often supplied as the free base or as a hydrochloride salt. Below is a comparative table of prominent suppliers.

SupplierProduct NameCAS NumberPurity/GradeAvailable Quantities
Sigma-Aldrich This compound hydrochloride1903-75-9-100 MG, 250 MG, 1 G, 5 G
Santa Cruz Biotechnology This compound1903-69-1Research GradeInquire
BLD Pharm This compound hydrochloride1903-75-9InquireInquire
Parchem This compound692721-76-9Specialty MaterialsBulk, FCL/TL/ISO Tank, Pallet/Skid/Tote, Drum/Bag, R&D/Pilot
BenchChem N,N-diethyl-1-methylpiperidine-4-carboxamide (related)6339-83-9Typically 95%Inquire[3]

Note: The availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Potential Impurities

A fundamental understanding of the synthetic routes to this compound is crucial for anticipating potential impurities that may impact experimental outcomes. A common and efficient pathway involves a two-step process starting from commercially available precursors.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation 1_methylisonipecotic_acid 1-Methylisonipecotic acid hydrochloride Methyl_ester Methyl 1-methylpiperidine-4-carboxylate 1_methylisonipecotic_acid->Methyl_ester Esterification Thionyl_chloride Thionyl chloride Thionyl_chloride->Methyl_ester Methanol Methanol Methanol->Methyl_ester Final_Product This compound Methyl_ester->Final_Product Amidation Methylamine Methylamine Methylamine->Final_Product

A common synthetic pathway to this compound.
Experimental Protocol: Synthesis of Methyl 1-methylpiperidine-4-carboxylate

This protocol is adapted from a literature procedure for the synthesis of the key intermediate.[4]

  • To a stirred solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in methanol (350 mL), add thionyl chloride (112.8 mL) dropwise while maintaining the temperature at -10°C using an ice-salt bath.[4]

  • After the addition is complete, allow the reaction mixture to warm to 40°C and stir for 2 hours.[4]

  • Adjust the pH of the solution to approximately 8 with sodium carbonate.[4]

  • Extract the product with methylene chloride.[4]

  • Dry the organic layer and evaporate the solvent to yield methyl 1-methylpiperidine-4-carboxylate.[4]

Experimental Protocol: Amidation to this compound

The final step involves the amidation of the methyl ester with methylamine.

  • Dissolve methyl 1-methylpiperidine-4-carboxylate in a suitable solvent such as methanol.

  • Add a solution of methylamine (as a solution in a solvent like THF or water, or as a gas) in excess.

  • The reaction can be stirred at room temperature or gently heated to drive it to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess methylamine under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Potential Impurities:

  • Starting materials: Unreacted 1-methylisonipecotic acid or methyl 1-methylpiperidine-4-carboxylate.

  • Side-products: By-products from the esterification or amidation steps.

  • Solvents: Residual solvents from the synthesis and purification processes.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its application in research and drug development. A typical Certificate of Analysis (CoA) should be requested from the supplier, detailing the analytical methods used for quality control and the corresponding results.

Representative Certificate of Analysis
TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity (¹H NMR) Conforms to structureConforms¹H NMR
Purity (HPLC) ≥ 98.0%99.2%HPLC
Water Content (Karl Fischer) ≤ 0.5%0.15%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsConformsGC-HS
Analytical Methodologies
  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)[5]

  • Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid.[5]

  • Detection: UV at a low wavelength (e.g., 210 nm) or a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended as the chromophore is weak.

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the identity and structure of the molecule. Based on related structures, the following are expected chemical shifts:

  • ¹H NMR (CDCl₃): The spectrum would be expected to show signals for the N-methyl group (singlet), the piperidine ring protons (multiplets), and the amide N-H proton (a broad singlet).

  • ¹³C NMR (CDCl₃): The spectrum would display signals for the carbonyl carbon of the amide, the carbons of the piperidine ring, and the N-methyl carbon.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion for [M+H]⁺.

Applications in Research and Drug Development

The piperidine moiety is a common scaffold in many approved drugs and clinical candidates.[6] this compound, as a functionalized building block, is of significant interest in the synthesis of novel therapeutics, particularly in the area of central nervous system (CNS) disorders. Its structural features allow for further chemical modifications to explore structure-activity relationships (SAR) in drug discovery campaigns. For instance, related 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles have been synthesized and evaluated for their neuroleptic activity.[7]

Drug_Discovery_Workflow Start This compound (Building Block) Library_Synthesis Combinatorial Library Synthesis Start->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Compound Hit Compound Identification Screening->Hit_Compound Lead_Optimization Lead Optimization (SAR Studies) Hit_Compound->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug

Role of this compound in a drug discovery workflow.

Safe Handling and Storage

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. According to GHS hazard statements, it may cause skin and eye irritation and respiratory irritation.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • In case of exposure:

    • Skin contact: Wash with plenty of soap and water.

    • Eye contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move to fresh air.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a commercially accessible and valuable building block for researchers and professionals in the field of drug discovery and development. A thorough understanding of its commercial landscape, synthetic routes, and analytical characterization is essential for its effective utilization. By carefully selecting suppliers, verifying product quality through appropriate analytical methods, and adhering to safe handling practices, researchers can confidently incorporate this versatile intermediate into their synthetic strategies to advance the discovery of novel therapeutics.

References

  • PubChem. This compound. [Link]
  • PrepChem.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. PubMed. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Utility of the N-Methylpiperidine-4-Carboxamide Scaffold in the Synthesis of CNS-Targeting Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the Central Nervous System (CNS). Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with complex biological targets. This guide focuses on N-methylpiperidine-4-carboxamide and its precursors, key building blocks that leverage the piperidine framework for the development of novel CNS therapeutics. We will explore the synthetic utility, structure-activity relationship (SAR) rationale, and provide detailed, field-proven protocols for the application of this scaffold in drug discovery workflows.

Introduction: The Strategic Value of the Piperidine Scaffold in CNS Drug Design

The prevalence of the piperidine motif in neuroactive drugs is a testament to its unique physicochemical properties. It can engage in hydrogen bonding, act as a basic center, and serve as a rigid anchor for pharmacophoric elements, all while generally maintaining favorable drug-like properties. The this compound structure is a particularly valuable synthetic intermediate for several reasons[1]:

  • Tertiary Amine: The N-methyl group provides a basic nitrogen, which is often crucial for interaction with acidic residues in receptor binding pockets and can be essential for modulating solubility and pharmacokinetic profiles.

  • Carboxamide Linker: The amide bond offers a synthetically versatile handle for introducing a wide array of substituents. Compared to an ester, the amide bond is significantly more stable against metabolic hydrolysis, leading to improved in vivo stability and pharmacokinetic profiles for the resulting drug candidates.

  • Defined Vectorial Exit: The 1,4-substitution pattern on the piperidine ring projects the N-methyl and the carboxamide-linked moiety in opposing directions (predominantly in a chair conformation), providing a well-defined vector for exploring receptor binding sites.

This combination of features has been exploited in the development of drugs targeting a range of CNS disorders, including psychosis, pain, depression, and Alzheimer's disease[1][2].

The this compound Scaffold: A Platform for CNS Drug Discovery

The core scaffold allows for systematic chemical modification at two primary points to optimize biological activity, selectivity, and pharmacokinetic properties. This iterative process is fundamental to modern medicinal chemistry.

  • Position 1 (Piperidine Nitrogen): While this guide focuses on the N-methyl variant, this position is a key modulation point. Varying the alkyl substituent can influence basicity (pKa), lipophilicity, and steric interactions within the binding pocket.

  • Position 4 (Carboxamide Nitrogen): This is the primary vector for diversification. Attaching various aryl, heteroaryl, or complex lipophilic moieties allows for the exploration of vast chemical space to achieve desired potency and selectivity against a specific CNS target.

G cluster_0 This compound Core cluster_1 Points of Diversification core Core Scaffold pos1 Position 1 (Piperidine Nitrogen) - Modulates pKa - Influences Pharmacokinetics core->pos1 R1 Group pos4 Position 4 (Carboxamide Group) - Primary vector for SAR - Introduces target-specific moieties core->pos4 R2 Group caption Diagram: Core scaffold and points for chemical modification.

Caption: Core scaffold and points for chemical modification.

Synthesis of the Core Intermediate: this compound

While commercially available, understanding the synthesis of the title compound and its precursors is fundamental. The most direct route involves the amide coupling of 1-methylpiperidine-4-carboxylic acid with methylamine. The carboxylic acid itself can be synthesized from commercially available starting materials.

G start 1-Methylpiperidine-4- carboxylic acid intermediate Activated Ester / Acyl Chloride start->intermediate Activation reagent1 Activation Reagent (e.g., SOCl₂, EDC, HATU) reagent1->intermediate product This compound intermediate->product Amine Coupling reagent2 Methylamine (CH₃NH₂) reagent2->product caption Diagram: General synthesis of this compound.

Caption: General synthesis of this compound.

Application Protocol: Amide Bond Formation for CNS Library Synthesis

The formation of the amide bond is one of the most frequently performed reactions in drug discovery[3]. The choice of coupling reagent is critical and depends on the scale, substrate sensitivity, and potential for side reactions like racemization[4][5]. This protocol details a robust and widely applicable method using HATU, a uronium-based coupling reagent known for its high efficiency and low rate of epimerization.

Objective: To couple 1-methylpiperidine-4-carboxylic acid with a representative aromatic amine to generate a CNS-targeted drug scaffold.

Reagents and Materials
Reagent/MaterialPurposeTypical Grade
1-Methylpiperidine-4-carboxylic acidStarting Material≥97%
Aryl Amine (e.g., 4-fluoroaniline)Coupling Partner≥98%
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Coupling Reagent≥98%
DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic Base≥99.5% (Anhydrous)
DMF (N,N-Dimethylformamide)Anhydrous SolventAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)Extraction SolventACS Grade
1M HCl (aq)Aqueous WashACS Grade
Saturated NaHCO₃ (aq)Aqueous WashACS Grade
Brine (Saturated NaCl (aq))Aqueous WashACS Grade
Anhydrous Na₂SO₄ or MgSO₄Drying AgentACS Grade
Schlenk flask, magnetic stirrer, nitrogen line, syringesGlassware/EquipmentStandard Laboratory
Comparative Overview of Common Coupling Reagents

The selection of a coupling reagent is a critical experimental parameter. While HATU is excellent, other reagents may be more cost-effective or suitable for specific substrates.

Coupling SystemKey AdvantagesCommon Side Reactions/Drawbacks
EDC / NHS Water-soluble byproducts, suitable for aqueous and organic media.[4]Can be slower; potential for N-acylurea formation.
HATU / Base Very fast, high yielding, low racemization.[4][6]More expensive; byproducts require chromatography for removal.
Acyl Chloride (via SOCl₂) Highly reactive, inexpensive.[6]Harsh conditions (heat, acid gas); not suitable for sensitive substrates.
DCC / DMAP Effective and widely used.[3]Dicyclohexylurea (DCU) byproduct is often difficult to remove; DCC is an allergen.
Step-by-Step Protocol (HATU Coupling)
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 1-methylpiperidine-4-carboxylic acid (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).

  • Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq).

    • Causality Note: DIPEA is a sterically hindered, non-nucleophilic base. Its role is to deprotonate the carboxylic acid, forming the carboxylate, and to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards the activated ester formation.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color or clarity as the highly reactive O-acylisourea intermediate forms.

  • Amine Addition: Add the aryl amine (1.2 eq) to the pre-activated mixture, either neat (if liquid) or as a solution in a minimal amount of anhydrous DMF.

  • Reaction: Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).

  • Work-up - Washing: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:

    • 5% aqueous LiCl (to help remove DMF) (2x)

    • 1M aqueous HCl (to remove excess DIPEA and any unreacted amine) (2x)

    • Saturated aqueous NaHCO₃ (to neutralize any remaining acid) (2x)

    • Brine (to remove residual water) (1x)[4]

    • Self-Validation Note: The sequential acidic and basic washes are crucial for removing the majority of reagents and byproducts, simplifying the final purification step. The pH of the aqueous layer should be checked after each wash to ensure completeness.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to yield the pure amide product.

G cluster_workflow Experimental Workflow: HATU Coupling start 1. Combine Acid, HATU, & DIPEA in DMF (Inert Atmosphere) step2 2. Pre-activate (Stir 15-30 min at RT) start->step2 step3 3. Add Amine (1.2 eq) step2->step3 step4 4. Reaction (Stir 1-4h at RT) step3->step4 step5 5. Monitor by TLC / LC-MS step4->step5 step5->step4 Incomplete step6 6. Work-up: Dilute, Wash, Dry step5->step6 Complete step7 7. Concentrate (Rotary Evaporator) step6->step7 end 8. Purify (Column Chromatography) step7->end caption Diagram: General experimental workflow for amide coupling.

Caption: General experimental workflow for amide coupling.

Case Study: Application in 5-HT₂A Receptor Inverse Agonist Scaffolds

The N-(1-methylpiperidin-4-yl) moiety is a cornerstone of the atypical antipsychotic pimavanserin (ACP-103), a selective 5-HT₂A receptor inverse agonist[7]. While pimavanserin contains a urea linker, the synthesis of closely related amide analogs follows the principles outlined above and serves as an excellent example of applying the this compound scaffold. Such analogs are frequently synthesized during lead optimization to probe the structure-activity relationship of the linker region.

For instance, coupling 1-methylpiperidine-4-carboxylic acid with an amine like 4-(2-methylpropyloxy)aniline would generate a direct amide analog of a key pimavanserin fragment, allowing researchers to assess the importance of the urea's hydrogen bonding capabilities versus a simpler amide.

Conclusion

This compound and its corresponding carboxylic acid are not merely synthetic intermediates; they are strategic building blocks in the rational design of CNS-targeting drugs. Their inherent structural and physicochemical properties provide a robust foundation for library synthesis and lead optimization. The protocols and principles detailed in this guide offer a validated framework for researchers to confidently employ this valuable scaffold, enabling the efficient and logical development of the next generation of therapeutics for neurological and psychiatric disorders.

References

  • MySkinRecipes. This compound hydrochloride.
  • Benchchem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Watanuki, S., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Chemical & Pharmaceutical Bulletin, 59(11), 1376-1380.
  • AxisPharm. Amide coupling Protocol for Amino PEG.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2760460, this compound.
  • Hacksell, U., et al. (2005). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 313(1), 368-379.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate.
  • Panayides, J., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693.
  • Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 71, 153032.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Fassihi, A., et al. (2021). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie, 354(1), e2000258.
  • Wouters, C., et al. (2021). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 64(15), 11234-11253.
  • Ornstein, P. L., et al. (1993). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 36(15), 2046-2052.
  • Melancon, B. J., et al. (2012). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 548-553.

Sources

Application Note: N-methylpiperidine-4-carboxamide as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methylpiperidine-4-carboxamide is a heterocyclic organic compound featuring a saturated six-membered nitrogen-containing piperidine ring.[1] The structure is characterized by a methyl group affixed to the piperidine nitrogen and a carboxamide functional group at the C4 position.[1] These features make it a valuable and versatile building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] While stable, its primary utility in multi-step API synthesis often arises from its role as a precursor to the more reactive intermediate, 1-methylpiperidine-4-carboxylic acid.

This guide provides a detailed exploration of this compound's application in API synthesis. It outlines the strategic conversion of this stable amide into a key carboxylic acid intermediate and demonstrates its subsequent use in a representative amide coupling reaction, a cornerstone of modern medicinal chemistry. The protocols provided are designed to be self-validating, with clear explanations for each experimental choice, ensuring both scientific rigor and practical applicability for researchers in drug development.

Physicochemical Properties & Safety Data

A thorough understanding of the precursor's properties is fundamental to its safe and effective use in any synthetic protocol.

PropertyValueSource
Molecular Formula C₇H₁₄N₂OPubChem[2]
Molecular Weight 142.20 g/mol PubChem[2]
Appearance Colorless to pale yellow liquid or solidCymitQuimica[1]
Solubility Soluble in polar solvents (water, alcohols)CymitQuimica[1]
CAS Number 1903-69-1PubChem[2]

Safety & Handling: this compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautions:

    • Use in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors and contact with skin and eyes.

Core Synthetic Strategy: Hydrolysis to a Key Carboxylic Acid Intermediate

The carboxamide group in this compound is relatively robust. For many synthetic applications, particularly those involving the formation of new amide or ester bonds, converting it to the corresponding carboxylic acid is the most logical and versatile strategy. This hydrolysis unmasks a highly reactive functional group that can readily participate in a wide range of coupling reactions. The piperidine nitrogen, being a tertiary amine due to N-methylation, is non-reactive under these conditions, which simplifies the synthetic route by eliminating the need for a protecting group.[3]

The conversion is typically achieved under vigorous basic conditions, which saponifies the amide to its carboxylate salt, followed by acidic workup to yield the free carboxylic acid.

Hydrolysis_Workflow Precursor N-methylpiperidine- 4-carboxamide Intermediate Sodium 1-methylpiperidine- 4-carboxylate Precursor->Intermediate 1. NaOH, H₂O 2. Reflux Product 1-methylpiperidine- 4-carboxylic acid Intermediate->Product 1. Cool to 0°C 2. HCl (aq) to pH ~5-6

Caption: Workflow for the hydrolysis of the precursor to the key acid intermediate.

Protocol 1: Basic Hydrolysis of this compound

This protocol details the conversion of the starting amide to 1-methylpiperidine-4-carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH), 10 M aqueous solution (5.0 eq)

  • Hydrochloric Acid (HCl), 6 M aqueous solution

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, ice bath.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Hydrolysis: Add the 10 M NaOH solution (5.0 eq). The mixture is heated to reflux (approx. 100-110°C) with vigorous stirring. The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 12-24 hours).

    • Rationale: High temperature and a strong base are required to overcome the stability of the primary amide bond and drive the hydrolysis to completion.

  • Workup - Neutralization: After completion, the reaction mixture is cooled to room temperature and then further chilled in an ice bath to 0-5°C.

  • Slowly add 6 M HCl dropwise with continuous stirring to neutralize the excess NaOH and protonate the carboxylate salt. Monitor the pH, adjusting carefully to approximately pH 5-6. The product, 1-methylpiperidine-4-carboxylic acid, may precipitate as a zwitterion at its isoelectric point.

    • Rationale: Careful pH adjustment is critical. Making the solution too acidic can lead to the formation of the hydrochloride salt, which may have different solubility properties.

  • Isolation: If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried in vacuo. If the product remains in solution, the water can be removed under reduced pressure to yield the crude product, which can be purified by recrystallization or used directly in the next step.

Application in API Synthesis: A Model Amide Coupling Reaction

With the key intermediate, 1-methylpiperidine-4-carboxylic acid, in hand, we can now proceed to synthesize a target molecule. Amide bond formation is one of the most common reactions in pharmaceutical synthesis.[4] Here, we demonstrate a model synthesis of an N-aryl piperidine carboxamide, a scaffold present in numerous APIs. The synthesis of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, for example, involves a similar core structure.[5]

API_Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: API Analogue Synthesis Precursor N-methylpiperidine- 4-carboxamide Acid 1-methylpiperidine- 4-carboxylic acid Precursor->Acid Protocol 1: Hydrolysis API_Product Target API Analogue (N-Aryl Carboxamide) Acid->API_Product Protocol 2: EDC, HOBt Coupling Amine Aromatic Amine (e.g., 2,4-difluoroaniline) Amine->API_Product

Caption: Overall synthetic workflow from precursor to a model API analogue.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of 1-methylpiperidine-4-carboxylic acid with a representative aromatic amine (2,4-difluoroaniline) using standard peptide coupling reagents.

Materials:

  • 1-methylpiperidine-4-carboxylic acid (1.0 eq, from Protocol 1)

  • 2,4-difluoroaniline (1.05 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-methylpiperidine-4-carboxylic acid (1.0 eq), 2,4-difluoroaniline (1.05 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Solvation: Add anhydrous DCM to dissolve the reagents. The volume should be sufficient to create a stirrable solution (e.g., 0.1 M concentration).

  • Base Addition: Cool the mixture to 0°C in an ice bath. Add DIPEA (3.0 eq) dropwise.

    • Rationale: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt acidic proton, facilitating the formation of the active ester intermediate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Rationale: The aqueous washes remove unreacted starting materials, coupling byproducts (e.g., urea from EDC), and salts.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-(2,4-difluorophenyl)-1-methylpiperidine-4-carboxamide.

Data Summary & Characterization
StepKey ReagentsSolventTemp.Typical YieldAnalytical Methods
1. Hydrolysis This compound, NaOHWaterReflux85-95%¹H NMR, ¹³C NMR, LC-MS
2. Amide Coupling 1-methylpiperidine-4-carboxylic acid, 2,4-difluoroaniline, EDC·HCl, HOBt, DIPEADCM0°C to RT70-85%¹H NMR, ¹³C NMR, HRMS, IR
Conclusion

This compound serves as a highly effective and stable precursor for the synthesis of valuable pharmaceutical intermediates. The strategic two-step process—hydrolysis to the versatile 1-methylpiperidine-4-carboxylic acid followed by standard amide coupling—provides a reliable and high-yielding pathway to complex N-aryl piperidine carboxamides. This methodology highlights the precursor's utility in constructing molecular scaffolds central to the development of novel APIs, offering a robust route for researchers and scientists in medicinal chemistry and drug discovery. The principles and protocols outlined herein can be adapted to a wide range of target molecules, underscoring the broad applicability of this synthetic strategy.

References

  • Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • This compound.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.Molecules, via PMC. [Link]
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • N,N-diethyl-1-methylpiperidine-4-carboxamide.
  • Synthetic routes explored for the synthesis of carboxamide derivative...
  • This compound CAS#: 1903-69-1.
  • Synthesis of methyl 1-methylpiperidine-4-carboxyl
  • N-Methylpiperidine.Jubilant Ingrevia. [Link]
  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.Royal Society of Chemistry. [Link]
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

Sources

Application Notes & Protocols: N-Alkylation of Piperidine-4-Carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the N-Substituted Piperidine-4-Carboxamide Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone of modern drug design. Specifically, the piperidine-4-carboxamide motif serves as a versatile building block where the amide group can engage in crucial hydrogen bonding interactions with biological targets, while the piperidine nitrogen provides a key vector for chemical modification.

N-alkylation of the piperidine nitrogen is a fundamental strategy used by medicinal chemists to modulate a compound's pharmacological profile.[1][2] Introducing substituents at this position directly influences a molecule's potency, target selectivity, solubility, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] This guide provides a detailed examination of the primary synthetic strategies for this transformation, explains the mechanistic rationale behind procedural choices, and offers robust, step-by-step protocols for laboratory execution.

Strategic Overview: Selecting the Optimal N-Alkylation Pathway

The choice of an N-alkylation method is dictated by the nature of the alkyl group to be installed, the desired scale, and the functional group tolerance required. The two most prevalent and reliable methods are Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination . Other powerful methods like Buchwald-Hartwig amination are employed for more specialized transformations, such as N-arylation.

The following decision workflow provides a high-level guide for selecting the appropriate method.

G Start What is the nature of the 'R' group to be added? AlkylHalide Simple Alkyl or Benzyl Halide (R-X, where X = Br, I) Start->AlkylHalide Alkyl Halide AldehydeKetone Complex Alkyl Group or Need for High Selectivity Start->AldehydeKetone Aldehyde/ Ketone ArylGroup Aryl or Heteroaryl Group (Ar-X) Start->ArylGroup Aryl Halide Method1 Direct N-Alkylation (SN2 Reaction) AlkylHalide->Method1 Method2 Reductive Amination AldehydeKetone->Method2 Method3 Buchwald-Hartwig Amination ArylGroup->Method3 Consideration1 Consideration: Potential for over-alkylation. Requires a base (e.g., K2CO3). Method1->Consideration1 Consideration2 Advantages: Mild, high functional group tolerance, avoids quaternary salt formation. Method2->Consideration2 Consideration3 Mechanism: Pd-catalyzed cross-coupling. Requires specific ligands and base. Method3->Consideration3

Caption: Decision workflow for selecting an N-alkylation strategy.

Mechanistic Deep Dive: The "Why" Behind the Protocols

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. Here, we dissect the two primary pathways.

Direct N-Alkylation: An SN2 Pathway

This classic method involves the piperidine nitrogen acting as a nucleophile, attacking an electrophilic alkyl halide.[4] The reaction is typically performed with a base to neutralize the hydrohalic acid byproduct, driving the equilibrium towards the product.

Causality Behind Experimental Choices:

  • Alkyl Halide Choice: The reactivity order is R-I > R-Br > R-Cl. Iodides and bromides are most commonly used for their good balance of reactivity and stability.

  • Base Selection: An inorganic base like potassium carbonate (K₂CO₃) or a strong, non-nucleophilic organic base is used. The base's role is to deprotonate the piperidinium salt formed after the initial alkylation, regenerating the neutral, nucleophilic secondary amine, which can unfortunately lead to a second alkylation.[5][6] Using the piperidine itself as the base is possible but requires at least two equivalents of the starting material.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal as they can solvate the ions involved without interfering with the nucleophile.[5]

  • Controlling Over-alkylation: The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to the formation of an undesired quaternary ammonium salt.[4][6] This can be minimized by the slow addition of the alkylating agent to a solution containing an excess of the piperidine starting material.[5][7]

G cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Deprotonation Amine Piperidine-4-carboxamide (Nucleophile) TransitionState [Transition State] Amine->TransitionState attacks R-X AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->TransitionState Product1 N-Alkylpiperidinium Salt TransitionState->Product1 Halide leaves Base Base (e.g., K2CO3) Product1->Base Proton transfer FinalProduct N-Alkyl Product (Tertiary Amine) Product1->FinalProduct H+ abstracted Base->FinalProduct ConjugateAcid Conjugate Acid

Caption: Mechanism of Direct N-Alkylation (SN2).

Reductive Amination: A Mild and Selective Pathway

Reductive amination is arguably the most versatile and widely used method for N-alkylation in drug discovery due to its high selectivity and broad functional group tolerance.[2] The reaction proceeds in two stages: the formation of an iminium ion, followed by its immediate reduction.[1]

Causality Behind Experimental Choices:

  • Carbonyl Source: A wide range of aldehydes and ketones can be used, allowing for the introduction of immense structural diversity.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[2][7] Its mildness and steric bulk make it highly selective for reducing the iminium ion intermediate over the starting aldehyde or ketone, preventing the side reaction of alcohol formation.[7] More reactive hydrides like sodium borohydride (NaBH₄) can reduce the carbonyl starting material.

  • Solvent: Chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are commonly used.[3] Acetic acid is sometimes added as a catalyst to accelerate iminium ion formation, although the commercial NaBH(OAc)₃ often contains sufficient acidic impurities.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: In-Situ Reduction Amine Piperidine-4-carboxamide Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion + H2O Hemiaminal->Iminium - H2O Reducer NaBH(OAc)3 (Hydride Source) Iminium->Reducer FinalProduct N-Alkyl Product Iminium->FinalProduct Hydride attack Reducer->FinalProduct

Caption: Mechanism of N-Alkylation via Reductive Amination.

Comparative Analysis of Key Protocols

The following table summarizes the key parameters and considerations for the two primary protocols detailed in this guide.

ParameterProtocol 1: Direct N-AlkylationProtocol 2: Reductive Amination
Alkylating Agent Alkyl Halides (R-X)Aldehydes (R-CHO) or Ketones (R-CO-R')
Key Reagent Base (e.g., K₂CO₃, DIPEA)Reducing Agent (e.g., NaBH(OAc)₃)
Typical Solvents DMF, AcetonitrileDCM, DCE, THF
Reaction Temperature Room Temp to 80 °C0 °C to Room Temp
Primary Advantage Simplicity, readily available reagentsHigh selectivity, broad substrate scope, mild conditions
Primary Limitation Risk of over-alkylation to quaternary saltsRequires a carbonyl compound; reducing agent is moisture-sensitive
Functional Group Tol. ModerateExcellent (compatible with esters, amides, etc.)

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Direct N-Alkylation of Piperidine-4-carboxamide with Benzyl Bromide

This protocol describes a standard direct alkylation using an inorganic base.

Materials and Reagents:

  • Piperidine-4-carboxamide (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask with stir bar

  • Condenser (if heating)

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add piperidine-4-carboxamide (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF to create a stirrable slurry (approx. 0.2 M concentration relative to the starting amine).

  • Reagent Addition: Add benzyl bromide (1.1 equiv) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Gentle heating (e.g., 50 °C) can be applied to accelerate the reaction if necessary.[5]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with deionized water (3x) to remove DMF and then with brine (1x).

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography (typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-benzylpiperidine-4-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: N-Alkylation of Piperidine-4-carboxamide via Reductive Amination with Cyclohexanecarboxaldehyde

This protocol demonstrates the highly selective reductive amination method.

Materials and Reagents:

  • Piperidine-4-carboxamide (1.0 equiv)

  • Cyclohexanecarboxaldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask with stir bar

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), dissolve piperidine-4-carboxamide (1.0 equiv) in anhydrous DCE (approx. 0.1 M concentration).[3]

  • Aldehyde Addition: Add cyclohexanecarboxaldehyde (1.1 equiv) to the solution and stir for 20-30 minutes at room temperature to allow for pre-formation of the iminium ion intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5-10 minutes.[3] A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine (1x), and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography to yield the pure N-(cyclohexylmethyl)piperidine-4-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem.
  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. University of Calgary Chemistry Pages.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-Piperidinecarboxamide. BenchChem.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?
  • BenchChem. (2025).
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Wikipedia. (n.d.).
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Various Authors. (2017). N-alkylation of secondary amine?
  • Kumar, A., & Kumar, R. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC.
  • Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
  • Al-Hourani, B. J., et al. (2020). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI.
  • Morales-Serna, J. A., et al. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.
  • Al-Wahaibi, L. H., et al. (2022). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization....
  • Google Patents. (n.d.). Process for the purification of piperidine.
  • Sureshkumar, K., et al. (2014). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives.

Sources

Application Notes and Protocols for the Derivatization of N-methylpiperidine-4-carboxamide for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-methylpiperidine-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics targeting the central nervous system (CNS) and beyond.[1][2] Its inherent drug-like properties, including a basic nitrogen that enhances aqueous solubility and multiple points for chemical modification, make it an ideal starting point for the construction of diverse compound libraries.[2] This comprehensive guide provides detailed application notes and robust protocols for the derivatization of this compound, tailored for researchers, scientists, and drug development professionals. We will explore key synthetic strategies, including amide bond formation and N-alkylation of the piperidine ring, offering field-proven insights into experimental design, reaction optimization, and purification techniques.

Introduction: The Significance of the this compound Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in pharmacology, with piperidine and its derivatives being among the most prevalent ring systems in FDA-approved drugs.[1][3] The this compound core, in particular, offers a unique combination of structural rigidity and synthetic versatility. The piperidine ring serves as a three-dimensional scaffold, allowing for precise spatial orientation of substituents, while the secondary amide and tertiary amine provide key points for chemical diversification. This scaffold is a key component in a wide range of biologically active compounds, including potent inhibitors of various enzymes and receptors.[4][5] The ability to readily generate libraries of analogues from this core structure is crucial for systematic structure-activity relationship (SAR) studies and the identification of lead compounds in drug discovery programs.[6][7]

Strategic Approaches to Derivatization for Library Synthesis

The generation of a chemical library from the this compound scaffold can be efficiently achieved through two primary diversification strategies: modification of the carboxamide nitrogen and functionalization of the piperidine nitrogen. These approaches can be conducted in parallel or sequentially to maximize chemical diversity.

G cluster_0 Core Scaffold cluster_1 Diversification Strategies cluster_2 Outcome Scaffold This compound Amide_Mod Amide Bond Formation (R1 Variation) Scaffold->Amide_Mod Acylation N_Alkylation Piperidine N-Alkylation (R2 Variation) Scaffold->N_Alkylation Reductive Amination/ Alkylation Library Diverse Chemical Library for HTS Amide_Mod->Library R1-Diverse Library N_Alkylation->Library R2-Diverse Library

Caption: Derivatization workflow for library synthesis.

Diversification via Amide Bond Formation

The secondary amide of the core scaffold provides a readily accessible handle for introducing a wide array of chemical functionalities. Standard amide coupling reactions are highly efficient and compatible with a broad range of carboxylic acids, allowing for the systematic exploration of the chemical space around this position.

Causality Behind Experimental Choices: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. Carbodiimide-based reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), are widely used due to their water-solubility, which simplifies purification.[8][9] The addition of an activating agent like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[9]

Diversification via N-Alkylation of the Piperidine Ring

The tertiary amine of the N-methylpiperidine ring can be further functionalized through various N-alkylation strategies. This allows for the introduction of diverse substituents that can modulate the physicochemical properties and biological activity of the resulting compounds.

Causality Behind Experimental Choices: Reductive amination is a robust and widely employed method for the N-alkylation of piperidines.[10] This two-step, one-pot procedure involves the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, followed by in situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is often preferred due to its selectivity and tolerance of a wide range of functional groups.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key derivatization reactions.

General Protocol for Parallel Amide Bond Formation

This protocol is designed for the parallel synthesis of a library of N-substituted N-methylpiperidine-4-carboxamides in a 96-well plate format.

G Start Start: Dispense Reagents Reaction Reaction Incubation Start->Reaction Add Carboxylic Acids, EDC.HCl, DMAP Workup Aqueous Workup Reaction->Workup Quench Reaction Purification Purification Workup->Purification Liquid-Liquid Extraction Analysis Analysis (LC-MS, NMR) Purification->Analysis Parallel Chromatography End End: Compound Library Analysis->End

Caption: Workflow for parallel amide synthesis.

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block

Procedure:

  • To each well of a 96-well reaction block, add a solution of this compound (1.0 eq) in anhydrous DCM.

  • To each well, add a solution of a unique carboxylic acid (1.1 eq) from the library stock plates.

  • To each well, add a solution of EDC.HCl (1.2 eq) and DMAP (0.1 eq) in anhydrous DMF.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reactions by adding saturated aqueous sodium bicarbonate solution to each well.

  • Extract the aqueous layer with DCM (3 x volume of the well).

  • Combine the organic layers for each well in a separate collection plate.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude products.

  • Purify the crude products using parallel purification techniques such as automated flash chromatography or preparative HPLC.

ParameterConditionRationale
Solvent DCM/DMFGood solubility for reactants and reagents.
Coupling Reagent EDC.HClWater-soluble byproducts for easy removal.[8]
Activator DMAPCatalyzes the reaction for higher efficiency.[9]
Stoichiometry 1.1 eq acid, 1.2 eq EDC.HClEnsures complete consumption of the starting material.
Temperature Room TemperatureMild conditions suitable for most functional groups.
Reaction Time 16 hoursTypically sufficient for complete conversion.
General Protocol for Reductive Amination

This protocol describes the N-alkylation of the piperidine nitrogen using a representative aldehyde.

Materials:

  • This compound derivative (from section 3.1)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the this compound derivative (1.0 eq) in anhydrous DCE, add the aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Solvent DCEAprotic solvent, ideal for reductive amination.
Reducing Agent STABMild and selective, tolerates a wide range of functional groups.
Catalyst Acetic AcidFacilitates the formation of the iminium ion intermediate.
Stoichiometry 1.1 eq aldehyde, 1.5 eq STABDrives the reaction to completion.
Temperature Room TemperatureMild conditions prevent over-reduction or side reactions.
Reaction Time 12 hoursGenerally sufficient for complete conversion.

Purification and Analysis

The purification of compound libraries presents unique challenges. High-throughput purification techniques are essential for efficiently isolating the desired products.

Purification Techniques:

  • Automated Flash Chromatography: Ideal for the rapid purification of moderately polar compounds on a multi-gram scale.

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation for complex mixtures and the isolation of highly pure compounds.

  • Solid-Phase Extraction (SPE): Useful for the rapid removal of excess reagents and byproducts.

Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for confirming the identity and purity of library members.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of representative compounds from the library.

Conclusion

The this compound scaffold is a highly valuable starting point for the synthesis of diverse chemical libraries. The robust and versatile derivatization strategies outlined in these application notes, including amide bond formation and N-alkylation, provide a clear and efficient path for generating large numbers of analogues for high-throughput screening. By understanding the rationale behind the experimental choices and employing appropriate purification and analytical techniques, researchers can effectively explore the chemical space around this privileged scaffold to identify novel therapeutic candidates.

References

  • Zarghi, A., & Arfaei, S. (2011). Piperidine-containing compounds as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 11(1), 1-13.
  • Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. (2003). Bioorganic & Medicinal Chemistry Letters, 13(19), 3247-3252.
  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. (1998). Molecular Diversity, 4(4), 221-232.
  • BenchChem. (2025).
  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. (n.d.). 5Z.com.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2021). Cell Chemical Biology, 28(10), 1437-1447.e9.
  • Ellman, J. A. (2014). Parallel Synthesis and Library Design. In The Role of the Chemist in Automotive Design.
  • BenchChem. (2025). A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • BenchChem. (2025).
  • Kozlovskaya, L. N., et al. (2021).
  • BenchChem. (n.d.). N-Methyl-1-(piperidin-4-YL)methanamine Derivatives: A Core Scaffold for CNS Drug Discovery.

Sources

The Evolving Landscape of Fmoc Deprotection: A Guide to 4-Methylpiperidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: It has come to our attention that there may be some confusion in the field regarding the specific reagents used for Fmoc deprotection in solid-phase peptide synthesis (SPPS). The query for "N-methylpiperidine-4-carboxamide" does not correspond to a standard reagent in this application. However, this terminology likely stems from a conflation of two important topics: the use of 4-methylpiperidine as a safer and effective alternative to piperidine for Fmoc removal, and the synthesis of peptides containing N-methylated amino acids , which presents unique challenges. This guide will address both of these critical areas to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: 4-Methylpiperidine as a Superior Reagent for Fmoc Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis, prized for its base-lability which allows for orthogonal protection schemes under mild conditions. The standard protocol for Fmoc removal involves treatment with a 20% solution of piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF). However, the use of piperidine is not without its drawbacks, including its toxicity and its status as a controlled substance in many regions, which can create logistical and regulatory hurdles for researchers.[1][2]

In recent years, 4-methylpiperidine has emerged as a highly effective and less hazardous alternative to piperidine for Fmoc deprotection.[1][2] Extensive studies have demonstrated that 4-methylpiperidine offers comparable, and in some cases superior, performance to piperidine in terms of deprotection efficiency and final peptide purity, without the associated regulatory burdens.[1][2][3]

Mechanism of Fmoc Deprotection

The mechanism of Fmoc removal by piperidine and its derivatives is a β-elimination reaction. The secondary amine acts as a base, abstracting a proton from the fluorenyl group. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the free N-terminus of the peptide. The piperidine derivative then acts as a scavenger, forming an adduct with the reactive DBF, which prevents its polymerization and potential side reactions with the growing peptide chain.[2][3]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Deprotonation Proton Abstraction by 4-Methylpiperidine Fmoc_Peptide->Deprotonation Intermediate Carbanion Intermediate Deprotonation->Intermediate + 4-Methylpiperidine Elimination β-Elimination Intermediate->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Free_Peptide H2N-Peptide-Resin Elimination->Free_Peptide + CO2 Scavenging Adduct Formation DBF->Scavenging DBF_Adduct DBF-4-Methylpiperidine Adduct Scavenging->DBF_Adduct + 4-Methylpiperidine Deprotection_Workflow start Start: Fmoc-Peptide-Resin wash1 Wash with DMF (3x) start->wash1 deprotection1 Treat with 20% 4-Methylpiperidine in DMF (1-3 min) wash1->deprotection1 drain1 Drain deprotection1->drain1 deprotection2 Treat with 20% 4-Methylpiperidine in DMF (5-10 min) drain1->deprotection2 drain2 Drain deprotection2->drain2 wash2 Wash with DMF (3-5x) drain2->wash2 wash3 Wash with Isopropanol (IPA) (2x) wash2->wash3 wash4 Wash with Dichloromethane (DCM) (2x) wash3->wash4 end End: H2N-Peptide-Resin (Ready for next coupling) wash4->end

Figure 2: Step-by-step workflow for Fmoc deprotection with 4-methylpiperidine.

Detailed Steps
  • Initial Wash: Following the completion of the amino acid coupling step, wash the peptidyl-resin thoroughly with DMF (3 times) to remove any residual coupling reagents and by-products. [4]2. First Deprotection: Add the 20% 4-methylpiperidine in DMF solution to the resin and agitate for 1-3 minutes. Drain the solution. This initial short treatment rapidly removes a significant portion of the Fmoc groups.

  • Second Deprotection: Add a fresh aliquot of the 20% 4-methylpiperidine in DMF solution and agitate for 5-10 minutes to ensure complete Fmoc removal.

  • Post-Deprotection Washes: Drain the deprotection solution and wash the resin extensively with DMF (3-5 times) to remove the dibenzofulvene-4-methylpiperidine adduct and excess reagent. [2]5. Solvent Exchange Washes: Perform subsequent washes with a less polar solvent like isopropanol (IPA) and then dichloromethane (DCM) to prepare the resin for the next coupling step. [2]6. Monitoring: The completion of the deprotection can be monitored qualitatively using a colorimetric test, such as the Kaiser test, to detect the presence of the newly formed free primary amine.

Part 2: Navigating the Challenges of N-Methylated Peptides

The incorporation of N-methylated amino acids into a peptide sequence is a valuable strategy for enhancing the pharmacological properties of peptide-based drugs. N-methylation can improve metabolic stability, increase cell permeability, and modulate receptor binding affinity and selectivity. [5]However, the synthesis of N-methylated peptides is notoriously challenging. [6]

Synthetic Hurdles
  • Steric Hindrance: The presence of the N-methyl group creates significant steric hindrance, which slows down the kinetics of the coupling reaction. This can lead to incomplete couplings and the formation of deletion sequences. [6]* Side Reactions: The synthesis of N-methylated peptides is prone to side reactions such as diketopiperazine formation, especially at the dipeptide stage. [6]* Aggregation: Peptides with high N-methyl content can be prone to aggregation, further complicating the synthesis and purification process.

Strategies for a Successful Synthesis
  • Optimized Coupling Reagents: Standard coupling reagents are often inefficient for coupling N-methylated amino acids. More potent activating reagents such as PyAOP ((7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate) or a combination of PyBOP/HOAt (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/1-hydroxy-7-azabenzotriazole) are often required to achieve acceptable yields. [6]* Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the slow coupling kinetics of N-methylated amino acids, leading to improved yields and purities.

  • Careful Sequence Design: The strategic placement of N-methylated residues within the peptide sequence can help to mitigate some of the synthetic challenges.

Conclusion

While the term "this compound" does not represent a standard reagent in SPPS, the underlying concepts of utilizing piperidine derivatives and synthesizing N-methylated peptides are at the forefront of modern peptide chemistry. 4-Methylpiperidine stands out as a robust and safer alternative to piperidine for Fmoc deprotection, offering equivalent performance with significant logistical advantages. Concurrently, the synthesis of N-methylated peptides, though challenging, provides a powerful tool for the development of next-generation peptide therapeutics. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to navigate these advanced areas of peptide synthesis with greater success.

References

  • Methods and protocols of modern solid phase peptide synthesis. (2014). In Peptide Synthesis (pp. 3-26). Humana Press.
  • Vergel, C. F., Rivera, Z. J., Rosas, J. E., & García, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392. [Link]
  • Larsen, B. D., & Holm, R. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Medicinal Chemistry, 12(10), 1676-1687. [Link]
  • Kumar, A., Sharma, A., de la Torre, B. G., & Albericio, F. (2022). In situ Fmoc removal–a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4887-4894. [Link]
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153-166. [Link]
  • Hachmann, J., & Lebl, M. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • Vergel, C., et al. (2014). EFFICIENT AND FAST SOLID-PHASE SYNTHESIS OF PEPTIDES USING 4-METHYLPIPERIDINE IN DEPROTECTION REACTIONS. Journal of Peptide Science, 20, S117-S117.
  • Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392. [Link]
  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392.
  • Ramli, N. A., & Yusof, M. S. M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7517. [Link]
  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392. [Link]

Sources

The Strategic Deployment of N-methylpiperidine-4-carboxamide in Multi-Component Reactions: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Complexity and Efficiency in Modern Synthesis

In the relentless pursuit of novel therapeutic agents, the ability to rapidly generate libraries of structurally complex and diverse small molecules is paramount. Multi-component reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials, have emerged as a cornerstone of modern drug discovery.[1] Their inherent atom economy, operational simplicity, and capacity for diversity-oriented synthesis make them an indispensable tool for medicinal chemists.

Within the vast landscape of MCRs, the Ugi four-component reaction (U-4CR) stands as a titan, celebrated for its robustness and its ability to generate peptide-like scaffolds.[2] The strategic selection of each component in the Ugi reaction is critical to tailoring the physicochemical and pharmacological properties of the final product. This guide focuses on a particularly valuable, yet underexplored, building block: N-methylpiperidine-4-carboxamide .

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. By incorporating the this compound unit into MCRs, researchers can imbue the resulting molecules with desirable features, including enhanced solubility, metabolic stability, and the potential for crucial interactions with biological targets.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a key reagent in multi-component reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its synthesis and application in the Ugi reaction, and offer expert insights into reaction optimization and troubleshooting.

Mechanistic Rationale: The Role of this compound in the Ugi Reaction

The classical Ugi four-component reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to yield an α-acylaminoamide.[2] The reaction proceeds through a series of equilibria, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.

When this compound is employed as the amine component, the tertiary amine of the piperidine ring is the reactive center. The reaction is initiated by the condensation of the secondary amine of this compound with an aldehyde or ketone to form an iminium ion. This electrophilic species is then attacked by the nucleophilic isocyanide. The resulting nitrilium ion is subsequently trapped by the carboxylate anion, which, following a Mumm rearrangement, yields the final α-acylaminoamide product.

The inclusion of the this compound moiety offers several advantages from a molecular design perspective:

  • Introduction of a Basic Center: The tertiary amine of the piperidine ring provides a basic handle, which can be crucial for modulating solubility and for forming salt forms of the final compound.

  • Structural Rigidity: The piperidine ring introduces a degree of conformational constraint, which can be beneficial for optimizing binding to a biological target.

  • Vector for Further Functionalization: The carboxamide group can serve as a point for further chemical modification, allowing for the exploration of additional structure-activity relationships.

Ugi_Mechanism reagents This compound (Amine) + Aldehyde/Ketone iminium Iminium Ion Formation reagents->iminium - H₂O nitrilium Nitrilium Ion Intermediate iminium->nitrilium isocyanide Isocyanide isocyanide->nitrilium Nucleophilic Attack adduct Intermediate Adduct nitrilium->adduct acid Carboxylic Acid acid->adduct Nucleophilic Attack mumm Mumm Rearrangement (Irreversible) adduct->mumm product α-Acylaminoamide Product mumm->product

Caption: Generalized mechanism of the Ugi reaction featuring a secondary amine.

Experimental Protocols

Protocol 1: Synthesis of this compound

A reliable supply of high-purity this compound is essential. While commercially available, its synthesis from readily available starting materials is often more cost-effective for large-scale applications. The following protocol describes a robust method for its preparation from methyl 1-methylpiperidine-4-carboxylate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyl 1-methylpiperidine-4-carboxylate1690-75-1157.2110.01.0
Methylamine (40% in water)74-89-531.0650.05.0
Methanol67-56-132.04--
Dichloromethane75-09-284.93--
Anhydrous Sodium Sulfate7757-82-6142.04--

Procedure:

  • To a solution of methyl 1-methylpiperidine-4-carboxylate (10.0 mmol, 1.0 equiv) in methanol (20 mL) in a round-bottom flask, add methylamine (40% in water, 50.0 mmol, 5.0 equiv).

  • Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol and excess methylamine.

  • Dissolve the residue in dichloromethane (50 mL) and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid. The product can be further purified by recrystallization if necessary.

Characterization:

  • ¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound. Expected signals include those for the N-methyl group, the piperidine ring protons, and the amide N-H proton.

  • IR Spectroscopy: The infrared spectrum should show a characteristic C=O stretch for the amide group (typically around 1640 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).

Protocol 2: Representative Ugi Four-Component Reaction

This protocol provides a general procedure for the Ugi reaction using this compound as the amine component. The specific aldehyde, carboxylic acid, and isocyanide can be varied to generate a library of diverse compounds.

Materials:

ReagentExample CASMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound1903-69-1142.201.01.0
Benzaldehyde100-52-7106.121.01.0
Acetic Acid64-19-760.051.01.0
tert-Butyl isocyanide542-85-883.131.01.0
Methanol67-56-132.04--

Procedure:

  • To a vial, add this compound (1.0 mmol, 1.0 equiv), benzaldehyde (1.0 mmol, 1.0 equiv), and acetic acid (1.0 mmol, 1.0 equiv).

  • Dissolve the components in methanol (2 mL). The concentration of the reactants is a critical parameter and is often in the range of 0.5 M to 2.0 M for optimal results.[2]

  • Add tert-butyl isocyanide (1.0 mmol, 1.0 equiv) to the solution. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

  • Seal the vial and stir the reaction mixture at room temperature for 24-72 hours. The reaction is typically exothermic.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold methanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography.

Application Notes: Field-Proven Insights for Success

As with any synthetic methodology, a nuanced understanding of the reaction parameters is key to achieving high yields and purity. The following notes are based on extensive experience with multi-component reactions and are intended to guide the user in optimizing their experiments.

Substrate Scope and Limitations
  • Aldehydes and Ketones: A wide variety of aldehydes and ketones can be employed in the Ugi reaction. Aromatic aldehydes generally perform well. Sterically hindered ketones may react more slowly or require elevated temperatures.

  • Carboxylic Acids: The choice of carboxylic acid is broad. Both aliphatic and aromatic carboxylic acids are suitable.

  • Isocyanides: A diverse range of isocyanides can be used, allowing for significant variation in the final product. The reactivity of the isocyanide can influence the reaction rate.

Optimization of Reaction Conditions

The yield and purity of the Ugi product can be highly dependent on the reaction conditions. A systematic approach to optimization is recommended.

Optimization_Workflow start Initial Reaction Setup (e.g., 0.5 M in Methanol, RT) eval1 Evaluate Yield and Purity (TLC, LC-MS) start->eval1 optimize_conc Vary Concentration (0.2 M to 2.0 M) eval1->optimize_conc Low Yield optimize_solvent Screen Solvents (e.g., Ethanol, TFE, Acetonitrile) eval1->optimize_solvent Solubility Issues optimize_temp Adjust Temperature (0 °C to 60 °C) eval1->optimize_temp Slow Reaction final_protocol Optimized Protocol eval1->final_protocol Acceptable eval2 Re-evaluate optimize_conc->eval2 optimize_solvent->eval2 optimize_temp->eval2 eval2->final_protocol Improved Results

Caption: A workflow for the optimization of a Ugi four-component reaction.

  • Solvent: Methanol is the most commonly used solvent for the Ugi reaction.[3] However, other polar protic solvents such as ethanol or 2,2,2-trifluoroethanol (TFE) can be beneficial, particularly for less reactive substrates. In some cases, solvent-free conditions have been shown to be effective and environmentally friendly.[4]

  • Temperature: Most Ugi reactions proceed efficiently at room temperature. For sluggish reactions, gentle heating (40-60 °C) may be required. Conversely, for highly exothermic reactions, cooling may be necessary to control the reaction rate and minimize side product formation.

  • Concentration: The Ugi reaction is often favored at high concentrations of reactants (0.5 M to 2.0 M).[2] This is due to the multiple equilibria involved in the reaction mechanism.

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Product Formation - Low reactivity of one or more components- Incorrect stoichiometry- Water in the reaction mixture- Increase the reaction temperature- Use a more polar solvent (e.g., TFE)- Confirm the purity and stoichiometry of all reagents- Use anhydrous solvents
Formation of Side Products - Passerini reaction (if primary amine is used)- Decomposition of isocyanide- Ensure the amine is of high purity- Add the isocyanide last- Control the reaction temperature
Difficult Purification - Product has similar polarity to starting materials- If the product is a solid, try to induce precipitation by cooling or adding a non-polar co-solvent- Explore different chromatographic conditions (e.g., reverse-phase HPLC)

Conclusion: A Versatile Building Block for Accelerated Drug Discovery

This compound represents a valuable and strategically important building block for the synthesis of complex, drug-like molecules via multi-component reactions. Its incorporation into the Ugi reaction provides a direct route to novel scaffolds possessing the desirable physicochemical properties of the piperidine moiety. By understanding the mechanistic principles and by systematically optimizing the reaction conditions, researchers can effectively leverage this reagent to accelerate their drug discovery programs. The protocols and insights provided in this guide are intended to empower scientists to confidently and efficiently explore the vast chemical space made accessible through the strategic use of this compound in MCRs.

References

  • Ingold, M., Colella, L., Dapueto, R., López, G. V., & Porcal, W. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2019). Molecules, 24(3), 523. [Link]
  • Wessjohann, L. A., Kaluderovic, G. N., Neves Filho, R. A. W., Morejon, M. C., Lemanski, G., & Ziegler, T. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction). Science of Synthesis.
  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. (2012).
  • Ugi reaction. In Wikipedia. [Link]

Sources

Application Notes & Protocols: Synthetic Routes to N-Substituted Piperidine-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine-4-Carboxamide Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2] Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities from analgesia to antiviral efficacy.[3][4][5] Within this structural class, N-substituted piperidine-4-carboxamides have emerged as a particularly privileged motif. This core structure allows for three-dimensional diversification at three key points: the piperidine nitrogen (N1), the amide nitrogen, and the C4 position of the piperidine ring, enabling fine-tuning of physicochemical and pharmacological properties.

This guide provides a detailed overview of robust and scalable synthetic strategies for accessing N-substituted piperidine-4-carboxamide derivatives, intended for researchers in drug discovery and process development. We will explore the underlying chemical principles, provide field-tested experimental protocols, and discuss the merits of each approach.

Strategic Overview: A Retrosynthetic Approach

A logical synthesis plan begins with a retrosynthetic analysis. The target N-substituted piperidine-4-carboxamide can be disconnected through several strategic bond cleavages. The most common and versatile approach involves a final-step amide bond formation, which simplifies the overall strategy into the synthesis of two key building blocks: a suitably substituted piperidine-4-carboxylic acid and a primary or secondary amine.

Retrosynthesis Target Target Molecule N-Substituted Piperidine-4-Carboxamide Disconnect1 C(O)-N Amide Bond (Amide Coupling) Target->Disconnect1 SubunitA Key Intermediate A Piperidine-4-carboxylic Acid (or ester) Disconnect1->SubunitA SubunitB Key Intermediate B Primary or Secondary Amine (R'-NH-R'') Disconnect1->SubunitB Disconnect2 C-N Piperidine Ring (Reductive Amination or N-Arylation) SubunitA->Disconnect2 SubunitC Precursor Piperidine-4-carboxylic Acid Disconnect2->SubunitC SubunitD Precursor Aldehyde/Ketone or Aryl Halide Disconnect2->SubunitD

Figure 1: General retrosynthetic analysis for N-substituted piperidine-4-carboxamides.

This analysis highlights two primary strategic phases:

  • Construction of the Piperidine Core : Synthesizing the piperidine-4-carboxylic acid, often starting from commercially available pyridine derivatives.

  • Key Coupling and Substitution Reactions : Forming the final amide bond and installing the desired substituent on the piperidine nitrogen.

Strategy 1: Convergent Synthesis via Amide Coupling

This is the most widely adopted and flexible strategy, allowing for late-stage diversification. The workflow is modular, involving the independent synthesis of the core acid and subsequent coupling with a diverse library of amines.

Part A: Synthesis of the Piperidine-4-Carboxylic Acid Core

A common and scalable route to the piperidine-4-carboxylic acid core involves the catalytic hydrogenation of isonicotinic acid (pyridine-4-carboxylic acid). This transformation effectively reduces the aromatic pyridine ring to the saturated piperidine ring.

Causality: The choice of catalyst and reaction conditions is critical for achieving high yield and purity. Platinum-based catalysts, such as Adams' catalyst (PtO₂), in an acidic medium like glacial acetic acid, are highly effective for the complete reduction of the pyridine ring.[6] Alternatively, palladium on carbon (Pd/C) can be used, often requiring milder conditions.[7]

Protocol 3.1: Catalytic Hydrogenation of Isonicotinic Acid
  • Reactor Setup: To a hydrogenation vessel, add isonicotinic acid (1.0 eq) and a solvent such as glacial acetic acid or water.[6][7]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst. For platinum-catalyzed reactions, Adams' catalyst (PtO₂) is used.[6] For palladium catalysis, 5-10% Pd/C is common.[7] The catalyst loading is typically 1-5 mol%.

  • Hydrogenation: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-100 psi, but can vary) and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating (e.g., 45-80°C) to increase the rate.[6][8]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (e.g., LC-MS to observe the disappearance of starting material). Reactions are typically complete within 3-24 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude piperidine-4-carboxylic acid can often be purified by recrystallization, for example, by adding methanol to a concentrated aqueous solution to precipitate the product.[7]

Part B: Amide Bond Formation

The formation of the amide bond is arguably the most crucial step in the synthesis. Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, "coupling reagents" are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.[9]

Expert Insight: Among the plethora of available coupling reagents, aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often preferred for their high efficiency, rapid reaction rates, and low propensity for racemization, especially with chiral substrates.[10][11] HATU activates the carboxylic acid by forming a highly reactive OAt-active ester.[10][12]

AmideCoupling cluster_workflow Amide Coupling Workflow Start Dissolve Carboxylic Acid (Piperidine Core, 1.0 eq) & HATU (1.1 eq) in Anhydrous DMF AddBase Add Base (DIPEA, 2.0-3.0 eq) Start->AddBase Preactivate Stir 15-30 min at RT (Pre-activation to form OAt-active ester) AddBase->Preactivate AddAmine Add Amine (R'-NH-R'', 1.2 eq) Preactivate->AddAmine React Stir 1-4 hours at RT AddAmine->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Work-up (Dilute, Wash with aq. HCl, aq. NaHCO₃, Brine) Monitor->Workup Purify Purify (Column Chromatography) Workup->Purify

Figure 2: Standard experimental workflow for HATU-mediated amide coupling.

Protocol 3.2: General Procedure for HATU-Mediated Amide Coupling
  • Pre-activation: In a flask under an inert atmosphere, dissolve the piperidine-4-carboxylic acid derivative (1.0 eq) and HATU (1.0-1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DCM).[10][13] Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).[10][14] Stir the mixture at room temperature for 15-30 minutes. This step forms the critical OAt-active ester intermediate.[10][11]

  • Coupling: Add the desired primary or secondary amine (1.0-1.2 eq) to the pre-activated mixture.

  • Reaction: Continue to stir the reaction at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 18 hours.[10]

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a mild acidic solution (e.g., 5% aq. HCl or saturated aq. NH₄Cl), followed by saturated aq. NaHCO₃, and finally brine.[10][15] These washes serve to remove unreacted starting materials, the DIPEA base, and water-soluble byproducts like HOAt and tetramethylurea.[10]

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure N-substituted piperidine-4-carboxamide.

Part C: N-Substitution of the Piperidine Ring

For many applications, a substituent on the piperidine nitrogen is required. Reductive amination is a powerful and versatile method for installing alkyl groups at this position. This two-step, one-pot process involves the formation of an iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction with a mild hydride reagent.

Trustworthiness of Method: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is mild enough not to reduce the starting aldehyde or ketone, selectively reducing the more electrophilic iminium ion intermediate. This selectivity minimizes side reactions and leads to cleaner product formation.

Protocol 3.3: N-Alkylation via Reductive Amination
  • Reaction Setup: Dissolve the piperidine-4-carboxamide derivative (1.0 eq) and the desired aldehyde or ketone (1.0-1.5 eq) in a suitable solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or 1,2-dichloroethane (DCE).[16]

  • Imine/Iminium Formation: If desired, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the stirring solution. The reaction is often exothermic, so slow addition is recommended.

  • Reaction: Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with additional DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Strategy 2: Multicomponent Reaction (MCR) Approach

For rapid library synthesis and lead discovery, multicomponent reactions (MCRs) offer a highly efficient alternative. The Ugi four-component reaction (U-4CR) is a prime example, capable of generating complex, drug-like molecules in a single step from four simple starting materials: an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[17][18]

Expertise & Experience: By strategically choosing a bifunctional starting material, such as piperidine-4-carboxylic acid, the Ugi reaction can be used to construct the N-substituted piperidine-4-carboxamide scaffold with high diversity.[19][20] This approach is particularly powerful in combinatorial chemistry for generating large libraries of analogs.[17]

The general Ugi reaction involves the condensation of an amine and a carbonyl to form an imine, which is then attacked by the isocyanide and the carboxylate anion, followed by an irreversible intramolecular acyl transfer to yield the final α-acylamino amide product.[18]

Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to validate the structure and purity of the final compounds.

  • Purification: Flash column chromatography on silica gel is the most common method for purifying these derivatives. A gradient elution system, typically using mixtures of hexane/ethyl acetate or dichloromethane/methanol, is employed.

  • Characterization: The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass.

    • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the characteristic amide carbonyl stretch (typically ~1650 cm⁻¹).[21]

Data Summary: Comparison of Synthetic Strategies

Strategy Key Reaction Advantages Disadvantages Typical Yield Range
Convergent Synthesis Amide Coupling (e.g., HATU)Highly versatile, modular, reliable, high-yielding, suitable for complex targets.[10][11]Multi-step process, requires pre-synthesis of intermediates.60-95% for coupling step[15]
Convergent Synthesis Reductive AminationMild conditions, high functional group tolerance, reliable for N-alkylation.Limited to N-alkyl or N-benzyl derivatives.60-90%
Multicomponent Reaction Ugi 4-CRHigh efficiency (one-pot), rapid library generation, structural diversity.[17][19]Can be sensitive to substrate steric hindrance; isocyanides can be toxic/volatile.40-80%

Conclusion

The synthesis of N-substituted piperidine-4-carboxamide derivatives is a well-established field with a variety of robust and flexible methodologies. The choice of synthetic strategy is dictated by the specific goals of the project. For targeted synthesis and late-stage functionalization, a convergent approach centered around a reliable amide coupling protocol is often optimal. For rapid lead generation and exploration of chemical space, multicomponent reactions like the Ugi synthesis provide an efficient and powerful alternative. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize these valuable compounds.

References

  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC. NIH.
  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction | ACS Combinatorial Science. ACS Publications.
  • HATU - Wikipedia. Wikipedia.
  • Synthesis of the 1,4-disubstituted piperidine library via Ugi four-component reaction. ResearchGate.
  • Synthesis of pyridine-4-carboxylic acid - PrepChem.com. PrepChem.com.
  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. Common Organic Chemistry.
  • Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil | Request PDF. ResearchGate.
  • Synthesis of 4-piperidinecarboxylic acid - PrepChem.com. PrepChem.com.
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. YouTube.
  • The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. ResearchGate.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - ACS Publications. ACS Publications.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed. PubMed.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. NIH.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies | ACS Omega. ACS Publications.
  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents. Google Patents.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC - NIH. NIH.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. PubMed Central.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate.
  • Reductive amination and amide synthesis. Reagents and conditions: (a)... | Download Scientific Diagram. ResearchGate.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.
  • Piperidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate.
  • Amide Synthesis - Fisher Scientific. Fisher Scientific.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. PubMed Central.
  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases.
  • Discovery of piperidine carboxamide TRPV1 antagonists - PubMed. PubMed.
  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC - NIH. NIH.
  • (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate.

Sources

Application Notes & Protocols: N-methylpiperidine-4-carboxamide in the Development of Anti-Angiogenic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting Angiogenesis in Oncology

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in tumor growth, invasion, and metastasis.[1] Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a cornerstone of modern cancer therapy.[2] Key signaling pathways, predominantly the Vascular Endothelial Growth Factor (VEGF) and Angiopoietin-Tie pathways, regulate this complex process, offering strategic targets for therapeutic intervention.[3][4][5]

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates.[6] Its derivatives have demonstrated a wide range of biological activities, including potent anti-cancer effects by modulating critical signaling pathways.[7] This document provides a comprehensive guide to evaluating N-methylpiperidine-4-carboxamide and its derivatives as potential anti-angiogenic agents, focusing on their hypothetical mechanism of action as inhibitors of key receptor tyrosine kinases (RTKs) like VEGFR-2.

We will detail the scientific rationale and step-by-step protocols for a tiered screening approach, from initial in vitro cellular assays to in vivo validation, providing researchers with a robust framework for discovery and development.

The this compound Scaffold: A Promising Starting Point

This compound is a small, synthetically accessible molecule featuring a core piperidine ring. While its direct anti-angiogenic properties are not extensively documented in public literature, its structural motifs are present in various kinase inhibitors. The core hypothesis is that derivatives of this scaffold can be designed to occupy the ATP-binding pocket of VEGFR-2, inhibiting its downstream signaling cascade.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₄N₂O

  • SMILES: CNC(=O)C1CCNCC1[8]

The synthesis of derivatives typically involves standard amide coupling reactions, starting from piperidine-4-carboxylic acid or its esters, allowing for facile diversification of the substituents on the piperidine nitrogen and the carboxamide group to optimize for potency, selectivity, and pharmacokinetic properties.[9][10][11]

Tier 1: Primary In Vitro Screening of Anti-Angiogenic Activity

The initial evaluation of a candidate molecule involves assessing its direct effects on endothelial cells, the primary cell type involved in angiogenesis.[12] Human Umbilical Vein Endothelial Cells (HUVECs) are a standard and reliable model for these assays.[13]

Protocol 1: Endothelial Cell Proliferation Assay (MTT/WST-1)

Principle: This assay determines the effect of the test compound on the proliferation of endothelial cells, a critical step in angiogenesis. The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[13][14]

Materials:

  • HUVECs (low passage, P2-P5 recommended)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • This compound derivative (Test Compound)

  • VEGF-A (165 isoform)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete EGM-2. Incubate for 24 hours at 37°C, 5% CO₂.[15]

  • Serum Starvation: Gently aspirate the medium. Wash cells once with serum-free basal medium. Add 100 µL of basal medium with 0.5% FBS and incubate for 12-24 hours to synchronize the cells.[13]

  • Treatment: Prepare 2X serial dilutions of the Test Compound in basal medium. Prepare a 2X solution of VEGF-A (e.g., 40 ng/mL for a final concentration of 20 ng/mL).

  • Aspirate the starvation medium. Add 50 µL of the 2X Test Compound dilutions.

  • Add 50 µL of 2X VEGF-A to all wells except the negative control (add 50 µL of basal medium instead).

    • Controls:

      • Negative Control: Cells + Basal Medium

      • Positive Control: Cells + Basal Medium + VEGF-A

      • Vehicle Control: Cells + Basal Medium + VEGF-A + Vehicle (e.g., DMSO)

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well. Agitate on an orbital shaker for 10 minutes to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

Principle: This assay assesses the ability of a compound to inhibit the directional migration of endothelial cells, which is essential for the formation of new blood vessels.[12][16]

Materials:

  • HUVECs

  • 24-well cell culture plates

  • Sterile 200 µL pipette tip

  • Test Compound, VEGF-A, and appropriate media

Procedure:

  • Monolayer Formation: Seed HUVECs in 24-well plates and grow to 90-100% confluency.

  • Serum Starvation: Replace the growth medium with low-serum (0.5% FBS) medium and incubate for 12-24 hours.[16]

  • Creating the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the monolayer.

  • Wash: Gently wash with PBS to remove detached cells.

  • Treatment: Add low-serum medium containing different concentrations of the Test Compound. Include positive (VEGF-A) and negative controls.

  • Imaging: Place the plate on a microscope stage. Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at several points for each image. Calculate the percentage of wound closure over time for each condition.

Protocol 3: Endothelial Cell Tube Formation Assay

Principle: This is a hallmark assay for angiogenesis in vitro. It evaluates the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel.[17][18][19]

Materials:

  • HUVECs

  • Basement Membrane Extract (BME), growth factor-reduced

  • 96-well plate (pre-chilled)

  • Test Compound, VEGF-A, and appropriate media

Procedure:

  • Plate Coating: Thaw BME on ice overnight. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate. Ensure the BME is spread evenly.[18]

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.[19]

  • Cell Seeding: Harvest HUVECs (previously serum-starved for 2-4 hours) and resuspend them in basal medium containing the desired concentrations of the Test Compound and VEGF-A (as a stimulant).

  • Seed the cell suspension onto the polymerized BME at a density of 1.5 x 10⁴ cells/well.

  • Incubation: Incubate at 37°C, 5% CO₂ for 4-18 hours.

  • Imaging & Quantification: Visualize the formation of tubular networks using an inverted microscope. Capture images and quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[17]

Tier 1 Assay Summary Parameter Measured Purpose
Cell Proliferation Inhibition of VEGF-stimulated HUVEC growth (IC₅₀)Quantify cytostatic/cytotoxic effects on endothelial cells.
Cell Migration Inhibition of wound closure (% closure over time)Assess impact on directional endothelial cell motility.
Tube Formation Disruption of capillary-like network formation (tube length, junctions)Evaluate effect on endothelial cell differentiation and morphogenesis.

Tier 2: Mechanistic and Ex Vivo/In Vivo Validation

Compounds that demonstrate significant activity in Tier 1 assays should be advanced to mechanistic studies and more complex biological models.

Mechanism of Action: VEGFR-2 Kinase Inhibition & Signaling

The primary hypothesis for an anti-angiogenic this compound derivative is the inhibition of VEGFR-2, the main mediator of VEGF-driven angiogenesis.[3]

VEGFR-2 Signaling Pathway:

VEGFR2_Pathway

Protocol 4: VEGFR-2 Kinase Assay (Cell-Free)

Principle: This biochemical assay directly measures the ability of the Test Compound to inhibit the enzymatic activity of purified VEGFR-2 kinase, confirming it as the molecular target.[20][21] Luminescence-based assays that quantify ATP consumption are common.

Procedure (General Outline):

  • Reagents: Recombinant human VEGFR-2 kinase, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase buffer, and the Test Compound.

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, substrate, and serial dilutions of the Test Compound.

  • Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity. For luminescence assays (e.g., ADP-Glo™), a reagent is added to deplete remaining ATP, and then a second reagent converts the generated ADP back to ATP, which fuels a luciferase reaction. The resulting light output is inversely proportional to kinase activity.[20]

  • Analysis: Calculate the IC₅₀ value from the dose-response curve.

Other Potential Pathways:

It is also prudent to investigate inhibition of other key angiogenic pathways, such as the Angiopoietin/Tie2 system, which is crucial for vessel maturation and stability.[4][22][23]

Experimental_Workflow

Protocol 5: Chick Chorioallantoic Membrane (CAM) Assay

Principle: The CAM assay is a widely used in vivo model that bridges the gap between in vitro assays and more complex animal models. The highly vascularized CAM of a chicken embryo allows for the direct observation of angiogenesis and its inhibition.[1][24][25]

Materials:

  • Fertilized chicken eggs (Day 6-8)

  • Egg incubator (37.5°C, ~85% humidity)

  • Sterile filter paper disks or sponges

  • Test Compound solution

  • Stereomicroscope with a camera

Procedure:

  • Egg Preparation: Clean and incubate fertilized eggs for 2 days. On Day 3, create a small hole over the air sac and a window (~1 cm²) in the shell over the embryo to expose the CAM.[25]

  • Sample Application: On Day 8-10, place a sterile filter paper disk, previously saturated with a non-toxic concentration of the Test Compound, onto the CAM.

    • Controls: Use vehicle control (e.g., PBS/DMSO) and a known angiogenesis inhibitor (e.g., Sunitinib) or stimulator (VEGF-A) as controls.

  • Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

  • Observation & Quantification: Re-open the window and observe the vasculature under the filter disk. Photograph the area using a stereomicroscope.

  • Analysis: Quantify angiogenesis by counting the number of blood vessel branch points converging towards the disk within a defined circular area. A significant reduction in vessel branching compared to the vehicle control indicates anti-angiogenic activity.[1]

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic and robust framework for the evaluation of this compound derivatives as potential anti-angiogenic agents. A compound demonstrating potent activity across these assays—specifically, sub-micromolar inhibition of HUVEC proliferation and tube formation, confirmed direct inhibition of VEGFR-2 kinase activity, and significant reduction of neovascularization in the CAM assay—would be considered a strong candidate for further preclinical development. Subsequent steps would include lead optimization to improve ADME (absorption, distribution, metabolism, and excretion) properties, followed by efficacy studies in tumor xenograft models.

References

  • Bio-protocol. (2019). In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Bio-protocol, 9(24), e3470.
  • Brindle, N. P. J., et al. (2006). Functional Significance of Tie2 Signaling in the Adult Vasculature. In: The Tie Receptors. Springer.
  • PromoCell. (n.d.). Application note | Endothelial cell tube formation assay (in vitro angiogenesis assay).
  • Storgard, C., & Mikolon, D. (2005). Angiogenesis Assays in the Chick CAM. In: Angiogenesis Protocols. Springer.
  • Ferrara, N. (2006). Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Clinical Cancer Research, 12(17), 5018-5022.
  • ClinPGx. (n.d.). VEGF Signaling Pathway.
  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105.
  • Fukuhara, S., et al. (2010). Angiopoietin-1/Tie2 receptor signaling in vascular quiescence and angiogenesis. Histology and Histopathology, 25(3), 387-396.
  • Eklund, L., & Saharinen, P. (2013). Angiopoietin/Tie2 Signaling Regulates Tumor Angiogenesis. Seminars in Cancer Biology, 23(6), 528-535.
  • Bio-protocol. (2012). In Vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Bio-protocol, 2(18), e249.
  • Protocol Exchange. (2025). Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model.
  • Hakanpaa, L., et al. (2015). The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway. Cold Spring Harbor Perspectives in Medicine, 5(5), a016474.
  • Cusabio. (n.d.). VEGF Signaling Pathway.
  • Creative Bioarray. (n.d.). Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay.
  • De Palma, M., & Biziato, D. (2021). Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination. Cancers, 13(22), 5796.
  • JoVE. (2014). The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma.
  • RegMedNet. (n.d.). Endothelial cell transmigration and invasion assay.
  • Das, A., & Lwebuga-Mukasa, J. S. (2015). Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles. In: Endothelial Cells. Springer.
  • Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis).
  • Creative Biolabs. (n.d.). Cell Migration Assay.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). HUVEC proliferation assay. 5000 HUVECs were seeded at 96-well plate and... [Figure].
  • ResearchGate. (2013). HUVEC cell proliferation assay- How to interpret results if cells are not multiplying? [Forum discussion].
  • Zhang, L., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 147-156.
  • National Institutes of Health. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate.
  • National Institutes of Health. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies.
  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 9(4), 132-137.
  • National Institutes of Health. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • National Institutes of Health. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][2][17]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers.

Sources

Application Note & Protocol: Streamlined Amide Bond Formation Using N-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and finding widespread prevalence in a vast array of pharmaceuticals.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the pharmaceutical industry.[1][2] While numerous methods exist, challenges often arise, particularly with substrates that are sterically hindered or electronically deactivated.[3][4][5] This application note provides a detailed, field-proven protocol for the efficient synthesis of amides using N-methylpiperidine-4-carboxamide, a versatile secondary amine building block.[6] We will explore the rationale behind reagent selection, provide step-by-step procedures for two robust coupling methods, and offer guidance on reaction monitoring, work-up, and purification.

The protocols detailed herein are designed to be self-validating, incorporating in-process controls and analytical checkpoints to ensure reaction success and product purity. We will focus on two of the most reliable and widely adopted coupling strategies: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), and another employing the highly efficient aminium-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[1][7]

Mechanistic Principles of Amide Bond Formation

A direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[8][9] To overcome this, the carboxylic acid must first be activated to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[10]

EDC/HOBt Coupling Pathway

Carbodiimide-based reagents like EDC are staples in amide synthesis.[8][11] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[8][10] However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct.[12] The inclusion of HOBt mitigates these side reactions by trapping the O-acylisourea to form an active HOBt ester.[11][12][13][14] This ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to the desired amide with suppressed racemization.[11]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea Side Reaction HOBt HOBt HOBt->HOBt_ester Amide Final Amide Product HOBt_ester->Amide + Amine Amine N-methylpiperidine- 4-carboxamide Amine->Amide

Caption: EDC/HOBt coupling workflow.

HATU Coupling Pathway

HATU is a third-generation uronium/aminium-based coupling reagent known for its high efficiency, rapid reaction times, and efficacy with challenging substrates.[7][15] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[7] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[7][15] The 7-azabenzotriazole (OAt) moiety is a superior leaving group compared to HOBt, which accelerates the subsequent nucleophilic attack by the amine to form the stable amide bond.[7]

HATU_Mechanism RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base DIPEA Base->Carboxylate OAt_ester OAt-Active Ester Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester Amide Final Amide Product OAt_ester->Amide + Amine Byproducts Tetramethylurea + HOAt OAt_ester->Byproducts Amine N-methylpiperidine- 4-carboxamide Amine->Amide

Caption: HATU-mediated coupling workflow.

Materials and Reagents

Ensure all reagents are of appropriate purity (≥98%) and solvents are anhydrous where specified.

Reagent/MaterialGradeSupplier (Example)Notes
Carboxylic Acid of InterestSynthesis GradeSigma-AldrichEnsure it is dry.
This compound≥97%Santa Cruz BiotechnologyStore in a desiccator.[16]
EDC (hydrochloride)≥98%Sigma-AldrichWater-soluble carbodiimide.[11]
HOBt (monohydrate)≥97%Sigma-AldrichAdditive to suppress racemization.[11]
HATU≥98%BenchChemHighly efficient coupling reagent.[7]
DIPEA (Hünig's base)≥99%Sigma-AldrichNon-nucleophilic base.
Dichloromethane (DCM)AnhydrousFisher ScientificReaction solvent.
N,N-Dimethylformamide (DMF)AnhydrousFisher ScientificReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRFor work-up and chromatography.
HexanesACS GradeVWRFor chromatography.
Saturated aq. NaHCO₃Lab Prepared-For aqueous work-up.
1M HCl or Citric AcidLab Prepared-For aqueous work-up.[17]
Brine (Saturated aq. NaCl)Lab Prepared-For aqueous work-up.[17]
Anhydrous Na₂SO₄ or MgSO₄ACS GradeFisher ScientificFor drying organic layers.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: EDC/HOBt Coupling

This method is a cost-effective and reliable choice for many standard amide couplings.

Step-by-Step Procedure:

  • Reactant Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

  • Solvent Addition: Dissolve the carboxylic acid in anhydrous DCM or DMF (approx. 0.1–0.5 M concentration).

  • Reagent Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir for 5-10 minutes at room temperature to allow for pre-activation.

  • Amine Addition: Add this compound (1.1 eq) to the reaction mixture. If the carboxylic acid or amine is used as a hydrochloride salt, add a non-nucleophilic base such as DIPEA or triethylamine (1.5-2.0 eq) to neutralize the salt.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[17] A typical TLC system would be 5-10% Methanol in DCM. The reaction is typically complete within 2-18 hours.

Protocol B: HATU Coupling

This protocol is highly recommended for sterically hindered substrates or when rapid reaction times are desired.[3][7]

Step-by-Step Procedure:

  • Reactant Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq) to the solution.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture. Stir for 15-30 minutes at room temperature for pre-activation, during which the solution may change color.[7]

  • Amine Addition: Add a solution of this compound (1.0-1.2 eq) in a small amount of anhydrous DMF to the activated mixture.[7]

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[7] HATU couplings are often complete within 1-4 hours.

Work-up and Purification

The goal of the work-up is to remove unreacted reagents and byproducts, which are often water-soluble.

Standard Aqueous Work-up:

  • Dilution: Once the reaction is complete, dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) or DCM.[17]

  • Aqueous Washes: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • 1M HCl or saturated NH₄Cl (to remove excess amine and DIPEA).[7]

    • Saturated aqueous NaHCO₃ (to remove excess carboxylic acid and HOBt/HOAt).[7][17]

    • Brine (to reduce the solubility of organic material in the aqueous layer).[17]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.[7]

Purification by Column Chromatography:

Amides can be challenging to purify via silica gel chromatography due to their polarity.

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A common starting point for polar amides is a gradient of Methanol in DCM (e.g., 0% to 10% MeOH) or Ethyl Acetate in Hexanes.

  • Column Packing: Pack a silica gel column with the chosen non-polar solvent.

  • Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column. If solubility is an issue, dry loading onto a small amount of silica is recommended.[18]

  • Elution: Run the column, collecting fractions and monitoring by TLC to isolate the pure amide product.

  • Alternative: For highly polar amides, recrystallization from a suitable solvent like ethanol, acetone, or acetonitrile can be an effective alternative to chromatography.[19]

Results and Characterization

The final product should be characterized to confirm its identity and purity.

ParameterExpected ResultMethod
Physical Appearance White to off-white solid or oilVisual Inspection
Molecular Weight C₇H₁₄N₂O = 142.20 g/mol [16][20]Mass Spectrometry (LC-MS)
¹H NMR Spectrum consistent with the proposed structure¹H NMR Spectroscopy
Purity ≥95%HPLC or qNMR

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Incomplete activation; poor quality reagents; steric hindrance.Ensure anhydrous conditions. Use HATU for challenging couplings.[3] Consider a different solvent or slightly elevated temperature (40-50 °C).
Multiple Byproducts Side reaction of O-acylisourea (EDC).Ensure HOBt is used with EDC. Check the purity of starting materials.
Difficulty in Purification Product is highly polar and streaks on silica gel.Add a small amount of triethylamine (~0.5%) to the eluent to suppress tailing. Consider reversed-phase chromatography or recrystallization.[18][19]
Reaction Stalls Reagents have degraded or are insufficient.Add an additional portion of the coupling reagent (0.3-0.5 eq) and continue monitoring.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • Chandrasekhar, V., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry.
  • Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
  • Wikipedia. (n.d.). HATU.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate.
  • Green, K., & Pletcher, D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed.
  • Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate.
  • Reddit. (2016). Column Chromatography: Amides.
  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
  • Reddit. (2022). amide coupling help.
  • ResearchGate. (2024). Amide Bond Formation and Peptide Coupling.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Li, J., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances.
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate.
  • Lipton, M. A., et al. (2017). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science.
  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
  • Catalytic Approaches to the Synthesis of Amide Bonds - CORE. (n.d.).

Sources

The Versatile Scaffold: N-methylpiperidine-4-carboxamide in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Moiety as a Privileged Structure in Agrochemical Discovery

In the relentless pursuit of novel and effective crop protection agents, the piperidine heterocycle has emerged as a "privileged scaffold" – a molecular framework that consistently appears in a wide array of biologically active compounds.[1] Its inherent structural features, including its three-dimensional conformation and ability to engage in various intermolecular interactions, make it an ideal building block for the design of new insecticides, fungicides, and herbicides. Within this important class of compounds, N-methylpiperidine-4-carboxamide stands out as a particularly versatile starting point for chemical exploration. This technical guide provides a comprehensive overview of the applications of this compound in agrochemical research, complete with detailed protocols for synthesis, and in vitro and in vivo screening to empower researchers in their quest for the next generation of crop protection solutions.

The strategic incorporation of the this compound core into novel molecular designs can impart favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for in-planta translocation and efficacy.[1] Furthermore, the carboxamide linkage provides a convenient handle for the introduction of diverse chemical functionalities, allowing for the systematic exploration of structure-activity relationships (SAR).

Core Applications in Agrochemical Research

The this compound scaffold is a versatile platform for the development of a wide range of agrochemicals. Its derivatives have shown promise in three primary areas: fungicides, insecticides, and to a lesser extent, herbicides.

Fungicide Development: Targeting Fungal Respiration

Piperidine-containing compounds have a well-established history in the development of potent fungicides.[1] Many successful commercial fungicides are based on carboxamide structures that inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to a disruption of energy production and ultimately, fungal cell death.[2] The this compound moiety can serve as a key building block in the synthesis of novel SDHI fungicides.

Application Note 1: Synthesis of Novel N-Aryl-N-methylpiperidine-4-carboxamides as Potential Fungicides

This section outlines a general synthetic route for the preparation of a library of N-aryl substituted N-methylpiperidine-4-carboxamides for fungicidal screening. The protocol is based on established amide coupling methodologies.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of N-Aryl Piperidine-4-Carboxamides cluster_reagents Reagents start N-methylpiperidine- 4-carboxylic acid step1 Activation of Carboxylic Acid (e.g., with SOCl₂ or EDC/HOBt) start->step1 step2 Acyl Chloride or Activated Ester Intermediate step1->step2 step3 Nucleophilic Acyl Substitution with Arylamine (ArNH₂) step2->step3 product Target N-Aryl-N-methylpiperidine- 4-carboxamide Derivatives step3->product reagent1 Arylamine (ArNH₂) reagent1->step3

Caption: Synthetic route for N-aryl-N-methylpiperidine-4-carboxamides.

Detailed Synthesis Protocol

Materials:

  • N-methylpiperidine-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)

  • Substituted anilines (various)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of the Carboxylic Acid (Method A: Acyl Chloride Formation):

    • To a solution of N-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Activation of the Carboxylic Acid (Method B: EDC/HOBt Coupling):

    • To a solution of N-methylpiperidine-4-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM, add the substituted aniline (1.1 eq).

    • Add triethylamine (2.0 eq) to the mixture and stir at room temperature for 12-24 hours.

  • Amide Bond Formation:

    • Dissolve the crude acyl chloride from Method A in anhydrous DCM.

    • To this solution, add the desired substituted aniline (1.1 eq) and triethylamine (2.0 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • For both methods, quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to yield the pure N-aryl-N-methylpiperidine-4-carboxamide derivative.

  • Characterization:

    • Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note 2: In Vitro Antifungal Activity Screening

This protocol describes a standard method for determining the half-maximal effective concentration (EC₅₀) of newly synthesized compounds against a panel of pathogenic fungi using an agar dilution method.[1]

Screening Workflow Diagram

G cluster_invitro In Vitro Fungicide Screening start Synthesized Compounds step1 Prepare Stock Solutions in DMSO start->step1 step2 Serial Dilutions step1->step2 step3 Incorporate into Molten Potato Dextrose Agar (PDA) step2->step3 step4 Pour Plates step3->step4 step5 Inoculate with Fungal Plugs step4->step5 step6 Incubate at 25°C step5->step6 step7 Measure Mycelial Growth Diameter step6->step7 step8 Calculate Percent Inhibition step7->step8 end Determine EC₅₀ Values step8->end

Caption: Workflow for in vitro antifungal screening.

Detailed In Vitro Screening Protocol

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Amended Media:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to approximately 50-55 °C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the media.

    • Prepare a control plate containing only PDA and DMSO (at the same concentration as the treatment plates).

  • Inoculation:

    • Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.

    • Place one mycelial plug in the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at 25 °C in the dark.

  • Data Collection:

    • When the fungal growth on the control plate has reached the edge of the petri dish, measure the diameter of the fungal colony on all plates.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • Data Analysis:

    • Determine the EC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit or logistic regression analysis.[3]

Illustrative Data Presentation
Compound IDTarget FungusEC₅₀ (µg/mL)
NMP-A1Botrytis cinerea12.5
NMP-A2Botrytis cinerea5.8
NMP-A3Rhizoctonia solani25.1
NMP-A4Rhizoctonia solani9.3
Commercial StandardBotrytis cinerea2.1
Commercial StandardRhizoctonia solani4.7

Application Note 3: In Vivo Evaluation of Fungicidal Efficacy

This protocol outlines a general procedure for evaluating the in vivo protective and curative activity of promising compounds on a host plant.

Detailed In Vivo Protocol (Protective Activity)

Materials:

  • Healthy host plants (e.g., tomato or cucumber seedlings)

  • Synthesized compounds formulated as an emulsifiable concentrate or wettable powder

  • Spore suspension of a pathogenic fungus (e.g., Phytophthora infestans)

  • Atomizer/sprayer

  • Humid chamber

Procedure:

  • Plant Preparation: Grow healthy plants to a suitable stage (e.g., 2-4 true leaves).

  • Compound Application:

    • Prepare different concentrations of the test compounds in water containing a surfactant.

    • Spray the plants with the compound solutions until runoff. Include a negative control (water + surfactant) and a positive control (a commercial fungicide).

  • Inoculation: After the sprayed solution has dried, inoculate the plants by spraying with a spore suspension of the pathogen.

  • Incubation: Place the plants in a humid chamber at an appropriate temperature and humidity to promote disease development.

  • Disease Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity on each leaf using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = severe necrosis).

  • Data Analysis: Calculate the disease control efficacy using the following formula:

    • Control Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] * 100

Curative Activity Assessment

To assess curative activity, the order of compound application and inoculation is reversed. Plants are first inoculated with the pathogen and then treated with the compound solutions after a specific time interval (e.g., 24 hours).

Insecticide Development: Targeting the Insect Nervous System

The piperidine scaffold is also a key component of many successful insecticides.[1] Derivatives can be designed to target various sites in the insect nervous system, such as nicotinic acetylcholine receptors (nAChRs).[4] The this compound core can be elaborated to create novel insecticidal molecules.

Application Note 4: In Vivo Insecticidal Activity Screening

This protocol provides a general method for the primary screening of compounds for insecticidal activity against a common pest, such as the aphid (Myzus persicae).

Detailed In Vivo Protocol (Foliar Spray Method)

Materials:

  • Host plants (e.g., cabbage or bell pepper seedlings) infested with aphids

  • Synthesized compounds formulated for application

  • Atomizer/sprayer

  • Ventilated cages

Procedure:

  • Plant and Pest Preparation: Maintain a healthy culture of aphids on host plants.

  • Compound Application:

    • Prepare various concentrations of the test compounds.

    • Spray the infested plants with the compound solutions until runoff. Include a negative control (water + surfactant) and a positive control (a commercial insecticide).

  • Incubation: Place the treated plants in ventilated cages under controlled environmental conditions (e.g., 22-25°C, 16:8 light:dark photoperiod).

  • Mortality Assessment: After 24, 48, and 72 hours, count the number of live and dead aphids on a representative sample of leaves from each plant.

  • Data Analysis:

    • Calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula:

      • Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] * 100

    • Determine the LC₅₀ (lethal concentration for 50% of the population) for active compounds.

Herbicide Development: Exploring New Modes of Action

While less common than in fungicides and insecticides, piperidine-containing compounds have also been investigated for their herbicidal properties.[1] The this compound scaffold can be used to generate novel chemical entities for screening against various weed species.

Application Note 5: Primary Herbicide Screening

This protocol describes a pre-emergence and post-emergence screening method for evaluating the herbicidal activity of new compounds on indicator weed species.[5]

Detailed Protocol (Pre-emergence)

Materials:

  • Seeds of indicator weed species (e.g., barnyardgrass, ryegrass, pigweed)

  • Pots or trays filled with a standard soil mix

  • Synthesized compounds formulated for soil application

  • Sprayer

Procedure:

  • Sowing: Sow the seeds of the indicator weed species in pots or trays.

  • Compound Application: Apply the test compounds at a standard rate (e.g., 1-2 kg/ha ) to the soil surface. Include untreated controls.

  • Incubation: Place the pots in a greenhouse or growth chamber with appropriate conditions for germination and growth.

  • Assessment: After 2-3 weeks, visually assess the herbicidal effect on a scale of 0-100%, where 0% is no effect and 100% is complete kill.

Detailed Protocol (Post-emergence)

Procedure:

  • Plant Growth: Grow the indicator weed species to the 2-3 leaf stage.

  • Compound Application: Spray the plants with the test compounds at a standard rate.

  • Incubation and Assessment: As described for the pre-emergence test.

Trustworthiness and Self-Validation

The protocols outlined in this guide are designed to be self-validating through the consistent use of positive and negative controls. The inclusion of commercial standards allows for the benchmarking of novel compounds, providing a clear indication of their relative potency. Rigorous data analysis, including the calculation of EC₅₀ and LC₅₀ values with confidence intervals, ensures the statistical significance of the results.

Conclusion: A Scaffold with a Bright Future

This compound is a valuable and versatile scaffold in the discovery of new agrochemicals. Its favorable chemical properties and synthetic accessibility make it an attractive starting point for the generation of diverse chemical libraries. The application notes and protocols provided in this guide offer a solid foundation for researchers to explore the potential of this promising chemical entity in the ongoing effort to secure a sustainable and productive future for agriculture.

References

  • Research progress on piperidine-containing compounds as agrochemicals. Pest Management Science, 2023.
  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide - Benchchem. BenchChem, 2025.
  • Application Notes and Protocols for Laboratory Bioassays: Testing Fenamidone Sensitivity in Fungi - Benchchem. BenchChem, 2025.
  • Significant Influence of EC50 Estimation by Model Choice and EC50 Type. Plant Disease, 2018.
  • Synthesis of methyl 1-methylpiperidine-4-carboxyl
  • An In-Depth Technical Guide to the Core Principles of Carboxamide Fungicide Discovery: A Case Study of Boscalid - Benchchem. BenchChem, 2025.
  • Refining bioassay protocols for (Z)-Fluoxastrobin sensitivity testing - Benchchem. BenchChem, 2025.
  • A Comparison of Different Estimation Methods for Fungicide EC50 and EC95 Values.
  • Primary Herbicide Screening. Weed Science Society of America.
  • WO2006003494A2 - Piperidine derivatives and their use as insecticides, acaricides, molluscicides or nematicides - Google Patents.
  • Synthesis and Surface Properties of Piperidinium-Based Herbicidal Ionic Liquids as a Potential Tool for Weed Control. Journal of Agricultural and Food Chemistry, 2023.
  • The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides - Benchchem. BenchChem, 2025.
  • The commercial carboxamide fungicides. | Download Scientific Diagram - ResearchGate.
  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations - AgriSustain-An Intern
  • TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. ICAR-Indian Institute of Rice Research.
  • Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity - ResearchGate.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. Journal of Visualized Experiments, 2015.
  • Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evalu
  • Traditional 'Chemical-Based' Discovery and Screening - Plant and Soil Sciences eLibrary. University of Nebraska-Lincoln.
  • Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - NIH. Journal of Medical Entomology, 2020.
  • (PDF) Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae) - ResearchGate.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. Molecules, 2011.
  • Common Protocol for Uniform Evaluation of Public Health Pesticides for use in Vector Control - Indian Council of Medical Research. Indian Council of Medical Research.
  • In Vivo Testing of Pesticide Products: Is It Still Allowed? - IML Research. IML Research, 2025.
  • Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields - MDPI. Agronomy, 2023.
  • Testing for herbicide susceptibility and resistance - WeedSmart. WeedSmart, 2022.
  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | Organic Chemistry | ChemRxiv | Cambridge Open Engage. ChemRxiv, 2023.
  • Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis | Organic Chemistry | ChemRxiv | Cambridge Open Engage. ChemRxiv, 2022.
  • AgroChemical Screening Library - Compound Library Design / BOC Sciences. BOC Sciences.

Sources

Application Note: High-Performance Analytical Strategies for Monitoring N-methylpiperidine-4-carboxamide Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methodologies for the quantitative monitoring and qualitative analysis of reactions involving N-methylpiperidine-4-carboxamide, a crucial building block in contemporary drug development. We present robust High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) protocols tailored to the specific physicochemical properties of this polar, basic compound. The HPLC method is optimized for accurate reaction progress monitoring and purity assessment, while the LC-MS method provides unambiguous structural confirmation and impurity identification. This guide is intended for researchers, process chemists, and quality control analysts in the pharmaceutical industry, offering field-proven insights into method development, data interpretation, and system validation to ensure data integrity and accelerate development timelines.

The Analytical Challenge: Addressing Polarity and Basicity

This compound is a small, highly polar molecule featuring a tertiary amine within the piperidine ring. This basic nitrogen (pKa ≈ 8-9) presents a significant challenge for traditional reversed-phase HPLC. Without careful mobile phase control, interactions between the protonated amine and residual acidic silanols on the silica-based stationary phase can lead to poor chromatographic performance, characterized by severe peak tailing, low retention, and poor resolution.

An effective analytical strategy must therefore accomplish two primary goals:

  • Mitigate Silanol Interactions: To achieve symmetrical, efficient peaks for the basic analyte.

  • Achieve Sufficient Retention: To retain the highly polar carboxamide and separate it from starting materials and potential process-related impurities.

Our strategy employs a C18 stationary phase with a low-pH mobile phase. The acidic conditions ensure the analyte is consistently protonated, while the acid itself acts as an ion-pairing agent and masks surface silanols, leading to superior peak shape.[1][2]

HPLC Method for Quantitative Analysis & Purity Assessment

This reversed-phase HPLC method is designed for robust, routine analysis to track the consumption of starting materials and the formation of this compound.

Rationale and Strategy

The selection of a C18 column provides a versatile and well-understood stationary phase for retaining the molecule via hydrophobic interactions.[1] To address the basicity of the piperidine nitrogen, the mobile phase is acidified with formic acid. Formic acid serves a dual purpose: it maintains a low pH (around 2.7-3.7) to ensure the analyte is in a single, protonated form, and it provides protons that are compatible with mass spectrometry, facilitating seamless method transfer to LC-MS.[3][4] This approach significantly improves peak symmetry and reproducibility.[5]

Detailed Experimental Protocol

Instrumentation and Reagents

  • HPLC System: A quaternary or binary HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade).

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound reference standard in 50:50 Water:Acetonitrile. Create working standards by serial dilution.

  • Sample Preparation: Quench a 50 µL aliquot of the reaction mixture in 950 µL of 50:50 Water:Acetonitrile. Vortex thoroughly and filter through a 0.22 µm syringe filter prior to injection.

Chromatographic Conditions

Parameter Value Rationale
Mobile Phase A 0.1% Formic Acid in Water Acidifies mobile phase to ensure consistent protonation of the basic analyte, improving peak shape.[2][3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution. Formic acid maintains consistent pH throughout the gradient.
Gradient 5% to 60% B over 10 minutes Provides sufficient elution power to resolve starting materials, product, and potential late-eluting impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temperature 30 °C Maintains consistent retention times and improves peak shape.
Injection Volume 5 µL Balances sensitivity with the need to avoid column overloading.

| Detection | UV at 210 nm | Carboxamide functionality provides UV absorbance at low wavelengths. |

Data Analysis and Interpretation

Reaction progress is monitored by observing the decrease in the peak area of the starting materials and the corresponding increase in the peak area of the this compound product. Percent conversion and product purity can be calculated using peak areas, assuming similar response factors for structurally related compounds or by using a relative response factor determined via a reference standard.

LC-MS Method for Structural Confirmation & Impurity ID

While HPLC provides quantitative data, LC-MS is indispensable for confirming the identity of the product and elucidating the structures of unknown process impurities or degradation products.[6]

Rationale and Strategy

The HPLC method is directly transferable to an LC-MS system. The use of a volatile mobile phase additive (formic acid) is critical, as non-volatile buffers like phosphate are incompatible with mass spectrometry.[4] Electrospray Ionization (ESI) in positive ion mode is the ideal choice for this analyte. The acidic mobile phase pre-protonates the basic piperidine nitrogen, making it readily amenable to ESI, resulting in a strong protonated molecular ion [M+H]+.[3]

Detailed Experimental Protocol

Instrumentation

  • LC System: UPLC or HPLC system.

  • Mass Spectrometer: Single Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

LC Conditions

  • Identical to the HPLC method described in Section 2.2. This ensures that retention times are consistent between the quantitative HPLC and the qualitative LC-MS analyses.

MS Conditions

Parameter Value Rationale
Ionization Mode ESI Positive Best for ionizing basic compounds that readily accept a proton.
Capillary Voltage 3.5 kV Optimizes the electrospray process for efficient ion generation.
Source Temperature 120 °C Aids in desolvation of the ESI droplets.
Desolvation Temp. 350 °C Ensures complete solvent evaporation before ions enter the mass analyzer.
Scan Range m/z 50 - 500 Covers the expected mass range of reactants, product, and common dimers or byproducts.

| Expected Ion | [M+H]+ for this compound: m/z 143.12 | The protonated molecular ion is the primary species expected. |

Data Analysis and Interpretation

The total ion chromatogram (TIC) will resemble the HPLC-UV chromatogram. By extracting the ion chromatogram for m/z 143.12, the peak corresponding to the product can be unequivocally identified. The mass spectra of other peaks can be analyzed to propose structures for impurities, for example, by identifying the mass of unreacted starting materials or potential side-products (e.g., hydrolysis products, dimers).

Method Validation and System Suitability

To ensure the reliability of the analytical data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10]

System Suitability Testing (SST)

Before any analysis, the system's performance must be verified. This is achieved by injecting a standard solution multiple times and evaluating key parameters.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, critical for accurate integration of basic compounds.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates injection precision and system stability.
Method Validation Overview

The following parameters are essential for validating the assay and impurity quantification method.

ParameterSummary of Assessment
Specificity Analyze placebo, starting materials, and product to ensure no interference at the product's retention time.
Linearity Analyze a minimum of five concentrations across the working range (e.g., 0.05 - 1.5 mg/mL). R² should be ≥ 0.999.
Accuracy Perform recovery studies by spiking known amounts of product into a placebo mixture. Recovery should be 98-102%.
Precision Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days/by different analysts). RSD should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be measured with acceptable precision and accuracy (typically S/N ratio > 10).

Integrated Analytical Workflow

The HPLC and LC-MS methods work in concert to provide a complete picture of the reaction. The workflow below illustrates the process from sampling to final data reporting.

Analytical_Workflow cluster_0 Reaction Monitoring cluster_1 Data Acquisition cluster_2 Data Analysis & Reporting Reaction Reaction Mixture (Time Point Sampling) SamplePrep Quench, Dilute, & Filter Sample Reaction->SamplePrep Aliquot HPLC Quantitative HPLC-UV (Purity & Conversion) SamplePrep->HPLC LCMS Qualitative LC-MS (Identity Confirmation) SamplePrep->LCMS QuantData Calculate % Purity & % Conversion HPLC->QuantData QualData Confirm Product Mass & Identify Impurities LCMS->QualData Report Final Report QuantData->Report QualData->Report

Caption: Integrated workflow for reaction analysis.

The diagram below illustrates the synergistic relationship between the two techniques.

Technique_Synergy Center Reaction Sample HPLC HPLC-UV Center->HPLC LCMS LC-MS Center->LCMS Quant How much? (% Purity, % Conversion) HPLC->Quant Provides Quantitative Data Ident What is it? (Mass Confirmation, Impurity ID) LCMS->Ident Provides Structural Data

Caption: Synergy between HPLC and LC-MS techniques.

Conclusion

The described HPLC and LC-MS methods provide a comprehensive and robust analytical toolkit for monitoring the synthesis of this compound. By carefully controlling mobile phase pH to manage the analyte's basicity, excellent chromatographic performance is achieved. The quantitative HPLC method allows for precise tracking of reaction kinetics and purity, while the LC-MS method offers definitive structural confirmation. Adherence to system suitability and method validation principles ensures the generation of high-quality, reliable data, ultimately supporting efficient and informed process development and quality control in a pharmaceutical setting.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Núñez, O. (2018). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. ResearchGate.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Foth, P. J., et al. (2021). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Nature Communications.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study.
  • University College London. HPLC solvents and mobile phase additives.
  • BioPharma Services Inc. BA Method Development: Polar Compounds.
  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A.
  • Biotage. How does an acid pH affect reversed-phase chromatography separations?.
  • Telescope Innovations. Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
  • ResearchGate. Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559).
  • Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
  • Phenomenex. Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
  • Pesek, J. J., & Matyska, M. T. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America.
  • Lupo, S., & Kahler, T. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC Europe.
  • ResearchGate. RP-LC/MS/MS of 114 N-methylpiperazine amide-tagged GPEtn from the....
  • Waters Corporation. Synthetic Reaction Monitoring Using UPLC-MS.
  • Re-Kolom D. et al. (2015). Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis.
  • SIELC Technologies. Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column.
  • Zuba, D., & Sekuła, K. (2013). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar.

Sources

Application Note: N-Methylpiperidine-4-carboxamide as a Versatile Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-methylpiperidine-4-carboxamide is a highly valued structural motif in modern medicinal chemistry. As a saturated heterocycle, the piperidine ring offers a robust, three-dimensional scaffold that can improve the pharmacokinetic properties of drug candidates, including metabolic stability and aqueous solubility.[1][2][3] The N-methyl group provides a fixed basic center, while the C4-carboxamide functionality serves as a versatile handle for introducing diverse pharmacophoric elements. This guide details the strategic value of this compound, provides validated protocols for its derivatization, and presents a case study on its application in the synthesis of potent PARP (Poly(ADP-ribose) polymerase) inhibitors for oncology.

Physicochemical Properties and Strategic Value in Drug Design

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of FDA-approved drugs.[1][4] Its inclusion in a drug candidate is a strategic choice aimed at optimizing the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Key Advantages of the N-Methylpiperidine Moiety:

  • Improved Solubility and Pharmacokinetics: The basic nitrogen atom (pKa ≈ 8-9) is typically protonated at physiological pH, which can significantly enhance aqueous solubility and aid in formulation. This feature facilitates drug transport and can improve oral bioavailability.[1]

  • Metabolic Stability: The piperidine ring is relatively stable to metabolic degradation compared to more labile acyclic or aromatic systems.[1]

  • Three-Dimensional Diversity: The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling optimal interactions with complex biological targets.[1][2]

  • Versatile Synthetic Handle: The carboxamide group at the 4-position is an excellent point for diversification. The amide N-H can act as a hydrogen bond donor, and the lone pair on the nitrogen can be functionalized through various coupling reactions to build molecular complexity.

Physicochemical Data: this compound

Property Value Source
Molecular Formula C₇H₁₄N₂O PubChem[5]
Molecular Weight 142.20 g/mol PubChem[5]
CAS Number 1903-69-1 PubChem[5]
IUPAC Name This compound PubChem[5]

| Topological Polar Surface Area | 41.1 Ų | PubChem[5] |

Core Synthetic Pathways & Methodologies

The true power of this compound lies in its utility as a reactive intermediate. One of the most powerful and widely used methods for functionalizing the carboxamide nitrogen is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[6][7][8] This reaction enables the formation of a C-N bond between the amide and an aryl or heteroaryl halide, a key step in the synthesis of many modern therapeutics.

Workflow: From Intermediate to Therapeutic Agent

Below is a generalized workflow illustrating the central role of a C-N cross-coupling reaction in elaborating the this compound scaffold into a final drug candidate.

G cluster_start Starting Materials cluster_process Core Synthesis cluster_end Final Product A This compound C Buchwald-Hartwig C-N Cross-Coupling A->C B Aryl/Heteroaryl Halide (e.g., Bromo-indazole) B->C D Advanced Intermediate C->D C-N Bond Formation E Final Therapeutic Agent (e.g., PARP Inhibitor) D->E Further modifications (e.g., deprotection)

Caption: General synthetic workflow using Buchwald-Hartwig amination.

Protocol 2.1: General Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an aryl bromide. This procedure should be performed by trained personnel under an inert atmosphere.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Strong base (e.g., Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃), 2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Vessel Preparation: Add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[6]

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide and this compound.[6]

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.[6]

  • Reaction: Seal the vessel and place it in a preheated oil bath. Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6][9]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction with water.

    • Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.[6]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Expert Rationale:

  • Catalyst System: The choice of palladium source and phosphine ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos or RuPhos stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[8][10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amide nitrogen, forming the active nucleophile for the coupling reaction. NaOt-Bu is common, but Cs₂CO₃ may be used for more sensitive substrates.[10]

  • Inert Conditions: The Pd(0) catalyst is oxygen-sensitive. Rigorous exclusion of air and moisture is essential for catalytic activity and reproducibility.[9]

Case Study: Synthesis of Niraparib, a PARP Inhibitor

This compound is structurally related to key intermediates used in the synthesis of several PARP inhibitors, a class of targeted cancer therapies.[11][12] These drugs exploit a vulnerability in cancer cells with deficient DNA repair mechanisms, a concept known as "synthetic lethality".[13] One prominent example is Niraparib, an inhibitor of PARP-1 and PARP-2 used in the treatment of ovarian and breast cancers.[12][14]

Mechanism of Action: PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for repairing single-strand breaks in DNA.[13][15] In cancers with mutations in DNA repair genes like BRCA1 or BRCA2, the cell becomes heavily reliant on PARP for survival.[14][16] By inhibiting PARP, drugs like Niraparib prevent the repair of these single-strand breaks. When the cell attempts to replicate its DNA, these unrepaired breaks lead to the formation of lethal double-strand breaks, causing cancer cell death.[13][14]

G cluster_pathway DNA Repair Pathway in BRCA-Deficient Cancer Cell A DNA Single-Strand Break (SSB) B PARP Enzyme Activation A->B E DNA Replication A->E C Base Excision Repair (BER) B->C D SSB Repaired C->D F Double-Strand Break (DSB) E->F G Cell Death (Apoptosis) F->G H Homologous Recombination (Defective due to BRCA mutation) F->H Inhibitor Niraparib (PARP Inhibitor) Inhibitor->B Inhibition

Caption: Mechanism of synthetic lethality via PARP inhibition.

Protocol 3.1: Synthesis of a Niraparib Precursor

The synthesis of Niraparib involves coupling a protected piperidine moiety with an indazole core.[11][17] The following protocol outlines the synthesis of a key intermediate, demonstrating the application of the principles discussed. The starting material is a derivative where the piperidine nitrogen is protected (e.g., with a Boc group) and the carboxamide is attached to the indazole ring system.

Objective: To synthesize (S)-2-(4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide.

Materials:

  • (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (1.0 eq)

  • 2H-indazole-7-carboxamide (1.1 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dioxane

Procedure:

  • Combine (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate, 2H-indazole-7-carboxamide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a reaction vessel under an inert argon atmosphere.

  • Add anhydrous dioxane via syringe.

  • Heat the mixture to 100 °C and stir for 12-18 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue using silica gel column chromatography (e.g., eluting with a gradient of dichloromethane and methanol) to yield the desired product.

  • The final step to Niraparib would involve the removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).[17]

In-Process Controls and Characterization

To ensure the identity and purity of the synthesized compounds, a suite of analytical techniques is essential. This constitutes a self-validating system for the protocol.

Analytical Data for a Representative Intermediate:

Technique Expected Result
¹H NMR Characteristic peaks for aromatic, piperidine, and Boc-group protons with appropriate chemical shifts, multiplicities, and integrations.[18][19]
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
LC-MS A single major peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the [M+H]⁺ of the target molecule.
HPLC Purity >98% purity by area under the curve.

| Chiral HPLC | For chiral molecules like Niraparib, confirmation of enantiomeric excess (>99% ee). |

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized Pd).Ensure rigorous inert atmosphere and use fresh, anhydrous/deoxygenated solvents.
Insufficiently strong base.Switch from Cs₂CO₃ to a stronger base like NaOt-Bu or K₃PO₄.
Side Product Formation Aryl halide debromination.Lower reaction temperature; screen different phosphine ligands.
Amide hydrolysis.Ensure all reagents and solvents are strictly anhydrous.
Difficult Purification Co-elution of product and ligand.Use a ligand that is more easily separated or perform an aqueous wash to remove water-soluble byproducts before chromatography.

Conclusion

This compound and its related derivatives are powerful and versatile intermediates in modern drug discovery. The piperidine scaffold provides significant pharmacokinetic advantages, while the carboxamide functionality serves as a key anchor point for synthetic elaboration.[1][20] As demonstrated by its application in the synthesis of advanced therapeutics like PARP inhibitors, mastering the chemistry of this scaffold, particularly through robust methods like the Buchwald-Hartwig amination, is a critical skill for medicinal chemists aiming to develop the next generation of novel drugs.

References

  • Vertex AI Search. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC.
  • Drug Target Review. The mechanism of PARP inhibitor action is identified. Published March 22, 2024.
  • Patsnap Synapse. What are PARP inhibitors and how do they work? Published June 21, 2024.
  • MD Anderson Cancer Center. What are PARP inhibitors? Published April 3, 2024.
  • U.S. Pharmacist. Research Reveals How PARP Inhibitors Work. Published September 21, 2021.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Published October 21, 2025.
  • The Significance of Piperidine Derivatives in Modern Drug Discovery. Published October 9, 2025.
  • Chen QS, Li JQ, Zhang QW. Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. 2023;5:e1–e14.
  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. Published March 15, 2023.
  • BenchChem. Role of piperazine scaffolds in medicinal chemistry. Published December 2025.
  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxylate.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. Published January 5, 2026.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Updated June 30, 2023.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Published February 23, 2021.
  • JournalAgent. DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES.
  • ChemicalBook. Niraparib synthesis.
  • Piperidine-4-carboxamide: A Vital Building Block for Drug Discovery. Published October 15, 2025.
  • PubChem. This compound.
  • PubChem. Niraparib.
  • ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Published August 9, 2025.
  • University of Oxford. Synthesis of Niraparib, a cancer drug candidate.
  • ResearchGate. (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Published April 11, 2018.
  • Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methylpiperidine-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on improving reaction yield, minimizing side products, and ensuring robust and reproducible outcomes.

Overview of Synthetic Strategies

This compound, also known as N-methylisonipecotamide, is a valuable building block in medicinal chemistry.[1] Its synthesis can be approached from several key starting materials, primarily revolving around the formation of the amide bond and the N-methylation of the piperidine ring. The choice of strategy often depends on the availability of starting materials, scale, and desired purity. The two primary pathways originate from either piperidine-4-carboxylic acid (isonipecotic acid) or 1-methylpiperidine-4-carboxylic acid (N-methylisonipecotic acid).[2][3][4]

Synthesis_Pathways cluster_0 Pathway A cluster_1 Pathway B cluster_2 Pathway C A1 Piperidine-4-carboxylic Acid (Isonipecotic Acid) A2 Amide Formation (e.g., SOCl2, then MeNH2) A1->A2 Step 1a A3 Piperidine-4-carboxamide (Isonipecotamide) A2->A3 A4 N-Methylation (e.g., HCHO/HCOOH) A3->A4 Step 2a End_Product N-methylpiperidine- 4-carboxamide A4->End_Product B1 Piperidine-4-carboxylic Acid (Isonipecotic Acid) B2 N-Methylation (e.g., HCHO/HCOOH) B1->B2 Step 1b B3 1-Methylpiperidine-4- carboxylic Acid B2->B3 B4 Amide Coupling (e.g., EDC, HATU) B3->B4 Step 2b B4->End_Product C1 1-Methylpiperidine-4- carboxylic Acid C2 Amide Coupling (e.g., CDI, SOCl2) C1->C2 Direct C2->End_Product

Caption: Primary synthetic routes to this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction yield is low. What are the common causes and how can I fix it?

Low yield in amide coupling is a frequent issue. The root cause often lies in one of four areas: activation of the carboxylic acid, stability of the activated species, reaction conditions, or reagent choice.

Causality Analysis:

  • Incomplete Carboxylic Acid Activation: The first step in most amide couplings is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If this activation is inefficient, the subsequent nucleophilic attack by methylamine will be slow and incomplete.

  • Hydrolysis of Activated Intermediate: Activated esters or acyl chlorides are highly reactive and susceptible to hydrolysis. Even trace amounts of water in the solvent or reagents can consume the activated intermediate, reverting it back to the starting carboxylic acid.

  • Side Reactions of the Coupling Reagent: Some coupling reagents can participate in side reactions. For example, the byproduct of Dicyclohexylcarbodiimide (DCC), dicyclohexylurea (DCU), is poorly soluble and can encapsulate reagents, making purification difficult.[5]

  • Sub-optimal pH/Base: A base is often required to neutralize the acid formed during the reaction and to ensure the amine nucleophile is in its free base form. However, excessive base can lead to racemization or decomposition of reagents.

Troubleshooting Workflow:

Troubleshooting_Yield Start Low Amide Coupling Yield Check_Activation Is the carboxylic acid fully activated? Start->Check_Activation Check_Water Is the reaction anhydrous? Start->Check_Water Check_Reagent Is the coupling reagent appropriate? Start->Check_Reagent Check_Conditions Are temperature and stoichiometry correct? Start->Check_Conditions Sol_Activation Solution: Use a more potent coupling reagent (e.g., HATU, COMU). Or, convert to acyl chloride first. Check_Activation->Sol_Activation If activation is sluggish Sol_Water Solution: Dry solvents (e.g., over molecular sieves). Use fresh, high-purity reagents. Run under inert atmosphere (N2/Ar). Check_Water->Sol_Water If hydrolysis is suspected Sol_Reagent Solution: Switch to a reagent with soluble byproducts (e.g., EDC, DIC). Consult coupling reagent table. Check_Reagent->Sol_Reagent If byproducts are an issue Sol_Conditions Solution: Optimize stoichiometry (1.1-1.5 eq. of coupling reagent). Control temperature (start at 0°C, then warm to RT). Check_Conditions->Sol_Conditions If reaction stalls

Caption: Troubleshooting workflow for low amide coupling yield.

Q2: Which amide coupling reagent should I choose?

The choice of coupling reagent is critical and depends on factors like cost, desired yield, prevention of side reactions (especially racemization if chiral centers are present), and ease of purification.

Expertise & Experience: While classic carbodiimides like DCC and EDC are cost-effective, modern uronium/aminium salts like HATU and HBTU offer faster reaction times and lower rates of side reactions, though at a higher cost.[5][6] For sterically hindered couplings or those prone to racemization, phosphonium reagents like PyBOP can be particularly effective.[6] CDI is a good choice for its simplicity, as its byproducts are gaseous (imidazole and CO2), simplifying workup.[7]

Data Summary Table: Comparison of Common Amide Coupling Reagents

ReagentFull NameByproductProsCons
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble ureaGood for aqueous & organic media; easy removal of byproduct via extraction.[5]Can be a sensitizer.
DCC DicyclohexylcarbodiimideInsoluble dicyclohexylurea (DCU)Inexpensive and effective.[5]DCU precipitate complicates purification.[5]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateTetramethylureaHigh efficiency, fast reaction rates, low racemization.[6]Expensive, byproduct can be difficult to remove.
CDI 1,1'-CarbonyldiimidazoleImidazole, CO₂Byproducts are volatile, simplifying workup.[7]Slower reaction rates than uronium salts.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHexamethylphosphoramide (HMPA)-like byproductsVery effective for hindered couplings; low racemization.[6]Byproducts can be toxic and require careful handling.
SOCl₂ Thionyl ChlorideSO₂, HClHighly reactive, inexpensive. Forms acyl chloride intermediate.[8]Harsh conditions; requires careful handling and quenching.
Q3: I am starting from isonipecotic acid. Should I perform N-methylation before or after amidation?

This is a crucial strategic decision. Both sequences are viable, but each has distinct advantages and disadvantages.

  • Strategy A (Amidation then Methylation): In this route, you first form piperidine-4-carboxamide (isonipecotamide) and then methylate the ring nitrogen.[2] The primary advantage is that the amide nitrogen is significantly less nucleophilic than the piperidine nitrogen, so you avoid complications with N,N-dianion formation or competing reactions at the amide during methylation. The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a classic and effective method for this step.

  • Strategy B (Methylation then Amidation): This involves first synthesizing 1-methylpiperidine-4-carboxylic acid and then performing the amide coupling.[8] This avoids exposing the final amide product to the harsh conditions of some methylation procedures. Furthermore, if you are using a coupling reagent, the tertiary amine of the piperidine ring can act as an internal base, sometimes simplifying the reaction setup. However, the starting material, 1-methylpiperidine-4-carboxylic acid, can be more expensive than isonipecotic acid.

Recommendation: For process robustness and to avoid potential side reactions on the amide functional group, Strategy B (Methylation then Amidation) is often preferred in a development setting. The direct use of 1-methylpiperidine-4-carboxylic acid with a modern coupling reagent like HATU or even activation with thionyl chloride followed by reaction with methylamine provides a clean and high-yielding route.[8][9]

Q4: What are the best practices for purifying this compound to maximize yield?

The product is a basic, relatively polar compound, which dictates the purification strategy.

  • Aqueous Workup/Extraction: After quenching the reaction, the primary purification step is typically a liquid-liquid extraction.

    • Acid Wash: An initial wash with a dilute acid (e.g., 1M HCl) will protonate the basic product and pull it into the aqueous layer, leaving non-basic organic impurities behind in the organic layer.

    • Basification and Extraction: The acidic aqueous layer is then carefully basified (e.g., with NaOH or K₂CO₃ to pH > 10) to deprotonate the product.

    • Back-Extraction: The free-based product is then extracted back into an organic solvent like dichloromethane (DCM) or ethyl acetate. This acid-base extraction is highly effective for removing non-basic impurities.

  • Removal of Water-Soluble Byproducts: If a water-soluble coupling reagent like EDC was used, its urea byproduct will be removed during the aqueous washes.[5]

  • Chromatography: If impurities persist, column chromatography on silica gel can be used. Due to the basic nature of the product, tailing can be an issue. It is advisable to use a solvent system containing a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide in the methanol portion of a DCM/MeOH eluent system.

  • Crystallization/Distillation: Depending on the physical properties of the final product (solid or liquid), crystallization from a suitable solvent system or vacuum distillation can be an excellent final step to achieve high purity.

Experimental Protocols

Protocol 1: Synthesis via 1-Methylpiperidine-4-carboxylic Acid and Thionyl Chloride

This protocol is based on a robust and scalable method involving the activation of the carboxylic acid to an acyl chloride.[8]

Step 1: Acyl Chloride Formation and Amidation

  • To a stirred solution of 1-methylpiperidine-4-carboxylic acid hydrochloride (17.9 g, 0.1 mol) in 100 mL of dichloromethane (DCM), add thionyl chloride (11 mL, 0.15 mol) dropwise at 0°C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Cool the mixture to 0°C and slowly bubble methylamine gas through the solution, or add a solution of methylamine in THF (e.g., 2.0 M solution, 75 mL, 0.15 mol) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction at room temperature for an additional 3 hours.

  • Quench the reaction by slowly adding 100 mL of 2M NaOH solution.

  • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify via vacuum distillation or chromatography as described in the FAQ section.

Protocol 2: Synthesis using Isonipecotic Acid and HATU Coupling

This protocol outlines a modern approach using a highly efficient coupling reagent after N-methylation.

Step 1: N-Methylation of Isonipecotic Acid (Eschweiler-Clarke Reaction)

  • In a round-bottom flask, combine isonipecotic acid (12.9 g, 0.1 mol), formic acid (19 mL, 0.5 mol), and aqueous formaldehyde (37% w/w, 15 mL, 0.2 mol).

  • Heat the mixture to reflux (approx. 100-110°C) for 6 hours. CO₂ evolution will be observed.

  • Cool the reaction mixture and carefully evaporate the excess formic acid and water under reduced pressure. The resulting solid is crude 1-methylpiperidine-4-carboxylic acid.

Step 2: HATU-Mediated Amide Coupling

  • Dissolve the crude 1-methylpiperidine-4-carboxylic acid (0.1 mol) in 200 mL of dimethylformamide (DMF).

  • Add HATU (41.8 g, 0.11 mol) and N,N-Diisopropylethylamine (DIPEA) (35 mL, 0.2 mol) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

  • Add a solution of methylamine in THF (2.0 M, 60 mL, 0.12 mol) dropwise.

  • Stir the reaction at room temperature for 4-6 hours until completion (monitor by TLC or LC-MS).

  • Pour the reaction mixture into 500 mL of water and proceed with the acid-base extraction workup as described in the purification FAQ.

References
  • ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl...
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • National Center for Biotechnology Information. (n.d.). N,N-diethyl-1-methylpiperidine-4-carboxamide. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central.
  • Loido, J. C., et al. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. University of Houston.
  • ResearchGate. (2025). Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice.
  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Royal Society of Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines.
  • MDPI. (n.d.). Improved Synthesis of N-Methylcadaverine.
  • ResearchGate. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.
  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
  • National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Wikipedia. (n.d.). Isonipecotic acid.
  • ChemBK. (2024). N-METHYL-4-PIPERIDINE CARBOXYLIC ACID.
  • Royal Society of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry.
  • ResearchGate. (2025). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.
  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 1-Methylpiperidine-4-carboxylic acid. PubChem Compound Database.
  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.

Sources

Technical Support Center: Purification of N-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-methylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this compound. This compound, a polar and basic molecule, presents unique challenges in column chromatography that require a nuanced approach beyond standard protocols. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your purification strategy.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the purification process.

Q1: Why is purifying this compound on standard silica gel so challenging?

A: The primary challenge stems from a strong, undesirable acid-base interaction. This compound contains a basic tertiary amine (the N-methylpiperidine nitrogen) with a pKa around 10[1][2]. Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. This acidity causes the basic analyte to bind tightly to the stationary phase, leading to significant experimental issues such as poor recovery, irreversible adsorption, and severe peak tailing where the compound slowly leaches from the column instead of eluting as a sharp band[3]. In some cases, the acidic nature of the silica can even cause degradation of sensitive compounds[4].

Q2: What is the most critical first step before attempting a column purification?

A: The indispensable first step is to develop an appropriate mobile phase system using Thin Layer Chromatography (TLC). TLC serves as a small-scale, rapid proxy for your column conditions. The goal is to find a solvent mixture that moves the target compound to a retention factor (Rf) of approximately 0.2-0.3[5]. This Rf value suggests that the compound will have adequate retention on the column to separate from impurities without requiring excessively large volumes of solvent. For this specific molecule, your TLC analysis must also test the effect of basic additives.

Q3: What type of stationary phase is best suited for this compound?

A: While standard silica can be made to work with mobile phase modifiers, superior results are often achieved with alternative stationary phases. The choice depends on the specific impurities you need to remove.

Stationary PhaseRationale & Use CaseKey Advantage
Standard Silica Gel Most common and economical. Requires a basic additive in the mobile phase to mitigate acidity.Widely available and well-understood.
Amine-Functionalized Silica (NH2) The silica surface is bonded with amino groups, creating a "basic" stationary phase. This minimizes the problematic interactions with basic analytes[3][6].Excellent peak shape and predictability without needing mobile phase additives.
Alumina (Neutral or Basic) A metal oxide that is less acidic than silica. It's a good alternative for compounds that are sensitive to the acidity of silica gel[4].Reduces risk of acid-catalyzed degradation.
Reversed-Phase (C18) Used in HPLC for high-resolution separations. As a polar compound, retention can be low. Methods may require highly aqueous mobile phases or be run in HILIC mode[7][8].Ideal for high-purity applications and analytical quantification.

Q4: How do I choose a mobile phase and why are basic additives necessary with silica gel?

A: Given the polarity of this compound, you will need a relatively polar mobile phase. Typical starting systems include dichloromethane/methanol or ethyl acetate/methanol. A basic additive, such as triethylamine (TEA) or ammonium hydroxide, is crucial when using standard silica gel. These additives function by neutralizing the acidic silanol sites on the silica surface[3]. By competing with your analyte for these active sites, the modifier prevents strong, irreversible binding, allowing the this compound to travel through the column and elute with a symmetrical peak shape[5][9]. A common practice is to add 0.5-2% TEA to the entire mobile phase.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiment.

Problem 1: My compound is stuck at the origin (Rf ≈ 0) on the TLC plate, even with polar solvents like 100% ethyl acetate.
  • Underlying Cause: The polarity of your mobile phase is insufficient to displace the highly polar analyte from the polar silica gel. This compound's solubility in polar solvents indicates its strong affinity for polar environments[10].

  • Strategic Solution: You must introduce a more polar "kicker" solvent into your mobile phase. Methanol is an excellent choice for this purpose.

    • Step 1: Systematically Increase Polarity. Prepare several TLC developing chambers with varying ratios of a base solvent (like dichloromethane or ethyl acetate) and methanol. Start with a low percentage, such as 99:1 Dichloromethane:Methanol, and increase incrementally (e.g., 98:2, 95:5, 90:10).

    • Step 2: Add a Basic Modifier. To ensure good spot shape, add 1% triethylamine (TEA) to each of these solvent systems.

    • Step 3: Identify the Optimal Rf. Run a TLC plate in each system. The ideal mobile phase will give your target compound an Rf between 0.2 and 0.3, with good separation from any visible impurities. This system will be the starting point for your column elution.

Problem 2: The compound elutes as a long, trailing streak, leading to many mixed fractions and low purity.
  • Underlying Cause: This is the classic sign of peak tailing due to the strong interaction between your basic compound and the acidic silica gel stationary phase[3]. The compound molecules that bind to the acidic sites are released much more slowly than those that do not, causing the peak to smear.

  • Solution A: Deactivate the Stationary Phase with a Basic Modifier.

    • Rationale: Adding a small, competitive base like triethylamine (TEA) to your eluent will saturate the acidic silanol sites on the silica. This prevents your target molecule from binding strongly, resulting in a much sharper, more symmetrical elution band[9].

    • Protocol: Prepare your entire mobile phase (both the initial low-polarity solvent and the final high-polarity solvent for a gradient) with 0.5-2% TEA. Ensure the column is fully equilibrated with this modified solvent before loading your sample.

  • Solution B: Change the Stationary Phase.

    • Rationale: If peak tailing persists even with additives, the interaction is too strong. Switching to a more inert or basic stationary phase eliminates the root cause of the problem.

    • Recommendation: Repack the column with neutral alumina or, preferably, an amine-functionalized silica gel. These materials do not have the strong acidic character of silica and are much better suited for purifying basic compounds[3][6].

Problem 3: My final yield is very low, and I suspect the compound is lost on the column.
  • Underlying Cause: This issue, known as irreversible adsorption, is another consequence of the strong acid-base interaction. A portion of your compound binds so tightly to the silica that the mobile phase is unable to elute it, or the compound may be degrading on the acidic surface[4].

  • Diagnostic Test: Perform a silica stability test. Dissolve a small, known amount of your crude material in a solvent, spot it on a TLC plate, and let it sit for an hour. Then, develop the plate. If you see a new spot, smearing from the baseline, or a significant reduction in the intensity of your product spot, your compound is likely not stable on silica[4].

  • Strategic Solutions:

    • Use a Deactivated Stationary Phase: As with peak tailing, the most robust solution is to switch to neutral alumina or amine-functionalized silica, which are less likely to cause degradation or irreversible binding[3][4].

    • Employ Dry Loading with a Basic Adsorbent: When loading your sample, dissolve it and adsorb it onto a small amount of your chosen stationary phase (e.g., amine-silica) rather than silica gel. This ensures the compound is not exposed to a harsh acidic environment upon loading. See Protocol 2 below for details.

Problem 4: My purified product appears as a yellow or discolored solid/oil.
  • Underlying Cause: A yellow tint in piperidine derivatives can often be attributed to minor oxidation products[11][12]. While these may be present in trace amounts, they can be visually prominent.

  • Strategic Solution:

    • Optimize Fraction Collection: During column chromatography, these colored impurities may elute slightly before or after your main product. Monitor your fractions carefully with TLC and combine only the fractions containing the pure, colorless product.

    • Post-Chromatography Treatment: If the color persists, you can try dissolving the purified material in a suitable solvent and treating it with a small amount of activated carbon. The carbon can adsorb colored impurities. Filter the solution through a pad of Celite and remove the solvent. Caution: This can sometimes lead to yield loss.

    • Prevention: To prevent future discoloration, store the final purified product under an inert atmosphere (nitrogen or argon) and protect it from light[12].

Experimental Workflow & Protocols

The following diagram and protocols provide a systematic approach to the purification process.

Purification_Workflow cluster_Prep 1. Pre-Purification cluster_Column 2. Column Chromatography cluster_Analysis 3. Analysis & Isolation TLC TLC Analysis (Find Rf ≈ 0.2-0.3 with 1% TEA) Packing Column Packing (Slurry method with modified eluent) TLC->Packing Optimized Solvent System Crude Crude This compound Crude->TLC Loading Sample Loading (Dry loading method preferred) Packing->Loading Elution Gradient Elution (Gradually increase polarity) Loading->Elution Collection Fraction Collection Elution->Collection TLC_Frac TLC Analysis of Fractions Collection->TLC_Frac Combine Combine Pure Fractions TLC_Frac->Combine Evap Solvent Removal (Rotary Evaporation) Combine->Evap Final Pure Product Evap->Final

Caption: Workflow for chromatographic purification.

Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier

This protocol outlines the standard procedure using triethylamine (TEA) to improve separation.

  • Mobile Phase Preparation: Based on your preliminary TLC analysis, prepare two solvent reservoirs.

    • Solvent A (Low Polarity): The initial eluting solvent (e.g., 98:2 Dichloromethane:Methanol) containing 1% TEA.

    • Solvent B (High Polarity): The final eluting solvent (e.g., 90:10 Dichloromethane:Methanol) containing 1% TEA.

  • Column Packing:

    • Select a glass column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica weight to crude sample weight).

    • Prepare a slurry of silica gel in Solvent A.

    • Pour the slurry into the column and use gentle tapping or air pressure to pack it into a stable, uniform bed. Ensure no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading: Use the Dry Loading method described in Protocol 2 for best results.

  • Elution and Fraction Collection:

    • Begin eluting with 100% Solvent A.

    • If impurities are less polar, they will elute first. Monitor the column effluent by collecting fractions and analyzing them by TLC.

    • Once less polar impurities are removed, gradually increase the mobile phase polarity by slowly adding Solvent B to Solvent A to create a gradient.

    • Continue collecting fractions throughout the gradient until your target compound has fully eluted.

  • Product Isolation:

    • Analyze all fractions by TLC using a visualizing agent (e.g., potassium permanganate stain, as the compound may not be UV-active).

    • Combine all fractions that contain only the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Sample Preparation and Dry Loading Technique

Dry loading is highly recommended as it results in a more concentrated sample band and better separation.

  • Dissolve Crude Sample: Dissolve your crude this compound in a minimum amount of a suitable solvent, such as methanol or dichloromethane.

  • Adsorb onto Silica: In a round-bottom flask, add silica gel (approximately 5-10 times the mass of your crude sample). Add the solution of your crude product to the flask[13].

  • Evaporate Solvent: Swirl the flask to ensure the material is evenly coated on the silica. Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This is your "dry-loaded" sample.

  • Load onto Column:

    • Drain the solvent from your packed column until the solvent level is just at the top of the sand layer.

    • Carefully add the dry-loaded sample powder onto the sand.

    • Gently tap the column to settle the powder into a flat, even layer.

    • Carefully add another thin layer of sand on top of the sample layer.

  • Begin Elution: Slowly and carefully add your initial mobile phase (Solvent A from Protocol 1) to the column without disturbing the layers, and then proceed with the elution as described previously.

References

  • University of Rochester, Department of Chemistry.
  • LCGC North America. (2004). Retaining Polar Compounds. [Link]
  • ChemistryViews. (2012).
  • Biotage. (2023).
  • SIELC Technologies.
  • Regis Technologies. HPLC Troubleshooting Guide. [Link]
  • Biotage. (2023).
  • Wikid

Sources

Technical Support Center: Overcoming Solubility Challenges with N-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methylpiperidine-4-carboxamide. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, we address common solubility issues encountered during reactions and provide practical, evidence-based solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is an organic compound featuring a polar carboxamide group and a tertiary amine within a piperidine ring.[1] This structure imparts a degree of polarity to the molecule, making it soluble in polar solvents such as water and alcohols.[1] However, the presence of the piperidine ring, a saturated heterocycle, can limit its solubility in very polar or non-polar solvents. Its solubility is also influenced by temperature and the pH of the medium.

Q2: I'm observing incomplete dissolution of this compound in my reaction solvent. What are the initial troubleshooting steps?

When encountering incomplete dissolution, consider the following preliminary steps:

  • Solvent Selection: Re-evaluate your choice of solvent. While soluble in many polar solvents, the specific reaction conditions may necessitate a different solvent system. A good starting point is to consult solvent miscibility charts and consider solvents with a polarity index that is more compatible with your reactant.

  • Temperature Adjustment: Gently warming the solvent can increase the solubility of this compound.[2] However, be mindful of the thermal stability of your other reactants and the potential for side reactions at elevated temperatures.

  • Mechanical Agitation: Ensure vigorous stirring or agitation is being applied. This increases the surface area of the solute exposed to the solvent, facilitating dissolution.

  • Purity of the Compound: Verify the purity of your this compound. Impurities can sometimes affect solubility.

Q3: Can pH be adjusted to improve the solubility of this compound in aqueous media?

Yes, pH adjustment can be a highly effective strategy. The N-methylpiperidine moiety is basic and can be protonated to form a more soluble salt.[3] By lowering the pH of the aqueous solution with a suitable acid (e.g., HCl), you can significantly enhance its solubility. This is particularly useful for reactions conducted in aqueous buffers or for work-up procedures.

Troubleshooting Guides

Scenario 1: Poor Solubility in a Non-polar Aprotic Solvent for an Amide Coupling Reaction

Problem: You are attempting an amide coupling reaction between this compound and an acid chloride in a non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), and the this compound is not fully dissolving, leading to a sluggish or incomplete reaction.

Root Cause Analysis: The polarity mismatch between the relatively polar this compound and the non-polar solvent is the primary issue. The hydrogen bonding capability of the amide group contributes to its preference for more polar environments.[4][5]

Solutions:

1. Co-Solvent System: The introduction of a polar aprotic co-solvent can dramatically improve solubility.[6][7]

  • Protocol:

    • Begin by dissolving the this compound in a minimal amount of a compatible polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • To this solution, add your primary non-polar reaction solvent (e.g., DCM or THF).

    • Finally, add the other reactants to the homogeneous solution.

Table 1: Recommended Co-Solvent Ratios (v/v) for Initial Screening

Primary SolventCo-SolventStarting Ratio (Primary:Co-Solvent)
DichloromethaneDMF9:1
DichloromethaneDMSO9:1
TetrahydrofuranDMF9:1
TetrahydrofuranDMSO9:1

2. Phase-Transfer Catalysis: If the reaction can be conducted in a biphasic system, a phase-transfer catalyst can be employed to shuttle the this compound into the organic phase.

  • Workflow:

    G cluster_0 Aqueous Phase cluster_1 Organic Phase NMPCA_H+ Protonated this compound PTC Phase-Transfer Catalyst (e.g., TBAB) NMPCA_H+->PTC Ion Pairing Acid_Chloride Acid Chloride Product Amide Product Acid_Chloride->Product PTC->Acid_Chloride Transport & Reaction

    Caption: Phase-transfer catalysis workflow.

Scenario 2: Precipitation of Product During Aqueous Work-up

Problem: After quenching your reaction, you are performing an aqueous work-up, and the desired product, which contains the this compound moiety, precipitates out of the organic layer upon washing with an aqueous solution.

Root Cause Analysis: The product likely retains some of the polar characteristics of the parent this compound. Changes in the pH or the introduction of water can decrease its solubility in the organic solvent.

Solutions:

1. pH Control of Aqueous Wash: The basic nitrogen on the piperidine ring can be protonated by an acidic wash, making the product more water-soluble and causing it to partition out of the organic layer. Conversely, a basic wash will ensure it remains in its free-base form, which is typically more soluble in organic solvents.

  • Protocol:

    • During the work-up, use a dilute basic solution (e.g., 5% NaHCO₃ or 1M Na₂CO₃) for the initial washes.

    • Follow with a brine wash to remove excess water from the organic layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating.

2. Solvent Exchange: If the product is significantly more soluble in a different organic solvent than the one used for the reaction, a solvent exchange can be performed before the aqueous work-up.

  • Workflow:

    G Reaction_Mixture Crude Reaction Mixture in Reaction Solvent Concentrate Concentrate in vacuo Reaction_Mixture->Concentrate Redissolve Redissolve in a more suitable extraction solvent (e.g., Ethyl Acetate) Concentrate->Redissolve Aqueous_Workup Perform Aqueous Work-up Redissolve->Aqueous_Workup

    Caption: Solvent exchange workflow prior to work-up.

Advanced Strategies for Persistent Solubility Issues

For particularly challenging systems, more advanced techniques may be necessary.

Formation of a Soluble Salt

If the final product is a basic compound, it can be isolated as a more soluble salt (e.g., hydrochloride or tartrate).[3] This is a common strategy in pharmaceutical development to improve the solubility and bioavailability of active pharmaceutical ingredients.[7]

  • Protocol for Hydrochloride Salt Formation:

    • Dissolve the purified free-base product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Use of Solubilizing Excipients

In formulation science, excipients are used to improve the solubility of drug candidates. While not a direct solution for reaction chemistry, understanding these principles can inform solvent system design. Techniques like the use of surfactants or the formation of cocrystals can be adapted for specific synthetic challenges.[8][9][10]

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Oxford Academic. (n.d.). Solubility in amide-water cosolvent systems: a thermodynamic view. Journal of Pharmacy and Pharmacology.
  • Chemistry Stack Exchange. (2020). Solubility of Amides.
  • Fiveable. (n.d.). Amides | Organic Chemistry II Class Notes.
  • PubMed. (n.d.). Solubility in amide-water cosolvent systems II: Cosolvent excess at solute surface.
  • ChemBK. (n.d.). piperidine-4-carboxamide.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
  • National Center for Biotechnology Information. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
  • Solubility of Things. (2026). How to Understand Amides and Their Uses in Chemistry?.
  • American Chemical Society. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). ResearchGate.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.

Sources

Technical Support Center: N-methylpiperidine-4-carboxamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-methylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for common stability and degradation challenges encountered during experimentation.

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is dictated by two key functional groups:

  • Tertiary Amine: The N-methylated piperidine ring contains a tertiary amine. This site is susceptible to oxidation, which can lead to the formation of an N-oxide, a common degradation pathway for such compounds.[1][2]

  • Secondary Amide: The N-methylcarboxamide group contains a secondary amide bond. Amide bonds are generally stable but can undergo hydrolysis under strong acidic or basic conditions, especially when heated.

Understanding these two sites of potential reactivity is crucial for designing stable formulations and experimental conditions.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: For optimal stability, this compound should be stored in a tightly sealed container to protect it from atmospheric moisture and oxygen.[3] It is recommended to store the compound in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing is advisable. Avoid repeated freeze-thaw cycles. The material is stable under normal temperatures and pressures, but should be kept away from heat and incompatible materials like strong acids, bases, and oxidizing agents.[3]

Q3: I am observing a gradual loss of potency or a decrease in the peak area of my compound in HPLC analysis over time. What could be the cause?

A3: A decreasing peak area in chromatography is a classic indicator that your compound is degrading under your storage or experimental conditions.[1] Given the structure of this compound, the most likely culprits are slow oxidation of the tertiary amine or hydrolysis of the amide bond. It is critical to re-evaluate your sample preparation, solvent pH, storage temperature, and exposure to light.[1] Performing a forced degradation study can help identify the specific conditions causing the instability.[4][5]

Part 2: Elucidating Degradation Pathways

This section provides a deeper dive into the specific chemical reactions that can lead to the degradation of this compound.

Q4: What is the most likely oxidative degradation pathway for this molecule?

A4: The tertiary amine on the piperidine ring is the primary site for oxidation.[1] Exposure to oxidizing agents, or even atmospheric oxygen over extended periods, can lead to the formation of this compound N-oxide.[1][2] This transformation involves the addition of an oxygen atom to the nitrogen of the piperidine ring. In some cases, further oxidation can potentially lead to ring-opening products, though N-oxide formation is the most common initial step.[1] Studies on the oxidation of N-methylpiperidine have shown that it readily forms N-oxides in the presence of peroxides.[2]

Q5: Under what conditions is hydrolysis a significant concern?

A5: Hydrolysis of the secondary amide bond is a major concern under strongly acidic or basic pH conditions, particularly when combined with elevated temperatures.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl), the amide carbonyl is protonated, making it more susceptible to nucleophilic attack by water. This reaction cleaves the amide bond to yield piperidine-4-carboxylic acid and methylamine.

  • Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH), the hydroxide ion directly attacks the amide carbonyl carbon, leading to the cleavage of the amide bond to form the carboxylate salt of piperidine-4-carboxylic acid and methylamine.

Forced degradation studies are essential for determining the rate of hydrolysis at different pH values and temperatures.[5]

Q6: Is this compound susceptible to photodegradation?

A6: While the core structure does not contain strong chromophores that absorb significant UV-Vis light, photodegradation cannot be ruled out without experimental evidence. Exposure to high-intensity light, particularly UV light, can provide the energy to initiate degradation, often through radical mechanisms.[1] Photostability testing, as outlined in ICH Q1B guidelines, should be conducted by exposing both solid and solution samples to controlled light sources to determine any potential for photodegradation.[1]

Below is a diagram illustrating the primary degradation pathways.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway NMPC N-methylpiperidine- 4-carboxamide Prod_Acid Piperidine-4-carboxylic Acid + Methylamine NMPC->Prod_Acid Strong Acid (H⁺) Heat Prod_Base Piperidine-4-carboxylate + Methylamine NMPC->Prod_Base Strong Base (OH⁻) Heat NMPC2 N-methylpiperidine- 4-carboxamide Prod_Oxide N-oxide Derivative NMPC2->Prod_Oxide Oxidizing Agent (e.g., H₂O₂) Ring_Opened Ring-Opened Products Prod_Oxide->Ring_Opened Further Oxidation (Potential)

Caption: Potential degradation pathways for this compound.

Part 3: Troubleshooting and Experimental Protocols

Q7: I am performing a forced degradation study and see multiple new peaks in my chromatogram after oxidative stress. How do I identify them?

A7: The appearance of multiple peaks under oxidative stress suggests a complex degradation pattern. The primary peak is likely the N-oxide derivative.[2] Other minor peaks could be ring-opened products or other secondary degradation products.[1] To identify these, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice for structural elucidation of unknown impurities and degradation products.[6] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, you can propose and confirm the structures of the new compounds formed.

Q8: Can you provide a standard protocol for conducting a forced degradation study on this compound?

A8: Absolutely. A forced degradation study, also known as stress testing, is fundamental to understanding degradation pathways.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating.

Protocol 1: Forced Degradation Study
  • Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways.[1]

  • Materials:

    • This compound

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • HPLC-grade water, acetonitrile, and methanol

    • pH meter, calibrated HPLC or UPLC system with a suitable detector (e.g., DAD or MS), photostability chamber, oven.

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

    • Control Sample: Dilute the stock solution to the target analytical concentration and analyze immediately. This is your time-zero, unstressed sample.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to the target concentration for analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.[1] At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for analysis.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[1] After the stress period, prepare samples for analysis.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[1] Shield a control sample from light. After exposure, prepare samples for analysis.

  • Analysis: Analyze all stressed samples, along with the unstressed control, using a validated stability-indicating HPLC method (e.g., RP-HPLC with a C18 column).[7] Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

The following workflow diagram outlines the process.

Caption: Experimental workflow for a forced degradation study.

Part 4: Data Summary and Interpretation

Q9: How should I summarize the data from my forced degradation study?

A9: A summary table is the most effective way to present the results. This allows for a clear comparison of the compound's stability under different stress conditions.

Table 1: Example Data from a Forced Degradation Study of this compound
Stress ConditionTimeTemperature% Assay of Parent% DegradationNumber of Degradants
Control (Unstressed) 0 hrRT100.0%0.0%0
0.1 M HCl 24 hr60°C91.5%8.5%2
0.1 M NaOH 8 hr60°C88.2%11.8%1
3% H₂O₂ 24 hrRT85.7%14.3%3
Thermal (Solid) 48 hr80°C99.5%0.5%0
Thermal (Solution) 48 hr80°C97.1%2.9%1
Photolytic (ICH Q1B) --99.8%0.2%0

Interpretation:

  • The data above (hypothetical) suggests the compound is most susceptible to oxidative and base-catalyzed hydrolytic degradation.

  • It shows moderate degradation under acidic conditions.

  • It is relatively stable to heat (especially in solid form) and light.

  • This information is crucial for developing formulations, selecting compatible excipients, and defining appropriate storage conditions.[8]

References

  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • ChemWhat. (n.d.). This compound CAS#: 1903-69-1.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • PubChem. (n.d.). This compound.
  • Chemistry Stack Exchange. (n.d.). Stereochemistry of oxidation of N-methylpiperidine.
  • PubChem. (n.d.). N,N-diethyl-1-methylpiperidine-4-carboxamide.
  • ResearchGate. (n.d.). Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study.
  • ResearchGate. (n.d.). Piperidine degradation by M. aurum MO1.
  • ResearchGate. (n.d.). ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality.
  • PubChem. (n.d.). 1-Methylpiperidine-4-carboxamide.
  • ResearchGate. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.
  • Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
  • SciSpace. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • PubMed. (2015). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation.
  • MDPI. (2021). Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products.
  • SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
  • Pharmaceutical Sciences. (2018). Impurity profiling and drug characterization: backdrop and approach.

Sources

Side reactions in the synthesis of N-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

<-Original-thought> The user wants a technical support center for the synthesis of N-methylpiperidine-4-carboxamide. This should be in a Q&A format, targeting researchers and drug development professionals. I need to act as a Senior Application Scientist, providing in-depth, accurate, and practical advice.

Part 1: CORE DIRECTIVE (Autonomy)

  • I have full control over the structure. I will create a logical flow:

    • Introduction: Briefly introduce the importance of this compound and the scope of the guide.

    • Synthetic Routes Overview: Briefly describe the common ways to make this molecule. This provides context for the problems.

    • Troubleshooting Guide (Q&A): This will be the core of the content. I'll structure it by common problems observed during the synthesis (e.g., low yield, difficult purification, unexpected byproducts).

    • Frequently Asked Questions (FAQs): This section will cover broader, conceptual questions (e.g., "Which coupling reagent is best?", "How do I monitor the reaction?").

    • Experimental Protocols: Provide a detailed, step-by-step protocol for a reliable synthesis method.

    • References: A complete list of all cited sources.

Part 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

  • Expertise & Experience: I need to explain the "why" behind the troubleshooting steps. For example, why does a specific side reaction occur, and how does the suggested solution prevent it? I will draw on chemical principles like nucleophilicity, electrophilicity, steric hindrance, and reaction kinetics.

  • Trustworthiness: Protocols should be self-validating. This means including details on reaction monitoring (TLC, LC-MS), characterization of products and byproducts (NMR, MS), and purification strategies.

  • Authoritative Grounding & Comprehensive References: I must find and cite reliable sources (peer-reviewed journals, reputable chemical synthesis websites) for synthetic methods, mechanistic explanations, and safety data. I will use the search results to find these. I need to ensure the URLs are valid.

Part 3: VISUALIZATION & FORMATTING

  • Data Presentation: I will create tables to summarize things like:

    • Comparison of coupling reagents.

    • TLC data for starting materials, product, and potential byproducts.

    • Solvent systems for chromatography.

  • Experimental Protocols: These will be clear, step-by-step instructions.

  • Mandatory Visualization (Graphviz): I need to create diagrams using DOT language. Good candidates for diagrams are:

    • A workflow diagram for the overall synthesis and troubleshooting process.

    • A reaction mechanism diagram showing the desired amide formation.

    • A diagram illustrating a key side reaction (e.g., over-alkylation, cyclization).

    • I must adhere to the specified formatting rules (width, color contrast).

Information Gathering Plan (based on initial search results):

The search results provide a good starting point.

  • Synthetic Routes:

    • Amide coupling from a carboxylic acid precursor (piperidine-4-carboxylic acid derivatives) is a primary method[1]. This involves coupling reagents like TBTU/DIPEA[2], CDI[3], DCC[4], HATU, etc.[5].

    • Alkylation of a precursor amide (isonipecotamide or 4-piperidinecarboxamide)[2]. This would involve reacting isonipecotamide with a methylating agent.

    • Starting from N-methylpiperidine-4-carboxylic acid (or its ester) and converting it to the amide[6]. This is a very direct route.

  • Potential Side Reactions:

    • Amide Coupling Issues: Epimerization (if chiral centers are present, not the case here but good to mention for context), formation of guanidinium by-products from uronium/aminium reagents (like HATU/HBTU) if the order of addition is wrong, hydrolysis of the activated ester, and formation of anhydride from the carboxylic acid[5].

    • Alkylation Issues: Over-alkylation (quaternary ammonium salt formation) is a major concern when methylating a secondary amine. Reductive amination can sometimes lead to cyclization side products[7].

    • General Piperidine Chemistry: Piperidines are basic and can act as nucleophiles. The nitrogen can be reactive[8]. N-methylpiperidine itself is a stable compound but can react with acids and oxidizing agents[9].

  • Troubleshooting & Purification:

    • Chromatographic purification is mentioned frequently[2][10]. The basic nature of the piperidine nitrogen might require specific conditions (e.g., adding a small amount of base like triethylamine to the eluent to prevent streaking on silica gel).

    • Workup procedures often involve acid-base extractions to separate the basic product from neutral or acidic impurities.

    • Monitoring reactions by TLC or LC-MS is standard[5].

Structuring the Content:

  • Title: Technical Support Center: Synthesis of this compound.

  • Introduction: Briefly state the molecule's relevance and the guide's purpose.

  • Common Synthetic Pathways:

    • Route A: Amidation of N-methylpiperidine-4-carboxylic acid.

    • Route B: N-methylation of piperidine-4-carboxamide (Isonipecotamide).

    • I will create a Graphviz diagram illustrating these two main routes.

  • Troubleshooting Guide (Q&A Format):

    • Problem 1: Low or No Product Formation in Amide Coupling (Route A).

      • Q: My LC-MS shows unreacted starting materials (N-methylpiperidine-4-carboxylic acid and the amine) after the coupling reaction. What went wrong?

      • A: Probable causes: Ineffective coupling reagent, incorrect stoichiometry, poor solvent choice, deactivation of the coupling reagent by moisture. Solutions: Check reagent quality, use fresh anhydrous solvents, consider a different coupling reagent (provide a comparison table), check pH.

    • Problem 2: Formation of an Unexpected Byproduct with a mass of [R-COOH + R-COOH - H2O].

      • Q: I see a significant byproduct that I suspect is the anhydride of my carboxylic acid. Why does this happen and how can I prevent it?

      • A: Cause: Common with carbodiimides (like EDC) or when using SOCl2 without careful control[5]. It competes with amine addition. Solution: Use an additive like HOBt or Oxyma to trap the activated acid as an active ester, ensure the amine is present to react, or switch to a phosphonium/uronium reagent.

    • Problem 3: Low Yield and Complex Mixture during N-methylation (Route B).

      • Q: I'm trying to methylate isonipecotamide, but I'm getting a low yield of the desired product and several other spots on my TLC. What are the likely side reactions?

      • A: Probable causes: Over-alkylation leading to a quaternary ammonium salt, reaction at the amide nitrogen (less likely but possible), or degradation. Solutions: Use a milder methylating agent (e.g., formaldehyde/formic acid for Eschweiler-Clarke reaction), carefully control stoichiometry of reagents like methyl iodide, use a protective group strategy if necessary. I'll create a Graphviz diagram for the over-alkylation side reaction.

    • Problem 4: Difficult Purification and Product Tailing on Silica Gel Chromatography.

      • Q: My product, this compound, streaks badly on my silica gel column, leading to poor separation and low recovery. How can I fix this?

      • A: Cause: The basic tertiary amine of the piperidine ring interacts strongly with the acidic silica gel. Solution: Add a small percentage (0.5-1%) of a volatile base like triethylamine (Et3N) or ammonia in methanol to the eluent system to neutralize the acidic sites on the silica.

  • Frequently Asked Questions (FAQs):

    • Q: Which is the best synthetic route to choose?

    • Q: What are the best coupling reagents for forming the amide bond with N-methylpiperidine-4-carboxylic acid?

    • Q: How can I effectively monitor the progress of my reaction?

    • Q: What are the key safety considerations when working with reagents like thionyl chloride or strong bases?[9][11]

  • Detailed Experimental Protocol:

    • I will provide a step-by-step protocol for Route A: Amidation of N-methylpiperidine-4-carboxylic acid using HATU. This is a modern, generally reliable method. I'll include reagent quantities, reaction setup, workup, and purification.

  • Data Tables & Visualizations:

    • Table 1: Comparison of Common Amide Coupling Reagents.

    • Table 2: Typical TLC/LC-MS Data.

    • Diagram 1 (DOT): Overview of Synthetic Routes.

    • Diagram 2 (DOT): Troubleshooting Workflow for Low Yield.

    • Diagram 3 (DOT): Side Reaction: Over-methylation.

  • References: Compile all cited sources with proper formatting.

This plan covers all the user's requirements, including the autonomous structure, scientific rigor, specific formatting, and visualization elements. I will now proceed with generating the content based on this plan and the provided search results.## Technical Support Center: Synthesis of this compound

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important synthetic intermediate. This compound serves as a crucial building block in the development of various pharmaceutical agents. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Common Synthetic Pathways

The synthesis of this compound is typically approached via two primary strategies, each with its own set of advantages and potential challenges. Understanding these routes is key to diagnosing and resolving experimental issues.

  • Route A: Direct Amidation. This pathway involves the coupling of N-methylpiperidine-4-carboxylic acid with an ammonia source or a primary amine followed by deprotection. It is a convergent approach that builds the final amide bond directly.

  • Route B: N-Methylation. This route starts with the commercially available piperidine-4-carboxamide (isonipecotamide) and introduces the N-methyl group in a subsequent step, typically via reductive amination or direct alkylation.

Synthetic_Routes Diagram 1: Primary Synthetic Routes cluster_A Route A: Direct Amidation cluster_B Route B: N-Methylation A_start N-Methylpiperidine- 4-carboxylic Acid A_reagent + Amine Source + Coupling Reagent A_start->A_reagent Amide Bond Formation Product N-Methylpiperidine- 4-carboxamide A_reagent->Product B_start Piperidine-4-carboxamide (Isonipecotamide) B_reagent + Methylating Agent B_start->B_reagent Alkylation / Reductive Amination B_reagent->Product

Caption: Diagram 1: Primary Synthetic Routes

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Formation in Amide Coupling (Route A)

Question: My LC-MS analysis shows only unreacted N-methylpiperidine-4-carboxylic acid and my amine source after a standard coupling reaction with EDC/HOBt. What are the likely causes and solutions?

Answer: This is a common issue that typically points to a problem with the activation of the carboxylic acid or the subsequent nucleophilic attack.

Probable Causes & Solutions:

  • Inactive Coupling Reagents: Carbodiimides like EDC (EDCI) are sensitive to moisture and can hydrolyze over time. Similarly, additives like HOBt can degrade.

    • Solution: Always use fresh, high-purity coupling reagents from a reliable source. Store them in a desiccator. Consider opening a new bottle if in doubt.

  • Formation of N-Acylurea Byproduct: With carbodiimides, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct before the amine has a chance to react. This is a common failure mode.

    • Solution: The order of addition is critical. Pre-activate the carboxylic acid with EDC and an additive like HOBt or Oxyma for 15-30 minutes to form the active ester before adding the amine. This minimizes the lifetime of the O-acylisourea intermediate.

  • Incorrect pH/Base: Amide coupling reactions require a non-nucleophilic base, such as DIPEA or N-methylmorpholine, to neutralize the acid formed and to ensure the amine nucleophile is in its free base form. Too little base can stall the reaction, while some coupling reagents can be hydrolyzed by excess base.

    • Solution: Use 1.5-2.0 equivalents of a hindered base like DIPEA. Ensure your amine starting material (if used as a salt) is fully neutralized.

  • Solvent Issues: The reaction solvent must be anhydrous. Trace amounts of water can hydrolyze the activated intermediate back to the carboxylic acid.

    • Solution: Use a dry, polar aprotic solvent such as DMF or DCM from a sealed bottle or one that has been dried over molecular sieves.

Troubleshooting_Workflow Diagram 2: Troubleshooting Low Yield in Amide Coupling Start Low Yield / No Reaction CheckReagents Are coupling reagents (EDC, HATU) fresh? Start->CheckReagents CheckSolvent Is the solvent anhydrous? CheckReagents->CheckSolvent Yes NewReagents Use new, high-purity coupling reagents. CheckReagents->NewReagents No CheckBase Is the correct amount of non-nucleophilic base present? CheckSolvent->CheckBase Yes DrySolvent Use fresh, anhydrous solvent (e.g., dry DMF). CheckSolvent->DrySolvent No CheckOrder Was the acid pre-activated before adding the amine? CheckBase->CheckOrder Yes AdjustBase Adjust base (DIPEA) to 1.5-2.0 eq. CheckBase->AdjustBase No OptimizeOrder Pre-activate acid for 15-30 min before adding amine. CheckOrder->OptimizeOrder No Success Reaction Successful CheckOrder->Success Yes NewReagents->CheckSolvent DrySolvent->CheckBase AdjustBase->CheckOrder OptimizeOrder->Success

Caption: Diagram 2: Troubleshooting Low Yield in Amide Coupling

Issue 2: Over-alkylation and Quaternary Salt Formation (Route B)

Question: When methylating isonipecotamide with methyl iodide, I get a significant amount of a water-soluble byproduct and my desired product yield is low. What is happening?

Answer: This is a classic case of over-alkylation. The product, this compound, contains a nucleophilic tertiary amine which can react with a second molecule of methyl iodide to form a quaternary ammonium salt. This salt is often highly polar and water-soluble, making it difficult to extract and purify with the main product.

Side Reaction Mechanism: The desired product is a stronger nucleophile than the starting secondary amine, making it susceptible to further reaction.

Overalkylation Diagram 3: Side Reaction - Over-methylation Start Piperidine-4-carboxamide (Secondary Amine) Product This compound (Tertiary Amine) Start->Product + CH3I (Desired Reaction) Byproduct Quaternary Ammonium Salt (Water-Soluble Byproduct) Product->Byproduct + CH3I (Side Reaction)

Caption: Diagram 3: Side Reaction - Over-methylation

Solutions:

  • Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of methyl iodide and monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.

  • Use a Weaker Alkylating Agent: Reagents like dimethyl sulfate are potent alkylating agents and should be used with caution.

  • Switch to Reductive Amination: A more controlled method is the Eschweiler-Clarke reaction, which uses formaldehyde as the methyl source and formic acid as the reductant. This reaction is highly selective for mono-methylation and inherently avoids over-alkylation because it does not generate a highly reactive alkyl halide.

Issue 3: Product Streaking During Silica Gel Chromatography

Question: My this compound product tails severely on my silica gel column, resulting in broad peaks and poor separation. How can I improve my purification?

Answer: The basic tertiary amine in your product interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong acid-base interaction causes the compound to "stick" to the stationary phase, leading to tailing.

Solutions:

  • Basic Eluent Modifier: Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica.

    • Recommended: Add 0.5-1% triethylamine (Et₃N) to your eluent system (e.g., Dichloromethane/Methanol/Triethylamine 90:9:1).

    • Alternative: A 2M solution of ammonia in methanol can be used as the polar component of the mobile phase (e.g., 5-10% of 2M NH₃/MeOH in DCM).

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a C18 reversed-phase column for purification.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred, A or B? A1: The choice depends on the availability and cost of starting materials. N-methylpiperidine-4-carboxylic acid (for Route A) can be more expensive than piperidine-4-carboxamide (for Route B). However, Route A (direct amidation) is often more reliable and avoids the potential for over-alkylation seen in Route B. For small-scale research, Route A with a modern coupling reagent like HATU or T3P is often the most efficient.

Q2: What is the best coupling reagent for Route A? A2: There is no single "best" reagent, as the optimal choice depends on scale, cost, and the specific amine being used. However, for general laboratory synthesis, uronium/aminium-based reagents are highly effective.

Coupling Reagent Pros Cons Key Considerations
EDC/HOBt Inexpensive, water-soluble urea byproduct.Can form N-acylurea byproduct, HOBt has explosive properties when dry.Pre-activation is crucial.
HATU/HBTU Very fast, high yielding, low epimerization.More expensive, can form guanidinium byproduct with the amine.Add the amine after pre-activating the acid.
T3P® (Propylphosphonic Anhydride) High yielding, byproducts are water-soluble.Requires a base (e.g., pyridine or DIPEA).Excellent for preventing epimerization.
SOCl₂ / Oxalyl Chloride Inexpensive, highly reactive.Generates corrosive HCl, can cause side reactions with sensitive functional groups.[5]Converts acid to acid chloride first; requires careful handling and a base quench.

Q3: How should I monitor the reaction progress? A3: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting material and product (e.g., 10% Methanol in Dichloromethane). Stain with potassium permanganate (KMnO₄), as the piperidine ring may not be UV active. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it allows you to track the masses of reactants, intermediates, and products.

Q4: What are the primary safety concerns? A4:

  • Coupling Reagents: Many coupling reagents are irritants or sensitizers. Always handle them in a fume hood with appropriate personal protective equipment (PPE). HOBt and its derivatives can be explosive when completely dry.

  • Solvents: Anhydrous solvents like DMF and DCM have specific health hazards. Consult the Safety Data Sheet (SDS) for each.

  • Alkylating Agents: Methyl iodide and dimethyl sulfate (for Route B) are toxic and carcinogenic. They must be handled with extreme care in a well-ventilated fume hood.

  • N-Methylpiperidine: This compound is flammable and can cause skin and eye irritation.[9]

Detailed Experimental Protocol: Route A via HATU Coupling

This protocol describes the synthesis of this compound from N-methylpiperidine-4-carboxylic acid and ammonium chloride using HATU.

Materials:

  • N-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq)

  • Ammonium chloride (NH₄Cl) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-methylpiperidine-4-carboxylic acid hydrochloride and anhydrous DMF (approx. 0.2 M concentration).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA dropwise and stir for 10 minutes.

  • Activation: Add HATU and ammonium chloride to the flask.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting carboxylic acid.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel.

    • Use a gradient eluent system, for example, starting with 100% Dichloromethane and gradually increasing the polarity with a solution of 10% (2M NH₃ in Methanol) / 90% Dichloromethane.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

References

  • National Institutes of Health (NIH). "First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease.
  • ResearchGate. "Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl...
  • PrepChem.com. "Synthesis of methyl 1-methylpiperidine-4-carboxylate.
  • PubMed Central (PMC). "One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • Royal Society of Chemistry (RSC). "Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines.
  • PubMed Central (PMC). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Luxembourg Bio Technologies. "Amide bond formation: beyond the myth of coupling reagents.
  • MDPI. "Improved Synthesis of N-Methylcadaverine.
  • ResearchGate. "Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.
  • Reddit. "Tips and tricks for difficult amide bond formation? : r/Chempros.

Sources

Technical Support Center: A Troubleshooting Guide for N-methylpiperidine-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of N-methylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable piperidine derivative. Drawing from established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to troubleshooting, complete with detailed protocols and mechanistic explanations.

Synthesis Overview: Strategic Decision-Making

The synthesis of this compound, a secondary amide, primarily involves the formation of an amide bond between the piperidine-4-carboxylic acid (isonipecotic acid) backbone and methylamine. The critical challenge in this synthesis is the presence of two nucleophilic nitrogen atoms: the secondary amine of the piperidine ring and the primary amine of methylamine. The piperidine nitrogen can compete in side reactions, leading to oligomerization or other impurities. Therefore, the synthetic strategy hinges on a key decision: whether to employ a protecting group for the piperidine nitrogen.

Two primary strategies are presented below:

  • Direct Amidation: A faster, more atom-economical route that relies on carefully controlled reaction conditions to favor the desired amidation over side reactions. This is often suitable for initial exploratory work or when raw material cost is a primary concern.

  • N-Protected Synthesis: A more robust and generally higher-yielding approach that involves protecting the piperidine nitrogen (commonly with a Boc group), performing the amidation, and subsequently removing the protecting group. This strategy offers superior control and simplifies purification.

Synthetic_Strategies start Synthesis of this compound decision Need for High Purity & Control? start->decision direct_path Direct Amidation Strategy decision->direct_path No (Faster, Riskier) protected_path N-Protected Strategy decision->protected_path Yes (Robust, Controlled) sub_direct_1 Activation of Isonipecotic Acid (e.g., SOCl₂) direct_path->sub_direct_1 sub_protected_1 N-Boc Protection of Isonipecotic Acid protected_path->sub_protected_1 sub_direct_2 Amidation with Methylamine sub_direct_1->sub_direct_2 end_product Final Product: This compound sub_direct_2->end_product sub_protected_2 Amide Coupling (e.g., HATU, EDC) sub_protected_1->sub_protected_2 sub_protected_3 N-Boc Deprotection (e.g., TFA, HCl) sub_protected_2->sub_protected_3 sub_protected_3->end_product

Caption: Decision workflow for synthesizing this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during synthesis in a practical question-and-answer format.

Q1: My amide coupling reaction has a low or non-existent yield. What are the common causes?

A1: Low or no product yield is the most frequent issue in amide synthesis. The problem can typically be traced to one of four areas: carboxylic acid activation, amine reactivity, reaction conditions, or competing side reactions.

  • Incomplete Carboxylic Acid Activation : The carboxylic acid must be converted into a more reactive electrophile to be attacked by the amine. If the coupling reagent is old, hydrated, or used in insufficient amounts, this activation will be incomplete.[1] When using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, ensure they are fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[2][3]

  • Amine Deactivation : The amine must be a free, unprotonated nucleophile to react. A common error is an acid-base reaction between the carboxylic acid starting material and the amine reagent, forming a stable ammonium salt that is unreactive.[1][4] This is especially relevant when not using a protecting group on the basic piperidine nitrogen. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to scavenge protons and keep the amine in its active, neutral form.[1]

  • Suboptimal Reaction Conditions : The choice of solvent, temperature, and base can dramatically affect the outcome.[1][2] Polar aprotic solvents like DMF or DCM are generally preferred. Temperature control is also vital; while some activations require heat (e.g., with SOCl₂), the subsequent amidation is often best performed at lower temperatures to minimize side reactions.[2]

  • Competing Side Reactions : Without N-protection, the secondary amine on the piperidine ring can react with an activated carboxylic acid molecule, leading to dimer or polymer formation. This is a significant cause of low yields and purification difficulties in the direct amidation approach.

Troubleshooting_Low_Yield start Low / No Yield Observed q1 Is the activated intermediate formed? start->q1 q2 Is the amine reagent (methylamine) free and active? q1->q2 Yes sol1 Solution: Check coupling reagent quality/quantity. Use fresh SOCl₂ or high-quality coupling agents. q1->sol1 No q3 Are reaction conditions anhydrous? q2->q3 Yes sol2 Solution: Add a non-nucleophilic base (e.g., 2-3 eq. DIPEA). Ensure pH is not acidic. q2->sol2 No q4 Are side products from piperidine N-H observed? q3->q4 Yes sol3 Solution: Use anhydrous solvents. Dry glassware thoroughly. Run under inert atmosphere (N₂/Ar). q3->sol3 No sol4 Solution: Switch to the N-Boc protected synthesis route for improved selectivity. q4->sol4 Yes

Caption: A logical workflow for troubleshooting low-yielding amidation reactions.

Q2: How do I choose the right coupling reagent for my reaction?

A2: The choice of coupling reagent is critical and depends on factors like scale, desired purity, and the sensitivity of your starting materials.

Reagent ClassExamplesProsConsByproduct Removal
Acid Halide Formers SOCl₂, (COCl)₂Highly reactive, inexpensive, drives reaction to completion.Harsh conditions (heat may be needed), generates corrosive HCl gas, can cause side reactions with sensitive groups.[3][5]Gaseous byproducts are easily removed under vacuum.
Carbodiimides DCC, EDCMild conditions, widely used.DCC can cause allergic reactions; EDC is water-soluble.DCC forms an insoluble urea byproduct (DCU) that is removed by filtration.[6] EDC byproducts are water-soluble and removed by aqueous workup.
Uronium/Phosphonium HATU, HBTU, PyBOPVery efficient, fast reaction times, low racemization.Expensive, higher molecular weight byproducts.Byproducts are typically soluble and removed by chromatography or extraction.[1]

For the synthesis of this compound, especially when using the N-Boc protected route, HATU is an excellent choice due to its high efficiency and mild conditions, which preserve the integrity of the protecting group.[1] For a more cost-effective, direct approach, conversion to the acid chloride with SOCl₂ is a classic and effective method, provided conditions are carefully controlled.[2]

Q3: I am using DCC and a stubborn white precipitate has formed. What is it and how do I remove it?

A3: The white precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of the dicyclohexylcarbodiimide (DCC) coupling reagent.[6] DCU is notoriously insoluble in most common organic solvents, which is advantageous for its removal.

Procedure for DCU Removal:

  • Upon reaction completion, filter the entire reaction mixture through a pad of Celite® or a sintered glass funnel.

  • Rinse the reaction flask and the filter cake with a small amount of the reaction solvent (e.g., DCM) or another solvent in which your product is soluble but DCU is not (e.g., diethyl ether).[6]

  • If DCU persists in the filtrate, concentrate the solution and re-filter. Alternatively, proceed with purification; DCU often precipitates out during crystallization of the desired product.

Q4: What are the best practices for purifying the final this compound?

A4: The final product is a relatively polar, basic compound. Purification strategy depends on the impurities present.

  • Aqueous Workup/Extraction : After quenching the reaction, an acidic wash (e.g., 1M HCl) can remove unreacted basic starting materials or byproducts. The product, being basic, may also partition to the aqueous layer. Basifying the aqueous layer (e.g., with Na₂CO₃ or NaOH) to pH > 10 and extracting with an organic solvent like ethyl acetate or DCM can effectively isolate the product.

  • Column Chromatography : Use silica gel with a polar mobile phase. A gradient elution starting with ethyl acetate and increasing the polarity by adding methanol is often effective. Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can prevent the product from streaking on the silica gel.

  • Recrystallization : If the crude product is obtained as a solid of reasonable purity, recrystallization can be an excellent final purification step.[2] Solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes should be screened.

Detailed Experimental Protocols

Protocol 1: Direct Amidation via Acid Chloride Formation

This protocol is a direct, two-step process suitable for rapid synthesis where high purity is not the primary initial goal.

Step 1: Formation of Piperidine-4-carbonyl chloride hydrochloride

  • In a fume hood, add isonipecotic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Carefully add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature. Caution: SOCl₂ is corrosive and reacts violently with water. This reaction releases HCl and SO₂ gas.

  • Add one catalytic drop of DMF.[5]

  • Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction should become a clear solution.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC/LC-MS to confirm the formation of the methyl ester.

  • Once complete, allow the mixture to cool and remove the excess SOCl₂ under reduced pressure. The resulting crude acid chloride hydrochloride salt is often used directly in the next step.

Step 2: Amidation with Methylamine

  • Dissolve the crude acid chloride from Step 1 in an anhydrous solvent like DCM or THF.

  • In a separate flask, prepare a solution of methylamine (2.5 eq, e.g., as a 40% solution in water or 2M in THF) and a non-nucleophilic base like triethylamine or DIPEA (3.0 eq) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acid chloride solution to the cooled, stirring amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed with an aqueous workup and purification as described in Q4.

Protocol 2: N-Protected Synthesis using HATU Coupling

This protocol is recommended for achieving high purity and yield.

Step 1: N-Boc Protection of Isonipecotic Acid

  • Dissolve isonipecotic acid (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 2:1 ratio).

  • Add sodium hydroxide (NaOH, 2.5 eq) and stir until all solids dissolve.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in dioxane.

  • Stir the mixture vigorously at room temperature for 12-16 hours.

  • Acidify the reaction mixture to pH 2-3 with cold 1M HCl.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid, which is often a white solid.

Step 2: HATU-mediated Amide Coupling

  • Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM.[1]

  • Add the coupling reagent HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add methylamine hydrochloride (1.2 eq) to the reaction mixture. The extra equivalent of DIPEA will neutralize the HCl salt.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 2-6 hours).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield crude N-Boc-N-methylpiperidine-4-carboxamide.

Step 3: N-Boc Deprotection

  • Dissolve the crude protected amide from Step 2 in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in dioxane/methanol.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure to remove the acid and solvent.

  • Redissolve the residue in water, basify with NaOH or K₂CO₃ to pH > 10, and extract the final product with DCM or ethyl acetate. Dry and concentrate to yield pure this compound.

References

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. [Link]
  • Reddit r/Chempros. (2021).
  • ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]
  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. [Link]

Sources

Technical Support Center: N-methylpiperidine-4-carboxamide Safe Handling Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this compound throughout your experiments. The following information synthesizes safety data sheet (SDS) information, established laboratory safety protocols, and practical insights to minimize risk and ensure experimental integrity.

Section 1: Understanding the Compound - A Prerequisite for Safety

This compound is an organic compound featuring a piperidine ring structure. It is typically a colorless to pale yellow liquid or solid, depending on purity and temperature, and is soluble in polar solvents.[1] Its utility as a building block in pharmaceutical and agrochemical development necessitates a thorough understanding of its properties to ensure safe handling.

Key Chemical Information:

PropertyValueSource
CAS Number 1903-69-1[1][2]
Molecular Formula C₇H₁₄N₂O[1][2][3]
Molecular Weight 142.20 g/mol [1][2][3]

Section 2: Hazard Identification and Risk Mitigation

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[3] Understanding these hazards is the first step in implementing effective safety protocols.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

The core principle of safe handling is to prevent contact. This is achieved through a combination of engineering controls, personal protective equipment, and diligent laboratory practices.

Experimental Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep Review SDS & Protocols PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE Next Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Next Weighing Weighing & Transfer Ventilation->Weighing Proceed Reaction Reaction Setup & Monitoring Weighing->Reaction Next Decontamination Decontaminate Glassware & Surfaces Reaction->Decontamination Experiment Complete Waste Dispose of Waste Properly Decontamination->Waste Next Storage Store in a Cool, Dry, Well-Ventilated Area Waste->Storage Final Step

Caption: Workflow for Safe Handling of this compound.

Section 3: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the immediate first aid measures in case of accidental exposure?

  • Skin Contact: Immediately remove any contaminated clothing.[2][4] Flush the affected skin with plenty of soap and water for at least 15 minutes.[2][4][5] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[2][4][5] Remove contact lenses if present and easy to do so.[2][4] Seek immediate medical attention.[4][6]

  • Inhalation: Move the person to fresh air.[2][4] If breathing is difficult, give oxygen.[2][5] If the person is not breathing, give artificial respiration.[2][4] Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting.[2][4][5] Rinse the mouth with water.[2][4] Never give anything by mouth to an unconscious person.[2][4] Seek immediate medical attention.[2][4][5]

Q2: What type of personal protective equipment (PPE) is required?

  • Gloves: Wear chemical-impermeable gloves.[2]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[4][7]

  • Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[2][4]

Q3: How should I properly store this compound?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][6] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]

Q4: What should I do in case of a small spill?

For a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE.[2] Avoid dust formation if it is a solid.[2][7] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[9][10]

Section 4: Troubleshooting Guide

This section provides solutions to potential issues you might encounter during your experiments.

Issue Potential Cause Troubleshooting Steps & Rationale
Skin irritation after handling the compound. Accidental skin contact due to improper PPE or handling technique.1. Immediately follow the first aid procedures for skin contact.[2][4] 2. Review your handling technique to identify and correct the source of exposure. 3. Ensure your gloves are appropriate for handling this chemical and are not compromised.
A strong, irritating odor is noticed in the lab. Improper storage or a spill.1. If a spill is identified, follow the accidental release measures.[2] 2. If no spill is visible, check that the container is tightly sealed.[2][6] 3. Ensure all work with the compound is conducted in a properly functioning chemical fume hood.[4]
The compound has changed color. Potential degradation or contamination.1. Do not use the compound if you suspect it is degraded or contaminated. 2. Review the storage conditions to ensure they are appropriate.[2][6] 3. If possible, re-test the purity of the compound before use.
Emergency Response Decision Tree

In the event of an emergency, a clear and logical response is crucial. The following diagram provides a decision-making framework for common laboratory emergencies involving this compound.

EmergencyResponse cluster_exposure Personal Exposure cluster_spill Spill or Release cluster_fire Fire Start Emergency Event Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation SmallSpill Small Spill Start->SmallSpill LargeSpill Large Spill Start->LargeSpill FireEvent Fire Involving Compound Start->FireEvent FirstAid Administer First Aid (See FAQ Q1) Skin->FirstAid Eye->FirstAid Inhalation->FirstAid AlertSupervisor Alert Supervisor/ Safety Officer SmallSpill->AlertSupervisor ContainSpill Contain Spill with Inert Material SmallSpill->ContainSpill Evacuate Evacuate Area LargeSpill->Evacuate FireEvent->Evacuate Extinguish Use Appropriate Extinguisher (CO2, Dry Chemical, Foam) FireEvent->Extinguish If safe to do so SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical Evacuate->AlertSupervisor DisposeWaste Dispose of as Chemical Waste ContainSpill->DisposeWaste

Caption: Decision Tree for Emergency Response.

Section 5: Disposal

All waste containing this compound should be disposed of in accordance with local, state, and federal regulations.[2] Collect waste in a designated, labeled, and sealed container. Do not dispose of it down the drain.[2][7]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Methylpiperidine, 99%.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ChemWhat. (n.d.). This compound CAS#: 1903-69-1.
  • PubChem. (n.d.). N,N-diethyl-1-methylpiperidine-4-carboxamide. National Center for Biotechnology Information.

Sources

Technical Support Center: Chiral Integrity in Piperidine-4-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the stereoselective synthesis of chiral piperidine-4-carboxamides. This resource, curated by our team of senior application scientists, provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of maintaining stereochemical integrity at the C4 position of the piperidine ring during amide bond formation. Our guidance is rooted in established mechanistic principles and field-proven strategies to ensure the highest enantiomeric purity in your target molecules.

Introduction: The Challenge of the C4 Stereocenter

The piperidine scaffold is a cornerstone of modern medicinal chemistry, and the stereochemical configuration of its substituents is often critical for pharmacological activity.[1] The synthesis of chiral piperidine-4-carboxamides, however, presents a significant challenge: the potential for racemization or epimerization at the C4 position during the crucial amide coupling step. The acidic nature of the α-proton at C4, once the carboxylic acid is activated, makes it susceptible to abstraction, leading to a loss of stereochemical purity. This guide will equip you with the knowledge and practical techniques to mitigate this risk.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the synthesis of chiral piperidine-4-carboxamides?

A1: The principal pathway for racemization at the C4 position of a piperidine ring during amide coupling is analogous to that observed in peptide synthesis.[2] It involves the formation of a planar, achiral intermediate after the carboxylic acid is activated. The process can be broken down as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid of the chiral piperidine-4-carboxylic acid is activated by a coupling reagent (e.g., a carbodiimide, phosphonium, or uronium salt). This activation makes the carbonyl carbon more electrophilic and, consequently, increases the acidity of the α-proton at the C4 position.

  • Proton Abstraction: A base present in the reaction mixture can abstract the now-acidic α-proton from the C4 position.

  • Formation of a Planar Enolate/Azlactone-like Intermediate: The abstraction of the α-proton leads to the formation of a planar enolate or a related azlactone-like intermediate. This intermediate is achiral at the C4 position.

  • Non-Stereoselective Reprotonation: Subsequent reprotonation of this planar intermediate can occur from either face with roughly equal probability, leading to a mixture of enantiomers (racemization) or epimers.

Diagram: Mechanism of Racemization at C4 of Piperidine Ring

racemization_mechanism cluster_0 Chiral Piperidine-4-Carboxylic Acid cluster_1 Activation & Racemization Pathway Start Chiral Piperidine-4- Carboxylic Acid Activated Activated Carboxylic Acid (Increased α-proton acidity) Start->Activated Coupling Reagent Planar_Intermediate Planar Enolate/ Azlactone-like Intermediate (Loss of Chirality) Activated->Planar_Intermediate + Base - H+ Racemic_Product Racemic/ Epimerized Product Planar_Intermediate->Racemic_Product + H+

Caption: Racemization pathway during amide coupling.

Troubleshooting Guide

Issue 1: Significant Racemization Detected in the Final Product

If you have confirmed through chiral HPLC or other analytical methods that your piperidine-4-carboxamide product has undergone significant racemization, consider the following factors and solutions:

Possible Cause 1: Inappropriate Coupling Reagent

  • Explanation: Carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), when used alone, are known to promote racemization by forming highly reactive O-acylisourea intermediates that readily form azlactones.

  • Solution:

    • Use Additives: Always use carbodiimides in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea to form less reactive, more stable active esters that are less prone to racemization.

    • Switch to Uronium/Phosphonium Reagents: Consider using uronium or phosphonium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). These reagents rapidly form active esters with the carboxylic acid, minimizing the time the activated species is susceptible to racemization.

Possible Cause 2: Incorrect Base Selection or Stoichiometry

  • Explanation: The choice and amount of base used in the coupling reaction are critical. Strong, sterically unhindered bases can readily abstract the α-proton of the activated piperidine-4-carboxylic acid, leading to racemization.

  • Solution:

    • Choice of Base: Opt for sterically hindered or weaker bases. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over more basic options like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).

    • Base Stoichiometry: Use the minimum necessary amount of base. Typically, one equivalent of a tertiary amine is sufficient when using amino acid salts. For carbodiimide-mediated couplings where the amine component is a free base, additional base may not be necessary.

Possible Cause 3: Elevated Reaction Temperature

  • Explanation: Higher temperatures accelerate the rate of proton abstraction and enolization, thereby increasing the rate of racemization.

  • Solution:

    • Temperature Control: Perform coupling reactions at room temperature or below. It is highly recommended to conduct the reaction at 0 °C or even -15 °C. Lower temperatures significantly slow the rate of racemization more than the desired amide bond formation.

Possible Cause 4: Nature of the N-Protecting Group

  • Explanation: The protecting group on the piperidine nitrogen can influence the acidity of the C4 proton. Electron-withdrawing protecting groups can potentially increase the acidity of the α-proton, making the compound more susceptible to racemization.

  • Solution:

    • Protecting Group Selection: While a systematic study on this effect for piperidine-4-carboxylic acid is not widely available, it is a factor to consider. If racemization is persistent, and your synthesis allows, consider comparing a standard Boc (tert-butyloxycarbonyl) protecting group with other options to assess the impact on stereochemical integrity.

Troubleshooting Workflow

troubleshooting_workflow Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent Start->Step1 Step2 Step 2: Examine Base Step1->Step2 If using carbodiimide, add HOBt/HOAt. Consider switching to HATU/HBTU. Step3 Step 3: Check Reaction Conditions Step2->Step3 Use weaker, hindered bases like NMM. Avoid excess base. Step4 Step 4: Re-evaluate N-Protecting Group Step3->Step4 Lower temperature to 0°C or below. Monitor reaction time. End Racemization Minimized Step4->End If possible, compare different N-protecting groups.

Caption: A stepwise approach to troubleshooting racemization.

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol is recommended for couplings where maintaining chiral integrity is paramount.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral N-protected piperidine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.1 eq).

  • Base Addition: Slowly add N-methylmorpholine (NMM) (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Chiral HPLC Analysis of Piperidine-4-Carboxamide

Accurate determination of enantiomeric excess (%ee) or diastereomeric ratio (dr) is crucial. A general approach is provided below, which should be optimized for your specific compound.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often a good starting point.

  • Mobile Phase Screening:

    • Normal Phase: Screen with mixtures of hexane/isopropanol or hexane/ethanol, with or without a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.

    • Reversed Phase: Screen with mixtures of water/acetonitrile or water/methanol, often with a buffer or additive like TFA.

  • Method Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas of the two enantiomers/diastereomers to calculate the %ee or dr. For confirmation, a racemic or epimerized standard should be synthesized and analyzed under the same conditions.

Note: For compounds lacking a strong UV chromophore, pre-column derivatization with a fluorescent tag (e.g., Dansyl Chloride) may be necessary to enable sensitive detection.[3]

Data Summary

The following table provides a general comparison of common coupling conditions and their relative risk of inducing racemization.

Coupling ReagentAdditiveBaseTemperatureRacemization Risk
EDC/DCCNoneDIEA/TEARoom TempHigh
EDC/DCCHOBt/HOAtNMM0 °C to RTLow
HATU/HBTUN/ANMM/Collidine0 °C to RTVery Low
SOCl₂N/APyridine0 °C to RTModerate to High

References

  • Pan, J.-B., Yang, Z.-C., Zhang, X.-G., Li, M.-L., & Zhou, Q.-L. (2023). Enantioselective Synthesis of Chiral Amides by Phosphoric Acid-Catalyzed Asymmetric Wolff Rearrangement. ChemRxiv. [Link]
  • Shen, C., Do, T. T., & Knowles, R. R. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131. [Link]
  • BenchChem. (2025). Application Note: Quantitative Analysis of (2S,4R)
  • BenchChem. (2025).
  • Karlsson, O., et al. (2018). Discovery of a Novel Class of Oral Fibrinolysis Inhibitors. Journal of Medicinal Chemistry, 61(15), 6640-6653.
  • Organic Chemistry Portal. (2023).
  • Ramesh, S., & Balakumar, R. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ChemistrySelect, 4(15), 4525-4528.
  • Shen, C., & Knowles, R. R. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship, University of California. [Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
  • Dadwal, M., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 849-866.
  • Sangshetti, J. N., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of Chromatographic Science, 59(5), 452-457. [Link]
  • Phenomenex. (n.d.).
  • Royal Society of Chemistry. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. [Link]
  • MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 27(19), 6527. [Link]
  • Liu, T., et al. (2018). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3345-3348.
  • American Chemical Society. (2015). Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 137(2), 932-935. [Link]
  • National Center for Biotechnology Information. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed. [Link]
  • National Center for Biotechnology Information. (2015). Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2019).
  • National Center for Biotechnology Information. (2022). Epimerisation in Peptide Synthesis. PubMed Central. [Link]

Sources

Technical Support Center: N-Methylpiperidine-4-carboxamide Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-methylpiperidine-4-carboxamide scaffold. This privileged structure is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, its functionalization is not without significant challenges that can impede research and development. This guide is structured as a series of frequently asked questions and troubleshooting protocols designed to provide researchers, scientists, and drug development professionals with actionable solutions to common experimental hurdles. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your synthetic campaigns.

Part 1: Frequently Asked Questions - Core Reactivity & Strategic Planning

This section addresses high-level strategic questions regarding the scaffold's inherent reactivity and how to approach its modification.

Question 1: What are the primary sites of reactivity on the this compound scaffold, and how do they influence each other?

Answer: The scaffold presents three primary zones for functionalization, each with distinct reactivity profiles:

  • The C4-Carboxamide Nitrogen: This site is readily available for acylation, sulfonylation, and other modifications via the amide N-H bond. However, its reactivity can be influenced by the steric bulk of the piperidine ring.

  • The N1-Piperidine Nitrogen: The tertiary amine is nucleophilic and basic. Its primary challenge is the stable N-methyl group, which is generally unreactive and requires specific strategies for removal or modification to enable N-alkylation or N-arylation.

  • The Piperidine Ring C-H Bonds: These sp³-hybridized C-H bonds are the most challenging to functionalize due to their inherent inertness.[1] Direct C-H functionalization is possible but requires advanced catalytic methods. The reactivity order is typically C2/C6 (alpha to the nitrogen) > C4 > C3/C5, influenced by electronic effects from the nitrogen atom.[1][2]

These sites are electronically coupled. For example, protonation of the N1-nitrogen under acidic conditions will deactivate the ring towards electrophilic attack and can influence the conformation and reactivity of the C4-substituent.

Question 2: I am planning a multi-step synthesis. In what order should I functionalize the different positions?

Answer: The optimal synthetic sequence depends heavily on the stability of your desired functional groups to the reaction conditions required for subsequent steps. A general strategic workflow is outlined below:

Synthetic_Strategy_Workflow Start Define Target Molecule (Functional Groups at N1, C4-Amide, Ring) Assess_Stability Assess Stability of Final Functional Groups Start->Assess_Stability Decision Choose Strategy Assess_Stability->Decision C4_First Strategy 1: C4 Amide Functionalization First Execute Execute Synthesis & Purify C4_First->Execute N1_First Strategy 2: N1 Demethylation & Functionalization First N1_First->Execute Ring_First Strategy 3: Ring C-H Functionalization First Ring_First->Execute Decision->C4_First C4 group robust? N1/Ring chemistry harsh? Decision->N1_First N1 group robust? C4/Ring chemistry mild? Decision->Ring_First Ring group robust? N1/C4 chemistry mild? End Final Product Execute->End

Caption: General workflow for planning functionalization sequence.

  • Rationale: It is often advantageous to perform the most robust reaction first. For instance, amide bond formation at C4 is typically high-yielding and uses reagents that subsequent modifications can often tolerate. Conversely, harsh conditions required for N-demethylation or certain C-H functionalizations might be best performed early to avoid degrading sensitive functional groups added later.

Part 2: Troubleshooting Guide - Specific Reactions and Protocols

This section provides detailed troubleshooting for common synthetic operations.

Scenario 1: Amide Bond Formation at the C4 Position

Problem: "My amide coupling reaction between N-methylpiperidine-4-carboxylic acid and my amine of interest is low-yielding or fails completely, especially with sterically hindered substrates."

Expert Analysis: This is a classic challenge in amide synthesis. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature due to the formation of a non-reactive ammonium carboxylate salt.[3][4] The carboxylic acid must be "activated" by a coupling reagent.[5] When steric hindrance is high, the nucleophilic attack by the amine on the activated intermediate becomes the rate-limiting step and can fail entirely.[6][7]

Troubleshooting & Protocols:

Issue Underlying Cause Recommended Solution & Protocol
No or Low Conversion Insufficient activation of the carboxylic acid.Use a more potent coupling reagent like HATU. Protocol: 1. Under an inert atmosphere (N₂ or Ar), dissolve N-methylpiperidine-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. 2. Add a non-nucleophilic base, such as DIPEA (2.0-3.0 eq). 3. Stir at room temperature for 15-30 minutes to pre-activate. 4. Add the amine (1.2 eq) and continue stirring for 2-12 hours, monitoring by TLC or LC-MS.[3]
Failure with Bulky Amines Severe steric hindrance prevents the amine from attacking the activated ester.[7]For exceptionally hindered couplings, traditional methods may not suffice. A more robust, albeit substrate-specific, method involves the reaction of a Grignard reagent with an isocyanate.[6][7] This completely bypasses the traditional acid/amine coupling pathway.
Racemization (if chiral centers are present) Over-activation or prolonged reaction times, especially with carbodiimide reagents like DCC.[5]Additives like HOBt or HOAt can suppress racemization by forming an active ester that is more stable and less prone to side reactions. Using HATU or HCTU, which have built-in activating groups, is often a superior choice.
Side Product Formation The activated intermediate reacts with other nucleophiles or rearranges.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere. Pre-activation of the acid for a short period (15-30 min) before adding the amine can minimize degradation of the activated species.[3]

digraph "Amide_Coupling_Decision" {
graph [fontname="Arial", rankdir=TB, splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
Start [label="Amide Coupling Required", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Check_Sterics [label="Assess Steric Hindrance\nof Amine/Acid", shape=diamond, fillcolor="#FBBC05"];
Low_Sterics [label="Low to Moderate Hindrance"];
High_Sterics [label="High Hindrance"];
HATU_Protocol [label="Use HATU/DIPEA Protocol\n(Standard & Reliable)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Grignard_Protocol [label="Consider Alternative Strategy:\nGrignard + Isocyanate", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Check_Sterics;
Check_Sterics -> Low_Sterics [label="Low"];
Check_Sterics -> High_Sterics [label="High"];
Low_Sterics -> HATU_Protocol;
High_Sterics -> Grignard_Protocol;

}graphic issues. The lone pair on the nitrogen interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and streaking.

Troubleshooting & Protocols:

Purification Method Protocol & Rationale

| Modified Flash Chromatography | Protocol: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or a 1-2% solution of 7N ammonia in methanol is effective. Rationale: The basic additive neutralizes the acidic sites on the silica gel, preventing the product's basic nitrogen from binding strongly. This results in sharper peaks and better separation. | | Acid-Base Extraction | Protocol: 1. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). 2. Wash the organic layer with an aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. 3. Separate the layers. Carefully basify the aqueous layer to pH >10 with a base like 2M NaOH or solid K₂CO₃. 4. Re-extract the now-neutral product back into an organic solvent (EtOAc or DCM). 5. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified product. Rationale: This classic technique leverages the basicity of the piperidine nitrogen to efficiently separate it from neutral or acidic impurities. | | Crystallization | If your product is a solid, crystallization or recrystallization can be an excellent method for obtaining highly pure material. Experiment with different solvent systems (e.g., EtOAc/hexanes, methanol/ether) to find suitable conditions. |


References

Sources

Enhancing the reaction rate of amide coupling with N-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for enhancing the reaction rate and overall success of amide coupling reactions involving N-methylpiperidine-4-carboxamide. As a secondary amine, this substrate presents unique challenges, including reduced nucleophilicity and potential steric hindrance, which can lead to sluggish or incomplete reactions. This document offers a structured approach to troubleshooting common issues and optimizing your experimental outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific problems you may encounter during your experiments, providing a breakdown of potential causes and actionable solutions.

Problem 1: My reaction is extremely slow, has stalled, or shows low conversion.

Potential Causes:

  • Insufficient Carboxylic Acid Activation: The coupling reagent may not be potent enough to efficiently generate the highly reactive intermediate required for coupling with a secondary amine.

  • Low Nucleophilicity of the Amine: this compound, as a secondary amine, is inherently less nucleophilic than a primary amine, slowing the rate of attack on the activated carboxylic acid.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or near the nitrogen of the piperidine can physically impede the approach of the coupling partners.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, temperature, or concentration can significantly impact the reaction kinetics.[1][2]

  • Amine Protonation: An acid-base reaction between your carboxylic acid and this compound can form a non-nucleophilic ammonium salt, effectively taking the amine out of the reaction.[1]

Recommended Solutions:

  • Select a More Powerful Coupling Reagent: For sterically hindered or less reactive secondary amines, standard carbodiimide reagents like EDC may be insufficient on their own. Switch to a uronium/aminium or phosphonium-based reagent known for higher efficiency in challenging couplings.[3][4][5]

    • Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly effective as they form reactive OAt/OBt active esters. HATU is often preferred as it is known to react faster with less epimerization.[4][5]

    • Phosphonium Salts: PyBOP and PyAOP are excellent alternatives. A key advantage is that they do not form guanidinium byproducts, a potential side reaction with uronium salts.

  • Implement a Pre-activation Step: Do not add all reagents to the flask at once. Allow the carboxylic acid to fully activate before introducing the amine. This ensures the maximum concentration of the reactive intermediate is available for coupling.[1][6]

    • Protocol: Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent. Stir at room temperature for 15-30 minutes. Then, add the this compound to the pre-activated mixture.[7]

  • Optimize the Base: The base is critical for scavenging the acid formed during the reaction and preventing protonation of the amine.

    • Choice of Base: Use a non-nucleophilic, hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These bases will not compete with your amine nucleophile.[1][3]

    • Stoichiometry: Typically, 2-3 equivalents of the base are used to ensure the reaction medium remains basic.

  • Adjust Reaction Temperature: While many amide couplings proceed at room temperature, gentle heating can provide the necessary energy to overcome the activation barrier for sluggish reactions.

    • Recommendation: If the reaction is slow at room temperature, try heating the mixture to 40-60 °C and monitor the progress.[2]

  • Convert to a More Reactive Acyl Species: For exceptionally difficult couplings, converting the carboxylic acid to an acyl fluoride can be highly effective.[8][9]

    • Method: Use a fluorinating agent like TFFH or Cyanuric Fluoride to generate the acyl fluoride in situ, which can then be reacted with the amine. This strategy is often successful where other standard methods fail.[1][8]

Problem 2: I'm observing significant side product formation.

Potential Causes:

  • Racemization: If your carboxylic acid has a chiral center alpha to the carbonyl group, the harsh activation conditions can lead to epimerization.

  • Reaction with the Coupling Reagent: The amine can react directly with uronium/aminium-based coupling reagents (like HATU) to form an undesired guanidinium byproduct, which terminates the reaction.[10]

  • N-Acylurea Formation: When using carbodiimides (EDC, DCC), the O-acylisourea intermediate can rearrange into a stable and unreactive N-acylurea byproduct.[10]

Recommended Solutions:

  • Suppress Racemization with Additives: The use of additives that form active esters less prone to racemization is a standard and highly effective strategy.

    • HOBt (1-Hydroxybenzotriazole) or OxymaPure: Add 1.0-1.5 equivalents of one of these additives to your reaction. They trap the activated intermediate, minimizing the time it is susceptible to racemization and often improving overall reaction efficiency.[1][10]

  • Optimize Reagent Addition Sequence: As mentioned for slow reactions, pre-activating the carboxylic acid before adding the amine is crucial. This minimizes the opportunity for the amine to react directly with the coupling reagent.[6][10]

  • Avoid Excess Coupling Reagent: While a small excess (1.1-1.2 eq) is common, a large excess of the coupling reagent can increase the likelihood of side reactions. Use a stoichiometry that is just sufficient to drive the reaction to completion.

Workflow for Troubleshooting Sluggish Amide Coupling

G start Reaction is Slow or Stalled reagent_check Is the coupling reagent a uronium/phosphonium salt (e.g., HATU, PyBOP)? start->reagent_check preactivation_check Are you pre-activating the carboxylic acid for 15-30 min before adding the amine? reagent_check->preactivation_check Yes upgrade_reagent Upgrade to HATU, HCTU, or PyBOP with an additive (Oxyma or HOBt). reagent_check->upgrade_reagent No temp_check Is the reaction running at room temperature? preactivation_check->temp_check Yes implement_preactivation Implement pre-activation step. preactivation_check->implement_preactivation No final_step Consider converting acid to acyl fluoride using TFFH or similar. temp_check->final_step Yes, after heating increase_temp Increase temperature to 40-60 °C and monitor progress. temp_check->increase_temp Yes upgrade_reagent->preactivation_check implement_preactivation->temp_check increase_temp->temp_check

Caption: A decision tree for troubleshooting slow amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" amine for coupling reactions?

This compound is a secondary amine. Compared to primary amines, secondary amines are generally less nucleophilic and more sterically hindered due to the presence of two alkyl substituents on the nitrogen atom. This combination reduces the rate at which the amine can attack the activated carboxylic acid, often requiring more forceful reaction conditions or more potent activating agents to achieve high yields.[11]

Q2: Which coupling reagents are best suited for this amine?

For challenging couplings involving secondary amines, uronium/aminium and phosphonium salt reagents are highly recommended. The table below provides a comparison of common choices.

Reagent ClassExamplesKey AdvantagesPotential Issues
Uronium/Aminium HATU, HCTU, HBTUVery fast reaction rates; highly efficient for hindered systems.[4][5]Can form guanidinium byproducts with the amine; can be moisture sensitive.[10]
Phosphonium PyBOP, PyAOPHigh efficiency; does not form guanidinium byproducts; less moisture sensitive than uronium salts.Byproduct (HMPA from BOP) can be carcinogenic, though PyBOP avoids this.[4]
Carbodiimide EDC, DCC, DICCost-effective; water-soluble byproduct with EDC simplifies workup.[4][12]Slower reaction rates; prone to N-acylurea side reaction; high risk of racemization without additives.[10]
Other T3PEffective and forms water-soluble byproducts that are easily removed.Often requires slightly elevated temperatures.

Q3: How do I properly monitor the reaction's progress?

Regularly monitoring the reaction is crucial to determine its endpoint and avoid unnecessary heating or extended reaction times which can lead to side product formation.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis. Spot the reaction mixture alongside your starting materials (carboxylic acid and amine) to visualize the consumption of reactants and the appearance of the new amide product spot.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It provides clear data on the percentage of starting materials remaining and the formation of the desired product, while also confirming the product's mass.[14][15]

Q4: What is the best workup procedure for these reactions?

Assuming the product is soluble in a standard organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM), a typical aqueous workup is effective.

  • Dilute: Dilute the reaction mixture with your chosen organic solvent.[13]

  • Acid Wash: Wash the organic layer with a weak acid solution (e.g., 1 M citric acid or 5% HCl) to remove the non-nucleophilic base (e.g., DIPEA) and any unreacted amine.[7][13]

  • Base Wash: Wash with a weak base solution (e.g., saturated sodium bicarbonate) to remove any unreacted carboxylic acid and additives like HOBt or Oxyma.[7][13]

  • Brine Wash: Perform a final wash with saturated sodium chloride (brine) to remove the bulk of the water from the organic layer.[7][13]

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography if necessary.[1]

Experimental Protocol: High-Yield Amide Coupling using HATU

This protocol provides a reliable starting point for the coupling of a generic carboxylic acid with this compound.

Materials:
  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (to make a 0.1-0.5 M solution)

Procedure:
  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids.

  • Pre-activation: Add DIPEA (2.5 eq) to the mixture. Stir the solution at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the activated ester.

  • Amine Addition: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress every 1-2 hours using TLC or LC-MS.

  • Heating (Optional): If the reaction has not reached completion after 4-6 hours, heat the mixture to 50 °C and continue to monitor.

  • Quench & Workup: Once the reaction is complete, cool to room temperature and proceed with the aqueous workup as described in the FAQ section.

Caption: A standard workflow for HATU-mediated amide coupling.

References
  • ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.
  • Goode, D. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
  • Growing Science. (2025). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene.
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • BenchChem. (n.d.). Analytical techniques to monitor m-PEG3-CH2COOH reaction progress.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
  • University of Houston. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water.
  • University of Louisville. (n.d.). Clean & Fast Amide Couplings in Water.
  • BenchChem. (2025). Troubleshooting common problems in 4-piperidinecarboxamide reactions.
  • Reddit. (2022). amide coupling help.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (n.d.). PMC - NIH.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). PMC - NIH.
  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. (n.d.).
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • amphoteros. (2014). Uphill battles in amide couplings.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.

Sources

N-methylpiperidine-4-carboxamide byproduct identification and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for N-methylpiperidine-4-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile piperidine derivative. Our goal is to provide practical, experience-driven solutions to common challenges encountered during its synthesis and purification, focusing on the critical aspects of byproduct identification and removal to ensure the highest compound purity and experimental success.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows my this compound is pure, but the HPLC shows a significant impurity peak. What could be the issue?

A1: This is a common scenario. While ¹H NMR is excellent for structural elucidation, it may not detect impurities that lack distinct proton signals or are present at low concentrations. The impurity is likely a byproduct from your coupling reagent (e.g., dicyclohexylurea (DCU) if you used DCC) or a structurally similar compound that co-elutes or has masked signals in NMR. HPLC, especially with mass spectrometry (LC-MS), is far more sensitive for purity assessment and should be your primary tool for this purpose.

Q2: I'm struggling to remove the unreacted 1-methylpiperidine-4-carboxylic acid from my product. What's the most effective method?

A2: The most robust method is an acid-base workup. Since your product, this compound, is basic, and the starting material is an acid (or more accurately, a zwitterionic amino acid), you can exploit their different properties. Dissolve your crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash this solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated and move into the aqueous layer, while your basic product remains in the organic layer.

Q3: My reaction yield is high, but I lose a significant amount of my polar amide product during silica gel column chromatography. What am I doing wrong?

A3: This is a frequent challenge with polar, basic compounds like this compound on standard silica gel.[1] The basic piperidine nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and irreversible adsorption. To mitigate this, you can:

  • Use a modified eluent: Add a small amount of a basic modifier, like 0.5-1% triethylamine or ammonium hydroxide, to your mobile phase.

  • Switch your stationary phase: Consider using alumina (basic or neutral) or a C18 reversed-phase column, which is often better suited for purifying polar compounds.[2]

Q4: What are the most common byproducts I should expect when synthesizing this compound?

A4: The most common impurities are typically derived from the specific synthetic route used:

  • Amide Coupling Reactions: Unreacted starting materials (the carboxylic acid and amine source) and byproducts from the coupling reagent (e.g., ureas from carbodiimides, HOBt/HOAt adducts).[3][4]

  • From Acyl Chloride: If you first convert the carboxylic acid to an acyl chloride, you might see small amounts of the corresponding anhydride. The reaction of acyl chlorides with amines can be highly exothermic, sometimes leading to side reactions if not properly cooled.[]

  • Reductive Amination Routes: If synthesizing the N-methylpiperidine ring itself, you may encounter over-alkylation or incomplete reaction products.[6][7]

Troubleshooting Guide: Byproduct Identification & Removal

This section provides a systematic approach to tackling common purity issues.

Problem 1: An Unknown Peak is Detected in the Reaction Mixture

The first step in removing a byproduct is identifying it. A logical workflow is essential for efficient characterization.

Byproduct_Identification start Crude Reaction Mixture Shows Impurity via TLC/LC lcms Analyze by LC-MS start->lcms mass_data Obtain Mass (m/z) of Product and Impurity lcms->mass_data compare Compare Impurity Mass to Potential Byproducts mass_data->compare known Hypothesis: Impurity is a Known Byproduct (e.g., Starting Material, Reagent Waste) compare->known Mass Matches? [Yes] unknown Hypothesis: Impurity is an Unknown Side Product compare->unknown Mass Matches? [No] purify_isolate Purify & Isolate Impurity (Prep-HPLC or Column) unknown->purify_isolate nmr Characterize by NMR (¹H, ¹³C, COSY) purify_isolate->nmr structure Structure Elucidated nmr->structure Purification_Strategy start Impurity Identified prop_q What are the impurity's properties? start->prop_q acidic Impurity is Acidic (e.g., unreacted carboxylic acid) prop_q->acidic Acidic neutral Impurity is Neutral (e.g., DCU, solvent residue) prop_q->neutral Neutral basic Impurity is Basic (e.g., unreacted amine starting material) prop_q->basic Basic sol_acid Use Basic Wash (L/L Extraction with NaHCO₃) acidic->sol_acid sol_neutral Use Acidic Wash (L/L Extraction with dil. HCl) neutral->sol_neutral sol_basic Use Ion Exchange (SCX) or Reversed-Phase Chromatography basic->sol_basic

Sources

Technical Support Center: Best Practices for N-methylpiperidine-4-carboxamide (CAS 1903-69-1)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-methylpiperidine-4-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate in the synthesis of pharmaceuticals, particularly CNS agents, its proper handling and application are critical for successful and reproducible outcomes.[1][2] This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both safety and success in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional organic compound featuring a saturated N-methylpiperidine ring and a primary carboxamide group at the 4-position.[1] The tertiary amine of the piperidine ring is basic, while the amide group can act as a hydrogen bond donor and participate in various coupling reactions. This unique structure makes it a valuable building block in medicinal chemistry and organic synthesis.[1] It is frequently used in the development of pharmaceuticals, especially agents targeting the central nervous system (CNS) like enzyme inhibitors and receptor modulators.[2]

Q2: What are the key physical and chemical properties of this compound?

A2: The fundamental properties are summarized below. Understanding these is the first step to designing robust experiments.

PropertyValueSource(s)
CAS Number 1903-69-1[3][4]
Molecular Formula C₇H₁₄N₂O[1][4]
Molecular Weight 142.20 g/mol [4]
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in polar solvents (water, alcohols). The hydrochloride salt form offers enhanced solubility and stability in aqueous media.[1][2]
IUPAC Name This compound[4]

Q3: What are the primary safety hazards and the necessary Personal Protective Equipment (PPE)?

A3: According to the Globally Harmonized System (GHS), this compound is classified as an irritant.[4] Adherence to safety protocols is non-negotiable.

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Mandatory PPE and Handling Precautions:

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A standard lab coat is required.

  • Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • First Aid: Ensure eyewash stations and safety showers are accessible. In case of contact, flush the affected area with copious amounts of water.[3][7]

Q4: How should I properly store this compound?

A4: Proper storage is crucial to maintain the integrity of the compound.

  • Container: Keep the container tightly closed to prevent moisture absorption and potential reaction with atmospheric gases.[3][5]

  • Atmosphere: While not acutely sensitive, long-term storage under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice to prevent slow oxidative degradation.

  • Temperature: Store in a cool, well-ventilated area away from heat sources.[6]

  • Security: Due to its use in regulated substance synthesis, it is advisable to store it in a locked cabinet or controlled-access area.[3]

Section 2: Experimental Protocols & Workflows

This section provides standardized, step-by-step procedures for common laboratory operations involving this compound.

Protocol 2.1: General Handling and Solution Preparation

The validity of your experimental data begins with accurate and stable solution preparation. The N-methylpiperidine nitrogen is basic and can interact with acidic buffers, while the amide is susceptible to hydrolysis under harsh pH conditions.

Objective: To prepare a stock solution for use in a subsequent reaction or assay.

Materials:

  • This compound (solid or oil)

  • Anhydrous solvent (e.g., DMF, DMSO, or appropriate buffer)

  • Calibrated balance

  • Volumetric flasks

  • Argon or Nitrogen line

Step-by-Step Procedure:

  • Pre-Weighing: Allow the reagent container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound directly into a clean, dry volumetric flask.

  • Dissolution: Add approximately 70-80% of the final volume of the chosen solvent to the flask.

  • Mixing: Gently swirl the flask or use a vortex mixer until the solid is completely dissolved. Sonication can be used cautiously if dissolution is slow, but avoid excessive heating.

  • Final Volume: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Inerting & Storage: Cap the flask, invert it several times to ensure homogeneity, and if storing for more than a few hours, flush the headspace with an inert gas before sealing. For long-term storage, use amber vials and store at 2-8°C.[8]

G cluster_prep Solution Preparation Workflow start Start: Equilibrate Reagent Container weigh Weigh Compound in Fume Hood start->weigh Prevent condensation add_solvent Add ~75% of Solvent Volume weigh->add_solvent dissolve Dissolve Solid (Swirl/Vortex/Sonicate) add_solvent->dissolve final_volume Adjust to Final Volume dissolve->final_volume Ensure homogeneity store Flush with Inert Gas & Store Appropriately final_volume->store end_point End: Solution Ready store->end_point Maintain stability

Caption: Workflow for preparing stable solutions.

Section 3: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This guide provides a logical framework for diagnosing and resolving common issues.

Q: My compound is not dissolving as expected in an aqueous buffer. Why, and what can I do?

A: This is a common issue stemming from pH and polarity.

  • Causality: The N-methylpiperidine moiety has a pKa characteristic of a tertiary amine. In acidic buffers (pH < ~pKa), the nitrogen will be protonated, forming a more polar and water-soluble ammonium salt. In neutral or basic buffers, the free base is less polar and may have limited aqueous solubility.

  • Solution 1 (pH Adjustment): Try lowering the pH of your buffer. A small amount of dilute HCl can protonate the piperidine nitrogen, often dramatically increasing solubility. However, be mindful that very low pH could risk long-term amide hydrolysis.

  • Solution 2 (Co-Solvent): If pH adjustment is not an option for your experiment, consider adding a water-miscible organic co-solvent like DMSO or ethanol, starting with a small percentage (e.g., 1-5% v/v).

  • Solution 3 (Salt Form): For applications requiring high aqueous solubility, consider using or synthesizing the hydrochloride salt of the compound, which is more readily soluble in water.[2]

Q: My reaction yield is low, or the reaction failed entirely. What are the likely causes?

A: Low yield can be traced to reagent deactivation, side reactions, or incorrect conditions. The following decision tree can help diagnose the issue.

G start Low Reaction Yield check_reagents Are all reagents pure and dry? start->check_reagents check_conditions Were reaction conditions (temp, time, atmosphere) correct? start->check_conditions check_stoichiometry Was stoichiometry accurate? start->check_stoichiometry side_reaction Could a side reaction have occurred? start->side_reaction action_reagents Purify/dry reagents. Use fresh stock. check_reagents->action_reagents reagents_no action_conditions Repeat with correct parameters. check_conditions->action_conditions conditions_no action_stoich Recalculate and re-weigh accurately. check_stoichiometry->action_stoich stoich_no action_side_reaction Analyze crude NMR/LCMS. Consider protecting groups or alternative coupling agents. side_reaction->action_side_reaction side_reaction_yes reagents_no No reagents_yes Yes conditions_no No conditions_yes Yes stoich_no No stoich_yes Yes side_reaction_yes Yes

Caption: Troubleshooting decision tree for low yield.

  • Further Insight on Side Reactions: The tertiary amine is a potential base. If you are performing a reaction that is base-sensitive or uses a strong base for deprotonation, the piperidine nitrogen can interfere. In such cases, using the hydrochloride salt form of the compound may be beneficial, as the proton effectively acts as a protecting group for the piperidine nitrogen.

Q: My stored solution of this compound has turned yellow. Is it still usable?

A: A color change often indicates degradation, but the extent and impact depend on your application.

  • Causality: The yellowing is likely due to minor oxidative degradation. While the core structure is relatively stable, trace impurities or exposure to air and light over time can generate chromophores.[8]

  • Recommendation:

    • High-Sensitivity Applications (e.g., biological assays, GMP synthesis): Discard the solution and prepare a fresh batch. The degradation products could interfere with the assay or compromise the final product's purity.

    • General Synthetic Use: The material may still be usable if the level of degradation is low. Before use, run a quick purity check via TLC or LC-MS to quantify the impurity. If the purity is >95%, it may be acceptable for some non-critical synthetic steps.

  • Prevention: Always store solutions protected from light (amber vials), at low temperatures (2-8°C), and under an inert atmosphere to minimize degradation.[8]

References

  • PubChem, National Institutes of Health. This compound | C7H14N2O | CID 2760460. [Link]
  • Cole-Parmer. Material Safety Data Sheet - n-Methylpiperidine, 99%. [Link]
  • ChemWhat. This compound CAS#: 1903-69-1. [Link]
  • PubChem, National Institutes of Health. N,N-diethyl-1-methylpiperidine-4-carboxamide | C11H22N2O | CID 412858. [Link]
  • Fisher Scientific.
  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • MySkinRecipes. This compound hydrochloride. [Link]

Sources

Validation & Comparative

A Comparative Guide to N-Methylpiperidine-4-carboxamide and 4-Methylpiperidine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of the appropriate heterocyclic building block is a critical decision that dictates reaction outcomes, yield, and the biological profile of the target molecule. This guide provides an in-depth comparison of two structurally related yet functionally distinct piperidine derivatives: 1-methylpiperidine-4-carboxamide and 4-methylpiperidine. By examining their synthesis, physicochemical properties, and reactivity from a mechanistic perspective, we aim to equip scientists with the field-proven insights necessary to make informed strategic decisions in their synthetic endeavors.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between these two molecules lies in the placement and nature of the methyl group and the presence of a carboxamide moiety, which profoundly influences their electronic and steric profiles.

  • 4-Methylpiperidine is a secondary amine where a methyl group is attached to the C4 position of the piperidine ring. The nitrogen atom retains a hydrogen, making it available for a wide range of substitution reactions.

  • 1-Methylpiperidine-4-carboxamide , by contrast, is a tertiary amine. The methyl group is on the ring nitrogen (N1), and an N-methylcarboxamide group resides at the C4 position. This substitution pattern renders the nitrogen non-acylable and introduces a polar, electron-withdrawing group to the carbocyclic ring.

The following diagram illustrates their distinct structures.

Structures cluster_4mp 4-Methylpiperidine cluster_1m4c 1-Methylpiperidine-4-carboxamide node_4mp node_4mp node_1m4c node_1m4c

Caption: Molecular structures of 4-Methylpiperidine and 1-Methylpiperidine-4-carboxamide.

A summary of their core physicochemical properties is presented below.

Property4-Methylpiperidine1-Methylpiperidine-4-carboxamideReference(s)
CAS Number 626-58-462718-28-9[1][2]
Molecular Formula C₆H₁₃NC₇H₁₄N₂O[1][2]
Molecular Weight 99.17 g/mol 142.20 g/mol [1][2]
Appearance Colorless to slightly yellow liquidSolid / Crystalline powder[1]
Boiling Point 124 °CNot readily available[1]
Amine Type SecondaryTertiary
Key Functional Groups Secondary Amine, AlkylTertiary Amine, Amide

Synthesis Trajectories: Accessing the Building Blocks

The synthetic routes to these compounds are distinct and reflect their structural differences. High-yield, scalable protocols are available for both, making them readily accessible for research and development.

Synthesis of 4-Methylpiperidine

The most prevalent and efficient method for synthesizing 4-methylpiperidine is the catalytic hydrogenation of 4-methylpyridine. This reaction proceeds with high fidelity and yield.

Synthesis_4_Methylpiperidine start 4-Methylpyridine product 4-Methylpiperidine (Yield: >99%) start->product Catalytic Hydrogenation reagents H₂, Ru/Pt Catalyst Methanol, 90°C, 2.5 MPa reagents->start

Caption: Synthetic workflow for 4-Methylpiperidine via hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 4-Methylpyridine [1][3]

  • Catalyst Preparation (Illustrative): A mixed Ru/Pt on carbon catalyst can be prepared by co-impregnating activated carbon with solutions of ruthenium chloride and platinum chloride, followed by chemical reduction (e.g., with sodium borohydride). Commercial catalysts such as 5% Ru/C are also highly effective.[1]

  • Hydrogenation Reaction: In a high-pressure autoclave, charge 4-methylpyridine (e.g., 25 mL), methanol (120 mL), and the catalyst (e.g., 0.25 g).[1]

  • Reaction Conditions: Pressurize the vessel with hydrogen gas to 2.5 MPa (approx. 360 psi) and heat to 90°C. Maintain vigorous stirring (e.g., 400 rpm).[1]

  • Workup and Isolation: After the reaction is complete (typically 1-8 hours, monitored by GC), cool the reactor, vent the hydrogen, and filter the catalyst.[1][3] The solvent is removed from the filtrate by distillation to yield 4-methylpiperidine. Purity is typically high, and yields often exceed 99%.[3]

Synthesis of 1-Methylpiperidine-4-carboxamide

This molecule is typically constructed in a two-step sequence starting from isonipecotic acid (piperidine-4-carboxylic acid). The sequence involves N-methylation followed by amide formation.

Synthesis_1M4C cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Amide Coupling Isonipecotic Isonipecotic Acid Intermediate 1-Methylpiperidine-4-carboxylic Acid Isonipecotic->Intermediate Reductive Amination Reagents1 Formaldehyde, Formic Acid Pd/C, 90-95°C Intermediate2 1-Methylpiperidine-4-carboxylic Acid Product 1-Methylpiperidine-4-carboxamide Intermediate2->Product Amidation Reagents2 1. SOCl₂ or EDC/HOBt 2. Methylamine (aq.)

Caption: Two-step synthesis of 1-Methylpiperidine-4-carboxamide.

Experimental Protocol: Synthesis of 1-Methylpiperidine-4-carboxamide

Step 1: Synthesis of 1-Methylpiperidine-4-carboxylic Acid

This step is a classic Eschweiler-Clarke reductive amination.

  • Reaction Setup: Charge a reaction vessel with isonipecotic acid, a catalytic amount of 10% Palladium on carbon, and water.[4]

  • Reagent Addition: Heat the mixture to 90-95°C. Sequentially add formic acid and an aqueous solution of formaldehyde.

  • Workup: After reaction completion, cool the mixture and filter the catalyst. The filtrate is concentrated. The product can be isolated as the hydrochloride salt by adding concentrated HCl and precipitating with an anti-solvent like acetonitrile.[4] This procedure typically affords the product in high yield (>90%).

Step 2: Amide Coupling with Methylamine

The carboxylic acid is first activated and then reacted with methylamine.

  • Acid Activation: Convert the 1-methylpiperidine-4-carboxylic acid to its more reactive acyl chloride. To a stirring solution of the acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion.

  • Amidation: In a separate flask, cool an aqueous solution of methylamine (e.g., 40% in H₂O) in an ice bath. Slowly add the freshly prepared acyl chloride solution to the methylamine solution.

  • Isolation: After the reaction is complete, adjust the pH to be basic and extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure to yield 1-methylpiperidine-4-carboxamide.

Comparative Reactivity and Synthetic Utility

The functional roles of these two molecules in synthesis are profoundly different, a direct consequence of their structural divergence.

Basicity and Nucleophilicity: A Tale of Two Nitrogens

The most significant chemical difference is the nature of the piperidine nitrogen.

  • 4-Methylpiperidine: As a secondary amine with a pKₐH (pKa of the conjugate acid) around 11, it is a strong, non-aromatic base, comparable to piperidine itself. Its nitrogen is sterically accessible and readily participates in reactions as both a base and a nucleophile. Electron-donating effects from the alkyl ring contribute to the high electron density on the nitrogen.

Consequence: 4-Methylpiperidine is an excellent choice as a general-purpose organic base or as a nucleophilic building block. 1-Methylpiperidine-4-carboxamide is a much weaker base and a poorer nucleophile, making it unsuitable for applications requiring strong basicity or nucleophilicity.

Applications in Synthesis: Reagent vs. Scaffold

This difference in reactivity dictates their primary applications in the laboratory.

4-Methylpiperidine: The Versatile Reagent and Building Block

  • As a Base Catalyst: It is used in a variety of condensation and elimination reactions requiring a moderately strong, sterically unhindered base.

  • In Peptide Synthesis: A crucial application is in solid-phase peptide synthesis (SPPS) for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. Experimental data demonstrates that it is a highly effective and direct replacement for piperidine, a controlled substance in some jurisdictions.

Experimental Data: Fmoc Deprotection in SPPS

A study directly comparing 4-methylpiperidine with piperidine for the synthesis of the peptide RRWQWRMKKLG showed nearly identical performance.[7]

Reagent (20% in DMF)Crude Peptide YieldPurity (by HPLC)Reference
Piperidine 71%Similar peak profile[7]
4-Methylpiperidine 70%Similar peak profile[7]

This equivalency makes 4-methylpiperidine a valuable, logistically simpler alternative in this widely used methodology.[7]

  • As a Structural Moiety: It serves as a foundational scaffold in medicinal chemistry for synthesizing active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[3]

1-Methylpiperidine-4-carboxamide: The Pre-functionalized Scaffold

The primary value of 1-methylpiperidine-4-carboxamide is not as a reagent but as a pre-functionalized, rigid scaffold for building more complex molecules. The tertiary amine and the carboxamide group provide specific vectors for further elaboration and points for molecular recognition in biological systems.

  • Drug Discovery Intermediate: Its structure is found within a variety of drug candidates. For example, it serves as a key intermediate in the synthesis of potent 5-HT₁F receptor agonists, which are investigated for the treatment of migraines.[8] In these complex syntheses, the piperidine core is assembled first, and the rest of the molecule is built upon it.

  • Scaffold for Library Synthesis: The defined stereochemistry and functional group presentation make it an attractive core for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

The logical relationship between their structure and function is summarized below.

Logic_Flow cluster_4mp 4-Methylpiperidine cluster_1m4c 1-Methylpiperidine-4-carboxamide node_4mp_struct Structure: - Secondary Amine - C4-Methyl (e⁻ donating) - Sterically Accessible N-H node_4mp_prop Properties: - High Basicity (pKaH ~11) - Good Nucleophile node_4mp_struct->node_4mp_prop node_4mp_app Applications: - Base/Catalyst - Fmoc Deprotection Reagent - Nucleophilic Building Block node_4mp_prop->node_4mp_app node_1m4c_struct Structure: - Tertiary Amine - N1-Methyl (Steric Bulk) - C4-Carboxamide (e⁻ withdrawing) node_1m4c_prop Properties: - Reduced Basicity - Poor Nucleophile node_1m4c_struct->node_1m4c_prop node_1m4c_app Applications: - Pre-functionalized Scaffold - Drug Discovery Intermediate - Library Synthesis Core node_1m4c_prop->node_1m4c_app

Caption: Relationship between structure, properties, and applications.

Conclusion and Strategic Recommendations

The choice between 4-methylpiperidine and 1-methylpiperidine-4-carboxamide is not one of superior versus inferior, but of purpose-driven selection.

  • Choose 4-Methylpiperidine when:

    • Your synthesis requires a strong, non-nucleophilic (if sterically hindered reactants are used) or nucleophilic secondary amine base.

    • You need an efficient reagent for Fmoc deprotection in peptide synthesis, especially if seeking an alternative to piperidine.

    • You are building a molecule where the piperidine nitrogen needs to be functionalized later in the synthetic sequence.

  • Choose 1-Methylpiperidine-4-carboxamide when:

    • Your target molecule requires a rigid piperidine core with pre-defined functionality at the N1 and C4 positions.

    • You are designing compounds for biological screening where the tertiary amine and carboxamide groups are key pharmacophoric elements.

    • Your synthetic route benefits from a building block where the piperidine nitrogen is already protected as a tertiary amine, preventing undesired side reactions.

By understanding the fundamental causality linking the distinct molecular architecture of each compound to its chemical reactivity and ultimate application, researchers can harness their respective strengths to accelerate innovation in both chemical synthesis and drug discovery.

References

  • Bentham Science Publishers. (2018). Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. Combinatorial Chemistry & High Throughput Screening, 21(4), 302-311. [Link]
  • Indian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 54B(8), 1033-1037.
  • Li, Y. (2012). 4-Methyl-N-p-tolylpiperidine-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1472. [Link]
  • Medina, J. L., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 385-391. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Methylpiperidine-4-carboxamide. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 1-Methylpiperidine-4-carboxylic acid. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 4-Methylpiperidine. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). N,N-diethyl-1-methylpiperidine-4-carboxamide. PubChem Compound Database.
  • Sawyer, J. S., et al. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. U.S. Patent No. 8,697,876 B2. Washington, DC: U.S.
  • Schou, M., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(1), 846–857. [Link]
  • Song, J., et al. (2019). A comparison between 1-methylpiperidin-4-one and monoarylidenepiperidin-4-one. Journal of the Iranian Chemical Society, 16, 2295–2305.
  • PubChem. (n.d.). 1-Methylpiperidine-4-carboxamide.
  • Wu, J., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation.
  • Wuitschik, G., et al. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System.
  • Wikidata. (n.d.). N-methylpiperidine.
  • PubChem. (n.d.). N-methylpiperidine-4-carboxamide.
  • PubChem. (n.d.). This compound.
  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • National Center for Biotechnology Information. (n.d.). 1-Methylpiperidine-4-carboxylic acid. PubChem Compound Database.

Sources

A Comparative Guide to the Bioactivity of N-methylpiperidine-4-carboxamide and its Thioamide Analog

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the bioactivity of N-methylpiperidine-4-carboxamide and its corresponding thioamide analog. It is intended for researchers, scientists, and drug development professionals interested in the strategic application of bioisosteric replacement to modulate pharmacological activity. We will delve into the rationale behind this comparison, present detailed experimental protocols for bioactivity assessment, and interpret illustrative data to highlight the profound impact of a single-atom substitution (Oxygen to Sulfur) on molecular behavior.

Introduction: The Rationale for Comparison

The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing as a key intermediate or core component in agents targeting the central nervous system (CNS). Its functionalized piperidine ring is a common feature in neuroactive drugs, and the amide group provides a crucial hydrogen bonding motif for interacting with biological targets[1].

The strategic replacement of a functional group with a structurally related one to enhance or modify biological activity is a cornerstone of drug design known as bioisosterism[2][3]. The substitution of an amide's carbonyl oxygen with sulfur to form a thioamide is a classic, albeit nuanced, bioisosteric replacement[4][5]. This modification, while seemingly minor, introduces significant changes to the molecule's physicochemical properties:

  • Hydrogen Bonding: Thioamides are stronger hydrogen bond donors (from the N-H) but weaker hydrogen bond acceptors (at the sulfur) compared to their amide counterparts[6][7].

  • Stereoelectronic Properties: The C=S bond is longer than the C=O bond, which can alter the molecule's conformation and fit within a binding pocket[7][8]. The thioamide group also has a larger dipole moment.

  • Lipophilicity: Thioamides are generally more lipophilic than the corresponding amides, which can affect membrane permeability and pharmacokinetic profiles[7].

  • Metabolic Stability: The thioamide bond can exhibit increased resistance to enzymatic hydrolysis by proteases and amidases, a critical advantage for improving the in vivo half-life of peptide-based drugs and other labile compounds[2][9].

Given that piperidine carboxamides have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE)[10], this guide will use AChE inhibition as a model system to compare the bioactivity of this compound and its thioamide analog, N-methylpiperidine-4-carbothioamide.

Physicochemical Property Comparison

A molecule's bioactivity is fundamentally governed by its physicochemical properties. The table below summarizes the key predicted differences between our two compounds of interest.

PropertyThis compoundN-methylpiperidine-4-carbothioamideRationale for Bioactivity Impact
Molecular Weight 142.20 g/mol 158.27 g/mol A minor increase that is unlikely to significantly impact pharmacokinetics on its own.
LogP (Lipophilicity) LowerHigherIncreased lipophilicity may enhance blood-brain barrier penetration but could also increase non-specific binding and metabolic clearance[7].
H-Bond Donor Strength ModerateStrongerAn enhanced ability to donate a hydrogen bond from the N-H group could lead to a stronger interaction with specific residues (e.g., Asp, Glu) in a target protein[6].
H-Bond Acceptor Strength StrongWeakerA reduced ability to accept a hydrogen bond at the sulfur atom may weaken interactions with residues like Ser, Thr, or backbone N-H groups[6].
Metabolic Stability Potentially labile to amidasesPotentially more resistantThe thioamide bond's resistance to hydrolysis can lead to a longer biological half-life and improved pharmacokinetic profile[9][11].

Experimental Design for Bioactivity Comparison

To objectively compare the two compounds, a multi-step experimental workflow is required. This process ensures that any observed differences in bioactivity can be confidently attributed to the amide-to-thioamide substitution.

G cluster_0 Compound Synthesis & QC cluster_1 In Vitro Bioactivity Assessment cluster_2 ADME Profiling cluster_3 Data Analysis & Interpretation Synthesis Synthesis of Amide & Thioamide Analogs QC Purity & Identity Confirmation (NMR, LC-MS, HRMS) Synthesis->QC EnzymeAssay AChE Inhibition Assay (Ellman's Method) QC->EnzymeAssay Metabolic Metabolic Stability Assay (Human Liver Microsomes) QC->Metabolic IC50 IC50 Determination EnzymeAssay->IC50 Analysis Comparative Analysis of IC50 and T½ IC50->Analysis HalfLife T½ Determination Metabolic->HalfLife HalfLife->Analysis Conclusion Structure-Activity Relationship (SAR) Insights Analysis->Conclusion

Caption: Workflow for comparing amide and thioamide analog bioactivity.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and provide a self-validating system through the inclusion of appropriate controls.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the colorimetric method developed by Ellman. It measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of acetylcholine hydrolysis by AChE.

Materials:

  • 96-well microplate

  • Microplate reader (412 nm absorbance)

  • Electric eel Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Phosphate buffer (100 mM, pH 8.0)

  • This compound (Test Compound 1)

  • N-methylpiperidine-4-carbothioamide (Test Compound 2)

  • Donepezil (Positive Control Inhibitor)

  • DMSO (Vehicle)

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Test Compound 1, Test Compound 2, and Donepezil in 100% DMSO.

    • Prepare serial dilutions (e.g., 100 µM to 1 nM) of the stock solutions in phosphate buffer. Ensure the final DMSO concentration in the well is ≤1%.

    • Prepare the enzyme solution: Dilute AChE in phosphate buffer to a final concentration of 0.1 U/mL.

    • Prepare the substrate solution: Dissolve ATCI in phosphate buffer to a final concentration of 1.5 mM.

    • Prepare the DTNB solution: Dissolve DTNB in phosphate buffer to a final concentration of 1.0 mM.

  • Assay Setup (in a 96-well plate):

    • Blank Wells: 140 µL buffer + 20 µL DTNB + 20 µL substrate.

    • Control Wells (100% Activity): 120 µL buffer + 20 µL DTNB + 20 µL enzyme solution + 20 µL vehicle (buffer with corresponding DMSO concentration).

    • Positive Control Wells: 100 µL buffer + 20 µL of each Donepezil dilution + 20 µL DTNB + 20 µL enzyme solution.

    • Test Compound Wells: 100 µL buffer + 20 µL of each test compound dilution + 20 µL DTNB + 20 µL enzyme solution.

  • Incubation and Reaction:

    • Add the buffer, DTNB, enzyme, and inhibitor/vehicle to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells except the blanks.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm every minute for 15 minutes at 37°C.

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

G cluster_0 Reaction Components cluster_1 Reaction & Detection AChE AChE Enzyme Thiocholine Thiocholine (Product) AChE->Thiocholine Hydrolyzes ATCI Acetylthiocholine (Substrate) ATCI->Thiocholine Inhibitor Test Compound (Amide or Thioamide) Inhibitor->AChE Inhibits TNB 5-Thio-2-Nitrobenzoate (Yellow, Abs @ 412nm) Thiocholine->TNB DTNB DTNB (Colorless) DTNB->TNB Reacts with

Caption: Schematic of the Ellman's assay for AChE inhibition.

Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test Compounds 1 and 2

  • Verapamil (High-clearance control)

  • Acetonitrile with internal standard (for quenching and analysis)

  • LC-MS/MS system

Step-by-Step Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, add phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • For the T=0 min time point, add the quenching solution (acetonitrile) before adding the NADPH system.

  • Time-Course Incubation:

    • Incubate the reaction mixture in a shaking water bath at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of this line (k) represents the elimination rate constant.

    • Calculate the in vitro half-life (T½) using the formula: T½ = 0.693 / k.

Illustrative Comparative Bioactivity Data

The following data are presented for illustrative purposes to demonstrate potential outcomes from the described experiments.

Table 1: AChE Inhibition Data

CompoundIC₅₀ (nM) [Illustrative]
This compound152 ± 18
N-methylpiperidine-4-carbothioamide45 ± 6
Donepezil (Positive Control)5.7 ± 0.8

Table 2: Metabolic Stability Data

CompoundIn Vitro T½ in HLM (min) [Illustrative]
This compound28
N-methylpiperidine-4-carbothioamide75
Verapamil (High-Clearance Control)< 10

Discussion and Interpretation

The illustrative data suggest that the single O-to-S substitution has a significant impact on both potency and metabolic stability.

Impact on Potency: The thioamide analog exhibits a ~3.4-fold increase in potency against AChE (IC₅₀ of 45 nM vs. 152 nM). This can be rationalized by considering the altered electronic and steric properties of the thioamide group. The stronger hydrogen bond donating capacity of the thioamide N-H may facilitate a more favorable interaction with a key acceptor residue in the AChE active site. Conversely, if the carbonyl oxygen of the parent amide was involved in a critical hydrogen bond acceptance interaction that is weakened by the thioamide substitution, a decrease in potency would be expected. The observed increase suggests the former scenario may be dominant for this particular target.

Impact on Metabolic Stability: The thioamide analog shows a marked increase in metabolic stability, with its half-life in human liver microsomes being over 2.5 times longer than the parent amide. This is a common and highly valuable outcome of thioamide substitution[2][9]. Amidase-mediated hydrolysis is a common metabolic pathway for carboxamides. The greater resistance of the thioamide bond to this enzymatic cleavage directly translates to a longer half-life in this in vitro system, predicting lower intrinsic clearance and potentially improved bioavailability in vivo.

Conclusion

The bioisosteric replacement of the amide in this compound with a thioamide provides a compelling example of how a subtle chemical modification can be used to tune a molecule's pharmacological profile. Our comparative analysis, supported by detailed experimental protocols, demonstrates that this substitution can simultaneously enhance target potency and improve metabolic stability. These findings underscore the value of thioamides as a strategic tool in the medicinal chemist's arsenal for lead optimization, enabling the rational design of drug candidates with superior efficacy and pharmacokinetic properties.

References

  • Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis Online.
  • This compound hydrochloride. MySkinRecipes.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). Journal of Medicinal Chemistry.
  • Discovery of piperidine carboxamide TRPV1 antagonists. (2008). Bioorganic & Medicinal Chemistry Letters.
  • Bioisosteres that influence metabolism. Hypha Discovery Blogs.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). PubMed Central.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). Journal of Medicinal Chemistry.
  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (2024). PubMed Central.
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry.
  • Rational design of thioamide peptides as selective inhibitors of cysteine protease c
  • Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones. (2016). PubMed Central.
  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). European Journal of Medicinal Chemistry.
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applic

Sources

A Researcher's Guide to the Validation of N-methylpiperidine-4-carboxamide as a Proteasome Inhibitor Target

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of novel proteasome inhibitors, using N-methylpiperidine-4-carboxamide as a representative lead compound from the promising piperidine carboxamide class. We will objectively compare the hypothetical performance of this scaffold against established FDA-approved proteasome inhibitors, Bortezomib and Carfilzomib, and provide the detailed experimental methodologies required for such a validation campaign.

Introduction: The Ubiquitin-Proteasome System - A Pillar of Cellular Homeostasis and a Target in Oncology

The Ubiquitin-Proteasome System (UPS) is the primary non-lysosomal pathway for protein degradation in eukaryotic cells, responsible for the turnover of over 80% of intracellular proteins[1]. This elegant and tightly regulated process is crucial for maintaining cellular homeostasis by degrading damaged, misfolded, or unneeded proteins[2]. Its targets include key regulatory proteins involved in cell cycle progression, apoptosis, and signal transduction[1][3].

The 26S proteasome, a large multi-catalytic protease complex, is the central executioner of the UPS[4]. Proteins are targeted for degradation by being tagged with a polyubiquitin chain, a process involving a cascade of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase)[2][3]. The polyubiquitinated protein is then recognized by the 26S proteasome, deubiquitinated, unfolded, and degraded into small peptides[3].

In malignant cells, particularly those with high rates of protein synthesis and turnover like multiple myeloma, the UPS is essential for survival. These cells rely on the proteasome to degrade pro-apoptotic factors and manage the stress from accumulating misfolded proteins[5][6]. Consequently, inhibiting the proteasome has emerged as a powerful therapeutic strategy. By blocking protein degradation, inhibitors cause a buildup of pro-apoptotic proteins and misfolded proteins, leading to endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis[7][8]. This has led to the successful development of proteasome inhibitors (PIs) like Bortezomib and Carfilzomib for treating multiple myeloma and other hematological malignancies[9][10].

The Candidate: this compound, A Novel Scaffold

While peptide-based inhibitors have shown clinical success, the search for novel, non-peptidic scaffolds with improved selectivity, oral bioavailability, and different resistance profiles is ongoing. The piperidine carboxamide scaffold has emerged as a promising area of investigation. Recent studies have described piperidine-containing derivatives as potent, non-covalent proteasome inhibitors[11]. Furthermore, certain piperidine carboxamides have demonstrated species-selective inhibition, suggesting the scaffold can be modified to achieve high target specificity[12][13].

For this guide, we will consider This compound as our hypothetical lead candidate. Its validation requires a rigorous, multi-step process comparing its activity directly against the "gold standard" inhibitors.

The Gold Standards: Bortezomib and Carfilzomib
  • Bortezomib (Velcade®) : The first-in-class dipeptidyl boronic acid derivative that reversibly inhibits the chymotrypsin-like (β5) subunit of the 20S proteasome[9][14]. Its approval revolutionized the treatment of multiple myeloma[9].

  • Carfilzomib (Kyprolis®) : A second-generation tetrapeptide epoxyketone that irreversibly binds to and inhibits the chymotrypsin-like (β5) activity of the proteasome[7][8]. It often shows efficacy in patients who have relapsed after treatment with Bortezomib[10].

Comparative Validation Workflow: A Head-to-Head Analysis

The core of validating a new PI is a direct, data-driven comparison against established drugs. The following sections outline the necessary experiments and present hypothetical, yet plausible, data to illustrate the validation process.

Diagram: Experimental Workflow for PI Validation

G cluster_0 Phase 1: In Vitro Biochemical Validation cluster_1 Phase 2: In Vitro Cellular Validation cluster_2 Phase 3: Comparative Analysis & Decision a Candidate Synthesis (this compound) b Biochemical Proteasome Activity Assay (Fluorogenic Substrate) a->b c Determine IC50 values (β5, β2, β1 subunits) b->c d Cell Viability Assays (e.g., MTT, CellTiter-Glo) in Cancer Cell Lines (e.g., MM.1S, RPMI 8226) c->d e Determine GI50 values d->e f Mechanism of Action Studies (Western Blot) d->f h Compare IC50 & GI50 data vs. Bortezomib & Carfilzomib e->h g Confirm On-Target Effect: Accumulation of Ub-Proteins, PARP cleavage, Caspase-3 cleavage f->g g->h i Assess Selectivity & Potency h->i j Go/No-Go Decision for Preclinical Development i->j

Caption: High-level workflow for validating a novel proteasome inhibitor.

1. Biochemical Potency and Selectivity

Causality: The first step is to determine if the candidate compound directly inhibits the proteasome's catalytic activity in a cell-free system. This confirms the molecule engages the intended target and allows for quantification of its potency (IC50) against the three distinct proteolytic sites: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1)[15]. High potency against the β5 subunit is the hallmark of effective PIs used in oncology[15].

Hypothetical Data Summary:

Compoundβ5 (Chymotrypsin-like) IC50 (nM)β2 (Trypsin-like) IC50 (nM)β1 (Caspase-like) IC50 (nM)
This compound 15.5 ± 2.1> 5,000> 5,000
Bortezomib7.5 ± 1.32,800 ± 150350 ± 25
Carfilzomib5.2 ± 0.8> 10,000> 10,000
Data are representative means ± SD from three independent experiments.

Interpretation: In this illustrative dataset, this compound shows potent inhibition of the β5 subunit. Critically, it displays high selectivity, with minimal activity against the β2 and β1 subunits, similar to Carfilzomib. This selectivity is a desirable trait, as off-target inhibition can contribute to toxicity.

2. Cellular Antiproliferative Activity

Causality: After confirming biochemical activity, the next critical step is to assess the compound's effect on living cancer cells. Cell viability assays measure the concentration at which the compound inhibits cell growth by 50% (GI50)[16]. This demonstrates that the compound can cross the cell membrane and engage its target in a complex cellular environment to produce a desired biological outcome. Multiple myeloma cell lines (e.g., RPMI 8226, MM.1S) are standard models for this assessment.

Hypothetical Data Summary:

CompoundRPMI 8226 GI50 (nM)MM.1S GI50 (nM)
This compound 25.1 ± 3.518.8 ± 2.9
Bortezomib10.2 ± 1.98.5 ± 1.1
Carfilzomib8.9 ± 1.26.7 ± 0.9
Data are representative means ± SD from three independent experiments.

Interpretation: The hypothetical data show that our candidate compound effectively inhibits the growth of multiple myeloma cells with nanomolar potency. While not as potent as the established drugs in this example, its efficacy is well within a range that merits further investigation, especially given its novel scaffold.

3. On-Target Mechanism of Action in Cells

Causality: To ensure that the observed cell death is a direct result of proteasome inhibition, we must perform mechanistic studies. Western blotting is the gold-standard technique for this validation[17]. If the compound is working as intended, it should lead to a detectable accumulation of polyubiquitinated proteins (substrates that can no longer be degraded) and the cleavage of key apoptotic markers like PARP and Caspase-3, which are downstream consequences of apoptosis induction[18][19].

Expected Western Blot Results:

  • Treatment with this compound should show:

    • A significant increase in high-molecular-weight bands when blotting with an anti-ubiquitin antibody, indicating the accumulation of polyubiquitinated proteins.

    • The appearance of a cleaved PARP fragment (~89 kDa) and a decrease in the full-length PARP band (~116 kDa)[19].

    • The appearance of cleaved Caspase-3 fragments (~17/19 kDa) and a decrease in the pro-caspase-3 band (~35 kDa)[19].

These results would provide strong, self-validating evidence that the compound's antiproliferative activity is mediated through the intended mechanism of proteasome inhibition and subsequent apoptosis.

Experimental Protocols
Diagram: The Ubiquitin-Proteasome System

UPS Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 Ub E3 E3 Ub-Ligase E2->E3 Ub PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein (Ub)n Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Inhibitor Proteasome Inhibitor Inhibitor->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome Pathway and the site of inhibitor action.

Protocol 1: In Vitro Proteasome Activity Assay

This protocol measures the chymotrypsin-like (β5) activity of the 20S proteasome using a fluorogenic substrate[20][21].

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.5 mM EDTA.

    • Substrate Stock: Prepare a 10 mM stock of Suc-LLVY-AMC (substrate for chymotrypsin-like activity) in DMSO.

    • Enzyme: Use purified human 20S proteasome. Dilute to a working concentration (e.g., 0.5 nM) in Assay Buffer.

    • Test Compounds: Prepare a 10-point serial dilution of this compound, Bortezomib, and Carfilzomib in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well of a black, opaque 96-well plate, add 88 µL of Assay Buffer.

    • Add 2 µL of the diluted test compound or DMSO (for control wells).

    • Add 5 µL of the diluted 20S proteasome enzyme. Mix gently and incubate for 15 minutes at 37°C to allow the inhibitor to bind.

    • To initiate the reaction, add 5 µL of the Suc-LLVY-AMC substrate (final concentration ~20 µM).

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: 350 nm, Emission: 440 nm) every 2 minutes for 30-60 minutes at 37°C[22].

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability[23].

  • Cell Plating:

    • Seed RPMI 8226 or MM.1S cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare 2x serial dilutions of the test compounds in culture medium.

    • Remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions. Include vehicle-only (e.g., DMSO) controls.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 15 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 value.

Protocol 3: Western Blot for Apoptosis Markers

This protocol details the detection of protein markers to confirm the mechanism of action[17][18].

  • Sample Preparation:

    • Plate cells and treat with 1x and 5x GI50 concentrations of this compound for 24 hours. Include an untreated control.

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-Ubiquitin, anti-GAPDH as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescent (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities relative to the loading control.

Conclusion and Future Directions

This guide outlines a foundational strategy for the validation of a novel proteasome inhibitor, using this compound as a representative candidate. The presented workflow, moving from biochemical potency and selectivity to cellular efficacy and mechanistic confirmation, provides a robust framework for making a data-driven "Go/No-Go" decision.

Based on our hypothetical data, this compound demonstrates a promising profile: potent and highly selective β5 inhibition, coupled with effective antiproliferative activity in multiple myeloma cells that is confirmed to be on-target. While its cellular potency is less than that of Bortezomib and Carfilzomib in this example, its novel chemical scaffold represents a valuable starting point.

Future directions would involve structure-activity relationship (SAR) studies to optimize potency, pharmacokinetic profiling to assess drug-like properties (ADME), and ultimately, in vivo efficacy studies in xenograft models of multiple myeloma. This rigorous, comparative approach is essential for advancing new chemical entities toward clinical development and potentially offering new therapeutic options for patients.

References
  • Wikipedia. Carfilzomib. [Link]
  • Al-Katib, A. M. (2022). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Annals of Medicine & Surgery, 82, 104692. [Link]
  • Amgen. KYPROLIS® (carfilzomib) Mechanism of Action (MOA). [Link]
  • Wikipedia. Bortezomib. [Link]
  • ResearchGate. Schematic diagram of the Ubiquitin-Proteasome System. [Link]
  • Patsnap Synapse. What is the mechanism of Carfilzomib? [Link]
  • ResearchGate. Scalable In Vitro Proteasome Activity Assay: Methods and Protocols. [Link]
  • Patsnap Synapse. What is the mechanism of Bortezomib? [Link]
  • National Center for Biotechnology Information.
  • Molecular Cancer Therapeutics. Bortezomib: Understanding the Mechanism of Action. [Link]
  • Massive Bio. Carfilzomib. [Link]
  • PubMed.
  • PubMed Central.
  • ResearchGate. The ubiquitin proteasome pathway. (A) Simplified model of the ubiquitin... [Link]
  • PubMed.
  • Taylor & Francis Online.
  • Creative Bioarray. Cell Viability Assays. [Link]
  • PubMed.
  • National Center for Biotechnology Information.
  • PubMed.
  • PubMed. Optimization of Cell Viability Assays for Drug Sensitivity Screens. [Link]
  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
  • European Bioinformatics Institute.
  • Monash University.
  • MDPI. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. [Link]
  • PubMed Central.
  • PubMed. Design, synthesis and biological evaluation of novel non-covalent piperidine-containing peptidyl proteasome inhibitors. [Link]
  • ResearchGate.
  • Creative Diagnostics.
  • ResearchGate. Discovery of Novel Proteasome Inhibitors Using a High-Content Cell-Based Screening System. [Link]
  • Wiley Online Library. Identification of Novel β-Lactam Derivatives as Proteasome Inhibitors for Antitumor Therapy. [Link]
  • MDPI. The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. [Link]
  • PubMed Central. Target Validation and Identification of Novel Boronate Inhibitors of the Plasmodium falciparum Proteasome. [Link]
  • National Center for Biotechnology Information. This compound. [Link]
  • PubMed Central. Next-generation proteasome inhibitors for cancer therapy. [Link]
  • MDPI. Site-Specific Proteasome Inhibitors. [Link]
  • European Bioinformatics Institute.

Sources

Comparative analysis of N-methylpiperidine-4-carboxamide derivatives as TRPV1 antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to N-Methylpiperidine-4-Carboxamide Derivatives as TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical integrator of noxious stimuli, including heat, acid, and pungent compounds like capsaicin.[1][2][3] Its activation on sensory neurons leads to the sensation of pain, making it a prime target for the development of next-generation analgesics.[3][4] Among the numerous chemical scaffolds investigated, this compound derivatives have emerged as a promising class of potent and selective TRPV1 antagonists.[5][6]

This guide provides an in-depth comparative analysis of key derivatives from this class, grounded in experimental data. We will explore their structure-activity relationships (SAR), compare their performance in validated assays, and provide detailed protocols to empower researchers in their own discovery efforts.

The TRPV1 Signaling Pathway and Antagonist Mechanism

TRPV1 activation, whether by capsaicin, heat (>42°C), or protons (low pH), induces a conformational change that opens the channel's pore.[2][7] This allows an influx of cations, primarily Ca2+ and Na+, into the neuron.[2] The resulting depolarization generates an action potential that propagates to the central nervous system, perceived as pain.[2][3] this compound antagonists act by binding to the receptor, often at an allosteric site, to prevent this channel opening, thereby blocking the pain signal at its source.[8]

TRPV1_Pathway cluster_stimuli Noxious Stimuli cluster_membrane Sensory Neuron Membrane cluster_antagonist Antagonist Action cluster_cellular_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Heat Heat (>42°C) Heat->TRPV1 Protons Protons (H+) Protons->TRPV1 Ca_Influx Ca²+ Influx TRPV1->Ca_Influx opens Antagonist N-Methylpiperidine -4-Carboxamide Derivative Antagonist->TRPV1 blocks Depolarization Neuron Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal to CNS Depolarization->Pain_Signal

Figure 1: Simplified signaling pathway of TRPV1 activation and antagonist inhibition.

Comparative Analysis of Key Derivatives

The efficacy of TRPV1 antagonists is determined by a combination of factors including potency (how strongly it binds and blocks the receptor), selectivity (its specificity for TRPV1 over other receptors), and pharmacokinetic properties (how it is absorbed, distributed, metabolized, and excreted). Structure-activity relationship (SAR) studies have been crucial in optimizing these parameters within the piperidine carboxamide class.[5][9][10]

A common theme in the SAR of this class is the presence of three key regions: a lipophilic "head" group, a central piperidine core, and a "tail" region, often a substituted aromatic ring.[9] Small modifications to these regions can dramatically alter the compound's profile.

Compound Class/ExampleKey Structural FeaturesIn Vitro Potency (IC50)Key Findings & Rationale
Benzoxazinone Amides A polar benzoxazinone group as the "head".65 nM (hTRPV1 binding)The focused library approach identified that a polar head group could maintain high potency. The benzoxazinone amide offered a good balance of properties for cell-based activity.[5][6]
Biphenyl-4-carboxamides A biphenyl group in the "tail" region.Varies (e.g., ASP8370)SAR studies on this series aimed to improve solubility and reduce CYP3A4 inhibition. The clinical candidate ASP8370 showed significant effects in neuropathic pain models.[11]
Isoxazole-3-carboxamides An isoxazole ring system.VariesSystematic optimization focused on adding polar functionality to the 4-position of the isoxazole to improve poor solubility, leading to orally active compounds.[10]
AMG 517 A pyrimidine-based structure.Potent (nM range)A well-studied clinical candidate. While a potent antagonist, its development highlighted a major on-target side effect: hyperthermia, which has been a significant challenge for systemic TRPV1 antagonists.[12][13][14]

Experimental Evaluation: Protocols & Rationale

Accurate and reproducible evaluation of antagonist performance is paramount. Below are standardized, field-proven protocols for key assays.

In Vitro Potency Assessment: Calcium Imaging Assay

This is the primary screening assay to determine a compound's ability to block agonist-induced TRPV1 activation. The principle relies on measuring the influx of calcium into cells expressing TRPV1 using a fluorescent dye.[2][15][16]

FLIPR_Workflow start Start: hTRPV1-HEK293 Cells plate_cells Plate cells in 96-well plates (overnight incubation) start->plate_cells dye_loading Load cells with Fluo-4 AM (calcium-sensitive dye) plate_cells->dye_loading wash Wash to remove excess dye dye_loading->wash compound_add Add antagonist derivatives (test compounds) wash->compound_add incubate_antagonist Incubate (5 min) compound_add->incubate_antagonist agonist_add Add agonist (e.g., Capsaicin) and measure fluorescence incubate_antagonist->agonist_add data_analysis Analyze fluorescence kinetics to determine IC50 agonist_add->data_analysis end End: Potency Determined data_analysis->end

Figure 2: Experimental workflow for a calcium imaging-based TRPV1 antagonist assay.

Step-by-Step Protocol:

  • Cell Culture: Culture human TRPV1-expressing HEK293 cells (hTRPV1-HEK293) in DMEM supplemented with 10% FBS and a selection antibiotic.

    • Rationale: A stable cell line overexpressing the target ensures a robust and consistent signal window for the assay.[2]

  • Plating: Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer the next day. Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye like Fluo-4 AM. Remove the culture medium from the cells and add the dye-loading buffer. Incubate for 45-60 minutes at 37°C.

    • Rationale: Fluo-4 AM is cell-permeant. Inside the cell, esterases cleave it to the active, membrane-impermeable Fluo-4, which fluoresces upon binding to calcium.[2][16]

  • Compound Addition (Antagonist Mode): Prepare serial dilutions of the this compound derivatives. Add the compounds to the respective wells and incubate for a pre-determined time (e.g., 5 minutes).[17]

  • Agonist Challenge & Measurement: Place the plate into a fluorescence microplate reader (e.g., FLIPR). Add a pre-determined concentration of a TRPV1 agonist (e.g., capsaicin, typically at an EC80 concentration) to all wells.[7] Measure the change in fluorescence intensity over time.

    • Rationale: An EC80 concentration of the agonist provides a strong signal that is still sensitive to inhibition, making it ideal for identifying antagonists.[7]

  • Data Analysis: The decrease in the fluorescence signal in the presence of the antagonist is used to calculate the percent inhibition. Plotting the percent inhibition against the antagonist concentration allows for the determination of the IC50 value (the concentration of antagonist required to inhibit 50% of the agonist response).

In Vivo Efficacy Assessment: Capsaicin-Induced Flinching Model

This acute pain model is used to determine if an antagonist that is potent in vitro is also effective in vivo.[18]

Step-by-Step Protocol:

  • Acclimation: Place rats in individual observation cages for at least 30 minutes to allow them to acclimate to the environment.

  • Compound Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at the desired dose and time before the capsaicin challenge. A vehicle control group is essential.

  • Capsaicin Challenge: Inject a small amount of capsaicin (e.g., 2.5 µg in 10 µL) subcutaneously into the dorsal surface of the rat's hind paw.[18]

  • Observation: Immediately after injection, observe the animal continuously for 5 minutes. Count the number of flinching or licking behaviors of the injected paw.[18]

  • Data Analysis: Compare the number of flinches in the compound-treated group to the vehicle-treated group. A statistically significant reduction in flinching indicates analgesic efficacy.

  • Causality & Validation: This model is highly specific. Since the pain behavior is directly induced by a TRPV1 agonist, its reduction by a test compound provides strong evidence that the compound is engaging and blocking the TRPV1 target in a living system.[18]

Translational Challenges: The Hyperthermia Problem

A major hurdle in the clinical development of systemic TRPV1 antagonists has been an on-target side effect: hyperthermia.[19] Several potent antagonists, including AMG 517, caused a marked, albeit reversible, increase in core body temperature in human clinical trials.[12][20] This effect is believed to result from the blockade of tonically active TRPV1 channels in the periphery that are involved in regulating body temperature.[3][13]

This side effect has led to the discontinuation of many clinical candidates and has shifted research focus towards:

  • Developing peripherally restricted antagonists that do not cross the blood-brain barrier.

  • Designing "modulators" with specific profiles that block noxious heat activation but spare normal temperature sensation.

  • Exploring topical or localized delivery methods for treating conditions like osteoarthritis.

Conclusion

This compound derivatives represent a well-validated and versatile scaffold for the development of potent TRPV1 antagonists. SAR studies have successfully guided the optimization of potency and pharmacokinetic properties.[5][10][11] However, the on-target side effect of hyperthermia remains a significant translational challenge for systemic administration.[12][14] Future success in this field will likely depend on innovative medicinal chemistry strategies that can dissociate the desired analgesic effects from the undesirable thermoregulatory side effects, or on novel formulations that restrict drug action to the site of pain. The experimental protocols detailed herein provide a robust framework for researchers to continue exploring this promising therapeutic target.

References

  • Cheung, W. S., Calvo, R. R., Tounge, B. A., Zhang, S. P., Stone, D. R., Brandt, M. R., Hutchinson, T., Flores, C. M., & Player, M. R. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569–4572. [Link]
  • Gavva, N. R., Bannon, A. W., Surapaneni, S., Hovland, D. N., Lehto, S. G., Gore, A., ... & Treanor, J. J. (2007). The vanilloid receptor TRPV1 is tonically active in vivo and controls body temperature in humans. Pain, 129(1-2), 218-228. [Link]
  • Steiner, A. A., Turek, V. F., Almeida, M. C., Burmeister, J. J., Giglio, J. R., ... & Romanovsky, A. A. (2007). The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel. The Journal of Neuroscience, 27(49), 13412-13420. [Link]
  • Wanner, S. P., Garami, A., & Romanovsky, A. A. (2012). Systemic administration of a TRPV1 antagonist induces hyperthermia.
  • Garami, A., Pakai, E., & Romanovsky, A. A. (2017). AMG 517 causes hyperthermia in conscious rats but prevents hypothermia during anesthesia -without causing hyperthermia.
  • Garami, A., Pakai, E., & Romanovsky, A. A. (2020). Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists in human clinical trials: Insights from mathematical modeling and meta-analysis. Pharmacology & Therapeutics, 208, 107474. [Link]
  • Honore, P., Chandran, P., & Jarvis, M. F. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology, 964, 289-301. [Link]
  • Danigo, A., Magy, L., & Demiot, C. (2013). [TRPV1 in neuropathic pain: from animal models to therapeutical prospects]. Médecine/Sciences, 29(6-7), 597-606. [Link]
  • Cheung, W. S., Calvo, R. R., Tounge, B. A., Zhang, S. P., Stone, D. R., Brandt, M. R., ... & Player, M. R. (2008). Discovery of piperidine carboxamide TRPV1 antagonists.
  • Unnamed Author. (2019). TRPV1 Modulators for the Treatment of Pain and Inflammation.
  • Nakagawa, H., Okubo, T., Oyamada, Y., Suzuki, M., & Kizawa, Y. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 26(15), 4478-4490. [Link]
  • Kort, M. E., Kym, P. R., & Drizin, I. (2007). TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists. Journal of Neuroscience, 27(49), 13412-13420. [Link]
  • Premkumar, L. S. (2005). TRPV1: A Target for Next Generation Analgesics. Current Neuropharmacology, 3(2), 113-121. [Link]
  • Doherty, E. M., Frizelle, P. A., & Gavva, N. R. (2007). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. Molecular Pain, 3, 1744-8069. [Link]
  • Unnamed Author. (n.d.). Comparison of intracellular calcium assays for TRPV1 receptors... ResearchGate.
  • Molecular Devices. (n.d.). Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. Molecular Devices.
  • Unnamed Author. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937. [Link]
  • Unnamed Author. (2024). Three-Dimensional Quantitative Structure–Activity Relationship Study of Transient Receptor Potential Vanilloid 1 Channel Antagonists Reveals Potential for Drug Design Purposes. International Journal of Molecular Sciences, 25(14), 7721. [Link]
  • Lee, J., Lee, Y., & Lee, J. (2010). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters, 20(20), 6062-6065. [Link]
  • Ratcliffe, P., Abernethy, L., Ansari, N., Cameron, K., Clarkson, T., ... & Walker, G. (2011). Discovery of potent, soluble and orally active TRPV1 antagonists. Structure-activity relationships of a series of isoxazoles. Bioorganic & Medicinal Chemistry Letters, 21(15), 4652-4657. [Link]
  • Unnamed Author. (n.d.). Synthesis of benzamide derivatives as TRPV1 antagonists. ResearchGate.

Sources

A Researcher's Guide to the NMR Characterization of N-methylpiperidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and practical insights into the characterization of N-methylpiperidine-4-carboxamide derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying principles and experimental rationale, ensuring a thorough understanding of the structural elucidation of this important class of molecules.

The Significance of the this compound Scaffold

The this compound core is a prevalent structural motif in medicinal chemistry, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold in the design of therapeutic agents. Its derivatives have shown promise in a range of applications, from neuroscience to oncology. Accurate and unambiguous structural characterization is therefore paramount in the synthesis and development of novel drug candidates based on this framework. NMR spectroscopy stands as the most powerful and definitive tool for this purpose, providing detailed information about molecular structure, conformation, and purity.

Principles of ¹H and ¹³C NMR for Structural Elucidation

Nuclear Magnetic Resonance spectroscopy probes the magnetic properties of atomic nuclei, providing a detailed picture of the chemical environment of each atom within a molecule. For organic molecules like this compound derivatives, ¹H and ¹³C NMR are the most informative techniques.

The piperidine ring typically adopts a chair conformation to minimize steric strain. This conformational preference has significant consequences for the NMR spectra, as it renders the protons and carbons on the ring chemically non-equivalent. Protons in axial and equatorial positions will experience different magnetic environments and thus resonate at different chemical shifts.[1] Furthermore, the coupling constants between adjacent protons are highly dependent on their dihedral angle, providing a powerful tool for stereochemical assignments.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is the foundation of accurate structural characterization. The following protocol outlines a robust procedure for the analysis of this compound derivatives.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic compounds. For compounds with higher polarity, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. It is crucial to note that chemical shifts can be solvent-dependent.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[2]

  • Filtration : To remove any particulate matter that could degrade spectral quality, filter the sample into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following is an illustrative workflow for acquiring NMR data:

Structure This compound Piperidine_Ring Piperidine Ring Protons & Carbons Structure->Piperidine_Ring N_Methyl N-Methyl Group Structure->N_Methyl Carboxamide Carboxamide Group Structure->Carboxamide Signals_1_3ppm Signals_1_3ppm Piperidine_Ring->Signals_1_3ppm ¹H: Complex multiplets Signals_30_60ppm Signals_30_60ppm Piperidine_Ring->Signals_30_60ppm ¹³C: 3 distinct signals Signal_2_3ppm Signal_2_3ppm N_Methyl->Signal_2_3ppm ¹H: Singlet Signal_46ppm Signal_46ppm N_Methyl->Signal_46ppm ¹³C: Single signal Signal_6_7ppm Signal_6_7ppm Carboxamide->Signal_6_7ppm ¹H: Broad singlet (NH) Signal_2_8ppm Signal_2_8ppm Carboxamide->Signal_2_8ppm ¹H: Doublet (NH-CH₃) Signal_175ppm Signal_175ppm Carboxamide->Signal_175ppm ¹³C: Carbonyl signal

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of N-methylpiperidine-4-carboxamide and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Analytical Landscape

N-methylpiperidine-4-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug development. As with any xenobiotic, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for evaluating its efficacy and safety. The cornerstone of this evaluation lies in the robust bioanalytical methods used to quantify the parent compound and identify its metabolites in complex biological matrices.[1][2]

This guide provides an in-depth comparison of mass spectrometry-based strategies for the analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, from sample preparation to final data analysis. Our objective is to equip you with the critical insights needed to develop and validate reliable, high-performance analytical methods tailored to your specific research goals. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent technique for this purpose, offering a powerful combination of sensitivity and selectivity.[3][4]

Part 1: The Foundation - Strategic Sample Preparation

The adage 'garbage in, garbage out' is particularly true in bioanalysis. The primary goal of sample preparation is to remove interfering matrix components like proteins and salts while concentrating the analyte of interest.[5] The choice of technique is a critical decision, balancing the need for sample cleanliness with throughput and cost.

Comparison of Common Sample Preparation Techniques
TechniquePrincipleAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[6]Fast, simple, inexpensive, high throughput.[7]Non-selective, minimal cleanup, high risk of matrix effects (ion suppression).[5][8]Rapid screening, high-concentration samples.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on solubility.[9]Cleaner extracts than PPT, can be selective by adjusting pH.[8][9]Labor-intensive, requires solvent optimization, uses larger volumes of organic solvents.[10]Low-to-medium throughput assays requiring better cleanup than PPT.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted.[11]Highest selectivity, cleanest extracts, reduces matrix effects, allows for analyte concentration.[5][11]More expensive, requires method development, can be lower throughput if not automated.Low-level quantification, metabolite identification, regulatory submission studies.

Expert Insight: For a basic compound like this compound, a mixed-mode cation exchange SPE cartridge can provide superior cleanup. By exploiting both hydrophobic and ionic interactions, this approach effectively removes neutral and acidic interferences, leading to significantly reduced matrix effects and improved assay sensitivity.

Recommended Sample Preparation Protocol (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1 M ammonium acetate, pH 6).[5]

  • Loading: Dilute 100 µL of plasma sample 1:1 (v/v) with the equilibration buffer and load it onto the cartridge.[5]

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove neutral and weakly-bound interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, disrupting its ionic retention.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solution for LC-MS analysis.

Part 2: The Core of the Analysis - LC-MS/MS Methodology

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and specificity.[2] We will compare the two primary mass spectrometry approaches used in this context: triple quadrupole for quantification and high-resolution mass spectrometry for metabolite identification.

Workflow for Bioanalytical Method Development

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike Internal Standard Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract LC Chromatographic Separation (UPLC/HPLC) Extract->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Quant Quantification (vs. Calibration Curve) MS->Quant MetID Metabolite Identification MS->MetID

Caption: General workflow for LC-MS analysis of biological samples.

Approach 1: Quantitative Analysis using Triple Quadrupole (QqQ) MS

For quantifying the parent drug, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice.[12] This technique offers unparalleled sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.

The Causality of MRM:

  • Q1 (Precursor Ion Selection): The first quadrupole is set to isolate only the protonated molecular ion ([M+H]⁺) of this compound (m/z 143.1). This acts as a mass filter, removing all other ions from the source.

  • q2 (Collision Cell): The isolated precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon).

  • Q3 (Product Ion Selection): The third quadrupole is set to isolate a specific, stable, and abundant fragment ion. This second mass filtering step provides exceptional specificity, as it's highly unlikely that an interfering compound will have both the same precursor mass and produce the same product ion.

Expected Fragmentation: The structure of this compound suggests several likely fragmentation pathways. Alpha-cleavage adjacent to the piperidine nitrogen is a common route for amines.[13][14] Another likely fragmentation is the loss of the methyl-amide group.

fragmentation Parent [M+H]⁺ m/z 143.1 Frag1 Product Ion 1 (e.g., loss of CONHCH₃) m/z 84.1 Parent->Frag1 CID Frag2 Product Ion 2 (e.g., alpha-cleavage) m/z 98.1 Parent->Frag2 CID

Caption: Predicted fragmentation of this compound.

Typical LC-MS/MS Protocol for Quantification:

  • LC System: UPLC/HPLC system.[15]

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to elute the analyte, and then re-equilibrate.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of optimized transitions.

Approach 2: Metabolite Identification using High-Resolution MS (HRMS)

To identify unknown metabolites, the untargeted nature of High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) is essential. HRMS provides highly accurate mass measurements (typically < 5 ppm), which allows for the determination of the elemental composition of metabolites.[16]

Comparison of MS Platforms for Bioanalysis

ParameterTriple Quadrupole (QqQ)High-Resolution MS (HRMS)
Primary Use Targeted QuantificationMetabolite ID, Qualitative Screening
Mode of Operation MRM, a targeted experimentFull Scan, untargeted data acquisition
Mass Accuracy Unit Mass ResolutionHigh (<5 ppm)
Key Output Analyte ConcentrationAccurate Mass, Elemental Formula, Fragmentation Spectra
Sensitivity Extremely High for known targetsVery High, but full scans can be less sensitive than targeted MRM

Workflow for Metabolite Identification:

  • Data Acquisition: Acquire full-scan HRMS data from samples of dosed subjects and a control (pre-dose) group.

  • Data Processing: Use software to compare the dosed vs. control samples to find unique ions present only after dosing.

  • Formula Prediction: Determine the elemental formula for each potential metabolite based on its accurate mass and isotopic pattern.[16]

  • Structural Elucidation: Compare the predicted formula to that of the parent drug to hypothesize the metabolic transformation (e.g., +O for hydroxylation, -CH₂ for N-demethylation). The fragmentation pattern (MS/MS) of the metabolite is then used to confirm the structure.

Part 3: Understanding the Metabolism

Based on common metabolic pathways for similar structures, we can predict the likely metabolites of this compound.

metabolism Parent This compound M1 Metabolite 1: N-desmethylpiperidine-4-carboxamide (-CH₂) Parent->M1 N-Demethylation M2 Metabolite 2: Piperidine ring hydroxylation (+O) Parent->M2 Hydroxylation M3 Metabolite 3: Amide hydrolysis (+O, -NHCH₃) Parent->M3 Hydrolysis

Caption: Putative metabolic pathways for this compound.

Part 4: Ensuring Data Integrity - Bioanalytical Method Validation

A method is only as good as its validation. All quantitative assays must be validated according to regulatory guidelines to ensure their reliability.[1]

Key Validation Parameters Summary

Validation ParameterAcceptance Criteria (Typical)Purpose
Linearity (r²) > 0.99[6]Demonstrates a proportional response to concentration.
Accuracy Within ±15% of nominal (±20% at LLOQ)Measures how close the measured value is to the true value.
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)Measures the reproducibility of the assay.
Lower Limit of Quantification (LLOQ) Lowest concentration with acceptable accuracy and precision.[6]Defines the lower end of the reliable measurement range.
Selectivity No significant interfering peaks at the analyte's retention time.Ensures the method is measuring only the intended analyte.
Matrix Effect Assessed to ensure it does not compromise accuracy and precision.Evaluates the impact of matrix components on ionization.
Stability Analyte is stable under various storage and processing conditions.Ensures sample integrity from collection to analysis.

Conclusion

The mass spectrometric analysis of this compound and its metabolites is a multi-faceted process that demands a strategic approach. For robust quantification, a validated LC-MS/MS method using a triple quadrupole mass spectrometer is the industry standard, providing unmatched sensitivity and selectivity. For the crucial task of metabolite identification, the accurate mass capabilities of HRMS instruments are indispensable.

The choice of methodology, from sample preparation to the type of mass analyzer, should be driven by the specific question at hand—be it for a pharmacokinetic study requiring high-throughput quantification or a metabolic profiling study demanding comprehensive structural elucidation. By understanding the principles and causality behind each step, researchers can develop self-validating, reliable, and scientifically sound methods to advance their drug development programs.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... [Link]
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
  • Science Ready. (n.d.).
  • PubMed. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. [Link]
  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
  • eGyanKosh. (n.d.).
  • International Journal of Applied Pharmaceutics. (2024).
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.).
  • Biotage. (n.d.).
  • American Pharmaceutical Review. (2016).
  • AWS. (n.d.).
  • Metabolomics Workbench. (n.d.).
  • Human Metabolome Database. (2021). Showing metabocard for N-Methylpiperidine (HMDB0243944). [Link]
  • PubChem. (n.d.). This compound. [Link]
  • LGC Group. (n.d.).
  • PubMed. (2002). Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.).
  • NIH. (2025). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. [Link]
  • Sciex. (2010). LC-MS/MS QUANTITATION IN LC MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. [Link]
  • BenchChem. (2025). Application Note: High-Throughput LC-MS/MS Method for the Quantification of ortho-methyl 4-Anilino-1-Boc-piperidine.

Sources

A Senior Application Scientist's Guide to X-ray Crystallography of N-methylpiperidine-4-carboxamide-Ligand Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-methylpiperidine-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its conformational flexibility and capacity for diverse substitutions make it a privileged fragment in drug design. Understanding the precise three-dimensional interactions of this scaffold with its biological targets is paramount for structure-based drug design and lead optimization. X-ray crystallography stands as the gold standard for elucidating these interactions at an atomic level, providing an unparalleled glimpse into the binding modes that drive biological activity.

This guide offers an in-depth, technical comparison of X-ray crystallography for the structural determination of this compound-ligand complexes. We will delve into the causality behind experimental choices, provide self-validating protocols, and compare this technique with viable alternatives, grounding our discussion in authoritative sources.

The Power of a Picture: Why X-ray Crystallography?

In the realm of structural biology, a high-resolution crystal structure is akin to a detailed blueprint of a molecular interaction. For this compound-based ligands, this "blueprint" reveals critical information that cannot be obtained through other methods with the same level of precision:

  • Unambiguous Binding Pose: It definitively shows how the ligand orients itself within the binding pocket of a protein.

  • Key Molecular Interactions: It details the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.

  • Solvent Structure: The positions of ordered water molecules that mediate protein-ligand interactions are often revealed, offering further avenues for design.

  • Conformational Changes: It can capture subtle or dramatic conformational changes in the protein upon ligand binding.

This atomic-level detail is the foundation for rational drug design, enabling chemists to iteratively modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

Experimental Framework: From Solution to Structure

The journey from a purified protein and a synthesized this compound derivative to a refined crystal structure is a multi-step process demanding precision and an understanding of the underlying principles.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Protein Purification & Ligand Synthesis] --> B{Complex Formation}; B --> C[Crystallization Screening]; C --> D[Crystal Optimization]; D --> E[X-ray Diffraction Data Collection]; E --> F[Structure Solution & Refinement]; F --> G[Structural Analysis & Validation];

}

Figure 1: A generalized workflow for determining the crystal structure of a protein-ligand complex.

Part 1: Achieving Diffraction-Quality Crystals

The most significant bottleneck in X-ray crystallography is obtaining well-ordered, single crystals of the protein-ligand complex that are large enough for diffraction experiments (typically >50 µm).[1] This is often more of an art than a science, relying on empirical screening of a wide range of conditions.

Co-crystallization vs. Soaking:

There are two primary strategies for obtaining crystals of a protein-ligand complex:

  • Co-crystallization: The purified protein is incubated with the this compound ligand prior to setting up crystallization trials. This approach is often necessary for ligands that induce a significant conformational change in the protein or for ligands with slow binding kinetics.

  • Soaking: Pre-grown crystals of the apo-protein (protein without the ligand) are transferred to a solution containing the ligand. The ligand then diffuses into the crystal lattice and binds to the protein. This method is generally simpler and less protein-intensive but is only feasible if the crystal packing allows for the ligand to access the binding site.

Experimental Protocol: Co-crystallization of a Target Protein with an this compound Ligand

This protocol provides a generalized starting point. The specific concentrations, ratios, and crystallization conditions must be optimized for each protein-ligand system.

  • Protein Preparation:

    • Purify the target protein to >95% homogeneity as determined by SDS-PAGE.

    • Concentrate the protein to a suitable concentration for crystallization, typically 5-15 mg/mL, in a low ionic strength buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Rationale: High purity is essential to prevent heterogeneous crystal formation. The protein concentration needs to be high enough to promote nucleation and growth.

  • Ligand Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 50-100 mM).

    • Rationale: A high concentration stock allows for the addition of a minimal volume of solvent to the protein solution, reducing the risk of protein precipitation.

  • Complex Formation:

    • On the day of crystallization, add the ligand stock solution to the purified protein to achieve a final molar excess of the ligand (typically 2 to 10-fold).

    • Incubate the mixture on ice for at least one hour to allow for complex formation.

    • Centrifuge the solution at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to remove any precipitated protein or ligand.

    • Rationale: A molar excess of the ligand drives the binding equilibrium towards the complexed state. Incubation allows time for binding to occur. Centrifugation removes aggregates that can inhibit crystallization.

  • Crystallization Screening:

    • Use commercially available sparse matrix screens (e.g., from Hampton Research, Qiagen) to rapidly sample a wide range of precipitants, buffers, and additives.

    • Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method. A common setup involves mixing 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

    • Rationale: Vapor diffusion allows for the slow equilibration of the drop with the reservoir, gradually increasing the concentration of the protein and precipitant to a supersaturated state, which is required for crystal nucleation and growth.

  • Crystal Optimization:

    • Monitor the crystallization trials regularly over several weeks.

    • If initial hits (e.g., microcrystals, precipitates) are observed, perform optimization screens by systematically varying the precipitant concentration, pH, and additives around the initial hit condition to improve crystal size and quality.

Part 2: From Crystal to Diffraction Pattern

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.

Experimental Protocol: X-ray Diffraction Data Collection

  • Crystal Harvesting and Cryo-protection:

    • Carefully remove a single crystal from the drop using a cryo-loop.

    • Briefly pass the crystal through a cryo-protectant solution to prevent ice formation during flash-cooling. The cryo-protectant is typically the reservoir solution supplemented with an agent like glycerol, ethylene glycol, or sucrose (e.g., 20-30% v/v).

    • Rationale: Ice formation within the crystal would destroy the crystal lattice and prevent diffraction.

    • Immediately plunge the crystal into liquid nitrogen to flash-cool it to approximately 100 K.

    • Rationale: Data collection at cryogenic temperatures minimizes radiation damage to the crystal from the high-intensity X-ray beam.

  • Data Collection at a Synchrotron Source:

    • Mount the frozen crystal on a goniometer at a synchrotron beamline.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images as the crystal is rotated in the X-ray beam. The total rotation is typically 180-360 degrees.

    • Rationale: Synchrotron sources provide highly intense and collimated X-ray beams, which are necessary for collecting high-resolution data from macromolecular crystals. Rotating the crystal allows for the collection of a complete dataset of diffraction spots.

Part 3: From Diffraction Pattern to 3D Structure

The collected diffraction images are then processed to determine the three-dimensional structure of the protein-ligand complex.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Diffraction Images] --> B[Indexing & Integration]; B --> C[Scaling & Merging]; C --> D{Phase Determination}; D -- Molecular Replacement --> E[Initial Model Building]; D -- Experimental Phasing --> E; E --> F[Refinement]; F --> G[Validation]; G --> F; }

Figure 2: The computational workflow for solving a crystal structure from diffraction data.

Data Processing and Structure Refinement:

  • Indexing, Integration, and Scaling: Software packages like XDS or HKL2000 are used to determine the unit cell parameters and space group of the crystal (indexing), measure the intensity of each diffraction spot (integration), and place all the data on a common scale (scaling).

  • Phase Determination: The "phase problem" is a central challenge in crystallography. For a new protein-ligand complex where the structure of the protein is already known, molecular replacement is used. In this method, the known protein structure is used as a search model to find its correct orientation and position in the unit cell of the new crystal, thereby providing initial phase estimates.

  • Model Building and Refinement: An initial model of the protein-ligand complex is built into the calculated electron density map using software like Coot. The this compound ligand is then manually placed into the remaining unassigned electron density in the binding site. This initial model is then improved through iterative cycles of refinement using programs like Phenix or Refmac5. Refinement adjusts the atomic coordinates and other parameters to improve the agreement between the model and the experimental diffraction data.

  • Validation: The final refined structure is rigorously validated to ensure its quality and accuracy. This involves checking for reasonable bond lengths and angles, assessing the fit to the electron density, and analyzing other geometric and crystallographic parameters.

Comparative Analysis of Crystallographic Data

ParameterN-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamideExpected for this compound-Protein Complex
Crystal System MonoclinicVariable (depends on the protein)
Space Group P2₁/nVariable (depends on the protein)
Resolution (Å) High (atomic resolution)Typically 1.5 - 3.0 Å
Piperidine Ring Conformation ChairLikely Chair, but can be influenced by binding
Key Interactions N-H···O hydrogen bondsA wider range of interactions with protein residues

Source:

Comparison with Other Alternatives

While X-ray crystallography provides the ultimate structural detail, other biophysical techniques can offer complementary information about ligand binding and are often used in parallel or as initial screening methods.

TechniquePrincipleAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by a crystalHigh-resolution 3D structure, detailed interaction mapRequires diffraction-quality crystals, can be time-consuming
Isothermal Titration Calorimetry (ITC) Measures the heat change upon bindingProvides a complete thermodynamic profile (Kd, ΔH, ΔS), solution-basedRequires relatively large amounts of pure protein and ligand
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surfaceReal-time kinetics (kon, koff), high-throughput screeningProtein is immobilized, which may affect its conformation; label-free but not in solution
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures changes in the nuclear spin states of atoms upon bindingProvides information on binding site, ligand conformation in solution, and dynamicsLimited by protein size, requires isotope labeling for detailed studies
Computational Docking Predicts the binding mode of a ligand to a protein using computational algorithmsFast and inexpensive, can screen large virtual librariesAccuracy is dependent on the scoring function, does not provide experimental validation

Conclusion

X-ray crystallography is an indispensable tool for the detailed structural characterization of this compound-ligand complexes. The atomic-level insights it provides are crucial for understanding structure-activity relationships and for guiding the rational design of more effective and selective therapeutic agents. While the process of obtaining high-quality crystals can be challenging, the wealth of information contained within a high-resolution crystal structure makes it a worthwhile and often essential endeavor in modern drug discovery. By integrating crystallographic data with information from other biophysical techniques and computational modeling, researchers can build a comprehensive understanding of how these important molecules interact with their biological targets.

References

  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Creative Biostructure. (n.d.). Co-crystallization.
  • HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement.
  • IUCr. (2011). N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1796. [Link]
  • Phenix. (n.d.). Tutorial: Molecular replacement, refinement, and rebuilding (RanGDP mutant).
  • RCSB PDB. (n.d.). Homepage.
  • ScienceOpen. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. ScienceOpen Preprints. [Link]
  • Wikipedia. (2024). X-ray crystallography.
  • Wlodawer, A., Dauter, Z., & Minor, W. (2014). Data Collection for Crystallographic Structure Determination. Methods in molecular biology (Clifton, N.J.), 1140, 153–173. [Link]
  • YouTube. (2021, February 3). X-ray Crystallography: Data collection and processing. [Video]. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of N-methylpiperidine-4-carboxamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methylpiperidine-4-carboxamide is a crucial building block in medicinal chemistry and drug development. As a privileged scaffold, it is incorporated into a multitude of pharmacologically active agents, leveraging its physicochemical properties to enhance solubility, metabolic stability, and target engagement. The efficient and scalable synthesis of this intermediate is therefore a paramount concern for research and process chemistry teams. The selection of a synthetic route is not merely an academic exercise; it has profound implications for cost, purity, environmental impact, and the overall timeline of a development program.

This guide provides an in-depth comparison of three distinct and practical synthetic routes to this compound. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, evaluate the trustworthiness of each protocol, and ground our discussion in authoritative literature. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions tailored to their specific objectives, whether for bench-scale discovery or large-scale manufacturing.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from several logical starting points, primarily revolving around the sequence of two key transformations: N-methylation of the piperidine ring and formation of the carboxamide. We will evaluate the following three strategic pathways:

  • Route 1: N-Methylation of a Piperidine-4-carboxylate Ester followed by Amidation.

  • Route 2: Synthesis via N-methylpiperidine-4-carboxylic Acid.

  • Route 3: Direct N-Methylation of Piperidine-4-carboxamide.

Each route offers a unique set of advantages and challenges related to starting material availability, reaction efficiency, and purification complexity.

Route 1: N-Methylation of Ester Precursor and Subsequent Amidation

This two-step approach begins with a commercially available and relatively inexpensive piperidine-4-carboxylate ester. The strategy is to first install the N-methyl group and then convert the ester to the desired primary amide.

Workflow Diagram

Route_1_Workflow start Methyl Piperidine-4-carboxylate (Methyl Isonipecotate) step1 N-Methylation (Eschweiler-Clarke Reaction) start->step1 HCHO, HCOOH Reflux intermediate Methyl 1-methylpiperidine-4-carboxylate step1->intermediate step2 Amidation (Aminolysis with Methylamine) intermediate->step2 MeNH₂ Heat/Pressure product This compound step2->product

Caption: Workflow for Route 1, starting from an ester precursor.

Step 1: N-Methylation via Eschweiler-Clarke Reaction

Expertise & Causality: The Eschweiler-Clarke reaction is a classic, robust, and highly efficient method for the exhaustive methylation of primary or secondary amines.[1] We select this method over alternatives like alkylation with methyl iodide for several critical reasons. Firstly, it utilizes inexpensive reagents: formaldehyde and formic acid. Secondly, the reaction mechanism, which involves the formation of an iminium ion followed by hydride reduction from formic acid, inherently prevents over-alkylation to the quaternary ammonium salt—a common and problematic side reaction with alkyl halides.[2] The loss of carbon dioxide gas renders the reaction irreversible, driving it to completion.[2]

Experimental Protocol: Synthesis of Methyl 1-methylpiperidine-4-carboxylate [3]

  • To a round-bottom flask equipped with a reflux condenser, add methyl piperidine-4-carboxylate (1.0 eq).

  • Add methanol as the solvent (approx. 3.5 mL per mmol of starting material).

  • Sequentially add formic acid (1.7 eq) and an aqueous solution of formaldehyde (40%, 5.0 eq).

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove methanol.

  • Dissolve the residue in water and basify to pH > 8 with a saturated solution of sodium bicarbonate to neutralize excess formic acid and deprotonate the product.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the product as a liquid. This intermediate is often of sufficient purity for the next step.

    • Expected Yield: ~90-95%

Step 2: Amidation via Aminolysis

Expertise & Causality: The conversion of an unactivated ester, such as a methyl ester, to an amide via direct aminolysis is a thermodynamically challenging transformation.[4][5] The ester carbonyl is less electrophilic than that of an acid chloride or activated ester, and the methoxide leaving group is relatively poor. Consequently, this step often requires forcing conditions, such as elevated temperature and pressure, particularly when using a volatile amine like methylamine. Base-promoted methods can facilitate this reaction, but optimization is typically required.[6]

Experimental Protocol: Synthesis of this compound

  • Place methyl 1-methylpiperidine-4-carboxylate (1.0 eq) in a sealed pressure vessel or a high-pressure autoclave.

  • Add a solution of methylamine (excess, e.g., 5-10 equivalents) in a suitable solvent like methanol or THF. Using a pre-prepared solution of methylamine is safer than handling the gas directly.

  • Seal the vessel and heat the mixture to 80-120°C. The optimal temperature and time must be determined empirically.

  • Monitor the reaction for the consumption of the starting ester by GC-MS or LC-MS. This may take 12-48 hours.

  • After cooling to room temperature, carefully vent the vessel in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

    • Expected Yield: Variable (40-70%), highly dependent on reaction conditions.

Route 2: Synthesis via N-methylpiperidine-4-carboxylic Acid

This strategy involves first preparing the N-methylated carboxylic acid, which is then coupled with methylamine using standard amide bond formation techniques. This route bifurcates at the final step, offering a choice between modern coupling reagents or a more traditional acid chloride approach.

Workflow Diagram

Route_2_Workflow cluster_0 Option A: Coupling Reagent cluster_1 Option B: Acid Chloride intermediate 1-Methylpiperidine-4-carboxylic Acid step2A Amide Coupling intermediate->step2A EDC, HOBt, DIPEA MeNH₂·HCl step2B Acid Chloride Formation & Amidation intermediate->step2B 1. (COCl)₂ or SOCl₂ 2. MeNH₂ product This compound step2A->product step2B->product start Piperidine-4-carboxylic Acid (Isonipecotic Acid) step1 N-Methylation (Eschweiler-Clarke Reaction) start->step1 HCHO, HCOOH Heat step1->intermediate

Caption: Workflow for Route 2, showing two options for the final amidation step.

Step 1: Synthesis of 1-Methylpiperidine-4-carboxylic Acid

Expertise & Causality: As in Route 1, the Eschweiler-Clarke reaction is the method of choice for N-methylation of the isonipecotic acid starting material.[7] The reaction proceeds cleanly and in high yield, providing the key intermediate for the subsequent coupling reaction.

Experimental Protocol: Synthesis of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride [7]

  • Charge a reaction vessel with isonipecotic acid (1.0 eq), a catalytic amount of 10% Palladium on carbon (optional, but can improve some variations), and water.

  • Heat the mixture to 90-95°C.

  • Add formic acid (approx. 2.0 eq) and formaldehyde solution (approx. 2.0 eq).

  • Maintain the temperature for 2-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and filter to remove any catalyst.

  • Concentrate the filtrate under reduced pressure.

  • To isolate the hydrochloride salt (which is often a convenient, stable solid), dissolve the residue in a minimal amount of hot water (65-75°C) and add concentrated hydrochloric acid.

  • Add a solvent like acetonitrile to precipitate the product. Cool, filter the solid, wash with cold acetonitrile, and dry under vacuum.

    • Expected Yield: >90%

Step 2 (Option A): Amide Coupling with EDC/HOBt

Expertise & Causality: This is a widely used, mild, and reliable method for forming amide bonds.[3] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate.[8] However, this intermediate can be prone to racemization (if chiral centers are present) and can rearrange to a stable N-acylurea byproduct. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these issues by trapping the O-acylisourea to form an HOBt-active ester, which is more stable and reacts cleanly with the amine.[3][9] A tertiary amine base like diisopropylethylamine (DIPEA) is required to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction.

Experimental Protocol: Amide Coupling [9]

  • In an inert atmosphere flask, suspend 1-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add methylamine hydrochloride (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5-3.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise, keeping the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • For work-up, dilute with DCM and wash sequentially with water, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify by column chromatography if necessary.

    • Expected Yield: 80-95%

Step 2 (Option B): Via Acid Chloride Formation

Expertise & Causality: This is a classic, cost-effective, and highly reliable method suitable for large-scale synthesis.[8] Thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate. The subsequent reaction with an amine is typically very fast and high-yielding. The primary drawbacks are the hazardous nature of the reagents (corrosive, toxic byproducts like SO₂ and HCl) and the need for careful handling under anhydrous conditions.

Experimental Protocol: Acid Chloride Formation and Amidation [10]

  • In an inert atmosphere flask, suspend 1-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous DCM or toluene. Add a catalytic amount of DMF (1-2 drops).

  • Add thionyl chloride (1.2-1.5 eq) dropwise at 0°C.

  • Allow the mixture to warm to room temperature, then heat to reflux for 1-2 hours until gas evolution ceases.

  • Cool the mixture and concentrate under reduced pressure to remove excess SOCl₂. The resulting crude acid chloride is typically used immediately without further purification.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.

  • Slowly add a solution of methylamine (2.2 eq) in THF or a solution of methylamine and a tertiary amine base (like triethylamine, 2.2 eq) in DCM.

  • Stir at 0°C for 30 minutes, then warm to room temperature for 1-2 hours.

  • Quench the reaction by slowly adding water. Basify the mixture and extract with DCM. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the product.

    • Expected Yield: 85-95%

Route 3: Direct N-Methylation of Piperidine-4-carboxamide

This is arguably the most convergent and atom-economical approach, starting from a commercially available amide and performing a single N-methylation step to arrive directly at the final product.

Workflow Diagram

Route_3_Workflow start Piperidine-4-carboxamide (Isonipecotamide) step1 N-Methylation (Eschweiler-Clarke Reaction) start->step1 HCHO, HCOOH Reflux product This compound step1->product

Caption: Workflow for Route 3, a direct, one-step conversion.

N-Methylation of Piperidine-4-carboxamide

Expertise & Causality: This route's elegance lies in its directness. By applying the Eschweiler-Clarke reaction to isonipecotamide, we can achieve the target molecule in a single, high-yielding step.[1] The reaction conditions are identical in principle to those used in the previous routes. The primary amide functionality is stable under these conditions, allowing for selective methylation of the secondary piperidine nitrogen. This route avoids the use of coupling reagents or hazardous acid chlorides and minimizes the number of synthetic operations and purification steps.

Experimental Protocol: Synthesis of this compound

  • To a round-bottom flask equipped with a reflux condenser, add piperidine-4-carboxamide (1.0 eq).

  • Add formic acid (2.5-3.0 eq) and an aqueous solution of formaldehyde (40%, 2.5-3.0 eq). The reaction can often be run neat or with a minimal amount of water as a solvent.

  • Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and carefully basify to pH > 9 with a 20-40% aqueous solution of sodium hydroxide. Caution: This is an exothermic neutralization.

  • Extract the product from the aqueous layer with a suitable organic solvent, such as chloroform or a mixture of DCM/isopropanol (e.g., 4:1) to improve extraction of the polar product.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product may be purified by column chromatography or crystallization if necessary.

    • Expected Yield: 85-95%

Comparative Analysis

The optimal synthetic route depends heavily on the specific needs of the project, including scale, cost constraints, available equipment, and safety protocols.

ParameterRoute 1: From EsterRoute 2: From Carboxylic AcidRoute 3: From Amide (Direct)
Starting Material Methyl/Ethyl IsonipecotateIsonipecotic AcidIsonipecotamide
Number of Steps 221
Key Reagents HCHO, HCOOH; MeNH₂HCHO, HCOOH; EDC/HOBt or SOCl₂; MeNH₂HCHO, HCOOH
Overall Yield Moderate (~35-65%)High (~75-90%)High (~85-95%)
Scalability Challenging (Step 2 requires pressure)Excellent (especially acid chloride variant)Excellent
Cost-Effectiveness Moderate (ester is cheap, but pressure step is costly)Good (acid is affordable, SOCl₂ is cheap)Excellent (fewest steps, cheap reagents)
Green Chemistry Poor (Step 2 requires heat/pressure, solvent use)Moderate (coupling reagents create waste) to Good (SOCl₂)Very Good (high atom economy, minimal waste)
Pros Readily available starting material.High, reliable yields. Well-established chemistry.Most efficient and direct. High yield. Low cost.
Cons Final amidation step is low-yielding and requires pressure.Two steps. Coupling reagents are expensive and create waste.Starting material can be more expensive than the acid/ester.

Conclusion and Recommendation

After a thorough evaluation of the three primary synthetic routes, a clear recommendation emerges based on efficiency and practicality.

  • Route 1 (From Ester) is the least attractive option. While the initial N-methylation is efficient, the subsequent amidation of the unactivated ester is a significant bottleneck, requiring harsh conditions that are difficult to scale and often result in modest yields.

  • Route 2 (From Carboxylic Acid) is a robust and reliable method. It offers high overall yields and utilizes well-understood chemical transformations. The acid chloride variant is particularly well-suited for large-scale industrial production due to its low cost, though it requires specialized equipment to handle hazardous reagents. The coupling reagent variant is ideal for medicinal chemistry labs where milder conditions and ease of execution are prioritized over reagent cost.

  • Route 3 (From Amide) stands out as the most optimal and highly recommended strategy for both bench and potential scale-up synthesis. Its single-step transformation from a commercially available starting material using the inexpensive and effective Eschweiler-Clarke reaction represents the most convergent, atom-economical, and operationally simple approach. The high yield, avoidance of protecting groups or costly coupling reagents, and straightforward work-up make it the superior choice for the efficient production of this compound.

Ultimately, the final decision rests with the individual research team, but for a synthesis prioritizing efficiency, cost, and green chemistry principles, the direct methylation of isonipecotamide is the demonstrably superior pathway.

References

  • Chobanian, H. R., et al. (2004). Preparation of piperidinyl sulfonyl urea derivatives as antagonists of the C5a receptor.
  • Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(3), 641-644. [Link]
  • Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
  • Wang, Z., et al. (2018). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry, 16(43), 8207-8212. [Link]
  • Szostak, M. (2020). Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. In Science of Synthesis: Knowledge Updates 2020/4 (pp. 381-420). Thieme. [Link]
  • Wang, C., et al. (2017). Direct amidation of esters with nitroarenes.
  • Chaugule, D. A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
  • Gliese, M., et al. (2018). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Journal of Labelled Compounds and Radiopharmaceuticals, 61(5), 361-368. [Link]
  • Chaugule, D. A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • de la Torre, A., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(10), 4060. [Link]
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • PrepChem. (2023).
  • PubChem. (n.d.). This compound.
  • IndiaMART. (n.d.).
  • Bhatt, N. D., & Nimavat, K. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal for Pharmaceutical Research Scholars, 2(2), 11-15. [Link]
  • Rosenau, T., et al. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES.

Sources

A Comparative Guide to the Biological Evaluation of N-methylpiperidine-4-carboxamide Derivatives as Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the biological evaluation of N-methylpiperidine-4-carboxamide derivatives as potent and selective dopamine reuptake inhibitors (DRIs). It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutics for dopamine-related neurological and psychiatric disorders. This document moves beyond a simple recitation of protocols to provide a deeper understanding of the experimental rationale and the interpretation of comparative data, empowering researchers to make informed decisions in their drug discovery programs.

Introduction: The Rationale for Targeting the Dopamine Transporter with this compound Derivatives

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] Its modulation is a key therapeutic strategy for a range of central nervous system (CNS) disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and depression.[1][2] The this compound scaffold has emerged as a promising chemotype for the development of novel DRIs. This is due to its favorable physicochemical properties, synthetic tractability, and the ability to modulate potency and selectivity through targeted chemical modifications.

This guide will provide a comparative analysis of this compound derivatives, detailing their synthesis, in vitro characterization at the dopamine transporter, and in vivo assessment of their pharmacological effects. By presenting this information in a comparative format, we aim to elucidate the structure-activity relationships (SAR) that govern the interaction of this chemical class with the dopamine transporter and to provide a framework for the rational design of next-generation DRIs.

Chemical Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a convergent synthetic approach, allowing for the facile introduction of diverse substituents. The general synthetic scheme involves the coupling of a substituted N-methylpiperidine-4-carboxylic acid with a variety of primary or secondary amines.

A common starting material is N-Boc-piperidine-4-carboxylic acid methyl ester, which can be synthesized from 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid.[3] The Boc-protecting group can be removed, followed by N-methylation. The resulting N-methylpiperidine-4-carboxylic acid can then be activated for amide bond formation using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). This activated intermediate is then reacted with a desired amine to yield the final this compound derivative.

The choice of substituents on the amide nitrogen is a critical determinant of the pharmacological activity of these compounds. Structure-activity relationship studies on related 4-benzylpiperidine carboxamides have shown that the nature of the aromatic substituent and the length of the linker between the piperidine and the aromatic ring significantly influence potency and selectivity for the dopamine transporter.[4][5] For instance, compounds with a two-carbon linker between the piperidine nitrogen and an aromatic moiety tend to exhibit higher potency for DAT compared to those with a three-carbon linker.[5] Furthermore, the presence of specific aromatic systems, such as diphenyl groups, can enhance DAT inhibitory activity.[5]

In Vitro Evaluation: Quantifying Interaction with the Dopamine Transporter

The initial biological characterization of novel this compound derivatives involves a series of in vitro assays designed to quantify their affinity for and functional inhibition of the dopamine transporter. These assays are crucial for establishing the potency and selectivity of the compounds and for guiding further optimization efforts.

Dopamine Transporter Binding Affinity Assay

The binding affinity of a compound for the dopamine transporter is a measure of how tightly it binds to the transporter protein. This is typically determined using a competitive radioligand binding assay.

Experimental Protocol: DAT Binding Assay

  • Preparation of Synaptosomes: Rat striatal tissue is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged to pellet the synaptosomes, which are then resuspended in assay buffer.

  • Competitive Binding: A fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) is incubated with the synaptosomal preparation in the presence of varying concentrations of the test compound.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the synaptosomes and the bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Dopamine Reuptake Inhibition Assay

While binding affinity provides information about the physical interaction of a compound with the transporter, a functional assay is required to determine its ability to inhibit the reuptake of dopamine. This is typically assessed using a [³H]dopamine uptake assay in cells expressing the dopamine transporter or in synaptosomal preparations.

Experimental Protocol: Dopamine Reuptake Assay

  • Cell Culture or Synaptosome Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured to confluence in 96-well plates.[6] Alternatively, rat striatal synaptosomes can be prepared as described above.

  • Pre-incubation: The cells or synaptosomes are pre-incubated with varying concentrations of the test compound.

  • Initiation of Uptake: [³H]Dopamine is added to initiate the uptake reaction.

  • Incubation: The mixture is incubated for a short period (e.g., 10 minutes) at room temperature to measure the initial rate of dopamine uptake.[6]

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells or filtering the synaptosomes to remove extracellular [³H]dopamine.

  • Quantification: The amount of [³H]dopamine taken up by the cells or synaptosomes is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of dopamine uptake (IC₅₀) is determined by plotting the percentage of inhibition against the log of the compound concentration.[6]

Caption: In Vitro Evaluation Workflow for DAT Inhibitors.

Comparative In Vitro Data for this compound Derivatives

DerivativeR Group on AmideDAT Binding Affinity (Ki, nM)Dopamine Reuptake Inhibition (IC₅₀, nM)
Compound A Phenyl50120
Compound B 4-Chlorophenyl2565
Compound C 3,4-Dichlorophenyl1230
Compound D Naphthyl85200
GBR 12909 (Reference)11-6[6]
Bupropion (Reference)~1900305[6]

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values would be determined experimentally.

The data in the table above illustrate how modifications to the R group on the amide can significantly impact the in vitro potency of this compound derivatives. For example, the addition of electron-withdrawing groups to the phenyl ring (Compounds B and C) leads to a progressive increase in both binding affinity and functional inhibition of the dopamine transporter.

In Vivo Evaluation: Assessing Pharmacological Effects in Living Systems

Following promising in vitro characterization, lead compounds are advanced to in vivo studies to assess their pharmacokinetic properties, central nervous system penetration, and pharmacological effects in living organisms.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals. This technique provides direct evidence that a compound can cross the blood-brain barrier and engage its target in the CNS.

Experimental Protocol: In Vivo Microdialysis

  • Surgical Implantation: A microdialysis probe is surgically implanted into the striatum of an anesthetized rat.

  • Recovery: The animal is allowed to recover from surgery.

  • Perfusion: The microdialysis probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Sampling: Dialysate samples are collected at regular intervals to establish a baseline extracellular dopamine concentration.

  • Drug Administration: The test compound is administered systemically (e.g., via intraperitoneal injection).

  • Post-Dose Sampling: Dialysate samples continue to be collected to measure changes in extracellular dopamine levels over time.

  • Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: The change in extracellular dopamine concentration is expressed as a percentage of the baseline level.

Locomotor Activity

Dopamine plays a crucial role in regulating motor activity. Therefore, assessing the effects of this compound derivatives on locomotor activity can provide valuable insights into their in vivo efficacy. Dopamine reuptake inhibitors are expected to increase locomotor activity by enhancing dopaminergic neurotransmission.

Experimental Protocol: Locomotor Activity Assessment

  • Habituation: Animals (e.g., mice or rats) are habituated to the locomotor activity chambers.

  • Drug Administration: The test compound or vehicle is administered to the animals.

  • Data Collection: The animals are placed in the locomotor activity chambers, and their horizontal and vertical movements are recorded automatically using infrared beams for a defined period.

  • Data Analysis: The total distance traveled, number of movements, and time spent in different zones of the chamber are quantified and compared between the drug-treated and vehicle-treated groups.

Caption: In Vivo Evaluation Workflow for DAT Inhibitors.

Comparative In Vivo Data for this compound Derivatives

DerivativeDose (mg/kg, i.p.)Peak Increase in Striatal Dopamine (%)Increase in Locomotor Activity (counts/hr)
Compound B 101505000
Compound C 52508000
Cocaine 1030010000

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values would be determined experimentally.

The in vivo data further differentiate the lead compounds. Compound C, which demonstrated the highest in vitro potency, also shows a greater effect on both extracellular dopamine levels and locomotor activity at a lower dose compared to Compound B. This highlights the importance of integrating both in vitro and in vivo data for a comprehensive understanding of a compound's pharmacological profile.

Conclusion

The biological evaluation of this compound derivatives as dopamine reuptake inhibitors requires a multi-faceted approach that combines chemical synthesis, in vitro characterization, and in vivo assessment. This guide has provided a framework for conducting these studies, with an emphasis on the rationale behind the experimental choices and the interpretation of comparative data. By systematically evaluating the structure-activity relationships of this promising chemical scaffold, researchers can accelerate the discovery and development of novel therapeutics for a range of debilitating neurological and psychiatric disorders.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
  • BenchChem. (2025).
  • Paudel, K. R., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 434–445. [Link]
  • Paudel, K. R., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 434–445. [Link]
  • Müller, T. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Journal of Experimental Pharmacology, 13, 395–403. [Link]
  • John, C. E., & Jones, S. R. (2007). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Neuropharmacology, 52(7), 1596–1605. [Link]
  • Müller, T. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Journal of Experimental Pharmacology, 13, 395–403. [Link]
  • Paudel, K. R., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 434–445. [Link]
  • PrepChem. (n.d.).
  • MDPI. (2018). Improved Synthesis of N-Methylcadaverine. Molecules, 23(10), 2465. [Link]
  • Free, R. B., et al. (2014). Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. Journal of Medicinal Chemistry, 57(16), 7042–7060. [Link]
  • Izenwasser, S., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465–1469. [Link]
  • Paudel, K. R., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 434–445. [Link]
  • Oldfield, E., & Lin, X. (2012). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 20(10), 3242–3250. [Link]
  • ResearchGate. (2000). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. [Link]
  • Plouffe, D., et al. (2020). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Journal of Medicinal Chemistry, 63(13), 6838–6851. [Link]
  • Kim, K. M., et al. (2022). Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System. Clinical Psychopharmacology and Neuroscience, 20(4), 685–691. [Link]

Sources

A Head-to-Head Comparison of N-methylpiperidine-4-carboxamide with Other Piperidine Scaffolds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Piperidine Scaffold

In the landscape of medicinal chemistry, few heterocyclic structures are as prevalent or as functionally versatile as the piperidine ring.[1][2] This six-membered nitrogen-containing heterocycle is a cornerstone in the design of pharmaceuticals, appearing in the structure of numerous blockbuster drugs across a vast range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[3][4] Its conformational flexibility, basic nitrogen atom which can be protonated at physiological pH, and the ability to be substituted at multiple positions make it a privileged scaffold for modulating physicochemical properties and achieving potent biological activity.[5][6]

This guide focuses on a fundamental building block, N-methylpiperidine-4-carboxamide , and provides a head-to-head comparison with other piperidine scaffolds. While seemingly simple, this molecule serves as a crucial starting point and a key intermediate in the synthesis of more complex bioactive agents.[7] Our objective is to dissect the structural nuances of this compound and compare its synthetic accessibility, physicochemical properties, and potential for biological activity against other piperidine derivatives. This analysis is designed for researchers, scientists, and drug development professionals to inform rational drug design and scaffold selection.

PART 1: Structural and Physicochemical Properties

The specific arrangement of substituents on the piperidine ring dictates the molecule's three-dimensional shape, polarity, and ability to interact with biological targets. This compound presents a simple yet informative case study.

1.1. The Reference Scaffold: this compound

This compound features a methyl group on the ring nitrogen (N1) and a primary carboxamide attached to the carbon at the 4-position (C4).[8][9] The N-methyl group is a small, lipophilic addition, while the 4-carboxamide group provides a hydrogen bond donor and acceptor, contributing to aqueous solubility.[9]

Caption: General synthetic workflow for this compound.

Causality in Synthesis: The choice of starting material (e.g., isonipecotic acid vs. its ester) depends on the desired reaction conditions for the subsequent amidation step. Using a coupling reagent like CDI (Carbonyldiimidazole) with the acid is effective, while direct amidation of the ester often requires higher temperatures. [10] 2.2. Alternative Piperidine Synthesis Routes

While the above route is efficient for simple derivatives, more complex substitution patterns or stereochemical requirements demand different strategies.

  • Pyridine Hydrogenation: This is a classic method for producing cis-substituted piperidines. The reduction of a substituted pyridine ring using catalysts like platinum or palladium provides a reliable entry to these scaffolds, although it can lack stereoselectivity for certain substitution patterns. [11][12]* Alkene Cyclization: Modern methods, such as gold-catalyzed oxidative amination of non-activated alkenes, allow for the construction of the piperidine ring with high levels of control and the simultaneous installation of other functional groups. [1]This approach is particularly valuable for creating complex, poly-substituted piperidines that are inaccessible through simple reduction methods.

  • Diastereoselective Lithiation: For specific stereoisomers, such as trans-2,6-disubstituted piperidines, directed lithiation using a bulky N-Boc group followed by trapping with an electrophile can provide excellent diastereoselectivity. [11] The choice of a synthetic route is a trade-off between step-count, cost, and the level of stereochemical control required for the final molecule's biological activity.

PART 3: Pharmacological Activity and Structure-Activity Relationships (SAR)

The true value of a scaffold is determined by the biological activity of its derivatives. Here, we compare the potential of this compound-derived structures against other piperidine classes in key therapeutic areas.

3.1. Central Nervous System (CNS) Agents

The piperidine scaffold is a mainstay in CNS drug discovery. Its ability to carry substituents that modulate lipophilicity is key to crossing the blood-brain barrier (BBB).

  • This compound as a base: This scaffold is a common intermediate for CNS agents. [7]Its relatively low lipophilicity means it requires further modification to enhance BBB penetration.

  • Comparison with N-Benzyl Derivatives: In the field of Alzheimer's disease, N-benzylpiperidine derivatives have been developed as potent acetylcholinesterase (AChE) inhibitors. [13]The benzyl group engages in favorable interactions within the enzyme's active site, a role the simple N-methyl group cannot fulfill. The increased lipophilicity of the N-benzyl group also aids in BBB penetration, a critical requirement for CNS targets. [3]Donepezil, a marketed drug for Alzheimer's, prominently features an N-benzylpiperidine moiety. [3]

SAR cluster_receptor Receptor Binding Pocket cluster_ligand N-Benzylpiperidine Ligand P1 Hydrophobic Pocket P2 H-Bond Acceptor P3 Ionic Interaction Benzyl Benzyl Group Benzyl->P1 π-stacking Amide Carboxamide Amide->P2 H-Bond Piperidine_N Piperidine N+ Piperidine_N->P3 Ionic Bond

Caption: SAR of an N-benzylpiperidine scaffold in a hypothetical receptor.

3.2. Antimicrobial Agents

Piperidine derivatives have been successfully developed as inhibitors of novel targets in infectious diseases.

  • This compound as a starting point: While not active itself, this structure can be elaborated into potent antimicrobials.

  • Comparison with MenA Inhibitors: A series of piperidine derivatives were identified as inhibitors of the enzyme MenA in Mycobacterium tuberculosis. [14]In these compounds, the piperidine acts as a central scaffold linking a substituted aromatic ether to another aromatic moiety. The SAR studies showed that precise positioning of these large aromatic groups is critical for inhibitory activity (IC₅₀ values in the low micromolar range), highlighting the piperidine's role as a rigid linker to orient pharmacophoric elements. [14]This is a function that requires significant derivatization from the simple this compound base.

3.3. Analgesics

The piperidine ring is the core scaffold of potent opioid analgesics like morphine and fentanyl. [15]

  • Comparison with Fentanyl Analogues: In many potent analgesics, the piperidine nitrogen is substituted with a phenethyl group, and the 4-position is substituted with an anilido group. This specific substitution pattern is crucial for high-affinity binding to the µ-opioid receptor. [15]The N-methyl and 4-carboxamide groups of our reference compound lack the necessary steric and electronic features for potent opioid activity, but they serve as synthetic handles to install the required pharmacophores. [16]

PART 4: Experimental Protocols for Comparative Evaluation

To objectively compare different piperidine scaffolds, standardized assays are essential. The following protocols provide a framework for evaluating key performance parameters relevant to drug discovery.

4.1. Protocol 1: In Vitro Cholinesterase Inhibition Assay

Rationale: This assay is used to determine a compound's ability to inhibit acetylcholinesterase (AChE), a key target in Alzheimer's disease. It allows for a direct comparison of the inhibitory potency (IC₅₀) of scaffolds like N-benzylpiperidine derivatives against a baseline compound like this compound.

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Methodology:

  • Preparation: Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO). Prepare working solutions of AChE enzyme, DTNB (Ellman's reagent), and the substrate acetylthiocholine iodide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Assay Plate Setup: In a 96-well plate, add 25 µL of buffer, 25 µL of test compound at various concentrations, and 25 µL of AChE solution. Include wells for a positive control (a known inhibitor like Donepezil) and a negative control (DMSO vehicle).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of DTNB solution followed by 25 µL of acetylthiocholine solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

4.2. Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The PAMPA assay is a high-throughput, non-cell-based method to predict the passive permeability of a compound across biological membranes, often used as a surrogate for BBB penetration. This is critical for comparing CNS drug candidates. A more lipophilic N-benzyl derivative is expected to show higher permeability than the more polar this compound.

Methodology:

  • Donor Plate Preparation: Prepare solutions of test compounds (e.g., 200 µM) in a buffered aqueous solution (e.g., PBS, pH 7.4). Add these solutions to the wells of a 96-well filter donor plate.

  • Membrane Coating: The microporous filter of the donor plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with the same buffer solution, optionally containing a scavenger agent to prevent back-diffusion.

  • Incubation: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Concentration Measurement: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the measured concentrations and known parameters like incubation time and membrane surface area.

Conclusion

The head-to-head comparison reveals that This compound is a foundational scaffold whose value lies in its utility as a versatile synthetic intermediate. On its own, its physicochemical properties (low lipophilicity, simple substitution) limit its potential for potent biological activity in many therapeutic areas, particularly those requiring significant interaction with hydrophobic pockets or BBB penetration.

However, when compared to more complex scaffolds, its true strength becomes apparent. The N-methyl and 4-carboxamide groups serve as reliable handles for diversification. By replacing the N-methyl group with larger aromatic substituents (e.g., N-benzyl), researchers can dramatically increase lipophilicity and introduce new binding interactions, as seen in cholinesterase inhibitors. [13]By modifying the 4-position, the scaffold can be adapted to serve as a rigid linker for positioning pharmacophores, as demonstrated by inhibitors of microbial enzymes. [14] Ultimately, the choice of a piperidine scaffold is dictated by the specific requirements of the biological target and the desired pharmacokinetic profile. While complex, stereochemically defined piperidines offer exquisite control over molecular shape, the humble this compound provides an accessible and adaptable starting point for the journey of drug discovery.

References

Sources

Navigating the Off-Target Landscape: A Comparative Guide to the Cross-Reactivity of N-methylpiperidine-4-carboxamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-methylpiperidine-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and clinically relevant inhibitors targeting a diverse range of protein families. From the anti-cancer efficacy of Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylase (HDAC) inhibitors to the modulation of serotonin receptors, this versatile chemical moiety has proven to be a cornerstone of targeted therapy. However, the very features that contribute to its binding prowess can also lead to unintended interactions with other proteins, resulting in off-target effects and potential toxicities.

This guide provides a comprehensive comparison of the cross-reactivity profiles of this compound-based inhibitors, with a particular focus on PARP and HDAC inhibitors. By synthesizing key experimental data and elucidating the underlying principles of selectivity, we aim to equip researchers with the knowledge to make informed decisions in drug discovery and development.

The Double-Edged Sword: Understanding On-Target Potency and Off-Target Polypharmacology

The development of highly potent inhibitors often involves optimizing interactions within a specific binding site. However, the conserved nature of ATP-binding pockets in kinases or the structural similarities among isoforms of enzymes like HDACs and PARPs can lead to a phenomenon known as polypharmacology, where a drug interacts with multiple targets. While sometimes beneficial, unintended off-target binding is more often associated with adverse effects. Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount for predicting its clinical behavior.

The this compound core, with its potential for hydrogen bonding and diverse substitutions, can be tailored to achieve high affinity for a primary target. The challenge lies in simultaneously engineering out interactions with a multitude of other proteins. This guide delves into the specifics of this challenge for key classes of inhibitors built upon this scaffold.

Comparative Cross-Reactivity Profiles of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms.[1] Several approved drugs, including Niraparib and Rucaparib, feature the this compound moiety. While highly effective against their primary targets, PARP-1 and PARP-2, these inhibitors exhibit distinct off-target kinase activities.[2][3]

A systematic analysis of the off-target kinase landscape of four FDA-approved PARP inhibitors revealed that Niraparib and Rucaparib, both containing the this compound scaffold, have unique polypharmacological profiles.[4] These inhibitors were found to inhibit several kinases at clinically achievable submicromolar concentrations, representing some of the most potent off-target effects identified for this class of drugs.[4]

Key Kinase Off-Targets of Niraparib and Rucaparib

The following table summarizes the notable kinase off-targets for Niraparib and Rucaparib, providing a direct comparison of their inhibitory concentrations (IC50). This data is critical for understanding the potential for off-target mediated side effects and for designing more selective next-generation inhibitors.

Kinase TargetNiraparib IC50 (nM)Rucaparib IC50 (nM)Reference
DYRK1ASubmicromolarSubmicromolar[4]
DYRK1BSubmicromolarNot reported[4]
CDK16/cyclin YSubmicromolarSubmicromolar[4]
PIM3SubmicromolarNot reported[4]

This table is a representation of data from a study by Antolin et al. (2019) and is intended for comparative purposes. For full details, please refer to the original publication.[4]

The inhibition of kinases like DYRK1A and CDK16 at these concentrations suggests that some of the clinical effects of these PARP inhibitors may be, in part, due to their activity against these off-targets.[4] This underscores the importance of comprehensive kinase profiling in the preclinical evaluation of new chemical entities.

Experimental Workflow for Assessing Kinase Cross-Reactivity

A robust assessment of kinase inhibitor selectivity is a cornerstone of preclinical drug development. A typical workflow involves a multi-tiered approach, starting with broad screening and progressing to more focused cellular assays.

A typical workflow for assessing kinase inhibitor cross-reactivity.
Detailed Protocol: KINOMEscan™ Profiling

One of the most widely used platforms for broad kinase profiling is the KINOMEscan™ assay. This competition binding assay provides a quantitative measure of inhibitor binding to a large panel of kinases.

Objective: To determine the kinase selectivity profile of an this compound-based inhibitor.

Methodology:

  • Compound Preparation: The test inhibitor is prepared at a concentration typically 100-fold higher than its expected Kd for the primary target.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is quantified using qPCR.

  • Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound (% control). A lower % control value indicates stronger binding of the test inhibitor. Potent hits are often defined as those showing >90% inhibition at a given concentration.

  • Follow-up: Hits identified in the primary screen are then subjected to dose-response assays to determine their IC50 or Kd values.

Causality Behind Experimental Choices: The KINOMEscan™ platform is chosen for its broad coverage of the human kinome, providing a comprehensive initial assessment of off-target interactions. The competition binding format is independent of ATP concentration and enzyme activity, offering a direct measure of binding affinity.

Navigating Isoform Selectivity in HDAC Inhibitors

Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in epigenetic regulation.[5] There are 18 known human HDAC isoforms, which are grouped into four classes.[5] The development of isoform-selective HDAC inhibitors is a major goal in the field, as it is believed that targeting specific HDACs may lead to improved therapeutic outcomes and reduced side effects.[6]

The this compound scaffold has been incorporated into various HDAC inhibitors. Achieving isoform selectivity within this class is challenging due to the high degree of homology in the active sites of many HDACs, particularly within the same class.[5]

Strategies for Achieving HDAC Isoform Selectivity

Subtle variations in the structure of this compound-based inhibitors can lead to dramatic changes in their isoform selectivity.[5] Key strategies include:

  • Modification of the Zinc-Binding Group: The nature of the group that coordinates with the catalytic zinc ion in the HDAC active site can significantly influence isoform selectivity.

  • Exploiting differences in the "cap" group: The surface-exposed region of the inhibitor can be modified to interact with unique residues at the rim of the active site of different HDAC isoforms.

  • Linker Optimization: The length and rigidity of the linker connecting the zinc-binding group to the cap group can impact how the inhibitor orients itself within the active site, thereby influencing isoform preference.

A study on 2-substituted benzamide-based HDAC3 inhibitors demonstrated that subtle changes to the substituents on the benzamide ring resulted in significant shifts in selectivity between HDAC1 and HDAC3.[5] For instance, a 2-methylamino benzamide derivative was found to be a highly selective HDAC3 inhibitor, with over 366-fold selectivity against HDAC1.[5] In contrast, the removal of the methyl group led to a pan-HDAC1, 2, 3 inhibitor with only 4-fold selectivity between HDAC1 and HDAC3.[5]

HDAC_Selectivity Inhibitor This compound Scaffold ZBG Zinc-Binding Group Inhibitor->ZBG Linker Linker Inhibitor->Linker Cap Cap Group Inhibitor->Cap HDAC1 HDAC1 ZBG->HDAC1 Influences Isoform Binding HDAC3 HDAC3 ZBG->HDAC3 Influences Isoform Binding HDAC6 HDAC6 ZBG->HDAC6 Influences Isoform Binding Linker->HDAC1 Determines Orientation Linker->HDAC3 Determines Orientation Linker->HDAC6 Determines Orientation Cap->HDAC1 Exploits Surface Differences Cap->HDAC3 Exploits Surface Differences Cap->HDAC6 Exploits Surface Differences

Key structural components influencing HDAC isoform selectivity.

Cross-Reactivity in Serotonin Receptor Ligands

The this compound scaffold is also found in ligands targeting serotonin (5-HT) receptors. In this context, the focus is often on achieving high selectivity for a specific 5-HT receptor subtype to elicit a desired pharmacological effect while avoiding side effects associated with the activation of other subtypes.[7]

For example, research into 5-HT1F receptor agonists for the treatment of migraine has utilized the this compound core.[7] Structure-activity relationship (SAR) studies have shown that modifications to the benzamide portion of the molecule can significantly impact selectivity for the 5-HT1F receptor over other 5-HT receptor subtypes.[7] Computational studies have been instrumental in understanding the conformational requirements for selective binding.[7]

Conclusion: A Path Towards More Selective Inhibitors

The this compound scaffold remains a valuable starting point for the design of potent inhibitors against a wide array of biological targets. This guide has highlighted the critical importance of comprehensive cross-reactivity profiling in the development of these compounds. For PARP inhibitors, understanding the off-target kinase landscape is essential for interpreting their clinical activity and toxicity profiles. In the realm of HDAC inhibitors, the pursuit of isoform selectivity through careful chemical modification holds the key to unlocking more precise therapeutic interventions.

As our understanding of the structural and functional diversity of the proteome continues to grow, so too will our ability to design inhibitors with improved selectivity. By integrating advanced screening technologies, computational modeling, and a deep understanding of structure-activity relationships, the scientific community can continue to leverage the power of the this compound scaffold to develop safer and more effective medicines.

References

  • Antolin, A. A., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors. bioRxiv, 520023. [Link]
  • Colombo, I., Lheureux, S., & Oza, A. M. (2018). Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. Drug Design, Development and Therapy, 12, 605–617. [Link]
  • Di Micco, S., et al. (2015). Discovery of selective N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide-based 5-HT₁ F receptor agonists: Evolution from bicyclic to monocyclic cores. Bioorganic & Medicinal Chemistry Letters, 25(19), 4151–4156. [Link]
  • HMS LINCS Project. (2018).
  • Inman, J. R., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters, 11(11), 2217–2223. [Link]
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]
  • Laverty, K., et al. (2023). Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. Cancers, 15(18), 4478. [Link]
  • Li, Z., & Seto, E. (2016). Isoform-selective histone deacetylase inhibitors. MedChemComm, 7(8), 1475–1484. [Link]
  • Wang, Z., et al. (2019). Next-generation of selective histone deacetylase inhibitors. RSC Medicinal Chemistry, 10(8), 1162–1186. [Link]

Sources

A Comparative Guide to Confirming the Mechanism of Action for N-methylpiperidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-methylpiperidine-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of proteins. Its versatility, however, presents a significant challenge: definitively confirming the precise mechanism of action (MOA) for each new derivative. A drug's efficacy and safety profile are inextricably linked to its molecular interactions. Therefore, rigorous, evidence-based MOA confirmation is not merely an academic exercise but a cornerstone of successful drug development.

This guide provides a comparative framework for elucidating the MOA of novel this compound-derived compounds. Moving beyond a simple listing of techniques, we will explore the strategic application of a multi-tiered experimental approach, explaining the causality behind each choice and emphasizing the integration of data to build a cohesive and irrefutable mechanistic narrative.

The Central Hypothesis: From Scaffold to Target

Derivatives of the this compound scaffold have been reported to interact with various biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes such as cholinesterases and DNA gyrase.[1][2][3] Given the prevalence of GPCRs as drug targets, a common starting hypothesis is that a novel derivative modulates a specific GPCR signaling pathway. This guide will use the hypothesis of a novel compound, "Pip-amide X," acting as an agonist for a Gs-coupled GPCR as a running example.

A Multi-Tiered Framework for MOA Validation

A robust MOA confirmation strategy integrates evidence from molecular, cellular, and in vivo systems. Each tier of investigation answers a critical question, progressively building a comprehensive understanding of the drug's action.

MOA_Confirmation_Workflow cluster_0 Tier 1: Molecular Interaction cluster_1 Tier 2: Cellular Function cluster_2 Tier 3: In Vivo Engagement T1_SPR Surface Plasmon Resonance (SPR) T2_Assay Functional Assay (e.g., cAMP) T1_SPR->T2_Assay Confirms Binding T1_CETSA Cellular Thermal Shift Assay (CETSA) T1_CETSA->T2_Assay Confirms Binding T2_Pathway Pathway Analysis (e.g., Western Blot) T2_Assay->T2_Pathway Confirms Function T3_PD Pharmacodynamic Biomarkers T2_Pathway->T3_PD Links to Physiology T3_Efficacy Efficacy Models T3_PD->T3_Efficacy Correlates with Effect

Caption: Overall workflow for MOA confirmation, from molecular binding to in vivo effect.

Tier 1: Does the Drug Bind its Putative Target?

Before assessing functional effects, it is imperative to demonstrate direct physical interaction between the drug and its hypothesized target protein. This step prevents misinterpretation of downstream effects that may be unrelated to on-target activity.

Comparison of Primary Binding Assays
Technique Principle Key Outputs Pros Cons
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the analyte (drug) flows over the immobilized ligand (target protein).[4][5]Binding Affinity (KD), Association/Dissociation Rates (ka, kd)Label-free, real-time kinetics, high sensitivity.[6][7]Requires purified, stable protein; membrane proteins can be challenging.
Cellular Thermal Shift Assay (CETSA) Based on ligand-induced thermal stabilization of the target protein within cells or cell lysates.[8][9]Target Engagement, Apparent Melting Temp (Tagg) ShiftMeasures engagement in a physiological context (intact cells); no protein purification needed.[10][11]Throughput can be lower; not all proteins show a clear thermal shift.
Expert's Take: Choosing Between SPR and CETSA

SPR is the gold standard for quantifying the kinetics of a drug-target interaction.[6][12] It provides unparalleled detail on how quickly a drug binds and how long it remains bound, which is critical for dose-response modeling. However, purifying and immobilizing the target protein, especially membrane-bound receptors like GPCRs, can be a significant hurdle.[4]

CETSA offers a powerful alternative by confirming target engagement directly within the complex milieu of the cell.[8][13] A positive result in a CETSA experiment provides strong evidence that the drug can access and bind its target in a native environment. For our hypothetical Pip-amide X, a combination is ideal: use SPR with purified GPCR to determine binding kinetics and CETSA with intact cells expressing the GPCR to confirm engagement in a physiological setting.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for determining the thermal stabilization of a target GPCR upon binding Pip-amide X in intact cells.[8][10]

  • Cell Culture & Treatment: Culture cells overexpressing the target GPCR to ~80% confluency. Treat cells with Pip-amide X (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separation: Pellet denatured, aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target GPCR remaining at each temperature using Western Blot or an AlphaScreen®/ELISA-based method.

  • Data Analysis: Plot the percentage of soluble protein against temperature. The rightward shift in the melting curve for Pip-amide X-treated samples compared to vehicle indicates target stabilization.

Tier 2: Does Binding Elicit a Functional Cellular Response?

Confirming direct binding is necessary but not sufficient. The next critical step is to demonstrate that this binding event translates into a measurable biological activity consistent with the mechanistic hypothesis.

GPCR Functional Assays

For our hypothetical Gs-coupled GPCR target, agonist binding should increase the activity of adenylyl cyclase, leading to the accumulation of the second messenger cyclic AMP (cAMP).[14] Measuring intracellular cAMP levels is therefore a direct functional readout of receptor activation.[15][16]

GPCR_Signaling_Pathway cluster_0 Cell Membrane Drug Pip-amide X (Agonist) GPCR Gs-Coupled Receptor Drug->GPCR Binds & Activates G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts G_Protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylates Targets

Sources

Navigating the Current Landscape of Small Molecule Therapeutics: A Comparative Analysis of N-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, the quest for novel small molecules with therapeutic potential is a continuous endeavor. This guide provides a comprehensive benchmarking analysis of N-methylpiperidine-4-carboxamide against established commercial drugs that share a similar structural scaffold or target analogous biological pathways. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform early-stage research and development decisions.

Introduction: The Rationale for Benchmarking

This compound is a synthetic organic compound characterized by a piperidine ring N-methylated at position 1 and a carboxamide group at position 4. While this specific molecule is not an approved therapeutic agent, its core structure is a prevalent motif in a variety of biologically active compounds and approved drugs. Understanding its physicochemical properties and potential biological activity in the context of established medicines is crucial for assessing its potential as a lead compound or a scaffold for future drug design.

This guide will delve into a comparative analysis against two well-established drugs: Pimozide , an antipsychotic agent, and Granisetron , an antiemetic. The selection of these comparators is based on the presence of the piperidine moiety and their well-characterized mechanisms of action, providing a solid foundation for a comparative study.

Comparative Analysis: Physicochemical and Pharmacokinetic Profiles

A molecule's journey from a laboratory curiosity to a clinical candidate is heavily influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. Here, we present a comparative table of key physicochemical and pharmacokinetic parameters.

ParameterThis compoundPimozideGranisetron
Molecular Weight ( g/mol ) 142.20461.5312.4
LogP 0.35.62.3
Topological Polar Surface Area (Ų) 49.446.856.7
Bioavailability (%) Data Not Available~50%~60%
Primary Metabolism Data Not AvailableHepatic (CYP3A4, CYP1A2)Hepatic (CYP3A4, CYP1A2)
Primary Target(s) Data Not AvailableDopamine D2 Receptor AntagonistSerotonin 5-HT3 Receptor Antagonist

Experimental Protocols for Comparative Assessment

To provide a framework for empirical comparison, we outline detailed experimental protocols to assess the potential biological activity of this compound in relation to our selected benchmarks.

In Vitro Receptor Binding Assay

This assay is fundamental to determining the affinity of a compound for a specific biological target.

Objective: To determine the binding affinity (Ki) of this compound, Pimozide, and Granisetron for the Dopamine D2 receptor and the Serotonin 5-HT3 receptor.

Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing either the human Dopamine D2 receptor or the human Serotonin 5-HT3 receptor in appropriate culture media.

  • Membrane Preparation: Harvest cells, homogenize in a lysis buffer, and centrifuge to isolate the cell membrane fraction containing the receptors.

  • Radioligand Binding: Incubate the cell membranes with a known radiolabeled ligand (e.g., [³H]Spiperone for D2 receptors, [³H]Granisetron for 5-HT3 receptors) and varying concentrations of the test compounds (this compound, Pimozide, Granisetron).

  • Detection: After incubation, separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki using the Cheng-Prusoff equation.

G cluster_0 In Vitro Receptor Binding Assay Workflow A HEK293 Cells (Expressing Target Receptor) B Cell Membrane Isolation A->B Homogenization C Incubation with Radioligand & Test Compounds B->C D Filtration & Separation C->D E Scintillation Counting D->E Radioactivity Measurement F Data Analysis (IC50 & Ki Determination) E->F

Caption: Workflow for the in vitro receptor binding assay.

In Vivo Behavioral Assay (Rodent Model)

This assay provides insights into the potential psychoactive effects of a compound.

Objective: To assess the effect of this compound on locomotor activity in mice, using Pimozide as a positive control for D2 receptor antagonism-induced catalepsy.

Methodology:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing environment for at least one week.

  • Compound Administration: Administer this compound (at various doses), Pimozide (as a positive control), or a vehicle control via intraperitoneal injection.

  • Open Field Test: Place each mouse in the center of an open field arena and record its locomotor activity (distance traveled, rearing frequency) for a set period using an automated tracking system.

  • Catalepsy Test (Bar Test): At specific time points after injection, place the mouse's forepaws on a horizontal bar. Measure the time it takes for the mouse to remove its paws (descent latency). Increased latency is indicative of catalepsy.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the different treatment groups.

G cluster_1 In Vivo Behavioral Assay Logic Start Compound Administration (this compound, Pimozide, Vehicle) OpenField Open Field Test (Locomotor Activity) Start->OpenField Catalepsy Catalepsy Test (Bar Test) Start->Catalepsy Analysis Statistical Analysis OpenField->Analysis Catalepsy->Analysis

Caption: Logical flow of the in vivo behavioral assay.

Signaling Pathway Considerations

The potential mechanisms of action for our comparator drugs involve distinct signaling pathways. Understanding these provides a context for interpreting experimental data.

Dopamine D2 Receptor Signaling: Pimozide, as a D2 antagonist, blocks the binding of dopamine. D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonism by Pimozide prevents this inhibition.

Serotonin 5-HT3 Receptor Signaling: Granisetron is an antagonist of the 5-HT3 receptor, which is a ligand-gated ion channel. When serotonin binds to the 5-HT3 receptor, it opens the channel, allowing for the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the neuron. Granisetron blocks this ion channel activation.

G cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT3 Serotonin 5-HT3 Receptor Pathway Dopamine Dopamine D2R D2 Receptor (GPCR) Dopamine->D2R Activates Pimozide Pimozide Pimozide->D2R Blocks AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Serotonin Serotonin HT3R 5-HT3 Receptor (Ion Channel) Serotonin->HT3R Opens Granisetron Granisetron Granisetron->HT3R Blocks Ion Cation Influx (Na⁺, Ca²⁺) HT3R->Ion Depolarization Neuronal Depolarization Ion->Depolarization

Caption: Simplified signaling pathways for D2 and 5-HT3 receptors.

Conclusion and Future Directions

This guide has provided a foundational framework for benchmarking this compound against the established drugs Pimozide and Granisetron. The outlined experimental protocols offer a starting point for empirical investigation into the potential biological activity of this molecule. While currently there is a lack of published data on the pharmacological profile of this compound, its structural similarity to known bioactive compounds warrants further exploration.

Future research should focus on executing the described in vitro and in vivo assays to generate initial data. Depending on the outcomes of these initial screens, further studies could explore its effects on a broader panel of receptors and its detailed ADME profile. The journey of a thousand miles begins with a single step, and for this compound, these initial benchmarking studies are that critical first step.

References

  • Pimozide.
  • Granisetron.
  • This compound.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed, field-tested framework for the safe and compliant disposal of N-methylpiperidine-4-carboxamide, moving beyond simple checklists to explain the causality behind each critical step.

Core Hazard Profile and Risk Assessment

Before handling disposal, a clear understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 1903-69-1) is not benign and requires respectful handling throughout its lifecycle.

According to its Safety Data Sheet (SDS), the compound presents several key hazards under the Globally Harmonized System (GHS).[1][2] It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][2] This profile dictates the necessity of Personal Protective Equipment (PPE) not only during experimentation but critically, during all waste handling and decontamination procedures.

Table 1: Hazard and Property Summary for this compound

PropertyValueSource
CAS Number 1903-69-1[1]
Molecular Formula C7H14N2O[1][2]
GHS Signal Word Warning[1][2]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Incompatibilities Strong oxidizing agents, Strong acids[3]
Hazardous Decomp. Emits toxic fumes of Carbon Monoxide (CO), Carbon Dioxide (CO2), and Nitrogen Oxides (NOx) upon combustion.[3][4][5]

The most critical piece of information for disposal is its chemical incompatibility. As an amide, this compound can react with acids, potentially generating heat.[6] This necessitates a dedicated and segregated waste stream to prevent inadvertent mixing in a general laboratory waste container.

The Principle of Compliant Waste Management

All chemical waste is regulated from the moment of its generation to its final disposal. In the United States, this "cradle-to-grave" responsibility is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Your institution's Environmental Health & Safety (EH&S) office is your primary resource and partner in navigating these regulations.[8] Never attempt to dispose of this chemical through standard drains or regular trash; it must be managed as hazardous waste.

Step-by-Step Disposal Workflow

The following protocol ensures safety and compliance. The causality behind each step is explained to reinforce best practices.

Step 1: Waste Generation and Primary Containment
  • Action: Designate a specific, compatible waste container for solid this compound and any materials heavily contaminated with it (e.g., weighing papers, contaminated gloves). A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Causality: Using a dedicated container is the first line of defense against accidental mixing with incompatible chemicals like acidic waste.[6][9]

Step 2: Labeling the Waste Container
  • Action: Immediately label the container with the words "HAZARDOUS WASTE ".[7][8][10] Also, clearly write out the full chemical name: "This compound ".[8] Avoid using formulas or abbreviations.[8]

  • Causality: Federal and local regulations require this specific labeling for identification and proper handling by EH&S personnel.[7][8] Clear, unambiguous labeling prevents dangerous consolidation errors by waste handlers who must know the exact contents to manage them safely.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[8] The container must be kept closed at all times except when adding waste.[8]

  • Causality: The SAA regulation ensures that hazardous waste is not moved between different labs or stored in unmanaged locations, minimizing the risk of spills and exposure.[10] Keeping the container sealed prevents the release of dust or vapors.[8]

Step 4: Requesting Disposal
  • Action: Once the container is nearly full (approximately 90%), or if your project concludes, contact your institution's EH&S department to schedule a waste pickup.[8]

  • Causality: EH&S professionals are trained and equipped to transport and manage the final disposal process through certified vendors, ensuring compliance with all transport and environmental regulations.[8][10]

Protocol for Decontamination of Labware

Empty containers and glassware are not truly empty and must be decontaminated before being discarded or reused.

  • Initial Rinse: In a fume hood and wearing appropriate PPE, rinse the container or glassware three times with a suitable solvent in which this compound is soluble.

  • Collect Rinsate: Crucially, this initial rinsate must be collected and disposed of as hazardous waste.[9][11] Add it to a designated liquid hazardous waste container, which should also be clearly labeled.

  • Final Cleaning: After the triple rinse, the glassware can be washed using standard laboratory procedures.

  • Empty Container Disposal: The now-decontaminated original chemical bottle should have its label fully defaced before being disposed of in the appropriate glass or solid waste bin.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling this compound waste streams.

G cluster_generation Point of Generation cluster_containment Containment & Segregation cluster_accumulation Accumulation & Pickup cluster_final Final Disposition gen Waste Generation (Solid Compound or Contaminated Materials) waste_container Place in Labeled 'Hazardous Waste' Container gen->waste_container labware Contaminated Labware (e.g., Glass Beaker) rinse Triple Rinse with Appropriate Solvent labware->rinse saa Store Sealed Container in Satellite Accumulation Area (SAA) waste_container->saa rinsate_container Collect Rinsate in Separate Labeled Waste Container rinse->rinsate_container Rinsate is Hazardous Waste clean_labware Clean Labware for Reuse rinse->clean_labware After Rinsing rinsate_container->saa pickup Contact EH&S for Waste Pickup saa->pickup disposal Certified Disposal Facility pickup->disposal trash Dispose of Defaced, Empty Container

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By understanding its specific hazards, particularly its incompatibility with acids, and adhering to a strict protocol of segregation, labeling, and partnership with your institution's EH&S department, you ensure the protection of yourself, your colleagues, and the environment. This structured approach transforms regulatory requirements into a validated system of safe practice.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • This compound | C7H14N2O. PubChem, National Institutes of Health.
  • Amides Waste Compatibility: Key Insights for Safe Disposal. CP Lab Safety.
  • N-Methylpiperidine - Safety Data Sheet. Jubilant Ingrevia.
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
  • Chemical Waste Disposal Guidelines. Emory University.
  • SOP for Sodium Amide. University of Alabama in Huntsville.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methylpiperidine-4-carboxamide
Reactant of Route 2
N-methylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.